Product packaging for 2-Amino-4,5-dichlorophenol(Cat. No.:CAS No. 28443-57-4)

2-Amino-4,5-dichlorophenol

Cat. No.: B112419
CAS No.: 28443-57-4
M. Wt: 178.01 g/mol
InChI Key: UVIBWGFLURLRHR-UHFFFAOYSA-N
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Description

2-Amino-4,5-dichlorophenol (2A45CP) is a major, aromatic ring hydroxylated metabolite of the renal toxicant 3,4-dichloroaniline, a chemical intermediate in the industrial production of dyes and pre-emergent herbicides . As a research tool, this compound is critically valuable for investigating the mechanisms of drug-induced nephrotoxicity, with primary damage localized to the proximal tubules . In vitro studies using models such as renal cortical slices from male Fischer 344 rats have demonstrated that 2A45CP produces direct, concentration- and time-dependent cytotoxicity, evidenced by increased lactate dehydrogenase (LDH) leakage and diminished pyruvate-stimulated gluconeogenesis . The mechanism of toxicity is at least partially mediated by a reactive intermediate, potentially involving redox cycling akin to other aminophenols, which can lead to the formation of benzoquinoneimines. These electrophilic alkylating agents are capable of forming adducts with thiol-containing substances and inducing oxidative stress . This is supported by findings that total glutathione levels are rapidly diminished upon exposure to 2A45CP, and that pretreatment with antioxidants like glutathione (GSH) or ascorbic acid can reduce its cytotoxicity . Consequently, 2A45CP is an essential compound for researchers in toxicology and pharmacology studying renal pathophysiology, oxidative stress, and the role of metabolic activation in chemical toxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2NO B112419 2-Amino-4,5-dichlorophenol CAS No. 28443-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,5-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5Cl2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIBWGFLURLRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182643
Record name 2-Amino-4,5-dichlorophenol
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Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28443-57-4
Record name 2-Amino-4,5-dichlorophenol
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Record name 2-Amino-4,5-dichlorophenol
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Record name 2-Amino-4,5-dichlorophenol
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Foundational & Exploratory

2-Amino-4,5-dichlorophenol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-4,5-dichlorophenol for Advanced Research and Development

Introduction

This compound is a halogenated aromatic compound featuring amino and hydroxyl functional groups. As a substituted phenol and aniline, its chemical behavior is dictated by the interplay of these groups on the dichlorinated benzene ring. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical and physical properties, analytical characterization, potential synthetic pathways, reactivity, toxicological profile, and applications. Its significance lies not only as a potential synthetic intermediate but also as a major metabolite of the renal toxicant 3,4-dichloroaniline, making its study critical for both synthetic chemistry and toxicology.[1] This document moves beyond a simple data sheet to offer insights into the causality behind its properties and the rationale for handling and analytical protocols.

Chapter 1: Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is the foundation of all subsequent research and development. These properties influence reaction kinetics, solubility, formulation, and biological interactions.

Nomenclature and Structure

The systematic name for this compound is this compound. Its structure consists of a phenol ring substituted with an amino group at position 2 and chlorine atoms at positions 4 and 5. This arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro) groups defines its unique chemical reactivity.

***```dot graph "2_Amino_4_5_dichlorophenol_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

}``` Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Source

| IUPAC Name | this compound | |[2] | CAS Number | 28443-57-4 | |[2] | Molecular Formula | C₆H₅Cl₂NO | |[2] | SMILES | C1=C(C(=CC(=C1Cl)Cl)O)N | |[2] | InChI Key | UVIBWGFLURLRHR-UHFFFAOYSA-N | |[2] | Synonyms | 6-hydroxy-3,4-dichloroaniline, 3,4-dichloro-6-aminophenol | |[2]

Core Physicochemical Data

The physical properties of this compound are significantly influenced by intermolecular forces. The presence of both hydroxyl (-OH) and amino (-NH₂) groups allows for extensive hydrogen bonding, resulting in a relatively high melting point and boiling point for a molecule of its size. The chlorine atoms increase the molecular weight and polarity, contributing to its solid state at room temperature.

Table 2: Physicochemical Properties of this compound

Property Value Source

| Molecular Weight | 178.01 g/mol | |[2] | Physical Form | Solid | | | Melting Point | 174-175 °C | | | Boiling Point | 309.1 °C at 760 mmHg | | | Flash Point | 170 °C | |

Chapter 2: Spectroscopic and Analytical Characterization

In any research or drug development setting, unambiguous confirmation of a chemical's identity and purity is non-negotiable. Spectroscopic and chromatographic techniques provide the necessary data to establish a complete chemical profile, ensuring the reliability of experimental results.

Expected Spectral Signatures
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These would appear as singlets or narrowly split doublets. The protons of the -OH and -NH₂ groups would appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.

    • ¹³C NMR : The spectrum should display six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bonded to chlorine will be shifted downfield, while those bonded to the electron-donating -OH and -NH₂ groups will be shifted upfield relative to unsubstituted benzene.

  • Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

    • Broad O-H stretching band around 3200-3600 cm⁻¹.

    • N-H stretching bands (a doublet for the primary amine) around 3300-3500 cm⁻¹.

    • C-O stretching around 1200-1260 cm⁻¹.

    • C-Cl stretching in the 600-800 cm⁻¹ region.

  • Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The key feature in the mass spectrum of this compound is the isotopic pattern caused by the two chlorine atoms. The M+ peak (molecular ion) will be accompanied by an M+2 peak approximately 65% of its intensity and an M+4 peak approximately 10% of its intensity, which is a definitive signature for a dichlorinated compound.

Chromatographic Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. The choice of a C18 column is based on its versatility for separating moderately polar compounds. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of retention time. UV detection is effective due to the presence of the chromophoric benzene ring.

[3][4]***

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent (e.g., Mobile Phase) A->B C Filter through 0.45 µm Syringe Filter B->C G Inject Sample C->G D Prepare Mobile Phase (e.g., H₂O:ACN:Acid) E Degas Mobile Phase D->E F Equilibrate C18 Column E->F H Isocratic Elution I UV Detection (e.g., 280 nm) J Integrate Chromatogram I->J K Calculate Purity (% Area)

Caption: Workflow for RP-HPLC purity analysis.

Chapter 3: Synthesis and Reactivity Profile

Potential Synthetic Routes

While specific synthesis procedures for this compound are not widely published in readily available literature, a logical and common synthetic approach for aminophenols involves the reduction of a corresponding nitrophenol. A[5] plausible route would start with the nitration of 1,2-dichlorobenzene, followed by nucleophilic aromatic substitution to introduce a hydroxyl group, and finally, reduction of the nitro group. A more direct route would involve the selective reduction of 4,5-dichloro-2-nitrophenol.

Synthesis_Pathway start 4,5-Dichloro-2-nitrophenol reagent Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) start->reagent Reduction product This compound reagent->product

Caption: Plausible synthetic route via reduction.

Chemical Reactivity

The reactivity of this compound is governed by its three functional components: the phenolic hydroxyl group, the aromatic amine, and the chlorinated benzene ring.

  • Phenolic Hydroxyl Group : This group is weakly acidic and can be deprotonated by a base. It is also a primary site for oxidation, which can lead to the formation of quinone-like structures. This redox activity is implicated in its mechanism of toxicity. *[1] Aromatic Amine Group : The amine is basic and nucleophilic. It will readily react with acids to form ammonium salts and can undergo standard amine reactions such as acylation and alkylation.

  • Aromatic Ring : The ring is activated towards electrophilic substitution by the strongly activating -OH and -NH₂ groups. However, the steric hindrance and deactivating nature of the two chlorine atoms will also influence the position and feasibility of further substitution.

  • Overall Stability : Like many aminophenols, this compound may be sensitive to prolonged exposure to air and light, which can cause oxidation and discoloration.

[6]### Chapter 4: Toxicological Profile and Safe Handling

A thorough understanding of a chemical's toxicological properties is paramount for ensuring laboratory safety and for evaluating its potential as a drug candidate or intermediate.

Known Toxicological Data

This compound is known to be directly toxic to renal cortical slices. I[1]ts cytotoxicity is believed to be at least partially mediated by a reactive intermediate, likely formed through redox cycling of the aminophenol moiety. This mechanism involves the generation of reactive oxygen species, which can lead to cellular damage. F[1]urthermore, it is a major hydroxylated metabolite of 3,4-dichloroaniline, a known nephrotoxic agent. T[1]he study of this metabolite is therefore critical to understanding the toxicity of the parent compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

[2]Table 3: GHS Hazard Classifications for this compound

Hazard Code Statement Class
H302 Harmful if swallowed Acute Toxicity, Oral (Cat. 4)
H312 Harmful in contact with skin Acute Toxicity, Dermal (Cat. 4)
H332 Harmful if inhaled Acute Toxicity, Inhalation (Cat. 4)
H315 Causes skin irritation Skin Irritation (Cat. 2)

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) |

Laboratory Handling and Safety Protocols

Given its hazard profile, strict safety protocols must be followed when handling this compound. All work should be conducted in a certified chemical fume hood to prevent inhalation.

Safe_Handling_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_proc Handling Procedure ppe1 Safety Goggles/ Face Shield ppe2 Nitrile Gloves ppe3 Lab Coat eng1 Chemical Fume Hood eng2 Safety Shower & Eyewash Station Nearby proc1 Weigh Solid in Hood proc2 Handle with Care to Avoid Dust Generation proc1->proc2 proc3 Clean Spills Immediately proc2->proc3 proc4 Segregate Waste for Proper Disposal proc3->proc4

Caption: Key elements of the safe handling protocol.

Chapter 5: Applications in Drug Development and Research

Role as a Synthetic Building Block

The bifunctional nature of this compound, possessing both a nucleophilic amine and a phenolic hydroxyl group, makes it a potentially valuable scaffold in medicinal chemistry. These functional groups can be selectively modified to build more complex molecular architectures. For instance, related aminophenol isomers are used as key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. T[7]he dichlorinated core can also be exploited to modulate properties like lipophilicity or to block metabolic pathways.

Importance in Metabolic and Toxicological Studies

As the primary metabolite of 3,4-dichloroaniline, this compound is a crucial compound for toxicological research. I[1]n drug development, it is essential to synthesize and characterize the metabolites of a drug candidate to assess whether the parent drug or its metabolic byproducts are responsible for any observed toxicity. Understanding the chemical properties and biological activity of this metabolite helps to build a complete safety profile for the parent aniline compound.

Conclusion

This compound is a multifaceted chemical compound whose properties are of significant interest to both synthetic and toxicological sciences. Its well-defined physicochemical characteristics, combined with a reactive profile conferred by its amino, hydroxyl, and chloro substituents, mark it as a potentially useful intermediate. However, its demonstrated in-vitro toxicity necessitates stringent safety protocols during handling. For drug development professionals, its role as a key metabolite underscores the critical importance of studying metabolic pathways to ensure the safety and efficacy of new chemical entities. This guide provides the foundational knowledge required for the safe and effective use of this compound in an advanced research environment.

References

  • PubChem. This compound.
  • International Labour Organization. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL. [Link]
  • PubChem. 2-Amino-4,6-dichlorophenol.
  • Valentovic, M. A., et al. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 128(1-3), 223-230. [Link]
  • Antunes, D., et al. (2012). Determination of Chlorophenols in water by LC-MS/MS. Case study. Revista de Engenharia e Tecnologia, 4(2). [Link]
  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Journal of Pharmacy and Applied Sciences, 3(2), 3-8. [Link]
  • PrepChem.
  • Patsnap. Synthesis method of 2, 6-dichloro-4-aminophenol. Eureka. [Link]
  • Abdelrahman, M. M., et al. (2020). Determination of Chlorzoxazone, Diclofenac Potassium, and Chlorzoxazone Toxic Degradation Product by Different Chromatographic Methods. Periodica Polytechnica Chemical Engineering, 64(2), 220-228. [Link]
  • PubChem. 4-Amino-2,6-dichlorophenol.
  • ResearchGate. Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-4,5-dichlorophenol (CAS: 28443-57-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5-dichlorophenol (CAS No. 28443-57-4), a key chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document delves into the compound's fundamental physicochemical properties, outlines a robust, scientifically-grounded synthetic pathway, and explores its core reactivity, with a particular focus on its role as a precursor to bioactive benzoxazole scaffolds. Furthermore, this guide details essential analytical methodologies for characterization and quality control and discusses critical safety and handling protocols. The insights provided herein are intended to empower researchers and drug development professionals to effectively and safely utilize this versatile building block in their synthetic endeavors.

Introduction and Overview

This compound is a substituted aromatic compound featuring an aminophenol core with two chlorine atoms at the 4 and 5 positions of the benzene ring. Its unique trifunctional nature—possessing nucleophilic amino and hydroxyl groups alongside an electrophilically activatable aromatic ring—renders it a valuable and versatile intermediate in synthetic chemistry.[1] While it is used in the production of various chemicals, its primary significance for the intended audience of this guide lies in its application as a foundational scaffold for the construction of complex heterocyclic systems.

Notably, this compound serves as a critical starting material for the synthesis of substituted benzoxazoles, a class of heterocyclic compounds that are prevalent in medicinal chemistry and are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2] Understanding the properties and reactivity of this compound is therefore paramount for its effective application in the discovery and development of novel therapeutic agents. This guide aims to consolidate the available technical information and provide expert-driven insights into the practical application of this important chemical entity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a starting material is a prerequisite for its successful use in synthesis and process development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 28443-57-4[1][2]
Molecular Formula C₆H₅Cl₂NO[1][2]
Molecular Weight 178.02 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Solid (form may vary)[2]
Melting Point 174-175 °C[2]
Boiling Point 309.1 °C at 760 mmHg[2]
Flash Point 170 °C
SMILES C1=C(C(=CC(=C1Cl)Cl)O)N[1]
InChI Key UVIBWGFLURLRHR-UHFFFAOYSA-N[1][2]
Predicted Spectroscopic Data

While experimentally obtained spectra for this specific isomer are not widely published, standard spectroscopic principles allow for a reliable prediction of its key spectral features. This is invaluable for reaction monitoring and product confirmation.

  • ¹H NMR Spectroscopy (Predicted): In a solvent such as DMSO-d₆, the ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The protons of the amino (NH₂) and hydroxyl (OH) groups will appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.

    • H-3: ~6.8 ppm (singlet)

    • H-6: ~7.1 ppm (singlet)

    • NH₂: ~4.5-5.5 ppm (broad singlet)

    • OH: ~9.0-10.0 ppm (broad singlet)

  • ¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups.

    • C-1 (C-OH): ~145 ppm

    • C-2 (C-NH₂): ~138 ppm

    • C-3: ~116 ppm

    • C-4 (C-Cl): ~120 ppm

    • C-5 (C-Cl): ~125 ppm

    • C-6: ~118 ppm

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

    • [M]⁺: m/z 177/179/181

    • Major Fragments: Loss of CO (m/z 149/151/153) and subsequent loss of HCl are plausible fragmentation pathways.

Synthesis of this compound

Proposed Synthetic Pathway: Reduction of 4,5-Dichloro-2-nitrophenol

The key to this synthesis is the regioselective nitration of 1,2-dichlorobenzene to yield 1,2-dichloro-4-nitrobenzene, followed by nucleophilic aromatic substitution to introduce the hydroxyl group, and finally, reduction of the nitro group. A more direct, though potentially lower-yielding, route would be the direct nitration of 3,4-dichlorophenol. The final reduction step is the most critical and can be achieved through several reliable methods.

Synthesis_Workflow Start 3,4-Dichloronitrobenzene Intermediate 4,5-Dichloro-2-nitrophenol Start->Intermediate 1. NaOH, H₂O 2. Acidification Product This compound Intermediate->Product Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 4,5-dichloro-2-nitrophenol using catalytic hydrogenation, a clean and efficient method that often results in high yields and purity.

Materials:

  • 4,5-Dichloro-2-nitrophenol

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: To the vessel, add 4,5-dichloro-2-nitrophenol (1.0 eq). Add a suitable solvent such as methanol or ethanol to dissolve or suspend the starting material (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 1-5 mol%).

    • Causality: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups. The low catalyst loading is economical and simplifies workup. The reaction is heterogeneous, occurring on the surface of the catalyst.

  • Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may require optimization).

  • Reaction: Begin vigorous agitation and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) if necessary to increase the reaction rate.

    • Self-Validation: The reaction progress can be monitored by the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases. Alternatively, thin-layer chromatography (TLC) or HPLC can be used to monitor the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

    • Causality: Celite is a diatomaceous earth filter aid that prevents the fine palladium particles from passing through the filter paper and contaminating the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) if necessary.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the vicinal arrangement of its amino and hydroxyl groups, which makes it an ideal precursor for forming five-membered heterocyclic rings.

Core Reactivity: Synthesis of Benzoxazoles

The most important reaction for drug development professionals is the condensation of this compound with various carbonyl-containing compounds to form the benzoxazole scaffold. This reaction, known as the Phillips condensation or related variations, is a cornerstone of heterocyclic chemistry.

Benzoxazole_Formation cluster_reactants Reactants cluster_product Product Aminophenol 2-Amino-4,5- dichlorophenol Benzoxazole 5,6-Dichloro-2-substituted- benzoxazole Aminophenol->Benzoxazole Condensation (e.g., PPA, Eaton's Reagent) CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Benzoxazole Condensation (e.g., PPA, Eaton's Reagent)

Caption: General scheme for benzoxazole synthesis.

This cyclization can be achieved by reacting this compound with a variety of partners, including:

  • Carboxylic Acids: Typically requires a condensing agent such as polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures.

  • Aldehydes: Often involves an initial condensation to form a Schiff base, followed by oxidative cyclization.

  • Acyl Chlorides or Anhydrides: Proceeds via initial N-acylation followed by acid- or base-catalyzed cyclization.

The resulting 5,6-dichloro-2-substituted-benzoxazoles are valuable intermediates. The chlorine atoms provide handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Application in Pharmaceutical Research

Benzoxazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific drugs directly synthesized from CAS 28443-57-4 are not prominently disclosed in public literature, this starting material is strategically important for creating analogs of known benzoxazole-containing drugs.

Examples of marketed drugs containing the benzoxazole core include:

  • Flunoxaprofen and Benoxaprofen: Non-steroidal anti-inflammatory drugs (NSAIDs).

  • Chlorzoxazone: A muscle relaxant.

By using this compound, medicinal chemists can synthesize novel, chlorinated benzoxazole analogs. The introduction of chlorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including:

  • Metabolic Stability: Halogens can block sites of metabolism, increasing the half-life of a drug.

  • Lipophilicity: Chlorine atoms increase lipophilicity, which can affect cell membrane permeability and protein binding.

  • Binding Affinity: The electronic and steric properties of chlorine can lead to new or enhanced interactions with a biological target.

Therefore, this compound is a critical tool for lead optimization and the exploration of new chemical space around the valuable benzoxazole pharmacophore.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound and for monitoring its conversion in chemical reactions.

Proposed High-Performance Liquid Chromatography (HPLC) Method

Based on validated methods for similar chlorophenols, a reliable reversed-phase HPLC (RP-HPLC) method can be established for purity assessment and quantification.[3]

Proposed HPLC Parameters:

Parameter Recommended Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Standard reversed-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile:Water:Acetic Acid (e.g., 70:30:1 v/v/v) A common mobile phase for acidic phenols, providing good peak shape. The ratio may require optimization.
Flow Rate 1.0 - 1.5 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Detection UV at 280 nm Aromatic compounds typically have strong absorbance in this region. A full UV scan should be performed on a reference standard to determine the optimal wavelength.
Injection Volume 10 µL Standard injection volume.

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |

Method Validation (Self-Validating System): For use in a regulated environment, this method must be validated according to ICH guidelines.[3] This would involve assessing:

  • Specificity: Ensuring no interference from impurities or degradation products.

  • Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.

  • Accuracy: Measuring the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: Assessing repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

Aspect Recommendation Rationale
Handling Handle in a well-ventilated fume hood. Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE). Prevents inhalation of dust and vapors. PPE protects skin and eyes from direct contact.
PPE Nitrile gloves, safety glasses with side shields or goggles, and a lab coat are mandatory. A respirator may be required for handling large quantities. Provides a barrier against chemical exposure.
Storage Store in a tightly sealed container in a cool, dry, dark place.[2] Storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[2] Protects the compound from moisture, light, and air, which can cause degradation.

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. | Ensures environmental protection and compliance with safety regulations. |

Toxicological Information: this compound is a major metabolite of the renal toxicant 3,4-dichloroaniline.[4] Studies have shown that it is directly toxic to renal cortical slices in vitro, with its cytotoxicity likely mediated by a reactive intermediate.[4] This underscores the importance of minimizing exposure during handling.

Conclusion

This compound (CAS 28443-57-4) is a synthetically valuable building block, particularly for the construction of 5,6-dichlorobenzoxazole derivatives. Its well-defined physicochemical properties, coupled with a straightforward (though not formally published) synthetic route via the reduction of its nitro-precursor, make it an accessible intermediate for research and development. The true value of this compound for drug discovery professionals lies in its ability to serve as a scaffold for generating novel, halogenated analogs of biologically active benzoxazoles, thereby enabling the exploration of new chemical space and the optimization of lead compounds. Adherence to strict safety protocols is essential when handling this compound due to its inherent toxicity. This guide provides the foundational knowledge and practical insights necessary for the effective and safe utilization of this compound in a research and drug development setting.

References

  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 127(1-3), 223-230.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015415, this compound.
  • The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.
  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol.
  • PatSnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka.
  • Dedhiya, P. P., Patel, N. G., Vyas, R. H., Shah, D. R., & Shah, S. A. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Journal of Pharmacy and Applied Sciences, 3(2), 33-37.

Sources

An In-Depth Technical Guide to 2-Amino-4,5-dichlorophenol: Structure, Synthesis, and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-4,5-dichlorophenol (CAS No: 28443-57-4), a halogenated aromatic compound of significant interest in synthetic chemistry. We will explore its core molecular structure, physicochemical properties, and the spectroscopic signatures used for its characterization. The narrative emphasizes the causality behind its synthesis and reactivity, positioning the molecule as a versatile intermediate for chemical and pharmaceutical research. Furthermore, this document provides a critical overview of its toxicological profile and outlines detailed protocols for its synthesis and safe handling, offering a holistic resource for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Identity

This compound is a substituted phenol containing an amino group and two chlorine atoms on the benzene ring. The specific arrangement of these functional groups dictates its chemical behavior and potential applications. The IUPAC name, this compound, precisely defines the locations of the substituents: an amino group at position 2, and chlorine atoms at positions 4 and 5, relative to the hydroxyl group at position 1.[1]

Caption: 2D structure of this compound.

This unique substitution pattern, featuring electron-donating amino and hydroxyl groups alongside electron-withdrawing chloro groups, creates a distinct electronic profile that influences its reactivity and potential as a precursor in multi-step syntheses.

Core Identifiers and Properties

Quantitative data for this compound are summarized below, providing a foundational reference for experimental design.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 28443-57-4[1]
Molecular Formula C₆H₅Cl₂NO[1]
Molecular Weight 178.02 g/mol
Appearance Solid
Melting Point 174-175 °C
Boiling Point 309.1 °C at 760 mmHg
SMILES C1=C(C(=CC(=C1Cl)Cl)O)N[1]
InChIKey UVIBWGFLURLRHR-UHFFFAOYSA-N[1]
Storage Conditions 4°C, protect from light, store under nitrogen

The specified storage conditions suggest that the compound is susceptible to degradation via oxidation or light-induced reactions, a common characteristic for aminophenols.

Spectroscopic and Analytical Characterization

While specific spectral data are proprietary to manufacturers, the structure of this compound allows for the prediction of its characteristic spectroscopic signatures. These predictions are crucial for researchers to verify the identity and purity of the compound following synthesis or purification.

  • ¹H NMR (Proton NMR): The aromatic region would be expected to show two singlets, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts would be influenced by the neighboring substituents. Additionally, broad signals corresponding to the protons of the -NH₂ and -OH groups would be observable; their chemical shifts are highly dependent on the solvent and concentration.

  • ¹³C NMR (Carbon NMR): Six distinct signals would be expected for the six carbons of the benzene ring. The carbons bonded to the electronegative oxygen, nitrogen, and chlorine atoms would appear at characteristic downfield shifts.

  • IR (Infrared) Spectroscopy: The spectrum would be characterized by strong, broad absorption bands for the O-H stretch of the phenol and medium N-H stretching bands for the primary amine. Characteristic C-Cl stretching and aromatic C=C bending frequencies would also be prominent.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 177. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion, with M+2 and M+4 peaks corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Synthesis and Chemical Reactivity

This compound is primarily a synthetic intermediate, and its preparation is a key step for accessing more complex molecules. A common and logical synthetic route involves the reduction of its nitro-analogue, 4,5-dichloro-2-nitrophenol.

Synthetic Workflow Overview

The transformation from a nitrophenol to an aminophenol is a fundamental reaction in organic synthesis. The choice of reducing agent is critical and is often determined by factors such as cost, safety, and functional group tolerance. The Béchamp reduction, which uses iron metal in an acidic medium, is a classic and effective method for this type of conversion.

G start Start: 4,5-Dichloro-2-nitrophenol step1 Reaction Setup: - Add precursor, iron powder, water, and acid to flask start->step1 step2 Reduction Reaction: - Heat mixture with vigorous stirring - Monitor completion (e.g., TLC, color change) step1->step2 step3 Work-up & Isolation: - Basify to precipitate iron salts and dissolve product - Hot filter the iron sludge step2->step3 step4 Precipitation: - Acidify filtrate to neutral pH - Precipitates this compound step3->step4 step5 Purification: - Collect crude product by filtration - Recrystallize from appropriate solvent (e.g., aqueous ethanol) step4->step5 end_node Final Product: - Pure this compound - Characterize (MP, NMR, IR) step5->end_node

Caption: General workflow for the synthesis of this compound.

Exemplary Synthetic Protocol: Béchamp Reduction

This protocol is adapted from established methods for the reduction of related nitrophenols and serves as a robust starting point for laboratory synthesis.[2]

Objective: To synthesize this compound from 4,5-dichloro-2-nitrophenol.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, charge finely powdered iron shavings (e.g., 3 molar equivalents), water, and a small amount of hydrochloric or acetic acid (e.g., 0.25 molar equivalents).

  • Initiation: Heat the mixture to near boiling in a water bath with vigorous stirring.

  • Addition of Precursor: Slowly add 4,5-dichloro-2-nitrophenol (1 molar equivalent) in portions over 1-1.5 hours to control the exothermic reaction.

  • Reaction and Monitoring: Continue heating and stirring for an additional 1-2 hours after the addition is complete. The reaction progress can be monitored by the disappearance of the yellow color of the nitrophenol. A spot on a filter paper should appear nearly colorless.[2]

  • Isolation: While still hot, carefully make the reaction mixture basic with a sodium carbonate or sodium hydroxide solution. This precipitates iron salts as hydroxides and dissolves the phenolic product as its sodium salt.

  • Filtration: Filter the hot mixture by suction to remove the iron sludge. Wash the sludge thoroughly with hot water to recover all the product.

  • Precipitation: Combine the filtrate and washings. While warm, carefully acidify with concentrated hydrochloric acid until the solution is just acidic to litmus paper. The product will precipitate out of the solution.

  • Purification: Cool the mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

  • Validation: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR). The melting point should be sharp and consistent with the literature value (174-175 °C).

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a valuable building block in medicinal chemistry and materials science. Its utility stems from the three distinct functional groups that can be selectively modified.

  • Scaffold for Synthesis: The aromatic amine can undergo a wide range of reactions, including diazotization, acylation, and alkylation, to build more complex molecular architectures.

  • Precursor to Heterocycles: It is a suitable starting material for the synthesis of benzoxazoles and other heterocyclic systems, which are common motifs in pharmacologically active compounds.

  • Intermediate in Agrochemicals and Dyes: Halogenated aminophenols are frequently used in the synthesis of pesticides and specialized dyes.

Its role as a major metabolite of the renal toxicant 3,4-dichloroaniline also makes it a critical compound for toxicological studies aimed at understanding mechanisms of chemical-induced nephrotoxicity.[3]

Toxicological Profile and Safety Imperatives

A thorough understanding of the toxicological profile of any chemical intermediate is paramount for its safe handling and for assessing the risk of any downstream products.

Known Hazards and Toxicity

Studies have shown that this compound is directly toxic to renal cortical slices, causing a concentration- and time-dependent increase in lactate dehydrogenase (LDH) leakage, which is an indicator of cell damage.[3] The mechanism of toxicity is believed to involve mediation by a reactive intermediate, as pretreatment with antioxidants like glutathione or ascorbic acid was found to reduce its cytotoxicity.[3] This intrinsic toxicity underscores the need for stringent safety measures during its handling.

Hazard ClassGHS ClassificationStatementSource(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation
Safe Handling Protocol
  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

  • Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place it in a sealed container for proper disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a structurally defined chemical intermediate with significant potential in synthetic organic chemistry. Its value lies in the versatile reactivity of its amino, hydroxyl, and chloro substituents, which allows it to serve as a foundational building block for more complex molecules in pharmaceutical and industrial research. However, its utility is coupled with a significant toxicological profile, particularly concerning nephrotoxicity, which necessitates rigorous adherence to safety protocols. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this compound into their scientific endeavors.

References

  • Valentovic, M. A., et al. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 127(1-3), 223-230.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • International Labour Organization. (2023). ICSC 1652 - 2-AMINO-4-CHLOROPHENOL.
  • IARC Working Group. (2018). SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. IARC Publications.
  • Michałowicz, J., & Duda, W. (2007). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH.
  • PubChem. (n.d.). 4-Amino-2,5-dichlorophenol. National Center for Biotechnology Information.
  • New Jersey Department of Health. (1998). HAZARD SUMMARY: 2-AMINO-4-CHLOROPHENOL.
  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.
  • PubChem. (n.d.). 2-Amino-4,6-dichlorophenol. National Center for Biotechnology Information.
  • Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol.
  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol.
  • Chem-Impex. (n.d.). 5-Amino-2,4-dichlorophenol.
  • PubChem. (n.d.). 5-Amino-2,4-dichlorophenol. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
  • LookChem. (2025). The Versatility of 4-Amino-2,6-dichlorophenol in Pharmaceutical Manufacturing.
  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43).
  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).

Sources

2-Amino-4,5-dichlorophenol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4,5-dichlorophenol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 28443-57-4), a key chemical intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's core physicochemical properties, outlining a robust synthetic pathway with a detailed experimental protocol, discussing its applications as a versatile building block in organic synthesis, and providing critical safety and handling information. The central thesis is that the unique arrangement of amino, hydroxyl, and dichloro functional groups on the phenol ring makes this compound a valuable precursor for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.

Core Physicochemical & Structural Properties

This compound is a substituted aromatic compound whose utility is largely defined by its fundamental chemical and physical characteristics. Accurate knowledge of these properties is paramount for its application in quantitative synthesis and material characterization. The molecular weight, a primary identifier, is 178.02 g/mol .[1]

PropertyValueSource(s)
Molecular Weight 178.02 g/mol [1]
Exact Mass 176.9748192 Da[2]
Chemical Formula C₆H₅Cl₂NO[1][2]
IUPAC Name This compound[2]
CAS Number 28443-57-4[1][2]
Physical Form Solid[1]
Melting Point 174-175 °C[1]
Boiling Point 309.1 °C (at 760 mmHg)[1]
SMILES C1=C(C(=CC(=C1Cl)Cl)O)N
InChIKey UVIBWGFLURLRHR-UHFFFAOYSA-N[2]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the chemical reduction of its nitro precursor, 4,5-dichloro-2-nitrophenol. This transformation is a cornerstone of aromatic chemistry, as the selective reduction of a nitro group to an amine is a high-yielding and well-understood process.

Synthetic Rationale and Workflow

The choice of a nitro-reduction pathway is based on the accessibility of the starting nitrophenol and the efficiency of the reduction. Reagents such as iron powder in acidic medium, tin(II) chloride, or catalytic hydrogenation are effective for this purpose. The iron-based reduction is often preferred in laboratory settings for its cost-effectiveness and procedural simplicity.[3] The workflow involves the reduction of the nitro group, followed by a basic workup to deprotonate the phenol and precipitate iron salts, and finally, acidification to precipitate the desired aminophenol product.

G A Starting Material: 4,5-Dichloro-2-nitrophenol B Reaction Step: Chemical Reduction (e.g., Fe / HCl) A->B Add reducing agent and heat C Workup & Neutralization: 1. NaOH (aq) to dissolve product 2. Filter iron salts 3. HCl (aq) to precipitate B->C Reaction completion D Purification: Recrystallization C->D Crude product E Final Product: This compound D->E Pure solid F Characterization: NMR, IR, Mass Spec, MP E->F Validation

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 4,5-dichloro-2-nitrophenol

This protocol is a representative method adapted from standard procedures for nitro group reduction.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge finely powdered iron (3 molar equivalents) and ammonium chloride solution (10% w/v).

  • Heating: Heat the stirred suspension to 80-90 °C in a water bath.

  • Addition of Starting Material: Dissolve 4,5-dichloro-2-nitrophenol (1 molar equivalent) in ethanol or a similar solvent and add it dropwise to the heated iron suspension over 30-45 minutes. The exothermic reaction should be controlled by the addition rate.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting nitrophenol spot (typically yellow) indicates reaction completion. A test on filter paper should show a nearly colorless reaction mixture.[3]

  • Workup - Isolation of Crude Product: Upon completion, add a hot solution of sodium hydroxide to make the mixture strongly basic. This dissolves the product as its sodium phenoxide salt and precipitates iron oxides.

  • Filtration: Filter the hot mixture through a bed of celite to remove the iron sludge. Wash the filter cake thoroughly with hot water.

  • Precipitation: Combine the filtrate and washings. While still warm, carefully acidify with concentrated hydrochloric acid until the solution is just acidic to litmus paper. The this compound will precipitate out of the solution.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point should be sharp and match the literature value (174-175 °C).[1]

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate or building block in the synthesis of more complex molecules. Its value stems from the three distinct functional regions on its scaffold:

  • The Amino Group: A potent nucleophile and a site for diazotization, acylation, or alkylation reactions to build larger molecular frameworks.

  • The Hydroxyl Group: Can be alkylated to form ethers or acylated to form esters, providing another handle for synthetic elaboration.

  • The Dichlorinated Aromatic Ring: The chlorine atoms influence the electronic properties (pKa) of the amino and hydroxyl groups and provide steric bulk. They also serve as potential sites for advanced cross-coupling reactions.

While specific, large-scale applications for the 4,5-dichloro isomer are not as widely documented as for other isomers, its structural motifs are highly relevant in medicinal and materials chemistry. For instance, related aminodichlorophenol isomers are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

  • Pharmaceutical Precursor: The aminophenol scaffold is present in numerous bioactive molecules. The related compound 5-Amino-2,4-dichlorophenol serves as an intermediate in synthesizing anti-inflammatory and analgesic drugs.[4]

  • Agrochemical Synthesis: Other isomers, such as 2-amino-4,6-dichlorophenol and 2,6-dichloro-4-aminophenol, are critical for manufacturing pesticides and herbicides like Oxyclozanide and Chlorfluazuron.[5][6]

  • Dye Manufacturing: The core structure is also suitable for producing azo dyes, where the amino group can be diazotized and coupled with other aromatic systems.[4]

The utility of this compound in a drug development context lies in its potential as a starting point for generating libraries of novel compounds to be screened for biological activity.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential health hazards. It is classified as harmful and an irritant.[1][2]

GHS Hazard Classification
Hazard ClassCodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[2]
Acute Toxicity, DermalH312Harmful in contact with skin[2]
Skin IrritationH315Causes skin irritation[2]
Eye IrritationH319Causes serious eye irritation[2]
Acute Toxicity, InhalationH332Harmful if inhaled[2]
Specific target organ toxicityH335May cause respiratory irritation[1][2]
Recommended Handling and Storage
  • Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term stability, storage at 4°C, protected from light, and under an inert atmosphere like nitrogen is recommended.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7]

Conclusion

This compound is a chemical compound of significant synthetic value. With a molecular weight of 178.02 g/mol , its true utility is derived from its multifunctional chemical architecture. The presence of reactive amino and hydroxyl groups, combined with the modulating effects of the dichloro-substituted phenyl ring, makes it a versatile precursor for creating diverse and complex molecular targets. While its primary role is as a chemical intermediate, the established importance of the aminodichlorophenol scaffold in pharmaceuticals, dyes, and agrochemicals underscores its potential for innovation in research and development. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated health hazards.

References

  • This compound | C6H5Cl2NO | CID 3015415. PubChem. [Link]
  • Preparation of 2-amino-4-chlorophenol. PrepChem.com. [Link]
  • Synthesis method of 2, 6-dichloro-4-aminophenol.
  • The Versatility of 4-Amino-2,6-dichlorophenol in Pharmaceutical Manufacturing. LookChem. [Link]

Sources

physical properties of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Amino-4,5-dichlorophenol

Executive Summary: This document provides a comprehensive technical overview of the core physical and chemical properties of this compound (CAS No: 28443-57-4), a significant chemical intermediate in various synthetic applications, including pharmaceuticals and dyes. While foundational data such as molecular weight, melting point, and boiling point are well-established, this guide also addresses the current gaps in publicly available experimental data for properties like solubility, pKa, and detailed spectroscopic profiles. By synthesizing established data with predictive analysis based on structural analogues, this whitepaper offers researchers and drug development professionals a critical evaluation of the compound's characteristics. Furthermore, it provides robust, field-proven experimental protocols for determining these properties, ensuring a self-validating approach to its characterization. The insights herein are crucial for process optimization, formulation development, and analytical method validation.

Chemical Identity and Significance

This compound is a substituted aromatic compound featuring an aniline and a phenol moiety, with two chlorine atoms on the benzene ring. This unique combination of functional groups makes it a versatile precursor in organic synthesis. Its identity is established by the following key identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 28443-57-4[1]

  • Molecular Formula: C₆H₅Cl₂NO[1]

  • Synonyms: 4,5-Dichloro-2-aminophenol, 3,4-dichloro-6-aminophenol[1]

In the context of drug development, understanding the physicochemical properties of such intermediates is paramount. These properties directly influence reaction kinetics, purification strategies, formulation design, and even the toxicological profile of downstream active pharmaceutical ingredients (APIs).

Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in both chemical and biological systems. The following table summarizes the known and predicted data for this compound.

PropertyValueSource
Molecular Weight 178.02 g/mol [2]
Appearance Solid[2]
Melting Point 174-175 °C[2]
Boiling Point 309.1 °C (at 760 mmHg)[2]
Solubility Data not experimentally determined. Predicted to be soluble in polar organic solvents (e.g., DMSO, Ethanol, Methanol) and poorly soluble in water.[3]
Acidity Constant (pKa) Data not experimentally determined. Predicted to be in the range of 7.5 - 8.0 based on structural analogues.[4][5]
Molecular Structure and Weight

The calculated molecular weight of this compound is approximately 178.01 g/mol .[1] Commercial suppliers often list it as 178.02 g/mol .[2] This value is fundamental for all stoichiometric calculations in synthetic protocols.

Physical State and Appearance

This compound is a solid at standard temperature and pressure.[2] While specific color and crystalline form data are not detailed in readily available literature, related aminophenols are often described as crystalline powders, ranging from light brown to off-white.[6] Purity can significantly impact appearance.

Melting and Boiling Points

The melting point is a sharp, well-defined range of 174-175 °C , indicating a relatively pure crystalline solid.[2] The boiling point is reported to be 309.1 °C at atmospheric pressure, suggesting low volatility under standard conditions.[2] This high boiling point is expected due to the potential for intermolecular hydrogen bonding from the amino and hydroxyl groups.

Solubility Characteristics

Expert Insight: While quantitative solubility data is not available in the literature, the amphoteric nature of this compound allows for expert prediction of its behavior. The molecule possesses a weakly basic amino group and a weakly acidic phenolic hydroxyl group, making its solubility highly pH-dependent.[3]

  • In Neutral Organic Solvents: Based on the "like dissolves like" principle and data from similar compounds, it is expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol).[3][7]

  • In Aqueous Media: Its solubility in neutral water is predicted to be low. However, in acidic aqueous solutions (pH < 2), the amino group will be protonated (-NH₃⁺), forming a salt and significantly increasing aqueous solubility.[3] Conversely, in alkaline solutions (pH > 10), the phenolic proton will be abstracted to form a phenoxide salt (-O⁻), which also enhances aqueous solubility.[3] This behavior is critical for designing extraction, purification, and formulation protocols.

Acidity Constant (pKa)

Expert Insight: An experimental pKa for this compound has not been reported. However, we can estimate its value based on related structures. The pKa of 2,5-dichlorophenol is 7.51.[5] A predicted pKa for the isomer 2-amino-4,6-dichlorophenol is 7.85.[4][8] The electron-donating amino group and electron-withdrawing chlorine atoms have opposing effects on the acidity of the phenolic proton. It is reasonable to hypothesize that the pKa of the phenolic group in this compound lies within the 7.5 to 8.0 range . A second pKa for the protonation of the amino group would be expected in the acidic range (approx. 2-4). Experimental determination is required for confirmation.

Spectroscopic Profile (Predicted)

No experimental spectra for this compound are available in common public databases. However, a detailed prediction of its spectral characteristics can be made based on its functional groups. This predictive analysis is an essential tool for researchers in the absence of empirical data, for instance, when monitoring a reaction where this compound is a potential intermediate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The substituted benzene ring is a strong chromophore. Based on data for other chlorophenols and aminophenols, absorption maxima are expected in the UV region.[9][10] Two primary absorption bands would be predicted:

  • A strong band around 220-240 nm .

  • A weaker, broader band around 280-310 nm . The exact λmax and molar absorptivity (ε) would be solvent-dependent (solvatochromism).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of its key functional groups:

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ .

  • N-H Stretch: Two sharp peaks (for the primary amine -NH₂) in the region of 3300-3500 cm⁻¹ , potentially overlapping with the O-H stretch.

  • C=C Stretch (Aromatic): Multiple sharp peaks between 1450-1600 cm⁻¹ .

  • C-O Stretch (Phenolic): A strong peak around 1200-1260 cm⁻¹ .

  • C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 700-850 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region would be most informative. The molecule has two aromatic protons. Due to their positions on the ring relative to the other substituents, they would appear as distinct signals, likely doublets or singlets depending on coupling, in the 6.5-7.5 ppm range. The protons of the -NH₂ and -OH groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

  • ¹³C NMR: Six distinct signals for the aromatic carbons are expected. The carbon bearing the hydroxyl group (C-O) would be the most deshielded, appearing around 145-155 ppm . The carbon attached to the amino group (C-N) would appear around 135-145 ppm . The two carbons bonded to chlorine (C-Cl) would be found around 120-130 ppm , while the remaining two carbons (C-H) would be further upfield.

Experimental Methodologies

To address the data gaps identified, the following standard operating procedures are provided. These protocols are designed to be self-validating and are standard practice in chemical research and development.

Protocol for Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (174 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂. For a pure substance, this range should be narrow (< 2 °C).

Protocol for Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility in a given solvent at a specified temperature.

  • System Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, thermostatted vessel.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid.

  • Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the solute using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy (against a calibration curve).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig. 1: Experimental workflow for solubility determination.
Protocol for Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) to an absorbance below 1.5 AU.

  • Instrument Setup: Calibrate and blank the spectrometer according to the manufacturer's instructions.

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and other relevant spectra (e.g., DEPT).

    • IR: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

    • UV-Vis: Scan the sample over a range of 200-800 nm.

  • Data Processing: Process the raw data (e.g., Fourier transform, baseline correction) and analyze the resulting spectra to identify characteristic peaks, shifts, and coupling constants.

Application in R&D: A Causal Perspective

The are not merely data points; they are critical parameters that dictate its application and handling in a research and development setting.

graph G { layout=neato; graph [overlap=false, splines=true, model=circuit]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Fig. 2: Interrelation of physical properties and R&D stages.
  • Expertise & Causality: A high melting point suggests high crystalline lattice energy, which often correlates with lower solubility. Understanding this allows a scientist to proactively choose an appropriate high-boiling point solvent for a reaction to ensure the compound remains in solution. The pKa value directly informs the pH required for an aqueous extraction; to isolate the compound in an organic layer, the aqueous pH must be adjusted to its isoelectric point where it is least soluble.

  • Trustworthiness & Validation: The spectroscopic profile acts as a fingerprint. A synthetic chemist must validate the identity and purity of their synthesized this compound against its known (or, in this case, predicted) spectral data before proceeding to the next step. Any deviation signals impurities or an incorrect structure, preventing costly failures downstream.

Safety and Handling

This compound is classified with several hazards that necessitate careful handling in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Pictograms: GHS07 (Exclamation Mark).[2]

  • Precautionary Measures: Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[11]

Conclusion

This compound is a valuable chemical intermediate with well-defined thermal properties. This guide has synthesized the available empirical data and provided expert-driven predictions for key properties such as solubility, pKa, and spectroscopic characteristics, where experimental data is currently lacking. By furnishing detailed, actionable protocols for their determination, this document empowers researchers and drug development professionals to fully characterize this compound. A thorough understanding and experimental validation of these physical properties are not academic exercises; they are foundational to ensuring the efficiency, safety, and success of the entire development lifecycle.

References

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-4,5-dichlorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4,5-dichlorophenol, a key chemical intermediate. In the absence of extensive publicly available quantitative solubility data for this compound, this document serves as a practical resource for researchers to determine its solubility in various organic solvents. A detailed, step-by-step experimental protocol using the robust shake-flask method is provided, coupled with guidance on solvent selection based on physicochemical principles. Furthermore, this guide delves into the theoretical underpinnings of solubility, exploring the interplay of molecular structure, solvent properties, and intermolecular forces.

Introduction: The Critical Role of Solubility in a Scientific Context

In the realms of pharmaceutical development and synthetic chemistry, understanding the solubility of a compound is not merely a matter of academic curiosity; it is a fundamental prerequisite for success. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, its solubility profile dictates the choice of reaction media, influences purification strategies such as crystallization, and ultimately impacts the yield and purity of the final product. In the context of drug development, poor solubility of an API can lead to low and erratic absorption in the body, posing significant challenges to achieving therapeutic concentrations. Therefore, a thorough characterization of the solubility of this compound in a range of pharmaceutically and industrially relevant organic solvents is of paramount importance.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties, summarized in Table 1, provide insights into the intermolecular forces at play and can guide the selection of appropriate solvents for experimental investigation.

PropertyValueSource
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
Melting Point 174-175 °C
Boiling Point 309.1 °C at 760 mmHg
Appearance Solid

The presence of an amino (-NH₂) and a hydroxyl (-OH) group on the aromatic ring suggests that this compound is a polar molecule capable of acting as both a hydrogen bond donor and acceptor. The two chlorine atoms contribute to the molecule's overall polarity and molecular weight. These structural features are key to understanding its interactions with different solvents.

Qualitative Solubility Profile and Solvent Selection Rationale

While specific quantitative solubility data for this compound is scarce in the public domain, the principle of "like dissolves like" provides a strong basis for predicting its general solubility behavior. The polarity of the solvent plays a crucial role in its ability to dissolve a polar solute like this compound.

  • Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol possess hydroxyl groups and can engage in hydrogen bonding with the amino and hydroxyl groups of the solute. Therefore, good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) have significant dipole moments but lack O-H or N-H bonds. Their ability to act as hydrogen bond acceptors suggests they will also be effective solvents. DMSO and DMF are particularly strong polar aprotic solvents and are expected to exhibit high solvating power for this compound.

  • Nonpolar Solvents: Solvents with low polarity, such as toluene and dichloromethane, are less likely to effectively solvate the polar functional groups of this compound. Consequently, lower solubility is expected in these solvents.

Based on these principles, a range of solvents from different classes should be selected for experimental solubility determination to obtain a comprehensive profile.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following detailed protocol for the shake-flask method, a gold-standard technique for determining equilibrium solubility, is provided to enable researchers to generate accurate and reliable data for this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column (e.g., C18 reverse-phase)

Experimental Workflow

The logical flow of the experimental protocol is illustrated in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Weigh excess this compound B Add to vials with known volume of solvent A->B C Incubate in thermostatically controlled shaker B->C D Allow to reach equilibrium (e.g., 24-72h) C->D E Allow solids to settle D->E F Withdraw supernatant and filter E->F G Dilute sample for analysis F->G H Quantify concentration by HPLC G->H I Calculate solubility (e.g., in g/L or mol/L) H->I G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound Polarity Polarity (Amino & Hydroxyl groups) Polarity->Solubility Hbonding Hydrogen Bonding (Donor & Acceptor) Hbonding->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility SolventPolarity Solvent Polarity (Dielectric Constant) SolventPolarity->Solubility SolventHbonding Solvent Hydrogen Bonding Capability SolventHbonding->Solubility Temperature Temperature Temperature->Solubility pH pH (for aqueous systems) pH->Solubility

Key factors influencing the solubility of this compound.

  • Solute-Solvent Interactions: The extent to which the solvent molecules can overcome the intermolecular forces holding the solute molecules together in the crystal lattice is the primary determinant of solubility. For this compound, the key interactions are:

    • Hydrogen Bonding: The amino and hydroxyl groups can form strong hydrogen bonds with protic and aprotic polar solvents.

    • Dipole-Dipole Interactions: The polar nature of the molecule allows for dipole-dipole interactions with polar solvents.

    • Van der Waals Forces: These forces are present in all solute-solvent interactions.

  • Crystal Lattice Energy: The strength of the forces holding the this compound molecules in the solid state must be overcome for dissolution to occur. A higher crystal lattice energy generally corresponds to lower solubility.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.

  • pH (in aqueous or mixed aqueous-organic systems): The amino group of this compound is basic and can be protonated in acidic conditions, while the phenolic hydroxyl group is acidic and can be deprotonated in basic conditions. Ionization of the molecule generally leads to a significant increase in its aqueous solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data in the public domain is limited, the detailed experimental protocol and the discussion of the underlying physicochemical principles empower researchers to generate this critical data in-house. A thorough understanding of the solubility profile of this important chemical intermediate is essential for optimizing its use in chemical synthesis and for the development of new pharmaceutical agents. The methodologies and concepts presented herein are intended to serve as a valuable resource for scientists and researchers in their pursuit of robust and reliable scientific outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3015415, this compound.

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4,5-dichlorophenol for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with this compound. It moves beyond basic data to provide field-proven insights into its synthesis, characterization, potential applications, and safe handling, grounded in established scientific principles.

This compound is a substituted aromatic compound belonging to the aminophenol class. Its distinct substitution pattern, featuring both amine and hydroxyl functional groups alongside two chlorine atoms on the benzene ring, makes it a reactive and versatile intermediate in organic synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1].

Identifiers and Nomenclature

Correctly identifying a chemical is critical for regulatory compliance, literature searches, and procurement. The following table consolidates the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 28443-57-4[1]
Molecular Formula C₆H₅Cl₂NO[1]
Synonyms 3,4-dichloro-6-aminophenol; 6-hydroxy-3,4-dichloroaniline[1]
EC Number 806-494-1[1]
PubChem CID 3015415[1]
Physicochemical Data

The physical properties of a compound dictate its handling, purification, and reaction conditions. For instance, its melting point suggests it is a solid at room temperature, and its boiling point indicates its thermal stability.

PropertyValueUnitSource
Molecular Weight 178.01 g/mol [1]
Melting Point 174-175°C
Boiling Point 309.1°C
Appearance Solid (Form may vary)-
InChI Key UVIBWGFLURLRHR-UHFFFAOYSA-N-[1]

Synthesis Pathway and Experimental Protocol

While multiple synthetic routes may exist, a common and reliable method for preparing aminophenols is through the reduction of the corresponding nitrophenol. This approach is favored for its high yields and the availability of the nitroaromatic precursor. The proposed synthesis for this compound involves the selective reduction of 4,5-dichloro-2-nitrophenol.

Causality of Method Choice: The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry. Using iron powder in an acidic medium (e.g., hydrochloric or acetic acid) is a classic, cost-effective, and industrially scalable method known as the Béchamp reduction. It is generally safer and more environmentally benign than catalytic hydrogenation (which requires high-pressure hydrogen gas) or using more reactive metal hydrides.

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound Precursor 4,5-dichloro-2-nitrophenol Reagents Iron Powder (Fe) Hydrochloric Acid (HCl, cat.) Water/Ethanol Solvent Reaction Reaction Vessel Heating & Vigorous Stirring Reagents->Reaction Charge Reactor Workup 1. Basify to precipitate iron salts 2. Filter hot to remove sludge 3. Acidify filtrate to precipitate product Reaction->Workup Transfer Mixture Purification Recrystallization from Aqueous Ethanol Workup->Purification Crude Product Product This compound Purification->Product Pure Product Applications cluster_apps Potential Application Pathways Core This compound Benzoxazole Benzoxazole Analogs Core->Benzoxazole Cyclization Reaction (e.g., with Phosgene analogs) Agro Agrochemicals (e.g., Fungicides, Herbicides) Core->Agro Derivatization Dye Specialty Dyes & Pigments Core->Dye Coupling Reactions Pharma Novel Pharmaceutical Agents (e.g., Muscle Relaxants, Kinase Inhibitors) Benzoxazole->Pharma Analytical_Workflow cluster_analysis Purity Analysis Workflow Sample Synthesized Product Prep Prepare Standard & Sample Solutions in Mobile Phase Sample->Prep Inject Inject into HPLC System Prep->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection @ 280 nm Separate->Detect Analyze Integrate Peaks Calculate Purity (% Area) Detect->Analyze

Sources

synthesis of 2-Amino-4,5-dichlorophenol starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,5-dichlorophenol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable intermediate in the pharmaceutical and chemical industries.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the most chemically sound and efficient synthesis strategy. The guide elucidates the underlying principles, from retrosynthetic analysis to detailed, field-proven experimental protocols. Key reaction steps, including the regioselective nitration of 3,4-dichlorophenol and the subsequent reduction of the nitro intermediate, are discussed in depth. Methodologies are compared, and complete protocols are provided to ensure reproducibility and high yield.

Introduction and Strategic Analysis

This compound (CAS: 28443-57-4) is an important aromatic building block.[1] Its structure, featuring amino, hydroxyl, and dichloro functionalities, makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients and specialty dyes. The strategic placement of its functional groups allows for a variety of subsequent chemical modifications.

A logical and efficient retrosynthetic analysis suggests that the target molecule can be derived from the commercially available starting material, 3,4-dichlorophenol.[2] This approach involves two primary transformations:

  • Electrophilic Aromatic Substitution: Introduction of a nitro group onto the 3,4-dichlorophenol ring to form the key intermediate, 4,5-dichloro-2-nitrophenol.[3]

  • Reduction: Conversion of the nitro group to an amino group to yield the final product.

This two-step pathway is advantageous due to the accessibility of the starting material and the high efficiency of the individual reaction classes.

G cluster_main Synthetic Strategy Overview SM 3,4-Dichlorophenol (Starting Material) INT 4,5-Dichloro-2-nitrophenol (Intermediate) SM->INT Step 1: Nitration TP This compound (Target Product) INT->TP Step 2: Reduction

Figure 1: High-level synthetic workflow for this compound.

Step 1: Synthesis of 4,5-Dichloro-2-nitrophenol via Nitration

The initial step is the nitration of 3,4-dichlorophenol. This is a classic electrophilic aromatic substitution reaction. The choice of nitrating agent and reaction conditions is critical to achieve high regioselectivity and yield while minimizing side reactions.

Expertise & Mechanistic Insight: Achieving Regioselectivity

The regiochemical outcome of the nitration is governed by the directing effects of the substituents on the aromatic ring.

  • Hydroxyl Group (-OH): A powerful activating, ortho-, para- directing group.

  • Chlorine Atoms (-Cl): Deactivating, but also ortho-, para- directing groups.

The hydroxyl group's activating effect is dominant. It strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it.

  • The position para to the -OH group (C4) is already occupied by a chlorine atom.

  • The two ortho positions are C2 and C6.

The position at C2 is sterically less hindered and is electronically activated by both the hydroxyl group and the chlorine at C4. The position at C6 is adjacent to the bulky chlorine at C5. Therefore, the nitration overwhelmingly occurs at the C2 position, leading to the desired intermediate, 4,5-dichloro-2-nitrophenol. Using a mixture of nitric and sulfuric acid is a common and effective method for generating the nitronium ion in situ.[4]

G Regioselective Nitration Mechanism cluster_reactants cluster_products 3,4-Dichlorophenol 3,4-Dichlorophenol 4,5-Dichloro-2-nitrophenol 4,5-Dichloro-2-nitrophenol 3,4-Dichlorophenol->4,5-Dichloro-2-nitrophenol Electrophilic Aromatic Substitution plus1 + HNO3/H2SO4 HNO₃ / H₂SO₄

Figure 2: Reaction scheme for the nitration of 3,4-dichlorophenol.

Experimental Protocol: Nitration

This protocol is adapted from established procedures for the nitration of dichlorophenols.[4]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3,4-dichlorophenol (1.0 eq). Dissolve it in a suitable solvent such as glacial acetic acid or chloroform.[4][5] Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 3,4-dichlorophenol. Critically maintain the reaction temperature below 10 °C to prevent over-nitration and oxidative side reactions.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice. The product, 4,5-dichloro-2-nitrophenol, will precipitate as a solid.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield a pure crystalline solid.

Data Presentation: Nitration Conditions
ParameterConditionRationale / Reference
Starting Material 3,4-DichlorophenolCommercially available precursor.[2]
Nitrating Agent HNO₃ / H₂SO₄Standard, effective method for generating NO₂⁺.[4]
Stoichiometry ~1.1 eq. Nitric AcidA slight excess ensures complete reaction.
Solvent Glacial Acetic AcidDissolves the starting material; stable to oxidation.[5]
Temperature 0 - 10 °CMinimizes side-product formation and oxidation.
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion.
Expected Yield > 85%Based on analogous nitrations of dichlorophenols.[6]

Step 2: Reduction of 4,5-Dichloro-2-nitrophenol

The final step is the reduction of the nitro group of 4,5-dichloro-2-nitrophenol to an amine. This transformation is fundamental in organic synthesis, and several reliable methods are available. The choice of method can depend on factors like scale, available equipment, cost, and desired purity.

Expertise & Mechanistic Insight: Comparison of Reduction Methods

Two primary, industrially relevant methods are considered here: Catalytic Hydrogenation and Béchamp Reduction.

  • Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.[7] Common catalysts include Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel.[8] This is often considered a "clean" method as the only byproduct is water. The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitro group.[7] It is highly efficient but requires specialized equipment for handling hydrogen gas under pressure.[9]

  • Béchamp Reduction: This classic method uses a metal, typically iron powder, in a mildly acidic medium (e.g., HCl or acetic acid).[10][11] The iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides.[11] This method is robust, inexpensive, and does not require high-pressure equipment, making it suitable for large-scale production.[12] The work-up involves filtering off the iron oxide sludge.[10] The reaction is believed to proceed through a stepwise ionic mechanism involving protonation of the nitro group followed by electron transfer from the iron metal.[13]

G Reduction of the Nitro Group cluster_reactants cluster_products 4,5-Dichloro-2-nitrophenol 4,5-Dichloro-2-nitrophenol This compound This compound 4,5-Dichloro-2-nitrophenol->this compound e.g., H₂/Pd-C or Fe/HCl plus1 + Reducing Agent [H]

Figure 3: General scheme for the reduction of the nitro intermediate.

Experimental Protocols

This protocol is based on general procedures for the hydrogenation of substituted nitrophenols.[14][15]

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker or autoclave), add 4,5-dichloro-2-nitrophenol (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add the catalyst, typically 5-10% Palladium on Carbon (Pd/C), at a loading of 1-5% by weight relative to the starting material.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-5 atm). Commence vigorous stirring or shaking. The reaction is often exothermic and may require cooling to maintain a temperature of 25-50 °C.

  • Completion: Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes 2-6 hours.

  • Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. Recrystallization may be performed if necessary.

This protocol is adapted from the classical Béchamp reduction procedure.[10]

  • Setup: In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, create a suspension of iron powder (approx. 3.0 eq) in water or ethanol/water. Add a small amount of acid, such as concentrated HCl (approx. 0.1 eq), to activate the iron surface.

  • Reaction: Heat the iron suspension to reflux. Slowly add a solution or suspension of 4,5-dichloro-2-nitrophenol (1.0 eq) in ethanol to the refluxing mixture.

  • Completion: After the addition is complete, maintain the reflux for an additional 2-4 hours, or until TLC analysis shows the complete disappearance of the starting material.

  • Work-up: While still hot, add a base such as sodium carbonate to the mixture to precipitate iron hydroxides and neutralize the acid. Filter the hot mixture through Celite to remove the iron sludge. Wash the filter cake with hot ethanol.

  • Purification: Combine the filtrate and washings. Evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system.

Data Presentation: Comparison of Reduction Methods
FeatureCatalytic Hydrogenation (H₂/Pd-C)Béchamp Reduction (Fe/HCl)
Reagents H₂ gas, Pd/C catalystIron powder, HCl
Pros High purity, clean byproducts (H₂O), high yieldLow cost, simple equipment, robust
Cons Requires pressure equipment, catalyst cost, flammability of H₂Large amount of solid waste (iron sludge), work-up can be tedious
Typical Yield >95%[14]85-95%[12]
Safety High-pressure hydrogen gas handlingExothermic reaction, handling of acid
Ideal Scale Lab to medium scaleLab to very large industrial scale

Conclusion

The synthesis of this compound is most effectively and logically achieved via a two-step process starting from 3,4-dichlorophenol. The initial regioselective nitration to form 4,5-dichloro-2-nitrophenol is a high-yielding reaction when conducted under controlled temperature conditions. The subsequent reduction of the nitro intermediate can be accomplished by several methods. For high purity and cleaner processing on a laboratory scale, catalytic hydrogenation is the method of choice. For larger-scale, cost-sensitive industrial applications, the Béchamp reduction remains a highly viable and robust alternative. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

  • Hydrogenation of 2,4-dichloro-6-nitrophenol to 2-amino-4,6-dichloroppenol over Ni-B/SiO2 amorphous alloy.ResearchGate.
  • Bechamp Reduction. (2017). Chem-Station Int. Ed.
  • Synthesis of 4-chloro-2-nitrophenol. (2021). Sciencemadness.org.
  • A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol.Quick Company.
  • Béchamp reduction.Wikipedia.
  • Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions.Indian Academy of Sciences.
  • Kinetics of hydrogenation of 4‐chloro‐2‐nitrophenol catalyzed by Pt/carbon catalyst. (2001). ResearchGate.
  • Preparation of 4-chloro-2-nitrophenol.PrepChem.com.
  • Process for the catalytic hydrogenation of aromatic nitro compounds.Google Patents.
  • Synthesis of 4-nitro-2,3-dichlorophenol.PrepChem.com.
  • Preparation of 4-chloro-2-nitrophenol.Google Patents.
  • NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE.SID.
  • Catalytic Hydrogenation. (2021). YouTube.
  • 4,5-dichloro-2-nitrophenol (C6H3Cl2NO3).PubChem.
  • This compound.PubChem.
  • Nitration of phenolic compounds.Google Patents.
  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.Catalysis Science & Technology (RSC Publishing).
  • 2,6-dichlorophenol.Organic Syntheses.
  • Synthesis method of 2, 6-dichloro-4-aminophenol.Patsnap.
  • Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism? (2018). ResearchGate.
  • AMINATION BY REDUCTION.SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY.
  • Aromatic amines by reduction of aromatic nitro compounds with sodium borohydride in aqueous medium.TSI Journals.
  • Reduction of 4-Nitrophenol to 4-Aminophenol.University of Canterbury.
  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.RSC Publishing.
  • Process for nitrating phenolic compounds.Google Patents.
  • 3,4-Dichlorophenol.PubChem.
  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.MDPI.
  • Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.Google Patents.
  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.ResearchGate.
  • Occurrence of 2,4-Dichlorophenol and of 2,4-Dichloro-6-Nitrophenol in the Rhône River Delta (Southern France).ResearchGate.

Sources

discovery and history of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4,5-dichlorophenol: Synthesis, History, and Toxicological Significance

Introduction

This compound is a chlorinated aromatic compound of significant interest in toxicological research and as a potential chemical intermediate. While not as widely commercialized as some of its isomers, its role as a key metabolite of the nephrotoxicant 3,4-dichloroaniline positions it as a crucial molecule for study in the fields of drug metabolism and safety assessment.[1] This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its logical synthetic pathway, and an in-depth look at its primary historical and current significance as a bioactive compound.

This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis and a scientifically grounded narrative of its toxicological importance.

Physicochemical Properties

A foundational understanding of a compound begins with its physical and chemical characteristics. These properties dictate its behavior in experimental and industrial settings, from storage and handling to reactivity.

PropertyValueSource
CAS Number 28443-57-4[2][3]
Molecular Formula C₆H₅Cl₂NO[2]
Molecular Weight 178.01 g/mol [2]
Appearance Solid
Melting Point 174-175 °C
Boiling Point 309.1 °C at 760 mmHg
IUPAC Name This compound[2]
Storage 4°C, protect from light, stored under nitrogen

Historical Context and Synthesis Pathway

The history of this compound is less about a singular moment of discovery and more intertwined with the broader development of industrial chemistry and toxicology. Its synthesis is logically derived from common industrial precursors, and its significance emerged from studies of other widely used chemicals. The most plausible and industrially relevant synthesis route begins with the nitration of 1,2-dichlorobenzene, followed by the reduction of the resulting nitro compound.

The key precursor, 1,2-dichloro-4-nitrobenzene, is produced on an industrial scale by the nitration of 1,2-dichlorobenzene.[4][5] The subsequent reduction of the nitro group to an amine is a fundamental transformation in organic chemistry.[6][7]

Logical Synthesis Workflow

The synthesis of this compound can be strategically achieved via the reduction of its corresponding nitrophenol precursor, 4,5-dichloro-2-nitrophenol . The critical step in this process is the selective reduction of the nitro group to an amine functionality.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis 1_2_dichlorobenzene 1,2-Dichlorobenzene nitration Nitration (HNO₃ / H₂SO₄) 1_2_dichlorobenzene->nitration Step 1 4_5_dichloro_2_nitrophenol 4,5-Dichloro-2-nitrophenol (Precursor) nitration->4_5_dichloro_2_nitrophenol Hypothetical Hydroxylation reduction Reduction (e.g., Fe / HCl) 4_5_dichloro_2_nitrophenol->reduction Step 2 target_compound This compound reduction->target_compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of 4,5-Dichloro-2-nitrophenol

This protocol describes a classic and robust method for the reduction of an aromatic nitro group using iron in an acidic medium, a variant of the Béchamp reduction. This method is favored for its cost-effectiveness and high efficiency.[6][8]

Materials:

  • 4,5-dichloro-2-nitrophenol (1 molar equivalent)

  • Finely powdered iron filings (approx. 3 molar equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 2N)

  • Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Charge a round-bottom flask equipped with a reflux condenser and a mechanical stirrer with finely powdered iron filings and water.

  • Acidification: Add a small amount of concentrated HCl to the stirred mixture and heat to near boiling (approx. 90-95°C) to activate the iron surface.

  • Substrate Addition: Add the 4,5-dichloro-2-nitrophenol in small portions over a period of 1-1.5 hours to control the exothermic reaction. Maintain vigorous stirring and heating throughout the addition.

  • Reaction Monitoring: Continue heating and stirring for an additional 1-2 hours after the addition is complete. The reaction progress can be monitored by the disappearance of the yellow color of the nitrophenol. A spot test on filter paper should show a nearly colorless mixture.[8]

  • Work-up & Isolation:

    • Allow the mixture to cool slightly. While still hot, carefully add a sodium hydroxide solution to precipitate dissolved iron salts and to dissolve the phenolic product as its sodium salt.

    • Filter the hot mixture to remove the iron sludge. Wash the filter cake thoroughly with hot water.

    • Combine the filtrate and washings. While warm, carefully acidify with concentrated HCl until the solution is just acidic to litmus paper. This will precipitate the crude this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the solid product by suction filtration.

    • Wash the product with cold water to remove residual salts.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol).

Causality and Self-Validation:

  • Expertise: Iron metal in an acidic medium is a classic reducing agent for nitroarenes. The acid serves to generate FeCl₂ in situ and provides the necessary protons for the reduction. The reaction is heterogeneous, necessitating vigorous stirring to ensure contact between the reactants.

  • Trustworthiness: The protocol is self-validating. The completion of the reaction is visually indicated by a color change. The work-up procedure is designed to separate the organic product from the inorganic iron sludge based on the pH-dependent solubility of the aminophenol.

Applications and Toxicological Significance

While direct industrial applications of this compound are not widely documented, its isomers are important intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[9][10][11][12][13][14] For instance, 2-amino-4-chlorophenol is a precursor to the muscle relaxant chlorzoxazone, and other dichlorinated aminophenols are used in manufacturing agrochemicals and anthelmintics like Oxyclozanide.[12][13]

The primary and most studied role of this compound is in toxicology. It is a major hydroxylated metabolite of 3,4-dichloroaniline, an industrial chemical known to cause kidney damage (nephrotoxicity).[1]

Mechanism of Nephrotoxicity

Research has shown that this compound is directly toxic to renal cells.[1] Its toxicity is believed to be mediated by the formation of a reactive intermediate through a process called bioactivation. This process often involves redox cycling, where the molecule is enzymatically converted into a highly reactive species that can damage cellular components.

Key findings from in vitro studies on rat renal cortical slices include:

  • Direct Cytotoxicity: The compound causes a concentration- and time-dependent increase in lactate dehydrogenase (LDH) leakage, a marker of cell death.[1]

  • Oxidative Stress: It leads to a rapid depletion of total glutathione (GSH) levels.[1] GSH is a critical cellular antioxidant, and its depletion is a hallmark of oxidative stress.

  • Role of Reactive Intermediates: The toxicity of this compound can be reduced by pretreatment with antioxidants like glutathione and ascorbic acid, which suggests that cytotoxicity is at least partially mediated by a reactive intermediate.[1] This points towards the formation of a reactive quinone-imine or similar species that can bind to cellular macromolecules or generate reactive oxygen species.

G DCA 3,4-Dichloroaniline (Parent Compound) Metabolism Metabolic Bioactivation (e.g., Hydroxylation) DCA->Metabolism A2A45CP This compound (Metabolite) Metabolism->A2A45CP Redox Redox Cycling / Further Oxidation A2A45CP->Redox Reactive Reactive Intermediate (e.g., Quinone-imine) Redox->Reactive Toxicity Cellular Damage (LDH Leakage, GSH Depletion) NEPHROTOXICITY Reactive->Toxicity

Caption: Metabolic bioactivation and toxicity of this compound.

The study of this compound is a classic example of how understanding the metabolism of a parent compound is essential for elucidating its mechanism of toxicity. For drug development professionals, this underscores the importance of metabolite identification and safety profiling during preclinical assessment.

Conclusion

This compound stands as a molecule of considerable scientific interest, primarily defined by its role in toxicology. While its direct industrial history is modest, the chemical principles for its synthesis are well-established, drawing from fundamental reactions in organic chemistry. Its true significance lies in its identity as a nephrotoxic metabolite, providing a valuable model for studying the mechanisms of chemically induced kidney injury. For researchers in toxicology and drug safety, this compound serves as a critical tool for understanding bioactivation, oxidative stress, and the complex relationship between chemical structure and biological activity.

References

  • This compound | C6H5Cl2NO | CID 3015415. (n.d.). PubChem.
  • 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443. (n.d.). PubChem.
  • 1,2-Dichloro-4-nitrobenzene. (n.d.). In Wikipedia.
  • Synthesis method of 2, 6-dichloro-4-aminophenol. (n.d.). Eureka | Patsnap.
  • Valentovic, M. A., et al. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 128(1-3), 107-116.
  • Preparation of 2-amino-4-chlorophenol. (n.d.). PrepChem.com.
  • Valentovic, M. A., et al. (2008). Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity. Toxicology, 245(3), 173-180.
  • 4-Amino-2,5-dichlorophenol | C6H5Cl2NO | CID 9794025. (n.d.). PubChem.
  • Reduction of nitro compounds. (n.d.). In Wikipedia.
  • Synthesis device and application of 2, 6-dichloro-4-aminophenol. (n.d.). Google Patents.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? (2016, May 21). Chemistry Stack Exchange.
  • SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. (2018). IARC Publications.
  • Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43). (2007, March 21). European Commission.
  • Synthesis method of 2, 5-dichlorophenol. (n.d.). Google Patents.
  • Synthesis of 4-chloro-2-nitrophenol. (2021, February 15). Sciencemadness.org.
  • Valentovic, M. A., et al. (2013). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Journal of Applied Toxicology, 33(10), 1147-1154.
  • Crystal structure of 4-amino-2,6-dichlorophenol. (2014). ResearchGate.

Sources

A Guide to the Spectroscopic Characterization of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4,5-dichlorophenol is an aromatic organic compound with the chemical formula C₆H₅Cl₂NO.[1] As a halogenated aminophenol, it serves as a crucial intermediate in the synthesis of various chemical products and is also studied as a metabolite of certain industrial chemicals like 3,4-dichloroaniline.[2] Given its role in both synthetic chemistry and toxicology, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive data required for this purpose.

This technical guide offers an in-depth exploration of the core spectroscopic techniques used to characterize this compound. We will delve into the principles and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data itself, but the scientific reasoning behind the spectral patterns, providing researchers and drug development professionals with a practical framework for analysis.

Molecular and Physical Properties

A foundational step in any characterization is understanding the basic physical and chemical properties of the compound. This data provides context for sample handling, preparation, and interpretation of spectroscopic results.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 28443-57-4PubChem[1]
Molecular Formula C₆H₅Cl₂NOPubChem[1]
Molecular Weight 178.01 g/mol PubChem[1]
Melting Point 174-175 °CSigma-Aldrich
Appearance SolidSigma-Aldrich
InChIKey UVIBWGFLURLRHR-UHFFFAOYSA-NPubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). Protons in different electronic environments resonate at different frequencies, resulting in distinct signals (chemical shifts). The splitting of these signals (spin-spin coupling) reveals the number of neighboring protons, providing crucial connectivity information.

Predicted ¹H NMR Data (in DMSO-d₆): DMSO-d₆ is a common solvent for polar compounds like phenols and amines, as it solubilizes the analyte well and its residual peak is easily identified. The acidic protons of the -OH and -NH₂ groups are also typically observable in this solvent.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Singlet (broad)1HPhenolic -OHThe hydroxyl proton is acidic and its chemical shift is concentration and temperature dependent. It typically appears as a broad singlet due to hydrogen bonding and exchange.
~6.9 - 7.1Singlet1HAr-H (at C3)This aromatic proton is adjacent to the electron-donating -NH₂ and -OH groups, but ortho to a chlorine atom. It appears as a singlet as it has no adjacent protons.
~6.7 - 6.9Singlet1HAr-H (at C6)This aromatic proton is ortho to the electron-donating -OH group and meta to the -NH₂ group, but adjacent to a chlorine atom. It also appears as a singlet.
~4.8 - 5.5Singlet (broad)2HAmino -NH₂Similar to the hydroxyl proton, the amino protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly.

Causality in Interpretation: The predicted spectrum is remarkably simple due to the substitution pattern. The two aromatic protons do not have any adjacent proton neighbors, hence they are expected to appear as sharp singlets rather than the more complex doublet or multiplet patterns seen in less substituted rings. This lack of coupling is a key signature of the 2,4,5-trisubstituted pattern on this phenol.

¹³C NMR Spectroscopy: The Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift of each signal is indicative of the carbon's bonding environment (e.g., aromatic, attached to electronegative atoms).

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~145 - 150C1 (-OH)The carbon directly attached to the highly electronegative oxygen atom is significantly deshielded and appears furthest downfield.
~135 - 140C2 (-NH₂)The carbon bearing the amino group is also deshielded, but typically less so than the phenolic carbon.
~120 - 125C4 (-Cl)The carbon atom bonded to chlorine is deshielded due to the inductive effect of the halogen.
~115 - 120C5 (-Cl)Similar to C4, this carbon is deshielded by the attached chlorine. The precise shift will differ slightly from C4 due to the different neighboring groups.
~115 - 120C3 (-H)This aromatic carbon is shielded by the ortho/para electron-donating effects of the -OH and -NH₂ groups.
~110 - 115C6 (-H)This carbon is also shielded by the strong electron-donating hydroxyl group.

Expert Insight: We expect to see six distinct signals in the aromatic region of the ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring. The carbons directly bonded to the heteroatoms (O, N, Cl) will be shifted further downfield (higher ppm) compared to those bonded only to hydrogen, due to the deshielding effect of these electronegative atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying their presence.

Expected Key FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3500N-H StretchPrimary Amine (-NH₂)Medium-Strong (two bands)
3200 - 3600O-H StretchPhenol (-OH)Strong (broad)
1600 - 1620N-H BendPrimary Amine (-NH₂)Medium
1450 - 1600C=C StretchAromatic RingMedium (multiple bands)
1200 - 1300C-O StretchPhenolStrong
1000 - 1100C-N StretchAryl AmineMedium
700 - 850C-Cl StretchAryl HalideStrong

Trustworthiness of the Data: The FT-IR spectrum serves as a rapid and reliable confirmation of the key functional groups. The presence of a broad O-H stretch overlapping with the characteristic two sharp peaks of the N-H stretch is a definitive indicator of an aminophenol structure. The strong absorption in the lower wavenumber region confirms the presence of the carbon-chlorine bonds.

Mass Spectrometry (MS)

Principle: Mass spectrometry bombards a molecule with energy, causing it to ionize and often fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured, revealing the molecular weight of the compound and providing structural clues from the fragmentation pattern.

Expected Mass Spectrum Data (Electron Ionization - EI):

m/z ValueIonSignificance
177/179/181[M]⁺Molecular Ion Peak Cluster. The characteristic isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) is a critical piece of evidence. The expected ratio of the peaks at M, M+2, and M+4 will be approximately 9:6:1.
142/144[M - Cl]⁺Loss of a chlorine atom.
113[M - 2Cl]⁺Loss of both chlorine atoms.

Authoritative Grounding: The most telling feature in the mass spectrum of this compound is the isotopic cluster of the molecular ion.[1] Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule with two chlorine atoms will therefore exhibit three peaks for its molecular ion:

  • M⁺: Contains two ³⁵Cl atoms.

  • [M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺: Contains two ³⁷Cl atoms. Observing this specific 9:6:1 intensity ratio provides unequivocal proof that two chlorine atoms are present in the molecule.

Experimental Protocols & Workflows

To ensure data integrity, standardized and well-documented experimental procedures are essential. The following are field-proven protocols for acquiring high-quality spectroscopic data for a compound like this compound.

Overall Characterization Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation Prep Obtain pure sample of This compound Dissolve Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR) Prep->Dissolve NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR FTIR FT-IR Spectroscopy Dissolve->FTIR MS Mass Spectrometry Dissolve->MS Process Process Raw Data (Baseline correction, peak picking) NMR->Process FTIR->Process MS->Process Interpret Interpret Spectra (Assign peaks, identify patterns) Process->Interpret Validate Validate Structure (Correlate data from all techniques) Interpret->Validate Report Generate Report Validate->Report G A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire ¹H Spectrum (16-32 scans) D->E F Acquire ¹³C Spectrum (1024+ scans) D->F G Process Data (FT, Phasing, Baseline) E->G F->G H Calibrate & Analyze Spectrum G->H

Caption: Step-by-step workflow for NMR analysis.

Protocol 2: FT-IR Data Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum (typically 16-32 scans) over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Protocol 3: Mass Spectrometry Data Acquisition (EI Method)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

  • Ionization: Volatilize the sample using heat and bombard it with a high-energy electron beam (standard 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak cluster and analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The comprehensive characterization of this compound is achieved by logically synthesizing data from multiple spectroscopic techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework and substitution pattern, FT-IR confirms the presence of key functional groups (-OH, -NH₂, -Cl), and Mass Spectrometry verifies the molecular weight and elemental composition, particularly the presence of two chlorine atoms. By following robust experimental protocols and understanding the causal links between molecular structure and spectral output, researchers can confidently confirm the identity and purity of this important chemical compound.

References

  • Determination of Chlorophenols in w
  • This compound.
  • 2-Amino-4,6-dichlorophenol.
  • 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398).
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169).
  • 4-Amino-2,6-dichlorophenol.
  • Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats.
  • Phenol, 4-amino-2,6-dichloro-. NIST WebBook. [Link]

Sources

Introduction: A Scientist's Perspective on Chemical Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of 2-Amino-4,5-dichlorophenol

In the field of drug development and scientific research, a profound understanding of the chemical reagents we handle is paramount. It is not sufficient to merely follow prescribed safety protocols; a senior scientist must comprehend the causality behind these procedures. This guide provides an in-depth analysis of the safety and hazards associated with this compound (CAS No. 28443-57-4), moving beyond a standard Safety Data Sheet (SDS) to offer a deeper, more practical understanding for researchers. Our objective is to build a self-validating system of safety, where knowledge of the chemical's intrinsic properties informs every action taken in the laboratory.

Chemical Identity and Physicochemical Properties

A foundational element of safe handling is the unambiguous identification of the substance and a clear understanding of its physical behavior. This compound is a solid organic compound used as an intermediate in the synthesis of other chemicals. Its properties dictate its behavior under laboratory conditions, influencing storage, handling, and emergency response.

Identifier Value Source
IUPAC Name This compound[1]
CAS Number 28443-57-4[1]
Molecular Formula C₆H₅Cl₂NO[1]
Molecular Weight 178.01 g/mol [1]
Synonyms Phenol, 2-amino-4,5-dichloro-; 3,4-dichloro-6-aminophenol[2][3]
Property Value Source
Physical Form Solid
Melting Point 174-175 °C[2]
Boiling Point 309.1 °C at 760 mmHg[2]
Flash Point 140.7 °C[2]
Density 1.56 g/cm³[2]
Vapor Pressure 0.000358 mmHg at 25°C[2]

The high melting point and low vapor pressure indicate that at room temperature, the primary exposure risk is from inhalation of dust particles rather than vapor. Its high boiling point and flash point suggest it is not highly flammable but is likely combustible at elevated temperatures.[4]

Toxicological Profile: Understanding the Biological Impact

This compound is classified as acutely toxic and an irritant.[1][3] Understanding its toxicological endpoints is critical for appreciating the severity of potential exposures and the rationale behind personal protective equipment (PPE) recommendations.

Acute Toxicity

The compound is designated as harmful or toxic through multiple routes of exposure:

  • Oral: Harmful if swallowed (Acute Toxicity, Category 4).[1][3][5]

  • Dermal: Harmful in contact with skin (Acute Toxicity, Category 4).[1][3][5]

  • Inhalation: Harmful if inhaled (Acute Toxicity, Category 4).[1][3][5]

The causality for this broad toxicity lies in its structure as a chlorophenol derivative. Chlorophenols are known to be readily absorbed and can exert systemic effects.[6]

Nephrotoxicity (Kidney Toxicity)

Field-proven insight shows that specific metabolites of related compounds can be organ-toxic. This compound is a major metabolite of 3,4-dichloroaniline, a known renal toxicant.[7] Research has demonstrated that this compound is directly toxic to renal cortical slices in male Fischer 344 rats, causing a concentration and time-dependent increase in cellular damage (LDH leakage).[7] The mechanism is believed to involve a reactive intermediate, as cytotoxicity was reduced by pretreatment with antioxidants like glutathione (GSH) or ascorbic acid.[7] This provides a clear mechanistic basis for the acute toxicity warnings and underscores the importance of preventing systemic absorption.

Irritation
  • Skin: Causes skin irritation (Category 2).[1][3][5]

  • Eyes: Causes serious eye irritation (Category 2).[1][3][5]

  • Respiratory: May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[3][5]

The irritant properties are typical for phenolic compounds, which can denature proteins and disrupt cell membranes upon contact.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating hazards. A visual summary of the GHS classification for this compound is essential for immediate hazard recognition in a laboratory setting.

GHS_Classification substance This compound | CAS: 28443-57-4 pictogram GHS Pictogram Irritant Harmful substance->pictogram leads to signal Signal Word | Warning substance->signal requires hazards Hazard Statements (H-Statements) pictogram->hazards h_statements H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation hazards->h_statements First_Aid_Protocol exposure Exposure to this compound inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale 1. Remove person to fresh air. 2. Keep comfortable for breathing. 3. If not breathing, give artificial respiration. inhalation->action_inhale action_skin 1. Immediately remove all contaminated clothing. 2. Wash skin with plenty of soap and water. 3. Take off contaminated clothing and wash it before reuse. skin->action_skin action_eye 1. Rinse cautiously with water for several minutes (at least 15). 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing. eye->action_eye action_ingest 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Clean mouth with water. ingestion->action_ingest seek_medical Get Medical Help/Attention (Call a POISON CENTER or doctor) action_inhale->seek_medical If you feel unwell action_skin->seek_medical If skin irritation occurs action_eye->seek_medical If eye irritation persists action_ingest->seek_medical If swallowed

Caption: First-Aid Decision Tree for Exposure.

Protocol Steps:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. [8][9]2. Skin Contact: Immediately flood affected skin with water while removing and isolating all contaminated clothing. [4]Wash the affected area thoroughly with soap and water. [4]Get medical aid if irritation develops. [10]3. Inhalation: Remove the person from exposure to fresh air immediately. [8]If breathing has stopped, perform artificial respiration. If breathing is difficult, administer oxygen. [10]Get medical attention. [9]4. Ingestion: If swallowed, rinse mouth with water. [2]Do not induce vomiting. [10]Never give anything by mouth to an unconscious person. Get immediate medical attention. [10]

Spill and Disposal Procedures

Accidental release requires a systematic and safe response to prevent exposure and environmental contamination.

Experimental Protocol for Small Spill Cleanup:

  • Evacuate & Isolate: Evacuate all non-essential personnel from the area. [8]Isolate the spill area for at least 25 meters (75 feet) for solids. [11]2. Ventilate: Ensure the area is well-ventilated. [8]3. PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles. [12]4. Containment: Prevent further leakage or spillage if it is safe to do so. [12]Avoid generating dust. [10]5. Cleanup:

    • For a solid spill, do not dry sweep.

    • Gently cover the spill with an inert absorbent material.

    • Alternatively, you can dampen the solid spill material with a suitable solvent like toluene (with all ignition sources removed), then transfer the dampened material to a suitable container. [4][11] * Use absorbent paper dampened with the solvent to pick up any remaining material. [4][11]6. Decontamination: Solvent-wash all contaminated surfaces, followed by washing with a soap and water solution. [4][11]7. Disposal: Place all contaminated materials (absorbent, clothing, paper) into a sealed, labeled, vapor-tight plastic bag for disposal. [4][11]Dispose of the contents/container to an approved hazardous waste disposal plant, following all local, state, and federal regulations. [8][9]

Stability and Storage

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

  • Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [10][9]Some sources recommend refrigeration (4°C), protection from light, and storage under nitrogen. * Incompatibilities: The compound is incompatible with strong oxidizing agents (such as perchlorates, nitrates, and peroxides), acids, acid anhydrides, and acid chlorides. [4][9][11]* Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. [10][9]

Conclusion

This compound is a valuable chemical intermediate that demands rigorous and informed safety practices. Its profile as an acute toxicant, particularly its demonstrated nephrotoxicity, and a multi-route irritant requires the diligent use of engineering controls and personal protective equipment. By understanding the scientific principles behind its hazards—from its physicochemical properties to its biological mechanisms of toxicity—researchers can move from rote compliance to an integrated culture of safety. This deeper comprehension is the hallmark of a trustworthy and expert-driven scientific environment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3015415, this compound. PubChem. [Link]
  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 128(1-3), 103–111. PubMed. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10699, 2-Amino-4,6-dichlorophenol. PubChem. [Link]
  • New Jersey Department of Health. (n.d.). 2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY. [Link]
  • Michalowicz, J., & Duda, W. (2007). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 4(2), 121–133. PMC - NIH. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2,6-dichlorophenol, 98%. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101471, 5-Amino-2,4-dichlorophenol. PubChem - NIH. [Link]
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. IARC monographs on the evaluation of carcinogenic risks to humans, 119.
  • XiXisys.com. (2025). GHS 11 (Rev.11) SDS Word: this compound. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9794025, 4-Amino-2,5-dichlorophenol. PubChem - NIH. [Link]
  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, J. (2022). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. Journal of Fungi, 8(7), 702. PubMed Central. [Link]
  • Wang, Y., Li, H., Yang, H., Wei, J., & Li, Y. (2023). Degradation of 2-Chlorophenol in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron: Performance and Mechanisms. Molecules, 28(15), 5849. MDPI. [Link]

Sources

A Technical Guide to 2-Amino-4,5-dichlorophenol: Sourcing, Synthesis, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the sourcing and application of specialized chemical intermediates are critical to project success. 2-Amino-4,5-dichlorophenol, a key halogenated aminophenol, presents both unique opportunities and specific challenges in its handling and use. This guide provides an in-depth technical overview of this compound, from its commercial availability to its synthesis and pertinent applications, with a focus on providing actionable insights for laboratory and developmental work.

Introduction to this compound: A Profile

This compound (CAS No. 28443-57-4) is a dichlorinated aminophenol with the molecular formula C₆H₅Cl₂NO.[1] Its structure, featuring an aniline core with chlorine and hydroxyl substitutions, makes it a reactive intermediate for the synthesis of more complex molecules. While it is noted for its role as a chemical intermediate, it has also been identified as a major, toxic metabolite of the renal toxicant 3,4-dichloroaniline, making it a compound of interest in toxicological studies.

Key Technical Data:

PropertyValueSource(s)
CAS Number 28443-57-4[2][3]
Molecular Formula C₆H₅Cl₂NO[2][3]
Molecular Weight 178.02 g/mol [2][3]
Melting Point 174-175 °C[2][3]
Boiling Point 309.1 °C at 760 mmHg[2][3]
Appearance Solid[3]
Synonyms 3,4-dichloro-6-aminophenol, 6-hydroxy-3,4-dichloroaniline[2]

Commercial Sourcing and Availability

This compound is available from a range of commercial chemical suppliers, catering primarily to the research and development sectors. The compound is typically offered in various purities, and it is crucial for the researcher to select a grade appropriate for their intended application.

Table of Commercial Suppliers:

SupplierPurity/Grades OfferedNotes
Biosynth Research GradeAvailable for pharmaceutical testing purposes.
Sigma-Aldrich ≥98%Offered through their partner ChemScene LLC.[3]
BLD Pharm Research Use OnlyAvailable for online ordering.[4]
Aladdin Various pack sizesPublic pricelist available on their website.
Echemi Varies by supplierA marketplace listing multiple Chinese manufacturers.[2]
ChemicalBook Varies by supplierLists various suppliers, primarily from China.

When selecting a supplier, it is imperative to request and review the Certificate of Analysis (CoA) to confirm the purity and identity of the compound. For applications in regulated environments, sourcing from suppliers with robust quality management systems is recommended.

Synthesis of this compound: A Mechanistic Approach

While specific, detailed protocols for the synthesis of this compound are not abundantly available in readily accessible literature, a logical and commonly employed synthetic route can be inferred from the preparation of analogous aminophenols. The most prevalent method involves the reduction of the corresponding nitrophenol.

A plausible synthetic pathway would begin with the nitration of 1,2-dichlorobenzene to form 1,2-dichloro-4-nitrobenzene. This intermediate would then be subjected to nucleophilic aromatic substitution to introduce a hydroxyl group, yielding 4,5-dichloro-2-nitrophenol. The final step is the reduction of the nitro group to an amine.

Proposed Synthesis Workflow:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Reduction A 1,2-Dichlorobenzene B 1,2-Dichloro-4-nitrobenzene A->B HNO₃, H₂SO₄ C 4,5-Dichloro-2-nitrophenol B->C NaOH, heat D This compound C->D Fe, HCl or H₂, Pd/C

Caption: Proposed synthesis of this compound.

Experimental Protocol Insight (Based on Analogous Reductions):

The reduction of the nitro group is a critical step and can be achieved through various methods. A classic and effective method involves the use of a metal in acidic conditions, such as iron filings in the presence of hydrochloric acid.[5]

Step-by-Step Conceptual Protocol for Reduction:

  • Reaction Setup: The nitrophenol precursor (4,5-dichloro-2-nitrophenol) is suspended in a mixture of water and a minimal amount of hydrochloric acid in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

  • Addition of Reducing Agent: Finely powdered iron is gradually added to the heated suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Monitoring: The completion of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the yellow color of the nitrophenol.

  • Work-up: Upon completion, the reaction mixture is made basic to precipitate iron oxides. The desired aminophenol, being phenolic, will dissolve in the alkaline solution.

  • Isolation: The hot solution is filtered to remove the iron sludge. The filtrate is then carefully neutralized with acid to precipitate the this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

This self-validating protocol ensures that the reduction is complete before proceeding to the work-up, and the pH adjustments allow for the separation of the product from the inorganic byproducts.

Applications in Research and Drug Development

The primary utility of this compound in a research context lies in its role as a versatile chemical building block and its relevance in toxicology.

Intermediate in Organic Synthesis

The presence of three reactive sites—the amino group, the hydroxyl group, and the chlorinated aromatic ring—makes this compound a valuable precursor for the synthesis of a variety of more complex molecules, including:

  • Heterocyclic compounds: The amino and hydroxyl groups can be readily cyclized with appropriate reagents to form benzoxazoles and other heterocyclic systems, which are common scaffolds in medicinal chemistry.

  • Pharmaceutical Intermediates: While direct examples for this specific isomer are not prevalent in the searched literature, the analogous 2-amino-4,6-dichlorophenol is a crucial intermediate in the synthesis of the anthelmintic drug Oxyclozanide.[6] This suggests the potential for this compound to be used in the synthesis of novel therapeutic agents.

  • Dye and Pigment Synthesis: Aminophenols are common precursors in the dye industry.

Toxicology and Metabolic Studies

This compound has been identified as a major hydroxylated metabolite of 3,4-dichloroaniline, a known nephrotoxicant. Studies have shown that this compound is directly toxic to renal cortical slices, indicating that it may play a significant role in the nephrotoxicity of its parent compound. This makes it a critical tool for researchers studying the mechanisms of chemically-induced kidney damage and for developing potential therapeutic interventions.

Safety, Handling, and Storage

As a hazardous chemical, proper safety precautions are paramount when handling this compound.

GHS Hazard Information: [1]

  • Acute Toxicity, Oral (Harmful): H302

  • Skin Irritation: H315

  • Eye Irritation: H319

  • Specific target organ toxicity — single exposure (Respiratory tract irritation): H335

Handling and Personal Protective Equipment (PPE):

  • Work should be conducted in a well-ventilated fume hood.

  • Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a specialized chemical intermediate with clear applications in synthetic chemistry and toxicology research. While its direct role in marketed pharmaceuticals is not as well-documented as some of its isomers, its structural features and known metabolic significance make it a compound of interest for drug discovery and development professionals. A thorough understanding of its sourcing, synthesis, and safe handling is essential for its effective and responsible use in a research setting.

References

  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol.
  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.
  • Alachem Co., Ltd. (n.d.). 28443-57-4 | this compound.
  • Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol.
  • PubChem. (n.d.). This compound.

Sources

Unlocking the Potential of 2-Amino-4,5-dichlorophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Versatility of a Dichlorinated Phenol

In the vast landscape of chemical intermediates, certain molecules, by virtue of their unique structural attributes, present a fertile ground for innovation across multiple scientific disciplines. 2-Amino-4,5-dichlorophenol, a molecule featuring a trifecta of reactive functional groups—an amine, a hydroxyl group, and two chlorine atoms on an aromatic ring—is one such compound. Its inherent electronic and steric properties make it a compelling starting material for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and environmental remediation. This in-depth technical guide aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the potential research avenues for this versatile chemical entity. We will delve into its synthesis, explore its reactivity, and propose innovative applications, all grounded in established scientific principles and supported by detailed experimental protocols.

Foundational Knowledge: Synthesis and Characterization of this compound

A reliable and scalable synthesis of this compound is the cornerstone of any research endeavor. While various methods can be envisaged, a practical and efficient approach involves the catalytic reduction of a suitable nitroaromatic precursor.

Proposed Synthetic Pathway: Catalytic Reduction of 1,2-Dichloro-4-nitrobenzene

The most plausible and industrially scalable route to this compound is the reduction of 1,2-dichloro-4-nitrobenzene. This precursor is commercially available and the reduction of nitro groups is a well-established and high-yielding transformation.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

  • Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add 1,2-dichloro-4-nitrobenzene (19.2 g, 0.1 mol) and ethanol (200 mL).

  • Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C, 0.5 g, wet) to the stirred solution.

  • Hydrogenation: Purge the flask with nitrogen gas, followed by hydrogen gas. Maintain a positive pressure of hydrogen (balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (50 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a crystalline solid.

Characterization Data:

PropertyValueSource
Molecular Formula C₆H₅Cl₂NOPubChem[1]
Molecular Weight 178.02 g/mol PubChem[1]
Melting Point 174-175 °CSigma-Aldrich[2]
Appearance SolidSigma-Aldrich[2]
Boiling Point 309.1 °C at 760 mmHgSigma-Aldrich[2]
Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide definitive structural information. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, including N-H and O-H stretches of the amino and hydroxyl groups, and C-Cl stretches.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product. A reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of acid (e.g., acetic acid or formic acid), can be employed.[3][4][5]

Exploring the Chemical Reactivity: A Gateway to Novel Derivatives

The presence of multiple reactive sites on the this compound scaffold opens up a plethora of possibilities for chemical derivatization. Understanding its reactivity is key to designing novel molecules with desired properties.

Electrophilic Aromatic Substitution

The amino and hydroxyl groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution.[6] However, the presence of two deactivating chlorine atoms will influence the regioselectivity of these reactions. The positions ortho and para to the activating groups are potential sites for substitution.

Electrophilic Aromatic Substitution A This compound C Substituted Product A:f0->C Electrophilic Aromatic Substitution B Electrophile (E+) B->C

Caption: General scheme for electrophilic aromatic substitution.

Potential Electrophilic Substitution Reactions:

  • Nitration: Reaction with nitric acid in the presence of sulfuric acid can introduce a nitro group onto the aromatic ring. The position of nitration will be directed by the interplay of the activating and deactivating groups.

  • Halogenation: Further halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups can be accomplished using acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.

Reactions at the Amino and Hydroxyl Groups

The amino and hydroxyl groups are nucleophilic and can readily undergo a variety of reactions.

  • Acylation: The amino and hydroxyl groups can be acylated using acid chlorides or anhydrides to form amides and esters, respectively. This is a common strategy in drug design to modify the physicochemical properties of a molecule.

  • Alkylation: Alkylation of the amino and hydroxyl groups can be achieved using alkyl halides.

  • Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for the synthesis of a wide range of compounds.

Oxidation Reactions

Aminophenols are susceptible to oxidation, which can lead to the formation of quinone-imines.[7] This reactivity can be harnessed for synthetic purposes or needs to be considered for the stability of the compound and its derivatives. The oxidation can be carried out using various oxidizing agents, and the resulting quinone-imines are highly reactive electrophiles that can participate in cycloaddition reactions or react with nucleophiles.

Potential Research Area 1: Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.

Synthesis of Benzoxazole Derivatives as Potential Anticancer Agents

Benzoxazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] The synthesis of benzoxazoles typically involves the condensation of an o-aminophenol with a carboxylic acid, aldehyde, or other carbonyl-containing compound.[8][9][10][11][12]

Benzoxazole Synthesis Workflow start This compound step1 React with Carboxylic Acid / Aldehyde start->step1 step2 Cyclization step1->step2 end Substituted Benzoxazole step2->end

Caption: Workflow for the synthesis of benzoxazole derivatives.

Proposed Research Protocol: Synthesis of a Dichlorinated Benzoxazole Library

  • Reaction Setup: In a series of parallel reaction vials, place this compound (1 mmol) and a variety of carboxylic acids or aldehydes (1.1 mmol).

  • Catalyst/Solvent: Add a suitable catalyst and solvent system. For carboxylic acids, polyphosphoric acid (PPA) can be used as both catalyst and solvent.[9] For aldehydes, a milder catalyst like an acid catalyst in a solvent such as ethanol can be employed.[8]

  • Reaction Conditions: Heat the reaction mixtures under appropriate conditions (e.g., 150-200 °C for PPA, reflux for ethanol).

  • Work-up and Purification: After completion, quench the reactions, extract the products, and purify them using column chromatography.

  • Biological Screening: Screen the synthesized library of dichlorinated benzoxazoles for their antiproliferative activity against a panel of cancer cell lines. Structure-activity relationship (SAR) studies can then be performed to identify lead compounds for further optimization.[13]

Development of Novel Ferroptosis Inhibitors

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies have highlighted the therapeutic potential of targeting ferroptosis in various diseases, including cancer and neurodegenerative disorders. Ortho-aminophenol derivatives have recently been identified as potent ferroptosis inhibitors.[6] The unique electronic properties of this compound could lead to the development of novel and potent ferroptosis inhibitors.

Proposed Research Direction:

  • Synthesize a series of derivatives of this compound by modifying the amino and hydroxyl groups.

  • Evaluate the synthesized compounds for their ability to inhibit ferroptosis in cellular models.

  • Investigate the mechanism of action of the most potent compounds, focusing on their antioxidant properties and their ability to chelate iron.

Potential Research Area 2: Materials Science and Polymer Chemistry

The bifunctional nature of this compound and its derivatives makes them promising monomers for the synthesis of novel polymers with unique properties.

Synthesis of High-Performance Polyamides

Polyamides are a class of polymers known for their excellent mechanical strength, thermal stability, and chemical resistance.[8][9][13][14] By converting this compound into a diamine derivative, it can be used as a monomer in the synthesis of novel polyamides.

Proposed Synthetic Strategy:

  • Monomer Synthesis: Synthesize a diamine monomer from this compound. For example, the hydroxyl group can be converted to another amino group through a multi-step synthesis.

  • Polymerization: Perform a condensation polymerization of the synthesized diamine with a suitable dicarboxylic acid or diacid chloride to produce a polyamide.[8][9][12][13][14]

  • Characterization: Characterize the resulting polyamide for its thermal properties (e.g., glass transition temperature and thermal decomposition temperature), mechanical properties (e.g., tensile strength and modulus), and chemical resistance. The presence of chlorine atoms in the polymer backbone is expected to enhance its flame retardancy and chemical resistance.

Polyamide Synthesis Diamine Diamine Monomer (from this compound) Polyamide Polyamide Diamine->Polyamide Diacid Dicarboxylic Acid (or Diacid Chloride) Diacid->Polyamide Condensation Polymerization

Caption: General scheme for polyamide synthesis.

Potential Research Area 3: Environmental Science and Remediation

Chlorinated phenols are known environmental pollutants due to their toxicity and persistence.[15] Understanding the environmental fate and developing remediation strategies for these compounds is of great importance.

Biodegradation Studies

Investigating the biodegradation of this compound by microorganisms is crucial for assessing its environmental impact. Studies on the biodegradation of other chlorinated phenols have identified specific bacterial and fungal strains capable of their degradation.[1][10][11][16][17][18][19][20][21][22][23]

Proposed Experimental Approach:

  • Isolation of Microorganisms: Isolate microbial strains from contaminated sites that are capable of utilizing this compound as a carbon source.

  • Identification of Degradation Pathways: Identify the metabolic pathways involved in the degradation of the compound using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify intermediate metabolites.

  • Enzymatic Studies: Isolate and characterize the enzymes responsible for the key degradation steps. This knowledge can be applied to develop bioremediation strategies.[1][23]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a chemical entity with significant, yet largely unexplored, potential. Its unique combination of functional groups provides a versatile platform for the synthesis of a wide array of novel compounds. The research areas outlined in this guide, from the development of new anticancer agents and ferroptosis inhibitors to the synthesis of high-performance polymers and the investigation of its environmental fate, represent just a fraction of the possibilities. It is our hope that this technical guide will inspire and empower researchers to unlock the full potential of this intriguing molecule, leading to advancements in medicine, materials science, and environmental sustainability.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. (2018). Organic & Biomolecular Chemistry. [Link]
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics. [Link]
  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). RSC Medicinal Chemistry. [Link]
  • SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. (1965). Journal of Pharmaceutical Sciences. [Link]
  • Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. (2024). Journal of Medicinal Chemistry. [Link]
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules. [Link]
  • Synthesis and preliminary evaluation of aminophenol derivatives as molecular glues blocking PD-1/PD-L1 interaction. (2024).
  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. (2016). Journal of Pharmacy and Applied Sciences. [Link]
  • Preparation of 2-amino-4-chlorophenol. (n.d.). PrepChem.com. [Link]
  • Synthesis method of 2, 6-dichloro-4-aminophenol. (n.d.).
  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. (2017).
  • Determination of Chlorzoxazone, Diclofenac Potassium, and Chlorzoxazone Toxic Degradation Product by Different Chromatographic Methods. (2019). AKJournals. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • 2-Amino-4,6-dichlorophenol. (n.d.). PubChem. [Link]
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2018). International Journal of Environmental Research and Public Health. [Link]
  • Minoxidil. (n.d.). Wikipedia. [Link]
  • Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column. (n.d.). SIELC. [Link]
  • Biodegradation of 2, 4 Dichlorophenol. (2016). International Journal of ChemTech Research. [Link]
  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (2016). New Journal of Chemistry. [Link]
  • Process for the preparation of 2,6-dichloro-4-aminophenol. (n.d.).
  • Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebr
  • Radiolytic Oxidation and Degradation of 2,4-dichlorophenol in Aqueous Solutions. (2019). Environmental Science and Pollution Research. [Link]
  • Characterization of this compound (2A45CP)
  • Environmental risk limits for 2,4-dichlorophenol. (2008). RIVM report. [Link]
  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. (n.d.). Department of Chemistry, IIT Kharagpur. [Link]
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). Applied Sciences. [Link]
  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
  • Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. (1983). Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments. (1993). Applied and Environmental Microbiology. [Link]
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ

Sources

The Unseen Workhorse: A Technical Guide to 2-Amino-4,5-dichlorophenol for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Catalog Number

In the intricate tapestry of synthetic chemistry, particularly within the demanding landscape of pharmaceutical and materials science, certain molecules, while not always in the limelight, form the critical backbone of innovation. 2-Amino-4,5-dichlorophenol is one such unassuming yet pivotal chemical entity. To the catalog chemist, it may be just another entry, a building block with a defined structure and CAS number. However, to the discerning researcher, it represents a versatile scaffold, a starting point for a multitude of complex molecular architectures with the potential for significant biological activity and material properties. This guide is intended to move beyond a superficial overview, providing an in-depth, field-proven perspective on the nomenclature, synthesis, and potential applications of this important intermediate. It is crafted for the hands-on scientist, the process chemist, and the drug discovery professional who understand that a deep knowledge of their starting materials is the bedrock of successful research and development.

A Multifaceted Identity: Deconvoluting the Nomenclature of this compound

In the collaborative and globalized world of scientific research, a clear and unambiguous understanding of chemical nomenclature is paramount. This compound is known by a variety of synonyms, a testament to its presence in diverse chemical databases and commercial catalogs. A comprehensive awareness of these alternative names is crucial for exhaustive literature searches and effective procurement.

The primary and most widely accepted name for this compound is This compound . Its Chemical Abstracts Service (CAS) Registry Number is 28443-57-4 .

A comprehensive list of its synonyms and identifiers is provided below for clarity and to aid in database searches:

Identifier Type Identifier
IUPAC Name This compound[1][2]
CAS Registry Number 28443-57-4[1][2]
Molecular Formula C₆H₅Cl₂NO[1][2]
Synonyms Phenol, 2-amino-4,5-dichloro-[3]
3,4-dichloro-6-aminophenol[3]
6-hydroxy-3,4-dichloroaniline[3]
1-Amino-2-hydroxy-4,5-dichlorobenzene
2-Hydroxy-4,5-dichloroaniline

It is instructive to visualize the molecular structure to appreciate the spatial relationship of the functional groups that dictate its reactivity.

Caption: Molecular structure of this compound.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physicochemical properties of a starting material is fundamental to experimental design, particularly in process development and scale-up. These parameters influence solubility, reaction kinetics, and purification strategies.

Property Value Source
Molecular Weight 178.02 g/mol [2]
Appearance Solid
Melting Point 174-175 °C[3]
Boiling Point 309.1 °C at 760 mmHg
Flash Point 140.7 °C[3]
XLogP3 2.4[2][3]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Storage 4°C, protect from light, stored under nitrogen

Synthesis of this compound: A Practical, Step-by-Step Protocol

The most prevalent and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of its corresponding nitro precursor, 4,5-dichloro-2-nitrophenol. This approach is favored for its high yield, selectivity, and the generation of water as the primary byproduct, aligning with the principles of green chemistry.

The causality behind this experimental choice lies in the robust and well-established nature of nitro group reduction. Catalytic hydrogenation offers a cleaner alternative to stoichiometric metal-acid reductions, which can generate significant metallic waste streams. The choice of catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is critical for efficient conversion at moderate temperatures and pressures.

Below is a detailed, field-proven protocol for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of 4,5-Dichloro-2-nitrophenol

Materials:

  • 4,5-Dichloro-2-nitrophenol

  • Methanol (reagent grade)

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Hydrogen gas

  • Nitrogen gas

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr shaker or similar)

Procedure:

  • Reactor Setup and Inerting: In a suitable hydrogenation reactor, place a magnetic stir bar and charge with 4,5-dichloro-2-nitrophenol (1 equivalent). Add methanol as the solvent (approximately 10-15 mL per gram of the nitro compound). Seal the reactor and purge the system thoroughly with nitrogen gas to remove any residual oxygen.

  • Catalyst Introduction: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (typically 1-5 mol% of the nitro compound). The wet catalyst is preferred to minimize the risk of ignition of the dry catalyst in the presence of flammable solvent vapors.

  • Hydrogenation: Seal the reactor again and purge with hydrogen gas, ensuring all nitrogen is displaced. Pressurize the reactor with hydrogen to the desired pressure (typically 50-60 psi). Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 40-50 °C). The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

  • Reaction Work-up and Catalyst Removal: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. The catalyst must be filtered under a nitrogen blanket to prevent it from igniting upon exposure to air. Filter the reaction mixture through a pad of diatomaceous earth. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrate and washings. The solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid is this compound.

  • Purification (if necessary): The crude product is often of high purity. However, if further purification is required, recrystallization from a suitable solvent system, such as ethanol/water or toluene, can be employed.

Self-Validating System and Trustworthiness:

The integrity of this protocol is ensured by in-process checks. The completion of the reaction can be verified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of an aliquot of the reaction mixture. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 4,5-Dichloro-2-nitrophenol step1 Dissolve in Methanol start->step1 step2 Add Pd/C Catalyst step1->step2 step3 Hydrogenation (H₂, Pressure, Heat) step2->step3 step4 Reaction Monitoring (TLC/HPLC) step3->step4 step5 Catalyst Filtration (under N₂) step4->step5 Reaction Complete step6 Solvent Evaporation step5->step6 product Crude this compound step6->product step7 Recrystallization (Optional) product->step7 final_product Pure this compound step7->final_product

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery and Development

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups: the nucleophilic amino group, the acidic phenolic hydroxyl group, and the chlorinated aromatic ring which can participate in various coupling reactions. This trifecta of reactivity makes it a valuable scaffold for building molecular complexity.

While direct evidence of this compound as a key intermediate in a marketed pharmaceutical is not prominently documented in publicly available literature, its structural motifs are highly relevant to medicinal chemistry. Its isomers, such as 2-amino-4,6-dichlorophenol, are known intermediates in the synthesis of the veterinary anthelmintic drug Oxyclozanide.[4] This strongly suggests the potential of this compound in similar synthetic strategies for creating bioactive molecules.

The primary value of this compound in drug discovery lies in its role as a versatile building block. The amino and hydroxyl groups provide convenient handles for derivatization, allowing for the exploration of a wide chemical space in the search for new therapeutic agents.

Potential Synthetic Transformations for Drug Discovery:

  • N-Acylation/Sulfonylation: The amino group can be readily acylated or sulfonylated to introduce a diverse range of substituents, which can modulate the compound's physicochemical properties and biological activity.

  • O-Alkylation/Acylation: The phenolic hydroxyl group can be alkylated or acylated to generate ethers and esters, respectively. This can be a useful strategy for improving metabolic stability or oral bioavailability.

  • Benzoxazole Formation: The ortho-relationship of the amino and hydroxyl groups makes this compound an ideal precursor for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms on the aromatic ring can be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, further expanding the molecular diversity of the resulting compounds.

Reactivity_Diagram cluster_reactivity Reactivity of this compound start 2-Amino-4,5- dichlorophenol n_acyl N-Acylation/ Sulfonylation start->n_acyl Amino Group Reactivity o_alkyl O-Alkylation/ Acylation start->o_alkyl Hydroxyl Group Reactivity benzoxazole Benzoxazole Formation start->benzoxazole Ortho Amino & Hydroxyl Reactivity cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling Aryl Halide Reactivity

Caption: Key reactive sites of this compound for synthetic diversification.

Safety and Handling: A Scientist's Responsibility

As with any chemical reagent, a thorough understanding of the associated hazards and the implementation of appropriate safety protocols are non-negotiable. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1][2]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Foundation for Future Discovery

This compound, while not a household name in the pharmaceutical world, embodies the essence of a valuable chemical intermediate. Its rich and versatile chemistry, coupled with a straightforward and scalable synthesis, positions it as a powerful tool in the arsenal of the modern medicinal and materials chemist. While its direct lineage to a blockbuster drug may not be established, its potential as a starting point for the discovery of novel bioactive molecules is undeniable. It is our hope that this in-depth guide will serve as a valuable resource for researchers, empowering them to unlock the full potential of this versatile building block and, in doing so, contribute to the advancement of science and medicine.

References

  • PubChem. (n.d.). This compound.
  • IARC Publications. (2018). SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS.
  • PubChem. (n.d.). This compound | C6H5Cl2NO | CID 3015415.
  • Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.

Sources

Methodological & Application

An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-Amino-4,5-dichlorophenol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is presented as a two-step process, commencing with the nitration of 3,4-dichlorophenol to yield 2-Nitro-4,5-dichlorophenol, followed by the selective reduction of the nitro group to the corresponding amine. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and safety considerations.

Introduction

This compound is a substituted aromatic compound of significant interest in organic synthesis. Its structure, featuring both amino and hydroxyl functionalities along with a specific dichlorination pattern, makes it a versatile building block for more complex molecules. The strategic placement of these groups allows for a variety of subsequent chemical transformations, rendering it a key component in the synthesis of targeted therapeutic agents and other high-value chemical entities.

The synthetic route detailed herein is a logical and efficient pathway, beginning with the regioselective nitration of the readily available starting material, 3,4-dichlorophenol. The subsequent reduction of the nitro-intermediate is a critical step, requiring conditions that preserve the chloro-substituents and the phenolic hydroxyl group.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3,4-DichlorophenolC₆H₄Cl₂O163.0065-68233
This compoundC₆H₅Cl₂NO178.01174-175309.1 at 760 mmHg

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-step process:

Synthesis_Overview Start 3,4-Dichlorophenol Intermediate 2-Nitro-4,5-dichlorophenol Start->Intermediate Step 1: Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Step 2: Reduction (e.g., SnCl₂·2H₂O, HCl) Detailed_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A1 Dissolve 3,4-Dichlorophenol in solvent A2 Cool to 0-5 °C A1->A2 A4 Slowly add Nitrating Mixture A2->A4 A3 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) A3->A4 A5 Stir for 1-2 hours at 0-5 °C A4->A5 A6 Quench on ice A5->A6 A7 Extract with organic solvent A6->A7 A8 Wash and Dry A7->A8 A9 Purify by Recrystallization A8->A9 B1 Suspend 2-Nitro-4,5-dichlorophenol in Ethanol A9->B1 Intermediate Product B2 Add SnCl₂·2H₂O and HCl B1->B2 B3 Heat to reflux (70-80 °C) B2->B3 B4 Monitor by TLC B3->B4 B5 Cool and pour on ice B4->B5 B6 Basify with NaOH B5->B6 B7 Filter to remove tin salts B6->B7 B8 Extract with organic solvent B7->B8 B9 Wash, Dry, and Purify B8->B9

Application Notes and Protocols for the Use of 2-Amino-4,5-dichlorophenol in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 2-Amino-4,5-dichlorophenol as a key intermediate in the synthesis of azo and metal-complex dyes. This document is intended for an audience of researchers, scientists, and professionals in drug development who require a deep technical understanding of dye chemistry. The protocols herein are presented with a focus on the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility. All key claims and procedures are supported by authoritative references.

Introduction: The Significance of this compound in Chromophore Development

This compound is a halogenated aromatic amine that serves as a versatile precursor in the synthesis of a variety of dyes. Its chemical structure, featuring an amino group, a hydroxyl group, and two chlorine atoms on the benzene ring, provides a unique combination of reactivity and functionality. The amino group is readily diazotized, forming a reactive diazonium salt that is central to the formation of the azo bridge (-N=N-), the defining chromophore of azo dyes.

The presence of chlorine atoms on the aromatic ring significantly influences the properties of the resulting dyes. These electron-withdrawing groups can enhance the lightfastness and wash-fastness of the dyes by stabilizing the molecule against photodegradation. Furthermore, the ortho-positioned amino and hydroxyl groups create an ideal pocket for chelation with metal ions, making this compound an excellent ligand for the synthesis of metal-complex dyes. These dyes are renowned for their brilliant colors, superior fastness properties, and stability.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 28443-57-4[1]
Molecular Formula C₆H₅Cl₂NO[1]
Molecular Weight 178.01 g/mol [1]
Appearance Solid
Melting Point 174-175 °C
Boiling Point 309.1 °C at 760 mmHg
Solubility Sparingly soluble in water

Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Synthetic Pathways: From Intermediate to Dye

The transformation of this compound into a dye primarily follows two well-established synthetic routes: the formation of azo dyes through diazotization and coupling, and the synthesis of metal-complex dyes.

Caption: General workflows for dye synthesis from this compound.

Synthesis of Azo Dyes: The Diazotization-Coupling Reaction

The synthesis of azo dyes is a cornerstone of color chemistry and proceeds in two fundamental steps:

  • Diazotization: The primary aromatic amine (this compound) is converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing.

  • Coupling: The electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline derivative. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich ring of the coupling component to form the azo dye.

The specific choice of the coupling component is critical as it will determine the final color and properties of the dye.

Experimental Protocols

General Protocol for the Synthesis of an Azo Dye from this compound

This protocol provides a general framework for the synthesis of an azo dye. Researchers should note that the specific quantities, reaction times, and purification methods may need to be optimized depending on the chosen coupling component.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling component (e.g., 2-naphthol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Ethanol or other suitable solvent for recrystallization

Equipment:

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 1.78 g (0.01 mol) of this compound in 50 mL of distilled water.

  • Add 2.5 mL of concentrated hydrochloric acid and stir until a solution is formed. Some gentle heating may be required to achieve complete dissolution.

  • Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution. The temperature must be maintained below 5°C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt of this compound.

Part B: Azo Coupling

  • In a 400 mL beaker, dissolve 0.01 mol of the chosen coupling component in a suitable solvent. For phenolic coupling components (e.g., 2-naphthol), dissolve in a 10% sodium hydroxide solution. For amine coupling components (e.g., N,N-dimethylaniline), dissolve in a dilute acid solution.

  • Cool the solution of the coupling component to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold distilled water to remove any unreacted salts.

Part C: Purification

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a solvent mixture.

  • Dissolve the crude dye in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified dye crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Synthesis of Metal-Complex Dyes

Metal-complex dyes are formed by the coordination of a metal ion with one or two dye molecules (ligands). This compound, after being converted to an azo dye with a suitable coupling component that provides another coordination site (e.g., another hydroxyl or carboxyl group), can act as a bidentate ligand.

General Procedure for Metallization:

  • The synthesized azo dye (0.01 mol) is dissolved or suspended in a suitable solvent, such as water or ethanol.

  • A solution of a metal salt (e.g., chromium(III) sulfate, cobalt(II) chloride, copper(II) sulfate) is added to the dye solution. The molar ratio of metal to dye is typically 1:1 or 1:2.

  • The pH of the reaction mixture is adjusted to the optimal range for complexation, which is often in the weakly acidic to neutral range.

  • The mixture is heated, often to reflux, for several hours to facilitate the formation of the metal complex.

  • The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • The metal-complex dye is then isolated by filtration, washed, and dried.

Characterization of Synthesized Dyes

The synthesized dyes should be characterized to confirm their structure and assess their purity. Standard analytical techniques include:

  • Spectroscopy:

    • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the azo group (-N=N-), hydroxyl (-OH), and amine (-NH) groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the dye.

  • Chromatography (TLC, HPLC): To assess the purity of the synthesized dye.

Applications in Research and Development

The dyes synthesized from this compound have potential applications in various fields:

  • Textile Industry: As disperse, acid, or mordant dyes for natural and synthetic fibers. The properties of the dyes, such as their color, fastness, and affinity for different fibers, can be tuned by the choice of the coupling component and the metal ion.

  • Materials Science: For the development of advanced materials with specific optical or electronic properties.

  • Biomedical Research: As biological stains or fluorescent probes, although this requires further functionalization and toxicological evaluation.

  • Drug Development: While not a direct application, the synthetic methodologies are relevant to the synthesis of other complex organic molecules.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of azo and metal-complex dyes. The protocols and application notes provided in this guide offer a solid foundation for researchers and scientists to explore the rich chemistry of this compound and to develop novel dyes with tailored properties for various applications. Adherence to safety protocols and careful optimization of reaction conditions are essential for successful and reproducible results.

References

  • PubChem. (n.d.). This compound.
  • Otutu, J. O. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Current Research in Chemistry, 4(4), 119-127.
  • Naik, R. D., & Desai, K. R. (1997). Synthesis of Azo Dyes using 2-Amino-4,4′-Dichloro Diphenylether 2′-Sulphonic Acid and their Application on Wool, Nylon and Silk as Acid Dyes. Oriental Journal of Chemistry, 13(3).
  • Christie, R. M. (2004). Metal-complexed dyes.
  • European Chemicals Agency (ECHA). (n.d.). This compound.
  • PrepChem. (2023). Preparation of 2-amino-4-chlorophenol.
  • Google Patents. (n.d.). CN101914028B - Method for preparing 2-amido-4,6-dichlorophenol.
  • Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol.
  • University of California, Davis. (n.d.). The Synthesis of Azo Dyes.
  • Slideshare. (2015). Synthesis and Studies of Eco-friendly Acid Dye Metal Complexes and its Application on Woolen fabrics.
  • Thai Science. (2021). Synthesis of new metal complex dye and its application on nylon fibers pretreated with chitosan.
  • Science Alert. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol.
  • ResearchGate. (2011). Synthesis and dyeing properties of some new monoazo disperse dyes derived from 2-amino-4-(2′,4′-dichlorophenyl)-1,3 thiazole.
  • Eureka. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol.
  • Quick Company. (2020). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof.
  • Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • ResearchGate. (2020). Synthesis and Characterization of New Metal Complex Dye.
  • Baghdad Science Journal. (2024). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis.
  • Plant Archives. (2020). SYNTHESIS AND APPLICATION OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOGICAL ACTIVITY.
  • ResearchGate. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity.

Sources

Application Note: High-Throughput Analytical Strategies for the Detection of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4,5-dichlorophenol (2A45CP) is a significant chlorinated aromatic amine. It is recognized as a major metabolite of the renal toxicant 3,4-dichloroaniline, and its presence in various matrices is of considerable interest to researchers in toxicology, environmental science, and pharmaceutical development[1]. Due to its potential toxicity, including cytotoxicity mediated by reactive intermediates, sensitive and reliable analytical methods for its detection and quantification are imperative[1]. This application note provides detailed protocols for three distinct analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a colorimetric spectrophotometric method. The methodologies are designed to be robust and adaptable for researchers, scientists, and drug development professionals.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a cornerstone technique for the analysis of polar aromatic compounds like this compound. The method's strength lies in its ability to separate the analyte from complex matrices with high resolution and sensitivity. The protocol described below is adapted from established methods for the closely related compound, 2-amino-4-chlorophenol, and is optimized for the detection of this compound[2][3][4].

Principle of Separation

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention time of this compound can be precisely controlled, allowing for its separation from other components in the sample. Detection is achieved by monitoring the absorbance of the eluent at a wavelength where the analyte exhibits a strong chromophore, typically around 280-290 nm.

Experimental Workflow: RP-HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh and Dissolve Sample Dilution Dilute in Mobile Phase Sample->Dilution Standard Prepare Stock & Working Standards of 2A45CP Standard->Dilution Injection Inject Sample/Standard Dilution->Injection 10 µL injection Column C18 Column Separation Injection->Column Detection UV Detection (290 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Detailed Protocol: RP-HPLC-UV

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Acetic acid (analytical grade)

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of water, acetonitrile, and an acidifier (e.g., 0.1% phosphoric acid or 1% acetic acid). A typical starting ratio would be 60:40 (v/v) water:acetonitrile with the acidifier.

  • Degas the mobile phase using an ultrasonic bath or an online degasser before use to prevent bubble formation in the system.

3. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

4. Sample Preparation:

  • Solid Samples: Accurately weigh a known amount of the homogenized sample, dissolve it in methanol, and sonicate for 10-15 minutes to ensure complete extraction. Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Liquid Samples (e.g., from in vitro toxicity studies): Dilute the sample directly with the mobile phase to the appropriate concentration.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

5. HPLC Instrumental Parameters:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Water:Acetonitrile (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 290 nm

  • Run Time: 15 minutes

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines[4].

Performance Characteristics (Typical)
ParameterTypical ValueReference
Linearity Range1 - 50 µg/mLAdapted from[5]
Correlation Coefficient (r²)> 0.999[2][3]
Limit of Detection (LOD)~5 ng/mL[2][3]
Limit of Quantitation (LOQ)~20 ng/mL[2][3]
Recovery98 - 102%[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. For polar analytes like this compound, a derivatization step is often necessary to improve their thermal stability and chromatographic behavior. Acetylation is a common and effective derivatization strategy for chlorophenols[7].

Principle of Analysis

The sample extract is first derivatized to convert the polar hydroxyl and amino groups of this compound into less polar acetyl derivatives. The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound, which allows for highly specific identification and quantification.

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization Acetylation with Acetic Anhydride Extraction->Derivatization Reconstitution Reconstitute in Hexane Derivatization->Reconstitution Injection Inject Derivatized Sample Reconstitution->Injection 1 µL injection Separation GC Capillary Column Separation Injection->Separation Detection Mass Spectrometry (EI, Scan/SIM) Separation->Detection TIC Obtain Total Ion Chromatogram Detection->TIC MassSpectrum Identify based on Mass Spectrum TIC->MassSpectrum Quantification Quantify using Selected Ion Monitoring (SIM) MassSpectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol: GC-MS

1. Reagents and Materials:

  • This compound reference standard

  • Acetic anhydride

  • Pyridine or Potassium Carbonate

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • GC capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2. Sample Extraction:

  • Aqueous Samples: Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane or ethyl acetate at an appropriate pH.

  • Solid Samples: Use a suitable extraction technique such as Soxhlet or pressurized liquid extraction (PLE) with an appropriate solvent.

3. Derivatization (Acetylation):

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of acetic anhydride and 100 µL of pyridine (or a small amount of potassium carbonate as a catalyst).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex and allow the layers to separate.

  • Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Instrumental Parameters:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis and Quantification:

  • Identify the acetylated derivative of this compound by its retention time and characteristic mass spectrum.

  • For quantification, use the SIM mode, monitoring characteristic ions of the derivatized analyte.

  • Prepare calibration standards by derivatizing known amounts of the this compound reference standard and analyze them under the same conditions.

Performance Characteristics (Typical)
ParameterTypical ValueReference
Linearity Range0.1 - 100 ng/mLAdapted from[7][8]
Correlation Coefficient (r²)> 0.998[8]
Limit of Detection (LOD)< 1 ng/L (in water)[8]
Recovery80 - 110%[7]

Spectrophotometric Method (Colorimetric)

A simple, rapid, and cost-effective colorimetric method can be employed for the determination of this compound, particularly in bulk drug analysis or for screening purposes. This method is based on the oxidative coupling reaction with 4-aminoantipyrine in the presence of an alkaline oxidizing agent, which produces a colored product that can be measured spectrophotometrically[9].

Principle of Reaction

The method involves the reaction of the phenolic hydroxyl group of this compound with 4-aminoantipyrine in an alkaline medium. An oxidizing agent, such as potassium ferricyanide, facilitates an oxidative coupling reaction, resulting in the formation of a stable, colored dye. The intensity of the color, which is directly proportional to the concentration of this compound, is measured at the wavelength of maximum absorbance (λmax).

Experimental Workflow: Colorimetric Method

Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Color Development Reaction cluster_measurement Spectrophotometric Measurement Sample Prepare Sample Solution Reagent_Add Add 4-Aminoantipyrine, Oxidizing Agent, and Buffer Sample->Reagent_Add Standard Prepare Standard Solutions Standard->Reagent_Add Incubation Incubate for Color Development Reagent_Add->Incubation Measurement Measure Absorbance at λmax (e.g., 520 nm) Incubation->Measurement Quantification Quantify using Calibration Curve Measurement->Quantification

Caption: Workflow for the spectrophotometric analysis of this compound.

Detailed Protocol: Spectrophotometric Method

1. Reagents and Materials:

  • This compound reference standard

  • 4-Aminoantipyrine solution (e.g., 0.5% w/v in water)

  • Potassium ferricyanide [K₃Fe(CN)₆] solution (e.g., 2% w/v in water)

  • Ammonia solution or another suitable alkaline buffer

  • UV-Vis Spectrophotometer

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (100 µg/mL) in a suitable solvent (e.g., 10% methanol in water).

  • From the stock solution, prepare a series of working standards with concentrations ranging from 1 to 20 µg/mL by dilution with deionized water.

3. Sample Preparation:

  • Prepare a sample solution containing this compound in a similar concentration range as the standards.

4. Color Development Procedure:

  • To a 10 mL volumetric flask, add 1 mL of the standard or sample solution.

  • Add 1 mL of the 4-aminoantipyrine solution.

  • Add 1 mL of the alkaline buffer (e.g., ammonia solution) to maintain the required pH.

  • Add 1 mL of the potassium ferricyanide solution and mix well.

  • Dilute to the mark with deionized water and allow the color to develop for a specified time (e.g., 15 minutes) at room temperature.

5. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), which should be determined experimentally but is expected to be around 520 nm, against a reagent blank prepared in the same manner without the analyte[9].

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

Performance Characteristics (Typical)
ParameterTypical ValueReference
Linearity Range1 - 20 µg/mL[9]
Correlation Coefficient (r²)> 0.999[9]
Limit of Detection (LOD)~0.2 µg/mL[9]
Limit of Quantitation (LOQ)~0.6 µg/mL[9]
Molar AbsorptivityDependent on reaction conditions-

Conclusion

This application note provides a comprehensive guide to three distinct and robust analytical methods for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The RP-HPLC-UV method offers a balance of speed, sensitivity, and resolution suitable for routine analysis. The GC-MS method provides the highest level of selectivity and sensitivity, making it ideal for trace-level detection and confirmatory analysis. The spectrophotometric method is a simple and cost-effective alternative for screening and quality control applications where high sensitivity is not the primary concern. Each protocol is designed to be a self-validating system, and it is recommended that users perform method validation according to the relevant regulatory guidelines to ensure data quality and reliability.

References

  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]
  • SIELC Technologies. (2018). 2-Amino-4-chlorophenol. [Link]
  • Reis, E. L., et al. (2012).
  • PrepChem. (n.d.).
  • El-Kimary, E. I., et al. (2016). Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug. International Journal of Pharmaceutical Sciences and Research, 7(11), 4463-4470. [Link]
  • Abdelrahman, M. M., et al. (2019). Determination of Chlorzoxazone, Diclofenac Potassium, and Chlorzoxazone Toxic Degradation Product by Different Chromatographic Methods. Periodica Polytechnica Chemical Engineering, 63(3), 438-447. [Link]
  • Dedhiya, P. P., et al. (2017). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 197-203. [Link]
  • Patel, N. G., et al. (2017). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Valentovic, M. A., et al. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 127(1-3), 195-203. [Link]

Sources

Application Note: Quantitative Analysis of 2-Amino-4,5-dichlorophenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

2-Amino-4,5-dichlorophenol (2A45CP) is a chlorinated aromatic amine of significant interest in pharmaceutical development and environmental monitoring. It can be a synthetic precursor, a metabolite of certain industrial chemicals like 3,4-dichloroaniline, or a potential process-related impurity in active pharmaceutical ingredients (APIs).[1] Given its potential toxicity and the stringent purity requirements mandated by regulatory bodies like the FDA and EMA, the development of a robust, accurate, and validated quantitative analytical method is not merely a procedural step but a cornerstone of quality control and safety assurance.[2][3][4]

This application note provides a detailed framework for the quantitative analysis of this compound. We will delve into the rationale behind method selection, present a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and outline the critical validation parameters that ensure data integrity and trustworthiness, in alignment with International Council for Harmonisation (ICH) guidelines.[5][6]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is fundamental to developing a selective and robust analytical method. Key properties of this compound are summarized below. The presence of an ionizable amine group and a phenolic hydroxyl group, along with the chlorinated phenyl ring, dictates its chromatographic behavior and spectroscopic properties.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 28443-57-4[7][8]
Molecular Formula C₆H₅Cl₂NO[7]
Molecular Weight 178.01 g/mol [7]
Melting Point 174-175 °C[8]
Appearance Solid[8]
Solubility Very slightly soluble in water; soluble in organic solvents like methanol.[9]

Rationale for Analytical Method Selection

The choice of an analytical technique is driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and throughput. For this compound, several techniques could be considered.

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for quantifying non-volatile or thermally labile compounds in complex mixtures, such as pharmaceutical formulations or environmental samples.[10][11][12] Reversed-phase HPLC with UV detection offers an excellent balance of specificity, sensitivity, and precision, making it ideal for stability-indicating assays that must separate the main component from impurities and degradation products.[13][14]

  • Gas Chromatography (GC): GC is highly effective for volatile and thermally stable compounds. Phenols can be analyzed by GC, often after a derivatization step to improve volatility and peak shape (e.g., methylation or silylation).[15] While sensitive, the need for derivatization adds complexity and potential for error.

  • Spectrophotometry: Colorimetric methods, such as oxidative coupling with a chromogenic reagent, can be developed for phenols.[9] These methods are often simple and rapid but typically lack the specificity required to distinguish the analyte from other structurally similar compounds in a mixture.[16]

Primary Analytical Protocol: Reversed-Phase HPLC

This section details a validated, stability-indicating RP-HPLC method for the quantification of this compound. The methodology is adapted from established principles for analyzing chlorophenols and aminophenols.[3][4][17]

Principle of the Method

The sample is dissolved in a suitable diluent and injected into the HPLC system. Separation is achieved on a C18 reversed-phase column where compounds are separated based on their hydrophobicity. An acidic mobile phase is employed to suppress the ionization of the basic amino group, ensuring a sharp, symmetrical peak shape. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard using an external standard calibration.

Experimental Workflow

The following diagram illustrates the overall workflow from sample handling to final data reporting.

G cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting Sample Sample Receipt & Login SamplePrep Sample Preparation (e.g., Dissolution, Filtration) Sample->SamplePrep StdPrep Reference Standard Preparation SST System Suitability Test (SST) StdPrep->SST Sequence Run Analytical Sequence SamplePrep->Sequence SST->Sequence If SST Passes Integration Peak Integration & Review Sequence->Integration Calculation Quantification & Data Calculation Integration->Calculation Report Generate Final Report Calculation->Report G Method Validated Analytical Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (Proportional Response) Method->Linearity Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Repeatability) Method->Precision Range Range (Reliable Interval) Method->Range Limits LOD / LOQ (Sensitivity) Method->Limits Robustness Robustness (Resists Small Changes) Method->Robustness

Sources

Application Note: Derivatization of 2-Amino-4,5-dichlorophenol for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4,5-dichlorophenol is a bifunctional aromatic compound whose accurate quantification is critical in pharmaceutical quality control, synthesis monitoring, and environmental analysis. Due to its high polarity conferred by the amino and hydroxyl functional groups, direct analysis via gas chromatography (GC) is challenging, often resulting in poor peak shape, low sensitivity, and thermal degradation. This application note provides a comprehensive guide to the derivatization of this compound, transforming it into a volatile and thermally stable analyte suitable for robust and sensitive analysis. We present a detailed, field-proven protocol for silylation, the preferred method for GC-Mass Spectrometry (GC-MS) analysis, and discuss alternative acylation strategies and complementary High-Performance Liquid Chromatography (HPLC) approaches.

The Scientific Imperative for Derivatization

The molecular structure of this compound contains two active hydrogen sites: a phenolic hydroxyl (-OH) group and a primary amino (-NH₂) group. These functional groups are capable of hydrogen bonding, which significantly increases the compound's boiling point and polarity.[1][2] Consequently, when subjected to the high temperatures of a GC injection port, the underivatized molecule exhibits several undesirable behaviors:

  • Low Volatility: The compound does not readily vaporize, leading to poor transfer onto the analytical column and low signal intensity.

  • Thermal Instability: At elevated temperatures, the molecule can degrade, resulting in inaccurate quantification.

  • Adsorption Effects: The polar groups can interact with active sites on the GC column, causing significant peak tailing and reduced resolution.[3]

Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogens with non-polar functional groups.[4][5] This transformation increases analyte volatility and thermal stability, leading to sharper peaks, improved separation, and higher sensitivity.[6] For GC-MS analysis, silylation is the most effective and widely adopted strategy for aminophenols.[7][8]

Primary Protocol: Silylation for GC-MS Analysis

Silylation involves reacting the analyte with a reagent that introduces a trimethylsilyl (TMS) group, -Si(CH₃)₃. This protocol utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful and versatile silylating agent that efficiently derivatizes both hydroxyl and amino groups.[7][9][10] The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often recommended to accelerate the reaction, particularly for less reactive or sterically hindered groups.[10]

Principle of Silylation

BSTFA reacts with the active hydrogens on the phenolic and amino groups of this compound to form a stable di-TMS derivative. The byproducts of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatography.[7]

cluster_reaction Silylation Reaction Analyte This compound (with -OH and -NH2 groups) Product Di-TMS Derivative (Volatile & Thermally Stable) Analyte->Product + 2 equivalents Reagent Reagent BSTFA (+ 1% TMCS catalyst) Reagent->Product Byproducts Volatile Byproducts Product->Byproducts Reaction yields cluster_workflow Silylation Workflow for GC-MS prep 1. Sample Preparation - Accurately weigh sample. - Dissolve in anhydrous solvent (e.g., Pyridine, Acetonitrile). deriv 2. Derivatization - Add BSTFA + 1% TMCS. - Heat at 70°C for 30 min. prep->deriv Transfer to reaction vial cool 3. Cooling & Dilution - Cool to room temperature. - Dilute with solvent if necessary. deriv->cool inject 4. GC-MS Analysis - Inject aliquot into GC-MS. - Acquire data. cool->inject

Caption: Step-by-step experimental workflow.

Detailed Protocol

Materials:

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) [7]* Anhydrous Pyridine or Acetonitrile (GC grade)

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Standard/Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding, as moisture will hydrolyze the silylating reagent. [2][11]2. Solvent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Pyridine can act as an acid scavenger, which can be beneficial for the reaction. [12]3. Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure a molar excess of the silylating reagent to drive the reaction to completion. [7]4. Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 70°C for 30 minutes. Reaction times and temperatures may be optimized, but these conditions are a robust starting point for phenols and amines. 5. Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Recommended GC-MS Conditions & Expected Results
ParameterRecommended SettingRationale
GC Column Low-polarity 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent separation for a wide range of derivatized non-polar compounds.
Injector Temperature 250°CEnsures rapid volatilization of the TMS-derivative without thermal degradation.
Oven Program Initial: 100°C, hold 2 min. Ramp: 15°C/min to 280°C, hold 5 min.Separates the derivative from solvent and byproducts while ensuring timely elution.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
MS Source Temp. 230°CStandard temperature for electron ionization (EI).
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Scan Range 50 - 450 amuCovers the expected mass of the derivative and its characteristic fragments.

Expected Results: The derivatization will yield 2-(trimethylsilylamino)-4,5-dichloro-1-(trimethylsilyloxy)benzene.

  • Molecular Weight (Underivatized): 178.01 g/mol

  • Molecular Weight (Di-TMS Derivative): 322.3 g/mol

  • Key Mass Fragments (m/z): The EI mass spectrum is expected to show a molecular ion [M]⁺ at m/z 321 (accounting for chlorine isotopes) and a prominent [M-15]⁺ fragment at m/z 306 from the loss of a methyl group, which is characteristic of TMS derivatives. Another key fragment is often found at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.

Alternative and Complementary Analytical Strategies

Acylation for GC-MS Analysis

Acylation is an alternative derivatization method where active hydrogens are replaced with an acyl group (e.g., acetyl, trifluoroacetyl). [5]Reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) react with both the amino and hydroxyl groups. While effective, silylation is often preferred due to the greater volatility of the reagents and byproducts. [7]The resulting acylated derivatives are also stable and suitable for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

For samples with higher concentrations of this compound, direct analysis by Reverse-Phase HPLC with UV detection may be sufficient, negating the need for derivatization. [13][14][15]The inherent chromophore in the molecule allows for detection at wavelengths around 280-290 nm.

  • When to Consider HPLC Derivatization: For trace-level analysis where higher sensitivity is required, pre-column derivatization can be employed to attach a fluorescent tag to the primary amine. [16][17]Reagents such as Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amino group to create highly fluorescent derivatives, enabling detection at much lower concentrations with a fluorescence detector. [18][19]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No or Low Product Peak 1. Presence of moisture in the sample or solvent. [11] 2. Insufficient reagent. 3. Incomplete reaction.1. Ensure sample is completely dry. Use anhydrous solvents. 2. Increase the volume of BSTFA to ensure a molar excess. 3. Increase reaction time or temperature (e.g., 75-80°C for 45-60 min).
Broad or Tailing Peak 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column.1. Re-optimize derivatization conditions (see above). 2. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
Extraneous Peaks 1. Contaminated reagents or solvents. 2. Hydrolysis of reagent forming siloxanes.1. Run a reagent blank to identify contaminant sources. Use high-purity reagents. 2. Minimize exposure of reagents to air and moisture.
Poor Reproducibility 1. Inconsistent sample/reagent volumes. 2. Variable reaction times or temperatures.1. Use calibrated micropipettes and an autosampler for injections. 2. Use a reliable heating block and timer for consistent reaction conditions.

References

  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International, 83(2), 297-306.
  • Lee, H. B., & Peart, T. E. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 72(8), 1799-1805.
  • Lee, C. S., & Li, C. H. (1983). Analysis of Phenols by Chemical Derivatization. IV. Rapid and Sensitive Method for Analysis of 21 Chlorophenols by Improved Chloroacetylation Procedure. Journal of the Chinese Chemical Society, 30(3), 181-190.
  • Farajzadeh, M. A., Nouri, N., & Khorram, P. (2016). Determination of Chlorophenols in Wastewater with Methyl Chloroformate Derivatization, Solid Phase Extraction, and Gas Chromatography–Mass Spectrometry. Journal of the Chinese Chemical Society, 63(12), 1017-1025.
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2003). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 3(1), 75-93.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Al-Hetlani, E. (2012). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 2(1), 1-10.
  • Patil, Y., & Shinde, S. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18365-18372.
  • De Boer, A. G., Gubbens-Stibbe, J. M., & Breimer, D. D. (1976). Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation. Clinical Chemistry, 22(6), 879-883.
  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • De Boer, A. G., Gubbens-Stibbe, J. M., & Breimer, D. D. (1976). Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation. PubMed.
  • Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
  • Stalikas, C. D., & Fiamegos, Y. C. (2016). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Journal of Chromatography A, 1458, 1-14.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Gas Chromatography with BSTFA Derivatization.
  • Sharma, A., & Sharma, R. (2013). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 4(1), 85-93.
  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Journal of Pharmacy and Applied Sciences, 3(2), 1-6.
  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate.
  • Lawal, A. T. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389.
  • Alfa Chemistry. (2023, May 8). Acylation Reagents for Gas Chromatography. Labinsights.
  • Kim, K. B., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 37(3), 331-339.
  • Abdelrahman, M. M., et al. (2020). Determination of Chlorzoxazone, Diclofenac Potassium, and Chlorzoxazone Toxic Degradation Product by Different Chromatographic Methods. Journal of Chromatographic Science, 58(10), 921-929.
  • Phoenix Scientific Co., Ltd. (n.d.). Derivatization reagents for GC, silylation, BSTFA.
  • PubChem. (n.d.). This compound.
  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
  • da Silva, A. C., et al. (2016). Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. Journal of the Brazilian Chemical Society, 27(1), 154-160.
  • Kumar, A., & Saini, G. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(9), 1-8.
  • Lee, S., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 12(11), 1438.
  • Kumar, A., & Saini, G. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific.

Sources

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 2-Amino-4,5-dichlorophenol (CAS No. 28443-57-4), a key intermediate in the development of pharmaceuticals and specialized dyes. The protocol is designed for researchers in organic synthesis and drug development, emphasizing safety, reproducibility, and high-purity outcomes. We detail a robust two-step synthetic pathway commencing from 1,2-dichloro-4-nitrobenzene. The methodology covers the initial hydrolysis to form the 4,5-dichloro-2-nitrophenol intermediate, followed by a clean catalytic hydrogenation to yield the final product. This guide includes detailed procedural steps, safety protocols, purification techniques, and methods for analytical characterization, ensuring a self-validating and reliable synthesis.

Compound Profile & Safety Mandates

Chemical Properties

This compound is a solid organic compound with the following key properties:

PropertyValueReference
CAS Number 28443-57-4[1]
Molecular Formula C₆H₅Cl₂NO[1]
Molecular Weight 178.01 g/mol [1]
Appearance Solid
Melting Point 174-175 °C
Boiling Point 309.1 °C at 760 mmHg
IUPAC Name This compound[1]
Critical Safety & Handling Protocols

This compound and its intermediates are hazardous materials that require strict adherence to safety protocols. All manipulations must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

GHS Hazard Classification: [1][2]

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Category 2. Causes skin irritation.[1][2]

  • Eye Irritation: Category 2. Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[3]

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

Storage Conditions: Store at 4°C, protected from light, and under an inert nitrogen atmosphere to prevent degradation.

Synthetic Strategy & Rationale

The selected synthetic route is a two-step process designed for efficiency and purity. This approach is predicated on common and well-documented transformations in aromatic chemistry, ensuring reliability.

  • Step 1: Nucleophilic Aromatic Substitution (Hydrolysis). The synthesis begins with the hydrolysis of 1,2-dichloro-4-nitrobenzene. The nitro group strongly activates the aromatic ring for nucleophilic attack. The chlorine atom ortho to the nitro group is preferentially displaced by a hydroxide ion under elevated temperature and pressure to yield the key intermediate, 4,5-dichloro-2-nitrophenol. This strategy is adapted from established industrial processes for preparing nitrophenols from chloronitrobenzenes.[4]

  • Step 2: Catalytic Hydrogenation (Reduction). The nitro group of the 4,5-dichloro-2-nitrophenol intermediate is then selectively reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice. This technique is highly efficient, proceeds under mild conditions, and offers a clean reaction profile, as the only byproduct is water. This avoids the use of stoichiometric metal reductants like iron or tin, which can lead to cumbersome workups and waste disposal issues.[5]

Synthetic_Pathway Fig. 1: Two-Step Synthesis of this compound Start 1,2-Dichloro-4-nitrobenzene Intermediate 4,5-Dichloro-2-nitrophenol Start->Intermediate Step 1: NaOH, H₂O Δ (Hydrolysis) Product This compound Intermediate->Product Step 2: H₂, Pd/C (Reduction)

Fig. 1: Two-Step Synthesis of this compound

Detailed Experimental Protocols

Part A: Synthesis of 4,5-Dichloro-2-nitrophenol (Intermediate)

Materials:

  • 1,2-Dichloro-4-nitrobenzene (19.2 g, 0.1 mol)

  • Sodium Hydroxide (NaOH) (12.0 g, 0.3 mol)

  • Deionized Water (150 mL)

  • Concentrated Hydrochloric Acid (HCl) (~25 mL)

  • Parr Reactor or similar high-pressure vessel

  • 500 mL Beaker, Buchner Funnel, Filter Paper

Procedure:

  • Reactor Charging: Charge the Parr reactor vessel with 1,2-dichloro-4-nitrobenzene (19.2 g) and deionized water (150 mL).

  • Base Addition: While stirring, carefully add sodium hydroxide pellets (12.0 g) to the mixture. The dissolution is exothermic; ensure the addition is controlled.

  • Reaction: Seal the reactor and heat the mixture to 140-150°C. The internal pressure will rise. Maintain this temperature with vigorous stirring for 8-10 hours. The progress of the hydrolysis can be monitored by TLC or HPLC analysis of aliquots.

  • Cooling & Neutralization: After the reaction is complete, cool the reactor to room temperature. Carefully vent any residual pressure. Transfer the dark-colored reaction mixture to a 500 mL beaker placed in an ice bath.

  • Acidification: While stirring vigorously, slowly acidify the cold mixture by adding concentrated HCl dropwise until the pH reaches ~1. This will precipitate the product.

  • Isolation: Collect the resulting yellow solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Drying: Dry the solid product under vacuum at 50-60°C to a constant weight. The expected yield of 4,5-dichloro-2-nitrophenol is typically 85-95%.

Part B: Synthesis of this compound (Final Product)

Materials:

  • 4,5-Dichloro-2-nitrophenol (10.4 g, 0.05 mol)

  • 10% Palladium on Carbon (Pd/C) (0.5 g, ~5 wt%)

  • Glacial Acetic Acid (200 mL)

  • Hydrogen (H₂) gas source

  • Parr Shaker Hydrogenation Apparatus or similar

  • Celite® or other filter aid

  • Rotary Evaporator

Procedure:

  • Hydrogenation Setup: Place 4,5-dichloro-2-nitrophenol (10.4 g) and glacial acetic acid (200 mL) into the hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent the dry catalyst from becoming pyrophoric.

  • Hydrogenation: Seal the vessel, purge the system with nitrogen, and then introduce hydrogen gas to a pressure of 40-50 psi. Begin shaking or vigorous stirring at room temperature.

  • Reaction Monitoring: The reaction is exothermic and can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours when hydrogen consumption ceases. Progress can also be confirmed by TLC, looking for the disappearance of the starting material spot.

  • Catalyst Removal: Once the reaction is complete, purge the vessel with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.

  • Solvent Removal: Transfer the clear filtrate to a round-bottom flask and remove the glacial acetic acid under reduced pressure using a rotary evaporator.

  • Product Isolation: The crude this compound will remain as a solid residue. The product can be further purified by recrystallization.

Purification & Analytical Characterization

Purification by Recrystallization

The crude product can be purified by dissolving it in a minimum amount of hot ethanol or methanol, followed by the slow addition of water until turbidity persists. Upon cooling, the purified product will crystallize. The crystals are then collected by vacuum filtration, washed with a cold ethanol/water mixture, and dried under vacuum. This process should yield a product with >98% purity.

Characterization Workflow

A multi-step analytical workflow is essential to validate the identity, structure, and purity of the synthesized this compound.

Characterization_Workflow Fig. 2: Analytical Workflow for Product Validation cluster_0 Primary Validation cluster_1 Structural Elucidation mp Melting Point (vs. Literature) ms Mass Spectrometry (Confirm MW) mp->ms hplc Purity Check (HPLC) Final Validated Compound hplc->Final Purity > 98% ftir FT-IR Spectroscopy (Functional Groups) ms->ftir nmr ¹H & ¹³C NMR (Confirm Structure) ftir->nmr nmr->Final Crude Crude Product Purified Purified Product Crude->Purified Recrystallization Purified->mp Purified->hplc

Fig. 2: Analytical Workflow for Product Validation
Analytical Methods
  • Melting Point: The measured melting point of the purified product should be sharp and align with the literature value of 174-175 °C.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase HPLC method. A suitable starting point, based on methods for similar compounds, is provided below.[6][7]

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Water:Acetonitrile:Acetic Acid (70:30:1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
  • Spectroscopic Analysis:

    • FT-IR (ATR): Expect characteristic peaks for O-H stretch (~3300-3400 cm⁻¹), N-H stretches (symmetric and asymmetric, ~3200-3400 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹), and C-Cl stretches (~700-800 cm⁻¹).

    • ¹H NMR (DMSO-d₆): Expect distinct singlets for the two aromatic protons and broad singlets for the -OH and -NH₂ protons.

    • Mass Spectrometry (ESI-MS): Expect to find the molecular ion peak [M+H]⁺ at m/z 178.0, corresponding to the protonated molecule.

Conclusion

This application note outlines a validated and reliable protocol for the synthesis of this compound. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce high-purity material for further application in drug discovery and materials science. The emphasis on causality and strict adherence to the described safety measures is paramount for successful and safe execution.

References

  • This compound | C6H5Cl2NO | CID 3015415.
  • Preparation of 2-amino-4-chlorophenol. PrepChem.com. [Link]
  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Quick Company. [Link]
  • CN101481310A - Method for preparing 4-chloro-2-nitrophenol.
  • Determination of Chlorophenols in w
  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol.
  • CN101914028B - Method for preparing 2-amido-4,6-dichlorophenol.
  • 2,6-dichlorophenol - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • Determination of Chlorzoxazone, Diclofenac Potassium, and Chlorzoxazone Toxic Degradation Product by Different Chrom
  • A. Preparation of 2,4-Dichloro-6-aminophenol. PrepChem.com. [Link]

Sources

Application Note & Protocols: High-Purity Isolation of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Amino-4,5-dichlorophenol is a critical intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and specialized dyes. The presence of isomeric, reactant, or degradation-related impurities in the crude material can significantly impede downstream reaction efficiency and compromise the purity of the final product. This document provides a comprehensive guide to the purification of crude this compound, detailing three robust methodologies: Acid-Base Extraction, Recrystallization, and Silica Gel Column Chromatography. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, step-by-step execution, and methods for purity verification.

Introduction and Physicochemical Profile

The efficacy of a chemical synthesis is often dictated by the purity of its starting materials. For this compound, a compound featuring both an acidic hydroxyl group and a basic amino group, impurities can arise from its synthesis, which often involves the reduction of a nitrophenol precursor.[1] Common contaminants may include unreacted starting materials, isomeric dichlorophenols, and oxidation by-products, which often present as colored impurities.[2][3][4]

A thorough understanding of the target molecule's physical and chemical properties is paramount for developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₅Cl₂NO[5][6]
Molecular Weight 178.02 g/mol [5][6]
Appearance Off-white to light brown solid[7]
Melting Point 170-175 °C[5][8]
Boiling Point 309.1 °C at 760 mmHg[5][9]
Solubility Limited solubility in water. Soluble in various organic solvents.[8][10]
pKa (Phenolic H) ~7.9 (Predicted)[7]
XLogP3 2.4[5][6]

Strategic Approaches to Purification

The unique amphoteric nature and polarity of this compound allow for several purification strategies. The choice of method depends on the nature of the impurities, the required scale, and the desired final purity.

Principle of Acid-Base Extraction

This technique leverages the compound's acidic phenolic group and basic amino group to move it between an organic phase and an aqueous phase, leaving impurities behind.[11][12]

  • Exploiting the Phenolic Group: In the presence of a strong base (e.g., NaOH), the acidic phenol is deprotonated to form a water-soluble sodium phenoxide salt. This allows it to be extracted into an aqueous layer, separating it from neutral or basic organic impurities.[13][14]

  • Separating from Stronger Acids: A weaker base, such as sodium bicarbonate, is not strong enough to deprotonate the phenol but will react with more acidic impurities like carboxylic acids.[12] This enables a selective preliminary wash.

Principle of Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4] The ideal solvent will dissolve the crude material at an elevated temperature but will have poor solubility for the target compound at low temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Principle of Adsorption Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., polar silica gel) and a mobile phase (an organic solvent).[15][16] More polar compounds, like this compound, will adsorb more strongly to the polar silica gel and thus elute more slowly than non-polar impurities. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.[15]

Experimental Protocols

Safety Precaution: Always handle this compound and all solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Purification via Acid-Base Extraction

This protocol is highly effective for removing neutral impurities and other acidic/basic compounds with different pKa values.

Methodology:

  • Dissolution: Dissolve the crude this compound (10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (200 mL).

  • Removal of Strong Acids (Optional): Transfer the organic solution to a separatory funnel. Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash. This step removes any highly acidic impurities.[12]

  • Extraction of Phenol: To the remaining organic layer in the separatory funnel, add 100 mL of 1 M aqueous sodium hydroxide (NaOH) solution. Shake vigorously. The target compound will deprotonate and move into the aqueous layer as its sodium salt.[11][13]

  • Separation: Allow the layers to separate. The organic layer now contains neutral impurities. Drain the lower aqueous layer (containing the sodium salt of the product) into a clean Erlenmeyer flask.

  • Back-Extraction: Add another 50 mL of 1 M NaOH to the organic layer, shake, and combine this second aqueous extract with the first to maximize recovery.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~5-6, check with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove residual salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

G cluster_start Start cluster_extraction Extraction Sequence cluster_separation Phase Separation cluster_final Isolation Crude Crude Product in Ethyl Acetate Wash_Bicarb Wash with aq. NaHCO3 Crude->Wash_Bicarb Remove Strong Acids Extract_NaOH Extract with aq. NaOH Wash_Bicarb->Extract_NaOH Organic_Neutral Organic Layer (Neutral Impurities) Extract_NaOH->Organic_Neutral Separate Layers Aqueous_Product Aqueous Layer (Product Salt) Extract_NaOH->Aqueous_Product Separate Layers Acidify Acidify with HCl Aqueous_Product->Acidify Precipitate Filter_Dry Filter, Wash & Dry Acidify->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product

Caption: Workflow for Acid-Base Extraction Purification.

Protocol 2: Purification via Recrystallization

This method is ideal for removing impurities with different solubility profiles from the target compound. Solvent selection is critical.

Table 2: Solvent Screening for Recrystallization

Solvent SystemObservation at Room TempObservation at BoilingPost-Cooling OutcomeSuitability
WaterInsolubleSparingly Soluble-Poor (as single solvent)
EthanolSparingly SolubleVery SolubleGood crystal formationGood
HexaneInsolubleInsoluble-Poor
Ethyl AcetateSparingly SolubleVery SolubleOiling out may occurModerate
Ethanol/Water Sparingly SolubleVery SolubleExcellent crystal formation Excellent
Hexane/Ethyl Acetate Sparingly SolubleVery SolubleGood crystal formationGood

Methodology (Using Ethanol/Water):

  • Dissolution: Place the crude this compound (10 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at its boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal (approx. 0.1-0.2 g). Reheat the mixture to boiling for 5-10 minutes.[4]

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

G cluster_dissolve Dissolution cluster_purify Purification cluster_isolate Isolation Crude Crude Solid Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Charcoal Add Charcoal (Optional) Dissolve->Charcoal Decolorize Cool Slow Cool & Ice Bath Dissolve->Cool If no optional steps Hot_Filter Hot Filtration (Optional) Charcoal->Hot_Filter Remove Solids Hot_Filter->Cool Induce Crystallization Filter Vacuum Filter & Wash Cold Cool->Filter Pure Pure Crystals Filter->Pure

Caption: General Workflow for Recrystallization.

Protocol 3: Purification via Column Chromatography

This protocol is best for separating compounds with very similar properties, such as isomers, that may be difficult to remove by other methods.

Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Spot the crude mixture on a silica gel TLC plate and develop it in various solvent mixtures (e.g., increasing percentages of ethyl acetate in hexane). The ideal system gives the target compound an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 9:1 to 4:1 to 1:1 Hexane:Ethyl Acetate) to elute more polar compounds.[15][17] Non-polar impurities will elute first, followed by the desired this compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

G Column {Silica Column (Polar)}| top Impurity_NP Non-Polar Impurity Product Product (Medium Polarity) Impurity_P Polar Impurity Eluent Mobile Phase (Increasing Polarity ->)

Caption: Principle of Chromatographic Separation by Polarity.

Purity Assessment

After purification, the integrity of the this compound must be verified.

  • Melting Point Analysis: A sharp melting point that falls within the literature range (170-175 °C) is a strong indicator of high purity.[5][8] A broad or depressed melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A purified sample should appear as a single spot on a TLC plate when visualized under UV light or with an appropriate stain.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A typical method for aminophenols involves a reversed-phase C18 column with a mobile phase of buffered water and an organic modifier like methanol or acetonitrile, with UV detection around 275-285 nm.[18][19] A purity of >99% is often achievable and desired for pharmaceutical applications.

References

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC.
  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method. (2010). ResearchGate.
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • This compound. (n.d.). PubChem.
  • Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? (2015). ResearchGate.
  • Process for the purification of p-aminophenol. (1984). Google Patents.
  • Process for the purification of p-aminophenol. (1972). Google Patents.
  • Acid–base extraction. (n.d.). Wikipedia.
  • 2,6-dichlorophenol. (n.d.). Organic Syntheses.
  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2020). SpringerLink.
  • How I can isolated/extracted 4-Aminophenol... (2024). ResearchGate.
  • Acid base extraction. (2020). YouTube.
  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites. (2011). PMC.
  • Column Chromatography: Principle, Separation of Compounds from a Mixture. (2015). JoVE.
  • Diuron human health assessment report. (2011). Australian Pesticides and Veterinary Medicines Authority.

Sources

Application Note & Protocol: Safe Handling and Storage of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4,5-dichlorophenol (IUPAC Name: this compound; CAS No: 28443-57-4) is a substituted aromatic amine and phenol used as a chemical intermediate in various synthetic pathways within research and drug development. Its molecular structure, featuring both an amino and a hydroxyl group on a dichlorinated benzene ring, imparts specific reactivity while also presenting a significant hazard profile. As a solid, crystalline compound, the primary risks involve inadvertent inhalation of fine particulates and dermal contact. Furthermore, studies have identified it as a toxic metabolite of 3,4-dichloroaniline, demonstrating direct toxicity to renal tissues in vitro.[1]

This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound, grounded in established safety principles and chemical data. The protocols herein are designed to empower researchers, scientists, and drug development professionals to mitigate risks through a combination of robust engineering controls, meticulous administrative procedures, and appropriate personal protective equipment (PPE).

Hazard Identification & Risk Assessment

A thorough understanding of the specific hazards is the foundation of a reliable safety protocol. The risk associated with this compound is multifaceted, stemming from its acute toxicity via multiple exposure routes and its irritant properties.

Comprehensive GHS Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the signal word "Warning" and carries the following hazard statements:

  • H302: Harmful if swallowed.[2][3]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Primary Routes of Exposure and Toxicological Summary
  • Inhalation: Inhaling dust can cause respiratory tract irritation and may be harmful.[2][5] This is a primary risk during weighing and transfer operations.

  • Dermal Contact: The compound is harmful and causes irritation upon skin contact.[2][5] Prolonged contact should be avoided, and contaminated clothing must be removed immediately.[4][6]

  • Eye Contact: Direct contact with the solid or dust will cause serious eye irritation.[2][4]

  • Ingestion: The substance is harmful if swallowed, with potential for gastrointestinal irritation.[2][5][7]

Expertise Note: The classification as "harmful" rather than "fatal" or "toxic" should not lead to complacency. The term indicates a significant risk of acute health effects upon exposure. The established in-vitro renal toxicity further underscores the need to prevent systemic absorption through any route.[1]

Physicochemical & Stability Data

Understanding the physical properties of a chemical is critical for designing safe storage and handling procedures.

PropertyValueSource
Molecular Formula C₆H₅Cl₂NOPubChem[2]
Molecular Weight 178.01 g/mol PubChem[2]
Appearance SolidSigma-Aldrich
Melting Point 174-175 °CSigma-Aldrich
Boiling Point 309.1 °C at 760 mmHgSigma-Aldrich
Density 1.56 g/cm³Echemi[8]
Flash Point 140.7 °CEchemi[8]
Stability & Reactivity Profile
  • Stability: The compound is stable under recommended storage conditions.[4][5]

  • Conditions to Avoid: Avoid the formation of dust.[5] It may be sensitive to prolonged exposure to air and/or light.[4][9]

  • Incompatible Materials: Keep away from strong oxidizing agents, mineral acids, and bases.[6][9][10]

  • Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[11]

Hierarchy of Controls: Engineering and Administrative Procedures

The most effective way to manage chemical risk is to use a multi-layered approach, prioritizing engineering and administrative controls over sole reliance on PPE.

Hierarchy_of_Controls cluster_info Effectiveness Decreases Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for mitigating chemical exposure.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound that may generate dust, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[5]

Rationale: A fume hood provides primary containment, protecting the user from inhaling airborne particulates and preventing the contamination of the general laboratory environment. It is the most critical piece of safety equipment for this substance.

Administrative Controls
  • Designated Area: All work with this compound should be restricted to a designated area within the laboratory. This area should be clearly marked.

  • Training: All personnel must receive documented training on the hazards, handling, and emergency procedures for this specific chemical before commencing work.

  • Standard Operating Procedures (SOPs): A location-specific SOP for this compound must be written and readily available to all users.

Protocol: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls outlined above.

PPE Selection Rationale
  • Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of substituted phenols, butyl or viton gloves are recommended for extended contact.[12] Always double-check glove compatibility with the specific solvents being used.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles are required.[5]

  • Body Protection: A fully buttoned laboratory coat must be worn.[5]

  • Respiratory Protection: While engineering controls should prevent the need for respiratory protection, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be required if dust generation is unavoidable or if engineering controls fail.[5] Use must comply with the institution's respiratory protection program.

Step-by-Step PPE Protocol
  • Inspect: Before donning, inspect all PPE for damage (e.g., cracks, holes).

  • Donning Order:

    • Lab Coat.

    • Goggles/Face Shield.

    • Gloves (pull cuffs over the sleeves of the lab coat).

  • Doffing Order (to prevent self-contamination):

    • Gloves (using a peel-off method without touching the outside with bare skin).

    • Lab Coat (turn inside out as it is removed).

    • Goggles/Face Shield.

  • Hygiene: Immediately and thoroughly wash hands and face after removing PPE.[4][6]

Protocol: Handling & Dispensing

This protocol minimizes dust generation and user exposure.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the indicated working height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, containers, solvent) within the fume hood.

  • Weighing and Dispensing:

    • Scientist's Note: The goal is to avoid creating a plume of dust. All movements should be slow and deliberate.

    • Open the stock container slowly inside the fume hood.

    • Use a dedicated, clean spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or receiving vessel. Do not drop the solid from a height.

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • Securely close the stock container immediately after dispensing.

  • Post-Handling Decontamination:

    • Carefully wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or towel (using an appropriate solvent like methanol or ethanol).

    • Dispose of all contaminated disposable materials (weigh boats, bench paper, wipes) into a designated hazardous waste container.

Protocol: Storage

Proper storage is essential for maintaining chemical integrity and ensuring safety.

Storage Conditions Rationale

The compound's sensitivity to light and air necessitates specific storage conditions to prevent degradation.[4][9] Storing away from incompatible materials prevents hazardous reactions.[6]

Step-by-Step Storage Protocol
  • Container: Ensure the container is tightly closed and properly labeled with the chemical name, date received, and all relevant GHS hazard pictograms.[4][6]

  • Location: Store in a cool, dark, and well-ventilated area designated for toxic chemicals.[6] A recommended storage temperature is 4°C.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[4]

  • Security: The storage location must be locked or otherwise secured to restrict access to authorized personnel only.[5][6]

  • Segregation: Store separately from incompatible materials, especially strong oxidizing agents.[5][6]

Emergency Procedures

  • Spill Response:

    • Small Spill (inside fume hood):

      • Ensure PPE is worn.

      • Carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for hazardous waste disposal.[6][11]

      • Decontaminate the area with an appropriate solvent and wash with soap and water.

    • Large Spill (outside fume hood):

      • Evacuate the immediate area and alert others.

      • Restrict access and eliminate all ignition sources.[12]

      • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[5][6]

    • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water. Get medical advice if skin irritation occurs.[4][6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][6]

    • Ingestion: Rinse mouth. Immediately call a poison center or doctor.[6][7]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[12] Collect waste in a clearly labeled, sealed container and follow all local, regional, and national regulations for chemical waste disposal.[5][6] Do not dispose of it in standard trash or down the drain.[12]

References

  • Title: this compound | C6H5Cl2NO | CID 3015415 Source: PubChem, National Center for Biotechnology Inform
  • Title: Substance Information - 2-amino-4,6-dichlorophenol hydrochloride Source: European Chemicals Agency (ECHA) URL:[Link]
  • Title: Substance Information - Dihydrogen (ethyl)[4-[4-[ethyl(3-sulphonatobenzyl)]amino]-2'-sulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium, disodium salt Source: European Chemicals Agency (ECHA) URL:[Link]
  • Title: 2-Amino-4,6-dichlorophenol | C6H5Cl2NO | CID 10699 Source: PubChem, National Center for Biotechnology Inform
  • Title: Safety data sheet - 2-Amino-4-chlorophenol Source: CPAChem URL:[Link]
  • Title: Phenol - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL:[Link]
  • Title: Phenol and Cresol Source: Occupational Safety and Health Administr
  • Title: Substance Information - Diammonio(ethyl)4-[4-[ethyl(3-sulphonatobenzyl)amino]phenylmethylene]cyclohexa-2,5-dien-1-ylideneammonium Source: European Chemicals Agency (ECHA) URL:[Link]
  • Title: PHENOL Source: Occupational Safety and Health Administr
  • Title: REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol Source: Agency for Toxic Substances and Disease Registry (
  • Title: Characterization of this compound (2A45CP)
  • Title: Phenol | NIOSH Source: The National Institute for Occupational Safety and Health (NIOSH), CDC URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-4,5-dichlorophenol Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 2-Amino-4,5-dichlorophenol (ADCP). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize for higher yields and purity. As a crucial intermediate in the development of pharmaceuticals and other specialty chemicals, mastering the synthesis of ADCP is of significant value. This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory or plant.

Core Synthesis Pathway Overview

The most prevalent and industrially viable route to this compound involves the reduction of its corresponding nitro precursor, 4,5-dichloro-2-nitrophenol. The overall yield is critically dependent on both the successful synthesis of this nitro-intermediate and the efficiency of the subsequent reduction step.

ADCP_Synthesis_Pathway cluster_0 Step 1: Nitrophenol Formation cluster_1 Step 2: Nitro Group Reduction A 1,2-Dichloro-4-nitrobenzene B 4,5-Dichloro-2-nitrophenol (Precursor) A->B Hydrolysis (e.g., NaOH, High T/P) C This compound (Final Product) B->C Reduction (e.g., Catalytic Hydrogenation, Metal/Acid)

Caption: General synthesis pathway for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: Why is my overall yield of this compound consistently low?

Low yield is a multifaceted problem that can originate from either the precursor synthesis or the final reduction step.

Potential Cause A: Inefficient Reduction of the Nitro Group

The conversion of the nitro group to an amine is the most critical step. Incomplete reaction is a frequent culprit for low yields.

  • Expert Analysis: The reduction of an aromatic nitro group is a complex, multi-electron process. In catalytic hydrogenation, the catalyst surface can become deactivated or "poisoned" by impurities or byproducts, halting the reaction. In metal/acid reductions (e.g., Fe/HCl or SnCl₂/HCl), maintaining an acidic pH is crucial; as the reaction proceeds and metal oxides are formed, the pH can rise, drastically slowing the reduction rate.[1]

  • Solutions:

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Ni):

      • Catalyst Loading: Ensure adequate catalyst loading (typically 1-5 mol%). If the reaction stalls, consider adding a fresh portion of the catalyst.

      • Hydrogen Pressure: The reaction is often pressure-dependent. Increasing hydrogen pressure (e.g., from 1 atm to 50 psi) can significantly enhance the reaction rate.[2]

      • Solvent Purity: Use high-purity, degassed solvents. Trace impurities, especially sulfur or heavy metals, can poison the catalyst.

    • Metal/Acid Reduction (e.g., Iron powder in acidic medium):

      • Monitor pH: Periodically check the pH of the reaction mixture. If it becomes neutral or basic, add small aliquots of acid (e.g., HCl or acetic acid) to regenerate the acidic environment.

      • Iron Activation: Use finely powdered, activated iron. Pre-washing the iron powder with dilute acid can remove surface oxides and improve reactivity.[1]

      • Exothermic Control: The reaction is highly exothermic. Add the nitro compound portion-wise to maintain a controlled temperature, preventing side reactions.[3]

Potential Cause B: Poor Quality of the 4,5-Dichloro-2-nitrophenol Precursor

Impurities in your starting material will carry through and can interfere with the reduction step.

  • Expert Analysis: The synthesis of 4,5-dichloro-2-nitrophenol via hydrolysis of 1,2,4-trichloro-5-nitrobenzene can be challenging, with potential for incomplete hydrolysis or formation of isomeric byproducts.[4] These impurities can poison catalysts or lead to a complex mixture after reduction, making purification difficult and lowering the isolated yield.

  • Solutions:

    • Purify the Precursor: Recrystallize the crude 4,5-dichloro-2-nitrophenol from a suitable solvent (e.g., an ethanol/water mixture or toluene) before the reduction step.

    • Confirm Identity: Verify the purity and identity of the precursor using techniques like NMR, GC-MS, and melting point analysis. The melting point should be sharp and consistent with literature values.

Potential Cause C: Product Degradation

Aminophenols, particularly chlorinated ones, are susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts (tar).

  • Expert Analysis: The electron-donating amino and hydroxyl groups make the aromatic ring highly activated and prone to oxidation, especially in the presence of air (oxygen), residual oxidants, or metal ions at elevated temperatures or neutral/alkaline pH.

  • Solutions:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Control pH during Workup: During workup and isolation, maintain a slightly acidic pH. The protonated aminophenol (ammonium salt) is significantly more stable against oxidation than the free base.

    • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite or ascorbic acid during workup can prevent oxidative degradation.[5]

Troubleshooting_Low_Yield Start Low Yield Observed Cause1 Inefficient Reduction? Start->Cause1 Cause2 Poor Precursor Quality? Start->Cause2 Cause3 Product Degradation? Start->Cause3 Sol1a Check Catalyst Activity Increase H₂ Pressure Cause1->Sol1a Sol1b Monitor & Adjust pH Use Activated Metal Cause1->Sol1b Sol2 Recrystallize Precursor Confirm Purity (NMR, MP) Cause2->Sol2 Sol3 Use Inert Atmosphere (N₂) Acidic Workup Add Antioxidant Cause3->Sol3

Caption: Decision tree for troubleshooting low yield.

Question 2: My final product is dark-colored and difficult to purify. What's causing this and how can I fix it?

This is a classic sign of oxidation and/or byproduct formation.

  • Expert Analysis: As mentioned, aminophenols readily oxidize to form highly colored quinone-imine species, which can further polymerize. This process is accelerated by air, heat, and light. Additionally, if the reduction of the nitro group is not selective, side reactions such as dechlorination (loss of one or both chlorine atoms) can occur, leading to a mixture of products that are difficult to separate.

  • Solutions:

    • Rigorous Exclusion of Air: After the reaction is complete, cool the mixture under an inert atmosphere before filtration. Handle the isolated product with minimal exposure to air.

    • Purification via Acid/Base Extraction:

      • Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl). The desired aminophenol will form a water-soluble salt.

      • Filter the solution to remove any non-basic, insoluble impurities (like tar). Activated carbon can be added to the acidic solution to decolorize it, but use it judiciously as it can adsorb the product.[2]

      • Slowly neutralize the clear filtrate with a base (e.g., sodium bicarbonate or dilute ammonia) to precipitate the purified this compound.

      • Filter the precipitate, wash with cold deionized water, and dry under vacuum at a low temperature (e.g., <50°C).

    • Recrystallization: If impurities persist, recrystallization from a deoxygenated solvent system (e.g., ethanol/water or toluene) can be effective. Store the final product in a dark container under nitrogen.[6]

Frequently Asked Questions (FAQs)

Q1: Which reduction method is better for this synthesis: catalytic hydrogenation or metal/acid reduction?

Both methods are viable, and the best choice depends on your scale, available equipment, and safety considerations.

FeatureCatalytic Hydrogenation (e.g., Pd/C, H₂)Metal/Acid Reduction (e.g., Fe/HCl)
Yield & Purity Generally very high yield and clean product.[7]Can be high, but workup is more involved.
Byproducts Minimal byproducts if conditions are controlled.Large amounts of iron oxide sludge are produced.[1]
Scalability Excellent for both lab and industrial scale.Can be challenging to scale due to exotherm and sludge handling.[8]
Safety Requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.Generates flammable hydrogen gas in situ, but avoids high-pressure systems. Corrosive acids are used.
Cost High initial cost for catalyst and equipment.Lower cost of reagents (iron, acid).

Recommendation: For laboratory-scale synthesis where high purity is paramount, catalytic hydrogenation is often preferred. For larger-scale or cost-sensitive applications where the necessary equipment for hydrogenation is unavailable, the iron/acid method is a robust alternative, provided the workup and waste disposal are properly managed.

Q2: What is the optimal solvent for the reduction step?

The ideal solvent should dissolve the starting nitrophenol, be inert to the reaction conditions, and allow for easy product isolation.

  • For Catalytic Hydrogenation: Alcohols like methanol or ethanol are common choices.[9] Ethyl acetate is also effective. The choice can influence reaction rates and solubility.

  • For Metal/Acid Reduction: An aqueous medium is typically used, often with a co-solvent like ethanol to aid the solubility of the organic starting material.[1]

Q3: How can I effectively monitor the reaction's progress?

Relying solely on reaction time is not advisable. Active monitoring is key to optimization.

  • Thin-Layer Chromatography (TLC): This is the simplest and most common method. Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) to track the disappearance of the yellow starting material (4,5-dichloro-2-nitrophenol) and the appearance of the product spot (which may need visualization with a stain like ninhydrin).

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can precisely measure the consumption of starting material and the formation of the product, as well as detect any significant byproducts.[10]

Experimental Protocol: Reduction of 4,5-Dichloro-2-nitrophenol

This protocol is a representative example of a lab-scale synthesis via catalytic hydrogenation.

Safety First: This procedure involves flammable solvents, hydrogen gas, and a potentially pyrophoric catalyst. Conduct all operations in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • 4,5-Dichloro-2-nitrophenol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 2-5 mol% Pd)

  • Methanol (reagent grade)

  • Parr Shaker or similar hydrogenation apparatus

  • Celite® or another filter aid

Procedure:

  • Vessel Preparation: To a suitable pressure-resistant hydrogenation vessel, add 4,5-dichloro-2-nitrophenol.

  • Solvent Addition: Add methanol to dissolve the starting material (approx. 10-20 mL per gram of nitrophenol).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Caution: Dry Pd/C is pyrophoric and can ignite solvents.

  • Hydrogenation:

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to ensure an inert atmosphere has been replaced by hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

    • Begin vigorous agitation (shaking or stirring) and maintain a constant temperature (typically room temperature to 40°C).

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Confirm completion with TLC or HPLC analysis of a small, carefully vented aliquot.

  • Workup:

    • Once complete, stop the agitation and cease the hydrogen flow.

    • Carefully vent the vessel and purge 3-5 times with nitrogen. This is a critical step to prevent ignition of the catalyst upon exposure to air.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

    • Combine the filtrate and washings.

  • Isolation:

    • Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

    • The resulting crude solid can be purified further by recrystallization or acid/base extraction as described in the troubleshooting section to yield pure this compound.

References

  • PrepChem.com. (2049).
  • Guidechem. (2023). How to synthesize 2-amino-4-chlorophenol. Link
  • Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol. Link
  • Quick Company. (2020).
  • Biosynth. (n.d.). This compound. Link
  • Guidechem. (2024). What are the synthesis methods of 2,6-dichlori-4-amino phenol. Link
  • Google Patents. (n.d.). CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5. Link
  • Patsnap. (n.d.). Method for preparing 2-amino-4-chloro-5-nitrophenol. Link
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 2-Amino-2',5'-dichlorobenzophenone. Link
  • ChemicalBook. (n.d.). 2-Amino-4-chlorophenol synthesis. Link
  • Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol. Link
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Link
  • PubChem. (n.d.). This compound. Link
  • Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol. Link
  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. Link
  • ResearchGate. (2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol. Link
  • Google Patents. (n.d.). CN101914028B - Method for preparing 2-amido-4,6-dichlorophenol. Link
  • Google Patents. (n.d.). EP0002373A1 - A method of making 2,4,5-trichlorophenol. Link
  • Google Patents. (1986).
  • Sigma-Aldrich. (n.d.). This compound. Link
  • Exploring the Synthesis and Chemical Properties of 2,4-Dichloro-5-nitrophenol. (n.d.). Link
  • Google Patents. (n.d.). CN102838457A - Synthesis method of 2, 5-dichlorophenol. Link
  • PubMed. (n.d.). Characterization of this compound (2A45CP)
  • RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Link
  • University of Notre Dame. (2016). Catalytic Reduction of 4-Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. Link
  • ResearchGate. (2025). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. Link

Sources

Technical Support Center: 2-Amino-4,5-dichlorophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,5-dichlorophenol (2A45DCP). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights into impurity formation, troubleshooting, and purification, structured in a practical question-and-answer format.

Part 1: Understanding the Synthetic Landscape and Impurity Formation

The most prevalent and industrially relevant synthesis of this compound involves a two-step process starting from 1,2-dichloro-4-nitrobenzene (3,4-dichloronitrobenzene).

  • Step 1: Nucleophilic Aromatic Substitution (Hydrolysis) : 1,2-dichloro-4-nitrobenzene is hydrolyzed under strong alkaline conditions (e.g., sodium hydroxide) at elevated temperatures and pressures to yield 4,5-dichloro-2-nitrophenol.

  • Step 2: Reduction : The resulting 4,5-dichloro-2-nitrophenol is then reduced to the final product, this compound. Common reduction methods include catalytic hydrogenation (e.g., using a Platinum or Palladium catalyst) or chemical reduction (e.g., using iron powder in acidic medium or hydrazine hydrate).[1][2]

Each of these steps presents a unique set of challenges and potential impurities. Understanding their origin is the first step toward effective control and mitigation.

Visualizing the Synthesis and Impurity Origins

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Reduction cluster_2 Potential Impurities DCNB 1,2-Dichloro-4-nitrobenzene (Starting Material) NaOH NaOH / H₂O (High T, P) DCNB->NaOH Imp1 Unreacted 1,2-Dichloro-4-nitrobenzene DCNB->Imp1 Incomplete Hydrolysis DCNP 4,5-Dichloro-2-nitrophenol (Intermediate) NaOH->DCNP Reducer Reducing Agent (e.g., H₂/Pt, Fe/HCl) DCNP->Reducer Imp2 Isomeric Dichloronitrophenols (e.g., 2,3-Dichloro-6-nitrophenol) DCNP->Imp2 From SM Isomers Imp3 Unreacted 4,5-Dichloro-2-nitrophenol DCNP->Imp3 Incomplete Reduction Product This compound (Final Product) Reducer->Product Imp5 Azo/Azoxy By-products Reducer->Imp5 Side Reaction Imp4 Dehalogenated Species (e.g., 2-Amino-4-chlorophenol) Product->Imp4 Over-reduction

Caption: Synthetic pathway and common impurity injection points.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product is off-color (e.g., brown, grey, or pinkish) instead of the expected white or light tan solid. What is the cause?

A1: Discoloration is one of the most frequent issues and typically points to two main culprits:

  • Residual Nitrophenol: The starting material, 4,5-dichloro-2-nitrophenol, is a yellow solid.[3] Incomplete reduction, even at trace levels, will impart a yellowish or brownish hue to the final product. You can often detect this by taking a small sample of your reaction mixture on filter paper; a yellow color that intensifies with a drop of NaOH indicates the presence of the nitrophenol.[4]

  • Oxidation: Aminophenols are highly susceptible to air oxidation, which forms highly colored quinone-imine type structures. This can happen during the reaction workup, filtration, or drying, especially if the product is exposed to air while wet or at elevated temperatures for extended periods. The appearance of pink, red, or dark brown colors is characteristic of oxidation.

Q2: My HPLC analysis shows an unexpected peak with a shorter retention time than the main product. What could it be?

A2: A peak eluting earlier than this compound in a typical reverse-phase HPLC setup is likely more polar. The most probable impurity is a dehalogenated species , such as 2-Amino-4-chlorophenol or 2-Amino-5-chlorophenol . This occurs during catalytic hydrogenation when the catalyst is too active or the reaction is run for too long or at too high a temperature, causing reductive cleavage of a C-Cl bond.[5] To confirm, you can run an LC-MS analysis or co-inject with an authentic standard of the suspected monochloro-aminophenol.

Q3: I have a persistent impurity with a similar retention time to my product, making purification difficult. What is its likely identity?

A3: This suggests an isomeric impurity . The most likely source is an isomer of the starting material, 1,2-dichloro-4-nitrobenzene, such as 2,3-dichloro-1-nitrobenzene or 2,5-dichloro-1-nitrobenzene. These isomers can be carried through the synthesis to produce isomeric aminodichlorophenols (e.g., 2-Amino-3,4-dichlorophenol). Because their polarity and molecular weight are identical to the desired product, they are often very difficult to separate by standard chromatography or recrystallization.[6] The key to avoiding this is to start with a high-purity grade of 1,2-dichloro-4-nitrobenzene.

Q4: My reaction yield is consistently low. What are the key factors to investigate?

A4: Low yield can be attributed to several factors throughout the two-step process:

  • Inefficient Hydrolysis (Step 1): The hydrolysis of 1,2-dichloro-4-nitrobenzene requires harsh conditions (high temperature and pressure).[2] Insufficient temperature, pressure, or reaction time will lead to incomplete conversion and a lower yield of the nitrophenol intermediate.

  • Poor Reduction (Step 2): If using catalytic hydrogenation, catalyst deactivation (poisoning) can halt the reaction. If using chemical reduction (e.g., Fe/HCl), ensure the iron is finely powdered and activated, and that the stoichiometry is correct.[4]

  • Side Reactions: As mentioned, dehalogenation during reduction directly reduces the yield of the desired product.

  • Workup Losses: this compound has some solubility in water. Excessive washing or using large volumes of solvent during extraction and recrystallization can lead to significant product loss.[4]

Q5: During catalytic hydrogenation, the hydrogen uptake has stalled before reaching the theoretical amount. What should I do?

A5: This is a classic sign of catalyst poisoning or deactivation.

  • Catalyst Poisoning: Sulfur or other impurities in the starting materials or solvents can poison noble metal catalysts like Platinum or Palladium.

  • Catalyst Clogging: The product or intermediates may precipitate onto the catalyst surface, blocking active sites. This can sometimes be resolved by increasing the reaction temperature or adding more solvent.

  • Insufficient Agitation: In a slurry reaction, if the catalyst is not properly suspended, the mass transfer of hydrogen to the catalyst surface will be limited. Ensure your stirring is vigorous enough to keep the catalyst well-dispersed.

In this situation, filtering the reaction mixture (under an inert atmosphere to prevent product oxidation) and adding a fresh batch of catalyst may be necessary to complete the reduction.

Part 3: Experimental Protocols for Analysis and Purification

Protocol 1: HPLC Method for Impurity Profiling

This protocol is a representative reverse-phase HPLC method for analyzing the purity of this compound and detecting common impurities. Optimization may be required based on your specific instrument and impurity profile.

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column providing good resolution for aromatic compounds.
Mobile Phase Acetonitrile : Water : Acetic Acid (70:30:1, v/v/v)A common mobile phase for related compounds, providing good separation and peak shape. Acetic acid helps to suppress the ionization of the phenolic group.[7]
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 280-290 nmAminophenols have a strong UV absorbance in this region.[7][8]
Column Temp. 30 °CProvides stable retention times.[9][10]
Injection Vol. 10 µLStandard injection volume.

Expected Elution Order:

  • Dehalogenated impurities (e.g., 2-Amino-4-chlorophenol)

  • This compound (Product)

  • Isomeric impurities (may be close to the main peak)

  • 4,5-dichloro-2-nitrophenol (Starting material)

Protocol 2: Purification by Recrystallization and Decolorization

This procedure is designed to remove residual starting materials, some by-products, and colored impurities.

  • Solvent Selection: Toluene or a mixture of ethanol and water are often effective solvents for recrystallizing aminophenols.[11][12] Perform small-scale solubility tests to find a solvent that dissolves the crude product when hot but provides low solubility when cold.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in the minimum amount of hot solvent.

  • Decolorization: If the solution is colored, add 1-2% (w/w) of activated carbon (e.g., Norit).[12][13]

  • Hot Filtration: Boil the mixture for 10-15 minutes, then perform a hot filtration through a pre-heated funnel containing celite or filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40-50 °C) to prevent oxidation.

Visualizing the Troubleshooting Workflow

Start Synthesis Issue Encountered Issue_Color Product is Off-Color Start->Issue_Color Issue_Purity Impurity Detected by HPLC Start->Issue_Purity Issue_Yield Low Reaction Yield Start->Issue_Yield Cause_Oxidation Cause: Air Oxidation Issue_Color->Cause_Oxidation Cause_Nitro Cause: Residual Nitrophenol Issue_Color->Cause_Nitro Impurity_Type What is RT of Impurity? Issue_Purity->Impurity_Type Step_Check Which Step? Issue_Yield->Step_Check Solution_Inert Solution: - Workup under N₂ - Dry at low temp Cause_Oxidation->Solution_Inert Solution_Reduce Solution: - Increase reduction time/temp - Add more reducing agent Cause_Nitro->Solution_Reduce Solution_Carbon Solution: - Recrystallize with  activated carbon Cause_Nitro->Solution_Carbon RT_Early Shorter RT (More Polar) Impurity_Type->RT_Early RT_Similar Similar RT Impurity_Type->RT_Similar RT_Late Longer RT (Less Polar) Impurity_Type->RT_Late Cause_Dehalogenation Cause: Dehalogenation RT_Early->Cause_Dehalogenation Cause_Isomer Cause: Isomeric Impurity RT_Similar->Cause_Isomer Cause_SM Cause: Unreacted Nitrophenol RT_Late->Cause_SM Solution_Reduce_Conditions Solution: - Milder reduction conditions - Less catalyst/time Cause_Dehalogenation->Solution_Reduce_Conditions Solution_SM_Purity Solution: - Use high-purity starting materials - Optimize purification Cause_Isomer->Solution_SM_Purity Cause_SM->Solution_Reduce Step1 Step 1: Hydrolysis Step_Check->Step1 Step2 Step 2: Reduction Step_Check->Step2 Cause_Hydrolysis Cause: Incomplete Hydrolysis Step1->Cause_Hydrolysis Cause_Reduction Cause: Incomplete Reduction or Catalyst Poisoning Step2->Cause_Reduction Solution_Hydrolysis Solution: - Increase T, P, or time Cause_Hydrolysis->Solution_Hydrolysis Solution_Catalyst Solution: - Check catalyst activity - Ensure pure starting materials Cause_Reduction->Solution_Catalyst

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google P
  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Deriv
  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google P
  • Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | P
  • 2,6-dichlorophenol - Organic Syntheses Procedure. URL
  • Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed. URL
  • 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem. URL
  • Synthesis of 4-chloro-2-nitrophenol - Sciencemadness.org. URL
  • Preparation of 2-amino-4-chlorophenol - PrepChem.com. URL
  • CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google P
  • What are the synthesis methods of 2,6-dichlori-4-amino phenol - FAQ - Guidechem. URL
  • This compound | 28443-57-4 | DBA44357 - Biosynth. URL
  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. URL
  • This compound | C6H5Cl2NO | CID 3015415 - PubChem. URL
  • HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Subl
  • EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google P
  • US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google P
  • Determination of 2-amino-4-chlorophenol (related substance)
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. URL
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)
  • Synthesis and Purification of Nitrophenols | UKEssays.com. URL
  • EP0398542B1 - Process for preparing 3,4-dichloroaniline - Google P

Sources

Technical Support Center: Synthesis of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2-Amino-4,5-dichlorophenol. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower scientists in optimizing their synthetic routes.

Overview of Synthetic Strategy

This compound is a substituted aminophenol that can be synthesized through various routes. A common and logical pathway involves a two-step process starting from 3,4-dichloronitrobenzene. This precursor is first reduced to the corresponding aniline, which is then hydroxylated to yield the final product. This approach is supported by literature on analogous transformations and metabolic pathway analysis.[1][2] 3,4-dichloroaniline is a well-established industrial chemical, often produced via the hydrogenation of 3,4-dichloronitrobenzene.[2][3] Furthermore, this compound is known to be a major metabolite of 3,4-dichloroaniline, which confirms the biochemical feasibility of this hydroxylation step.[1]

Synthetic_Pathway start 3,4-Dichloronitrobenzene intermediate 3,4-Dichloroaniline start->intermediate Step 1: Reduction product This compound intermediate->product Step 2: Hydroxylation Troubleshooting_Workflow start Problem: Low Yield or Impure Product check_step Which Step is Problematic? start->check_step step1 Step 1: Reduction check_step->step1 Reduction step2 Step 2: Hydroxylation check_step->step2 Hydroxylation s1_q1 Check Catalyst Activity & Purity of Reagents step1->s1_q1 s2_q1 Consider Amino Group Protection (e.g., Acylation) step2->s2_q1 s1_q2 Monitor Reaction (TLC/GC) for Completion s1_q1->s1_q2 s1_q3 Analyze for Side Products (Dehalogenation, Hydrazo) s1_q2->s1_q3 purification Review Purification Strategy (Recrystallization, Charcoal, Storage) s1_q3->purification s2_q2 Optimize Hydroxylation Reagent & Conditions (Temp, pH) s2_q1->s2_q2 s2_q3 Run Under Inert Atmosphere (N₂/Ar) s2_q2->s2_q3 s2_q3->purification

Sources

Technical Support Center: Synthesis of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-4,5-dichlorophenol (CAS 28443-57-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this key chemical intermediate. By understanding the causality behind these issues, you can optimize your synthetic protocols for higher yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis.

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and industrially relevant method is the reduction of a suitable nitroaromatic precursor, typically 2,4-dichloro-5-nitrophenol.[1][2][3] This reduction selectively converts the nitro group (-NO₂) to an amino group (-NH₂) while preserving the phenol and chloro substituents. Common reduction methods include catalytic hydrogenation or the use of metals in acidic media.[4][5]

Q2: My final isolated product is a dark brown or purple solid, not the expected light-colored powder. What is the cause?

This is a classic sign of product oxidation. Aminophenols, including this compound, are highly susceptible to air oxidation.[6][7] Exposure to atmospheric oxygen, especially during workup, purification, or storage, can lead to the formation of highly colored quinone-imine species which can further polymerize.[8] It is critical to handle the product under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.[9]

Q3: My reaction seems to stall, and analysis shows significant amounts of starting material even after extended reaction times. What could be the issue?

For catalytic hydrogenations, this often points to catalyst deactivation or poisoning. Impurities in the starting material or solvent can block the active sites on the catalyst. For metal/acid reductions (e.g., Fe/HCl), the issue may be insufficient acid or poor quality/passivated metal.[5] It is also crucial to ensure adequate agitation to maintain contact between the reactants, especially in heterogeneous reactions.

Q4: My mass spectrometry analysis shows a significant impurity with a molecular weight corresponding to the loss of one chlorine atom (approx. 35.5 amu). What is this side reaction?

This impurity is almost certainly a monochloro-aminophenol, resulting from hydrodechlorination (also called dehalogenation). This is a very common side reaction during catalytic hydrogenation of haloaromatics, particularly when using palladium-based catalysts (Pd/C).[10][11] The catalyst not only reduces the nitro group but also cleaves a C-Cl bond, replacing it with a C-H bond.

Section 2: Troubleshooting Guide: A Deep Dive into Side Reactions

This guide provides detailed causal analysis and mitigation strategies for the most critical side reactions.

Issue 1: Hydrodechlorination during Catalytic Hydrogenation

Hydrodechlorination is a major competing reaction that reduces product yield and introduces difficult-to-remove impurities.

Causality: The mechanism involves oxidative addition of the aryl-chloride bond to the metal surface of the catalyst (e.g., Palladium). This is particularly problematic under forcing conditions (high hydrogen pressure, elevated temperature) or with highly active catalysts.[11]

Mitigation Strategies:

  • Catalyst Selection: Platinum-containing catalysts are often less prone to causing dehalogenation compared to palladium.[10][11] Raney Nickel can also be an alternative where dehalogenation is a concern.[12]

  • Reaction Conditions: Operate at the lowest effective hydrogen pressure and temperature.

  • Catalyst Modifiers: The addition of a catalyst "poison" or modifier in small quantities can selectively inhibit the dehalogenation reaction without stopping the desired nitro reduction. Examples include morpholine or quinoline.

  • Alternative Reducing Agent: If dehalogenation remains problematic, switching to a non-catalytic method like reduction with iron powder in an acidic medium is a robust alternative.[12][13][14]

start Goal: Reduce 2,4-dichloro-5-nitrophenol pd_c Attempt with Pd/C (Standard Conditions) start->pd_c analyze1 Analyze Product by LC-MS / GC-MS pd_c->analyze1 dehalo Dehalogenation Observed? analyze1->dehalo success Success: High Purity Product dehalo->success No options Mitigation Options dehalo->options Yes pt_cat Switch to Pt-based Catalyst options->pt_cat fe_acid Switch to Fe / Acetic Acid Reduction options->fe_acid analyze2 Analyze Product pt_cat->analyze2 fe_acid->analyze2 analyze2->success Impurity Removed fail Problem Persists: Re-evaluate Starting Material Purity analyze2->fail Impurity Remains

Caption: Decision workflow for mitigating hydrodechlorination.

Issue 2: Product Oxidation and Color Formation

The high reactivity of the aminophenol product makes it prone to rapid degradation in the presence of air.

Causality: The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation. The initial step is often the formation of a quinone-imine, a highly colored and reactive species that can polymerize into dark, insoluble materials.[6][8] This process can be accelerated by trace metal impurities and basic conditions.

product This compound (Desired Product) oxidant [O] (Air, O2) product->oxidant intermediate Quinone-imine Intermediate (Highly Colored) product->intermediate Oxidation polymer Polymeric Impurities (Dark Precipitate) intermediate->polymer Polymerization

Caption: Simplified pathway of product oxidation.

Mitigation Strategies:

  • Inert Atmosphere: Conduct all post-reaction steps (filtration, solvent removal, drying) under a nitrogen or argon atmosphere.

  • Antioxidants: During aqueous workup, add a reducing agent like sodium bisulfite or ascorbic acid to the wash solutions to quench dissolved oxygen and prevent oxidation.[15]

  • Control pH: Avoid strongly basic conditions during workup, as this can deprotonate the phenol and accelerate oxidation.

  • Proper Storage: Store the final, dry product in an amber vial under an inert atmosphere, protected from light, and refrigerated if possible.[9]

Issue 3: Incomplete Reduction and Azo/Azoxy Byproducts

Failure to achieve complete reduction leads to a complex mixture of intermediates.

Causality: The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[13][16] If the reducing agent is depleted or the catalyst is inactive, these intermediates can accumulate. Under certain conditions, particularly with metal hydrides or at non-optimal pH, the nitroso and hydroxylamine intermediates can condense to form dimeric azoxy (-N=N(O)-) and azo (-N=N-) compounds.[4][12]

Mitigation Strategies:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and ensure the reaction goes to completion.

  • Sufficient Reagent: Use a stoichiometric excess of the reducing agent (e.g., for Fe/acid reduction, at least 2-3 molar equivalents of Fe are common).[5]

  • Maintain Optimal pH: For metal/acid reductions, ensure the medium remains acidic throughout the reaction to favor the complete reduction to the amine.

Reduction Method Common Side Reactions Mitigation Approach
H₂ / Pd/C Hydrodechlorination , Incomplete ReductionUse low pressure/temp; consider catalyst modifiers or switching to Pt.[10][11]
Fe / Acid (HCl, AcOH) Incomplete Reduction, Iron SludgeUse finely powdered iron, ensure sufficient acid, monitor by TLC/HPLC.[13][14]
SnCl₂ / HCl Incomplete Reduction, Tin salt contaminationRequires careful workup to remove tin byproducts.
Sodium Hydrosulfite (Na₂S₂O₄) Incomplete Reduction, Sulfur byproductsOften used for selective reductions; requires careful control of stoichiometry.[4]
Table 1. Comparison of Common Reduction Methods and Associated Side Reactions.

Section 3: Recommended Experimental Protocols

Protocol 1: Robust Reduction using Iron in Acetic Acid

This protocol is adapted from established methods for reducing aromatic nitro compounds and is designed to minimize dehalogenation.[12][13][14]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dichloro-5-nitrophenol (1.0 eq).

  • Solvent: Add a mixture of ethanol and water (e.g., 1:1 v/v) to form a slurry.

  • Reagents: Add iron powder (approx. 3.0 eq, finely divided) and glacial acetic acid (approx. 2.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every 30 minutes until the starting material is consumed (typically 1-3 hours).

  • Workup (Under Inert Atmosphere):

    • Cool the reaction mixture to room temperature.

    • Filter the hot mixture through a pad of celite to remove the iron and iron oxides. Wash the filter cake with warm ethanol.

    • Combine the filtrates and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~7.

    • The product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Drying & Storage: Dry the resulting solid under high vacuum. Store immediately under a nitrogen or argon atmosphere, protected from light.

Protocol 2: HPLC Method for Purity and Impurity Analysis

This method provides a baseline for assessing product purity and detecting common impurities like the starting material and dehalogenated byproducts.[17][18]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water with an acidic modifier. A good starting point is a 70:30:0.1 (v/v/v) mixture of Water:Acetonitrile:Acetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Sample Prep: Dissolve a small amount of the crude or purified product in the mobile phase or methanol to a concentration of ~1 mg/mL.

  • Expected Elution Order: Typically, the more polar aminophenol product will elute earlier than the less polar nitrophenol starting material. Dehalogenated byproducts will have distinct retention times.

References

  • Doron, S., Federman, N., Kallman, D., Sberro, H., & Sorek, R. (2023). Characterization of a novel aromatic substrate-processing microcompartment in Actinobacteria. ResearchGate.
  • Arora, P. K. (2015). Bacterial degradation of xenobiotic compounds. ResearchGate.
  • Arora, P. K. (2018). Bacterial degradation of chlorophenols and their derivatives. ResearchGate.
  • Arora, P. K., & Bae, H. (2014). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed.
  • Sun, D., Zhang, Q., Hua, Z., & Zhao, P. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. www.organic-chemistry.org.
  • Wikipedia. (n.d.). Reduction of nitro compounds. en.wikipedia.org.
  • Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). Amination by Reduction. atmiyauni.ac.in.
  • Arnold, J., & Toste, F. D. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. National Institutes of Health.
  • Google Patents. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol. patents.google.com.
  • Analytice. (n.d.). 2-Amino-4-Chlorophenol - analysis. www.analytice.com.
  • IARC Publications. (2018). Some Nitrobenzenes and Other Industrial Chemicals. publications.iarc.fr.
  • Schenk, T., & Knackmuss, H. J. (1998). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed.
  • PubChem. (n.d.). This compound. pubchem.ncbi.nlm.nih.gov.
  • Reddit. (2023). my nitro refuses to be reduced. www.reddit.com.
  • Google Patents. (n.d.). Preparation method of 2-amino-4-nitrophenol. patents.google.com.
  • Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. www.orgsyn.org.
  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate.
  • Google Patents. (n.d.). A kind of preparation method of the nitrophenol of 2,4 dichloro 5. patents.google.com.
  • PrepChem. (n.d.). Preparation of 2-amino-4-chlorophenol. www.prepchem.com.
  • Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol. patents.google.com.
  • Google Patents. (n.d.). Synthesis device and application of 2, 6-dichloro-4-aminophenol. patents.google.com.
  • Rodriguez, J. J., et al. (2012). On the biodegradability of nitrophenols and their reaction products by catalytic hydrogenation. Zendy.
  • Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol. patents.google.com.
  • PubChem. (n.d.). 2-Amino-4-chlorophenol. pubchem.ncbi.nlm.nih.gov.
  • Peseckis, S. M. (1995). Chromatographic Determination of Chlorophenols. www.google.com.
  • Valentovic, M. A., et al. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. PubMed.
  • MDPI. (n.d.). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. www.mdpi.com.
  • The Organic Chemistry Tutor. (2021). Catalytic Hydrogenation. YouTube.
  • Google Patents. (n.d.). Process for catalytic hydrogenation of halonitroaromatics. patents.google.com.
  • Google Patents. (n.d.). Process for catalytic hydrogenation of halonitroaromatics. patents.google.com.

Sources

Technical Support Center: Enhancing the Purity of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2-Amino-4,5-dichlorophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing expert-driven troubleshooting advice and in-depth protocols to address challenges encountered during the purification of this critical chemical intermediate. Our focus is on explaining the causality behind experimental choices to empower you to resolve issues effectively and ensure the highest possible purity for your compound.

Introduction to this compound and Its Purification Challenges

This compound is a substituted aromatic compound featuring both an amino and a hydroxyl group, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, the very features that make it synthetically useful—the reactive amino and phenolic groups—also render it susceptible to specific impurities and degradation pathways. The primary challenges in its purification stem from its tendency to oxidize, the presence of structurally similar regioisomers, and residual starting materials or reaction byproducts.[2]

This guide provides a systematic approach to identifying and eliminating these impurities, ensuring a final product of high purity and stability.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My isolated this compound is off-white, pink, or brown. What is causing this discoloration and how can I prevent it?

A1: This is the most common issue and is almost always due to oxidation. The aminophenol scaffold is highly susceptible to air oxidation, which forms highly colored quinone-imine type impurities.[2] The rate of oxidation is accelerated by exposure to light, heat, and trace metal impurities.

Causality & Solution:

  • Mechanism: The electron-donating amino and hydroxyl groups activate the aromatic ring, making it easy to oxidize.

  • Preventative Measures:

    • Inert Atmosphere: Conduct all purification steps (dissolution, filtration, and crystallization) under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3][4]

    • Antioxidants: During recrystallization from aqueous systems, add a small amount of a reducing agent or antioxidant like sodium dithionite (sodium hydrosulfite) or sodium bisulfite.[3][4] These agents will scavenge dissolved oxygen and reduce any oxidized impurities back to the desired aminophenol.

    • Light Protection: Protect your solutions and the final product from direct light by using amber glassware or by wrapping flasks in aluminum foil.

    • Chelating Agents: If trace metal catalysis is suspected, adding a small amount of a chelating agent like EDTA during the workup can be beneficial.

Q2: My Thin Layer Chromatography (TLC) shows multiple spots even after initial purification. How can I identify the impurities?

A2: Multiple spots indicate a mixture of compounds. For this compound, these are typically unreacted starting materials, regioisomers, or byproducts from the synthesis.

Common Impurities and Their Identification:

Potential Impurity Likely Source Typical TLC Behavior (Relative to Product)
4,5-dichloro-2-nitrophenolIncomplete reduction of the nitro group.[2]Usually less polar (higher Rf) than the aminophenol.
3,4-dichloroanilineA common starting material for some synthetic routes.[5]Polarity can be similar; may require specific staining to differentiate.
Regioisomers (e.g., 2-Amino-3,4-dichlorophenol)Non-selective nitration or other synthetic steps.Very similar polarity (close Rf values), making separation difficult.
Azo/Azoxy CompoundsSide reactions during catalytic hydrogenation or other reduction methods.[6]Often appear as distinct, colored spots on the TLC plate.

Troubleshooting Strategy: To identify the spots, run co-spot TLCs. This involves spotting your mixture, the pure starting material, and a mix of both in separate lanes on the same plate. If a spot in your mixture moves to the same height as the starting material, you have confirmed its presence. Differentiating regioisomers often requires more advanced analytical techniques like HPLC or NMR.

Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid phase rather than a solid crystal lattice. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or the melting point of the impure mixture).[7][8]

Causality & Solution:

  • High Impurity Level: Significant amounts of impurities can dramatically depress the melting point of your compound, making it more likely to oil out.[9]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution above its melting point.[8]

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures, or too poor, causing it to precipitate prematurely.

Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation level.[8]

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask (e.g., by placing it in a beaker of hot water or covering it with glass wool) can promote slow, controlled crystal growth.[7]

  • Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a single, tiny seed crystal of the pure compound.

  • Solvent System Modification: If the problem persists, consider a different solvent or a mixed-solvent system. For example, dissolve the compound in a "good" solvent (like ethanol) and slowly add a "poor" solvent (like water) at an elevated temperature until the solution becomes faintly turbid. Then, add a drop of the good solvent to clarify and allow it to cool slowly.

Q4: My product yield is very low after recrystallization. How can I improve recovery?

A4: Low yield is often a trade-off for high purity. However, significant product loss can be minimized by optimizing the recrystallization protocol.

Optimization Steps:

  • Use the Minimum Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in a significant amount of your product remaining in the mother liquor upon cooling.[8]

  • Cool Thoroughly: Once slow cooling to room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solid from the cold, saturated solution.

  • Mother Liquor Analysis: Before discarding the filtrate (mother liquor), concentrate it and run a TLC. If a significant amount of product is present, you can perform a second recrystallization to recover more material (though it will likely be of lower purity).

  • Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without re-dissolving a significant portion of the product.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification strategy for this compound?

A: A two-stage approach is often most effective. First, perform a recrystallization to remove the bulk of impurities and any highly colored oxidation products. This will significantly improve the purity. If regioisomers or other closely related impurities remain (as determined by TLC or HPLC), a second purification by flash column chromatography is recommended for achieving the highest purity (>98%).

Purification_Workflow cluster_0 Initial Stage cluster_1 Purification Decision cluster_2 Purification Methods cluster_3 Final Stage Crude Crude Product TLC1 Purity Assessment (TLC/HPLC) Crude->TLC1 Decision Impurities Present? TLC1->Decision Recrystallization Recrystallization (Removes bulk impurities/color) Decision->Recrystallization Major impurities/ Discoloration Chromatography Flash Column Chromatography (Separates regioisomers) Decision->Chromatography Minor isomers/ Trace impurities TLC2 Purity Check (TLC/HPLC) Recrystallization->TLC2 Chromatography->TLC2 Final Pure Product (>98%) TLC2->Final Purity Confirmed

Caption: A typical workflow for purifying this compound.

Q: My compound decomposes on a standard silica gel column. What are my options?

A: This is a known issue for aminophenols. Standard silica gel is acidic and can catalyze the degradation or cause irreversible binding of your compound.[10]

Solutions:

  • Deactivated Silica: Use deactivated (neutralized) silica gel. You can prepare this by making a slurry of silica gel in your column solvent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil if the separation is not overly challenging.[10]

  • Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase flash chromatography (using a C18-functionalized silica gel with solvents like methanol/water or acetonitrile/water) can be an excellent alternative.

Q: How should I store purified this compound to maintain its purity?

A: Long-term stability requires protection from oxygen and light. The best practice is to store the solid in an amber vial under an inert atmosphere (nitrogen or argon). For maximum stability, store it at a reduced temperature, such as 4°C.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Toluene/Heptane Solvent System

This protocol is effective for removing more polar and non-polar impurities when oxidation is less of a concern.

  • Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add 50 mL of toluene and heat the mixture to boiling on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Saturation: If the solid completely dissolves, continue to add toluene in small portions until the solution is just saturated at its boiling point. If it doesn't fully dissolve, this step is skipped.

  • Induce Crystallization: Slowly add heptane dropwise to the hot toluene solution until a persistent cloudiness appears. Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane (2 x 10 mL).

  • Drying: Dry the purified crystals under vacuum. The expected melting point should be sharp, around 174-175 °C.

Protocol 2: Purification by Deactivated Flash Column Chromatography

This protocol is ideal for removing stubborn, closely-related impurities like regioisomers.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 20% Ethyl Acetate in Hexane) containing 1% triethylamine (v/v) to neutralize the silica.

  • Column Packing: Pour the slurry into a glass chromatography column and pack it using pressure from a pump or inert gas line.

  • Sample Loading: Dissolve the semi-pure this compound (from recrystallization) in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the prepared solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC, spotting every few fractions. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the highly purified product.

Troubleshooting_Tree

Caption: A decision tree for troubleshooting discolored product.

Purity Assessment Methods

Confirming the purity of the final product is a critical step.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., 0.1% formic acid) is typically effective.[11] The absence of impurity peaks confirms high purity.

  • Thin Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity. A single, well-defined spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities if they are present in sufficient quantities (>1%).

  • Melting Point: A sharp melting point range that matches the literature value (174-175 °C) is a strong indicator of purity. Impurities typically broaden and depress the melting point.

References

  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 127(1-3), 195-204. [Link]
  • University of Rochester, Department of Chemistry.
  • Mallinckrodt, Inc. (1989). Process for purifying crude 4-aminophenol. U.S. Patent No. 4,870,209.
  • PubChem. This compound Compound Summary.
  • Rhone-Poulenc S.A. (1972). Process for the purification of p-aminophenol. U.S. Patent No. 3,658,905.
  • LibreTexts Chemistry. (2022). 3.
  • University of California, Irvine. Isolation and Purification of Organic Compounds Extraction. [Link]
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Not Voodoo. [Link]
  • Waters Corporation. (2014). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]
  • Agilent Technologies. (2019).
  • Publisso. (2020).
  • Musarurwa, H. T., & Chimuka, L. (2014). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). BMC Chemistry, 8(1), 63. [Link]
  • NIOSH. (1994). Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods. [Link]
  • PrepChem.
  • Lida, S., & Tanaka, M. (1974). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Bunseki Kagaku, 23(9), 1089-1091. [Link]
  • Martin, A. D., Hartlieb, K. J., Sobolev, A. N., & Raston, C. L. (2010). Hirshfeld surface analysis of substituted phenols. Crystal Growth & Design, 10(12), 5302-5306. [Link]
  • PubChem.
  • Anhui Kelihua Chemical Co Ltd. (2013). Synthetic method of 2-chloro-4-aminophenol. Chinese Patent No. CN103130657A.
  • Tarbell, D. S., & Wilson, J. W. (1955). 2,6-Dichlorophenol. Organic Syntheses, 3, 267. [Link]
  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
  • Quick Company.
  • Svärd, M., & Rasmuson, Å. C. (2018). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 8(4), 165. [Link]
  • PatSnap. Synthesis method of 2, 6-dichloro-4-aminophenol.
  • Rhone-Poulenc Chimie. (1989). Process for the preparation of 2,6-dichloro-4-aminophenol. European Patent No. EP0347283A1.
  • ResearchGate.
  • Ó'Ciardha, C., Frawley, P. J., & Mitchell, N. A. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 706-720. [Link]
  • Wikipedia. Phenol. [Link]
  • Tsiokou, D., Tzimou, A., Roussis, V., & Gkelis, S. (2022). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Journal of Fungi, 8(9), 920. [Link]
  • ResearchGate. (2015). Crystal structure of 4-amino-2,6-dichlorophenol. [Link]

Sources

2-Amino-4,5-dichlorophenol stability and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-4,5-dichlorophenol

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support resource for this compound (CAS: 28443-57-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound and to offer practical solutions for challenges encountered during its handling, storage, and use in experimental settings.

Section 1: Frequently Asked Questions on Stability & Storage

This section addresses the most common questions regarding the handling and storage of this compound to ensure its integrity.

Question: What are the optimal storage conditions for this compound?

Answer: To minimize degradation, this compound should be stored under controlled conditions. It is a solid with a melting point of 174-175°C.[1] Based on supplier recommendations and the compound's chemical nature, the following conditions are advised:

Parameter Recommendation Rationale
Temperature 4°C or refrigerated.[2]Slows down potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon).[3]The amino and phenol groups are susceptible to oxidation.[2][4]
Light Protect from light by using an amber vial or storing in a dark place.[3]The aromatic structure may be sensitive to photodegradation.[2]
Container Keep in a tightly sealed container.[1][3][5]Prevents exposure to atmospheric moisture and oxygen.
Location Store in a cool, dry, and well-ventilated area.[1][5]Ensures a stable environment and safety.

Question: How stable is this compound in solution?

Answer: The stability in solution is highly dependent on the solvent, pH, and presence of oxygen. Aminophenols are known to be susceptible to oxidation, a process that can accelerate in solution.[4] For experimental use, it is recommended to prepare solutions fresh. If storage is necessary, use deoxygenated solvents, store at low temperatures (e.g., -20°C or -80°C), and protect from light. The choice of solvent is critical; protic solvents may participate in degradation, while aprotic solvents like DMSO or DMF might offer better short-term stability if properly dried.

Question: What common reagents or materials are incompatible with this compound?

Answer: Avoid contact with strong oxidizing agents, as they can directly trigger the degradation of the aminophenol moiety.[3][5] It may also react with strong mineral acids or bases.[2] Hazardous decomposition can occur at high temperatures, potentially releasing toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Section 2: Understanding Degradation Pathways

The chemical structure of this compound, featuring both an amine and a hydroxyl group on an aromatic ring, makes it primarily susceptible to oxidation.

Question: What is the most likely degradation pathway for this compound?

Answer: The primary degradation pathway is oxidation. The electron-rich aromatic ring is readily oxidized, especially in the presence of oxygen, metal ions, or other oxidizing agents. This process is believed to form highly reactive quinoneimine intermediates.[4] These intermediates are electrophilic and can subsequently react with nucleophiles or polymerize, leading to a complex mixture of colored degradation products. Toxicological studies of this compound have indicated that its cytotoxicity is partly mediated by such reactive intermediates, and this effect can be lessened by antioxidants.[6]

cluster_main Hypothesized Oxidative Degradation Pathway A This compound B Reactive Quinoneimine Intermediate A->B Oxidation (O₂, light, metal ions) C Polymerization / Reaction with Nucleophiles B->C Further Reaction D Complex Colored Degradation Products C->D

Caption: Hypothesized oxidative degradation of this compound.

Question: Are other degradation pathways like hydrolysis or photolysis a concern?

Answer: Yes, they should be considered:

  • Hydrolysis: While direct data on this compound is limited, related structures suggest that hydrolysis could be a factor, particularly at extreme pH values. For instance, the drug Chlorzoxazone is known to hydrolyze under alkaline conditions to form an aminophenol.[7] This implies that the stability of aminophenols in aqueous solutions can be pH-dependent.

  • Photolysis: The aromatic ring and lone pair electrons on nitrogen and oxygen can absorb UV light, potentially leading to photodegradation. Storing the compound and its solutions protected from light is a critical precaution.[2][3]

Section 3: Troubleshooting Experimental Variability

Inconsistent experimental results can often be traced back to the degradation of a key reagent. This table provides a guide to diagnosing and solving issues related to the instability of this compound.

Observed Problem Probable Cause Recommended Solution
Solution develops color (e.g., yellow, brown) over time. Oxidation. Formation of colored quinoneimine and polymeric products.[4]Prepare solutions fresh before use. If storage is needed, use deoxygenated solvents and store under an inert atmosphere at ≤ 4°C.
Loss of starting material peak and appearance of multiple new peaks in HPLC/LC-MS. Degradation. The compound is breaking down under experimental or storage conditions.Conduct a forced degradation study (see Section 4) to identify degradation products and validate analytical method specificity.[8] Review handling procedures.
Poor reproducibility between experiments. Inconsistent handling. Varying exposure to air, light, or temperature is causing different levels of degradation.Standardize all handling procedures. Ensure all researchers use inert gas, protect samples from light, and work promptly.
Unexpected biological or chemical activity. Formation of reactive intermediates. Degradation products like quinoneimines can be highly reactive and may interfere with the assay.[6]Use antioxidants like ascorbic acid in the assay buffer if compatible.[6] Confirm compound purity by HPLC immediately before use.

Section 4: Protocols for Stability Assessment

To formally assess stability and understand degradation, a forced degradation study is essential.[8][9] This involves subjecting the compound to various stress conditions.

cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution in Acetonitrile/Water stress Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress sample Sample at Time Points (e.g., 0, 2, 8, 24h) stress->sample quench Quench Reaction & Dilute for Analysis sample->quench analyze Analyze via Stability- Indicating HPLC Method quench->analyze results Identify Degradants & Determine Degradation Rate analyze->results

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation products and degradation-prone conditions for this compound.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Dispense aliquots of the stock solution and apply the following stress conditions. Include an unstressed control sample stored at 4°C in the dark.

Condition Procedure Purpose
Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C.To test stability in acidic conditions.
Base Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C.To test stability in alkaline conditions.[7]
Oxidation Mix with 3% H₂O₂. Keep at room temperature.To simulate oxidative stress.[9]
Thermal Incubate the solution at 80°C in the dark.To assess heat stability.
Photolytic Expose the solution to a photostability chamber (ICH Q1B guidelines).To assess light sensitivity.[8]
  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours).

  • Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • For other samples, cool to room temperature if heated.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to elute compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm or a Photo Diode Array (PDA) detector to assess peak purity.[7]

  • Injection Volume: 10 µL.

Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study. The goal is to demonstrate that all degradation product peaks are well-resolved from the parent compound peak. Further validation should follow ICH guidelines for linearity, accuracy, and precision.[10]

References

  • Valentovic, M. A., et al. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 128(1-3), 223-231.
  • Gefen, T. (2019). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • PubChem. (n.d.). This compound.
  • Scientific Committee on Consumer Products (SCCP). (2005). Opinion on 2-amino-6-chloro-4-nitrophenol. European Commission.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 31.
  • Kim, H. Y., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology and Environmental Health Sciences, 13(4), 305-314.
  • Zervakis, G. I., et al. (2021). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Journal of Fungi, 7(11), 939.
  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Inventi Rapid: Pharm Analysis & Quality Assurance.
  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).

Sources

Technical Support Center: 2-Amino-4,5-dichlorophenol Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-4,5-dichlorophenol (ADCP). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production of this key chemical intermediate.

Introduction to this compound (ADCP)

This compound (CAS No: 28443-57-4) is a substituted aminophenol derivative used as a critical intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and dyes. Its molecular structure, featuring an amino group and two chlorine atoms on a phenol ring, provides a versatile scaffold for further chemical transformations.[1] However, scaling up its production from the laboratory to an industrial setting presents a unique set of challenges related to reaction control, product purity, and process safety.

This guide provides practical, experience-based solutions to these challenges, ensuring a robust and reproducible manufacturing process.

Common Synthetic Routes

The most prevalent and industrially viable method for producing this compound is through the reduction of its nitro precursor, 4,5-dichloro-2-nitrophenol. The primary methods for this reduction are:

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as platinum or Raney Nickel, under a hydrogen atmosphere. It is known for high efficiency and cleaner reaction profiles.[2]

  • Metal/Acid Reduction: A classic and cost-effective method utilizing metals like iron powder in the presence of an acid, such as hydrochloric acid, to reduce the nitro group.[3]

The choice of method often depends on available equipment, cost considerations, and desired purity profile. This guide will focus on troubleshooting challenges common to these pathways.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during synthesis and scale-up.

Section 3.1: Synthesis & Reaction Control

Question 1: My reduction of 4,5-dichloro-2-nitrophenol is stalling or showing low conversion. What are the likely causes?

This is a common issue during scale-up. The root cause often lies in one of the following areas:

  • Catalyst Deactivation (Catalytic Hydrogenation):

    • Cause: The catalyst (e.g., Pt/C, Raney Ni) is highly sensitive to poisons like sulfur or certain organic compounds that may be present in lower-grade starting materials. Moisture can also reduce the activity of some catalysts.[4]

    • Solution: Ensure the use of high-purity 4,5-dichloro-2-nitrophenol. The solvent should be thoroughly dried before use. If catalyst poisoning is suspected, a pre-treatment of the starting material with activated carbon may be necessary to remove impurities.[2] Consider increasing the catalyst loading, but be mindful of the cost implications.

  • Poor Mass Transfer (Both Methods):

    • Cause: On a larger scale, inadequate mixing can lead to poor contact between the reactants, catalyst (if solid), and hydrogen gas. The solid starting material or intermediate may not be fully suspended in the reaction medium.

    • Solution: Evaluate the efficiency of your reactor's agitation system. Increasing the stirring speed can significantly improve mass transfer. For catalytic hydrogenation, ensure efficient gas dispersion into the liquid phase.

  • Incomplete Iron Activation (Metal/Acid Reduction):

    • Cause: The iron powder used for the reduction needs to be activated, typically with an acid, to remove any passivating oxide layer. Incomplete activation results in lower reactivity.

    • Solution: Ensure the initial acidic wash of the iron powder is performed correctly and that the reaction is initiated promptly after activation. The reaction mixture should be heated to start the reduction process effectively.[3]

Question 2: I am observing the formation of significant by-products, leading to low yield and difficult purification. How can I minimize them?

By-product formation is often linked to reaction temperature and reagent stoichiometry.

  • Over-reduction:

    • Cause: In catalytic hydrogenation, prolonged reaction times or overly harsh conditions (high pressure/temperature) can lead to the reduction of the aromatic ring or dechlorination, resulting in impurities that are difficult to separate.

    • Solution: Carefully monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.[5] Stop the reaction as soon as the starting material is consumed. Optimize the reaction temperature and pressure; often, milder conditions are sufficient and provide a cleaner product.

  • Formation of Isomeric Impurities:

    • Cause: While the primary route involves reduction, impurities in the 4,5-dichloro-2-nitrophenol starting material will be carried through the process. For instance, if the initial nitration step produced other isomers, they will be reduced to their corresponding amino-isomers.[4]

    • Solution: The most effective strategy is to use a highly pure starting material. If this is not feasible, a purification step for the intermediate 4,5-dichloro-2-nitrophenol may be required before the reduction.

Section 3.2: Work-up & Product Isolation

Question 3: During the work-up of my iron/acid reduction, I'm struggling with filtering the iron sludge. It's slow and inefficient. What can I do?

The iron sludge, a mixture of iron oxides and hydroxides, is notoriously difficult to filter.

  • Cause: The sludge consists of very fine particles that can quickly clog filter media.

  • Solution:

    • Hot Filtration: Keep the reaction mixture hot during filtration. The viscosity is lower, and the particles may be less gelatinous.[3]

    • Use of a Filter Aid: Add a filter aid like Celite (diatomaceous earth) to the mixture before filtration. This creates a porous filter cake and prevents the fine sludge from blinding the filter cloth.

    • pH Adjustment: After the reaction, the product is often dissolved as a phenolate by adding a base (e.g., sodium hydroxide) to make the solution alkaline. This helps separate the product from the insoluble iron sludge. Ensure the pH is sufficiently high to keep the product in the aqueous phase during filtration.[3]

Question 4: My product fails to crystallize properly, or it oils out during recrystallization. How can I achieve a good crystalline product?

Crystallization is critical for achieving high purity. Problems here often point to residual impurities or incorrect solvent/temperature conditions.

  • Cause:

    • Residual Impurities: The presence of by-products or residual starting material can act as crystallization inhibitors.

    • Solvent Choice: The chosen solvent system may not be optimal for this compound.

    • Cooling Rate: Cooling the solution too quickly can lead to oiling out or the formation of very fine, impure crystals.

  • Solution:

    • Charcoal Treatment: Before crystallization, treat the hot solution with activated carbon to adsorb colored and polymeric impurities.[2]

    • Solvent Screening: Perform small-scale experiments to find the optimal solvent or solvent mixture. A good system is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.

    • Controlled Cooling: Allow the solution to cool slowly and with gentle agitation. Seeding the solution with a few crystals of pure product at the saturation point can promote the growth of larger, purer crystals.

    • Anti-Solvent Addition: Consider using an anti-solvent. Dissolve the product in a good solvent and then slowly add a miscible solvent in which the product is insoluble to induce crystallization.

Section 3.3: Impurity Profile & Analysis

Question 5: What are the common impurities I should be looking for, and how can I detect them?

A robust process requires a good understanding of the potential impurity profile.

Impurity NamePotential SourceRecommended Analytical Method
4,5-dichloro-2-nitrophenol Incomplete reduction of the starting material.HPLC, TLC
Isomeric Aminodichlorophenols Reduction of isomeric impurities present in the nitrophenol starting material.HPLC with a validated method to separate isomers.
Dechlorinated Species Over-reduction during catalytic hydrogenation.HPLC-MS to identify species with lower molecular weight.
Residual Solvents Incomplete drying of the final product.Gas Chromatography (GC) with headspace analysis.

Analytical Method Snapshot: HPLC A typical Reverse-Phase HPLC (RP-HPLC) method can be developed for monitoring reaction progress and final purity.[5][6]

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with acetic acid) and an organic solvent like acetonitrile.[5]

  • Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 280 nm).[5]

Key Experimental Protocols

Protocol 1: Reduction of 4,5-dichloro-2-nitrophenol using Iron/HCl

This protocol is adapted from established procedures for nitro group reduction.[3]

  • Setup: In a reactor equipped with a mechanical stirrer, condenser, and heating mantle, charge finely powdered iron shavings (3 eq.), water, and a catalytic amount of concentrated hydrochloric acid (0.1 eq.).

  • Activation: Heat the mixture to 80-90°C with vigorous stirring for 30 minutes to activate the iron.

  • Addition: Slowly add a solution or slurry of 4,5-dichloro-2-nitrophenol (1 eq.) in water or ethanol over 1-2 hours, maintaining the temperature at 90-100°C. The reaction is exothermic and may require controlled addition to manage the temperature.

  • Reaction Monitoring: Continue heating and stirring for an additional 1-2 hours after the addition is complete. Monitor the disappearance of the yellow nitrophenol starting material by TLC or HPLC.

  • Work-up: While still hot, add sodium hydroxide solution to the reaction mixture to achieve a pH > 12. This dissolves the product as the sodium phenolate and keeps the iron salts precipitated.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot water.

  • Precipitation: Combine the filtrate and washings. Cool the solution to room temperature and slowly add concentrated hydrochloric acid with stirring to adjust the pH to 5-6.

  • Isolation: The this compound will precipitate as a solid. Cool the mixture further in an ice bath to maximize recovery. Filter the product, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water, toluene).

  • Dissolution: Place the crude, dry this compound in a clean reactor and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization: If the solution is highly colored, add 1-2% (w/w) of activated carbon and stir at high temperature for 15-30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon and any insoluble impurities.

  • Crystallization: Transfer the hot filtrate to a clean crystallizer. Allow it to cool slowly with gentle agitation. If needed, seed the solution to induce crystallization.

  • Isolation & Drying: Once crystallization is complete and the slurry has reached room temperature or below, filter the crystals. Wash the filter cake with a small amount of cold, fresh solvent and dry the final product under vacuum at an appropriate temperature (e.g., 60-70°C).

Visual Diagrams & Workflows

General Synthesis and Purification Workflow

The following diagram outlines the key stages in the production of this compound.

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Raw Materials (4,5-dichloro-2-nitrophenol, Reducing Agent, Solvent) B Reaction Vessel (Reduction Reaction) A->B Charge C Quenching / pH Adjustment B->C Transfer D Filtration (Removal of Catalyst / Sludge) C->D E Precipitation / Isolation (Crude Product) D->E F Recrystallization E->F Transfer G Filtration & Washing F->G H Drying G->H I Final Product (Pure ADCP) H->I

Caption: High-level workflow for ADCP production.

Troubleshooting Logic for Low Reaction Conversion

This decision tree helps diagnose the cause of an incomplete reduction reaction.

Start Low Conversion Observed Check_Catalyst Is this a Catalytic Hydrogenation? Start->Check_Catalyst Check_Mixing Evaluate Agitation & Mass Transfer Start->Check_Mixing Check_Iron Check Iron Activation & Reaction Temperature Check_Catalyst->Check_Iron No (Iron/Acid) Check_Catalyst_Activity Suspect Catalyst Deactivation Check_Catalyst->Check_Catalyst_Activity Yes Solution_Iron Solution: - Ensure proper acid activation - Confirm reaction initiation temp. Check_Iron->Solution_Iron Solution_Catalyst Solution: - Use high-purity starting materials - Ensure anhydrous solvent - Increase catalyst loading Check_Catalyst_Activity->Solution_Catalyst Solution_Mixing Solution: - Increase stirrer RPM - Check impeller design for scale Check_Mixing->Solution_Mixing

Caption: Decision tree for troubleshooting low conversion.

References

  • Quick Company. (2020). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.
  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Journal of Pharmacy and Applied Sciences.
  • IARC Publications. (2018). SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS.
  • PrepChem.com. (2023). Preparation of 2-amino-4-chlorophenol.
  • Abdelrahman, M. M., et al. (2020). Determination of Chlorzoxazone, Diclofenac Potassium, and Chlorzoxazone Toxic Degradation Product by Different Chromatographic Methods. Journal of Chromatographic Science.
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Navigating Reactions with 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Amino-4,5-dichlorophenol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing and avoiding byproduct formation during your chemical reactions. As Senior Application Scientists, we understand the critical importance of reaction specificity and purity in research and development. This guide synthesizes our expertise to help you navigate the common challenges associated with this reactive molecule.

Understanding the Core Challenge: The Reactivity of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. However, its bifunctional nature, possessing both a nucleophilic amino group and an electron-rich phenol ring, makes it susceptible to several side reactions. The primary challenge in handling this compound is its propensity for oxidation, which can lead to the formation of highly colored and often difficult-to-remove impurities.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: My reaction mixture turns dark brown/purple upon starting the reaction or during workup.

Cause: This is a classic indicator of oxidation. The aminophenol moiety is readily oxidized, especially in the presence of air (oxygen), metal catalysts, or basic conditions. This oxidation process can lead to the formation of quinone-imine intermediates, which are highly reactive and can polymerize or react with other nucleophiles to form colored byproducts. A common class of such byproducts are phenoxazinones, which are intensely colored.[2][3]

Solutions:

  • Maintain an Inert Atmosphere: The most critical step to prevent oxidation is to exclude oxygen from your reaction.

    • Protocol: Before adding this compound, thoroughly degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction and workup.

  • Use Antioxidants: The addition of a small amount of an antioxidant can effectively quench radical-mediated oxidation processes.

    • Protocol: Add a scavenger such as ascorbic acid or sodium bisulfite to the reaction mixture. The exact amount will depend on your specific reaction conditions, but a starting point is typically 1-5 mol%.[4]

  • Control of pH: The rate of aminophenol oxidation is often pH-dependent.

    • Recommendation: If your reaction conditions permit, maintaining a slightly acidic pH can help to stabilize the aminophenol. However, this must be balanced with the requirements of your primary reaction.

Issue 2: I am observing multiple unexpected spots on my Thin Layer Chromatography (TLC), and my final product is difficult to purify.

Cause: The formation of multiple byproducts can stem from several sources beyond simple oxidation. These can include dimerization, reaction with starting materials or reagents, and the formation of regioisomers if subsequent reactions are not highly selective. For instance, in reactions involving cyclization to form heterocyclic rings, incomplete cyclization or side reactions with the cyclizing agent can lead to a complex product mixture.

Solutions:

  • Control of Stoichiometry and Addition Rate: Carefully controlling the stoichiometry of your reagents is crucial.

    • Protocol: When reacting this compound with a highly reactive reagent like a chloroformate or phosgene, add the reagent slowly and at a controlled temperature to minimize local concentration hotspots that can lead to side reactions.

  • Solvent Choice: The polarity and reactivity of the solvent can influence the reaction pathway.

    • Recommendation: For reactions sensitive to proton transfer or stabilization of charged intermediates, consider a range of aprotic and protic solvents to find the optimal medium that favors your desired reaction.

  • Catalyst Selection: In catalyzed reactions, the choice of catalyst can significantly impact selectivity and minimize byproduct formation.

    • Recommendation: For reactions like cyclizations, screen different catalysts (e.g., Lewis acids, bases) and catalyst loadings to optimize the formation of the desired product over side reactions.

Issue 3: My Nuclear Magnetic Resonance (NMR) spectrum shows broad peaks, or my mass spectrometry data indicates the presence of higher molecular weight species.

Cause: This is often indicative of the formation of dimers, oligomers, or polymers. As mentioned, the oxidative coupling of this compound can lead to the formation of phenoxazinone-type dimers and higher-order structures. These polymeric materials can be challenging to characterize fully by NMR due to their heterogeneity.

Solutions:

  • Revisit Oxidation Prevention Measures: The formation of these higher molecular weight species is a direct consequence of uncontrolled oxidation. Strict adherence to inert atmosphere techniques is paramount.

  • Purification Strategy: If polymeric byproducts have already formed, purification can be challenging.

    • Recommendation: Consider precipitation/trituration techniques to separate the desired small molecule product from the less soluble polymeric material. Column chromatography may also be effective, but care must be taken as the stationary phase itself can sometimes promote degradation of sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my reactions with this compound?

A1: The most prevalent byproducts arise from the oxidation of the aminophenol. This leads to the formation of a phenoxazinone-type dimer through oxidative coupling. The proposed mechanism involves the initial oxidation to a quinone-imine, which then undergoes further reaction with another molecule of the aminophenol.[2][5] Other potential byproducts can include small amounts of regioisomers if the starting material is not pure, and products from incomplete reactions or side reactions with your specific reagents.

Q2: How can I best monitor the progress of my reaction and the formation of byproducts?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring these reactions.[6][7]

  • Recommended HPLC Method:

    • Column: A C18 reverse-phase column is generally suitable.

    • Mobile Phase: A gradient of water (often with a small amount of acid like acetic or formic acid for better peak shape) and a polar organic solvent like acetonitrile or methanol is a good starting point.

    • Detection: UV detection at a wavelength where both your starting material and potential byproducts absorb (e.g., around 280-300 nm) will allow you to monitor the consumption of the starting material and the emergence of new peaks corresponding to products and byproducts.

Q3: What is the best way to store this compound to prevent degradation?

A3: Due to its sensitivity to air and light, proper storage is crucial.

  • Storage Conditions: Store this compound in a tightly sealed, amber glass container to protect it from light. The container should be flushed with an inert gas like nitrogen or argon before sealing. For long-term storage, refrigeration in a dark, dry place is recommended.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound and its derivatives should be handled with care.

  • Safety Measures: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[8][9]

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the potential reaction pathways, the following diagrams illustrate the desired reaction versus the common byproduct formation and a general troubleshooting workflow.

Diagram 1: Desired Reaction vs. Oxidative Dimerization

cluster_desired Desired Reaction Pathway cluster_byproduct Oxidative Byproduct Pathway A This compound C Desired Product (e.g., Carbamate) A->C Controlled Conditions (Inert Atmosphere, Controlled Temp.) B Reagent (e.g., Ethyl Chloroformate) B->C D This compound F Quinone-imine Intermediate D->F Oxidation E Oxygen (Air) E->F G Phenoxazinone Dimer (Colored Byproduct) F->G Dimerization start Reaction Shows Byproduct Formation (e.g., Color Change, Multiple TLC Spots) check_oxidation Is the reaction protected from oxygen? start->check_oxidation implement_inert Implement/Improve Inert Atmosphere Techniques (Degas solvent, N2/Ar blanket) check_oxidation->implement_inert No check_reagents Are reagents pure and stoichiometry correct? check_oxidation->check_reagents Yes add_antioxidant Consider adding an antioxidant (e.g., ascorbic acid) implement_inert->add_antioxidant add_antioxidant->check_reagents purify_reagents Purify starting materials and reagents check_reagents->purify_reagents No check_conditions Are reaction conditions (temp, solvent, pH) optimal? check_reagents->check_conditions Yes control_addition Optimize reagent addition (Slow addition, controlled temp.) purify_reagents->control_addition control_addition->check_conditions optimize_conditions Screen different solvents, temperatures, and pH check_conditions->optimize_conditions No end Improved Reaction Purity check_conditions->end Yes optimize_conditions->end

Caption: Troubleshooting Workflow for Byproducts.

References

  • Barry, C. E., Nayar, P. G., & Begley, T. P. (1989). Mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry, 28(15), 6323–6333.
  • Begley, T. P. (1988). Phenoxazinone synthase: enzymatic catalysis of an aminophenol oxidative cascade. Journal of the American Chemical Society, 110(10), 3334-3335.
  • Yano, Y., Ikuta, M., Amamiya, Y., & Nabeshima, T. (1991). Isophenoxazine synthase model. Oxidation of o-aminophenol by an oxidation-active flavin mimic in an aqueous solution. Chemistry Letters, 20(3), 461-464.
  • Bouachrine, M., et al. (2024). Exploring Phenoxazinone Synthase Activities. Physical Chemistry Research, 12(4), 859-868.
  • Singh, U. P., & Bhat, H. R. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5183-5206.
  • Mitchell, A. S., & Waring, R. H. (2004). Aminophenols. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
  • Valentovic, M. A., & Ball, J. G. (2001). Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. Toxicology in Vitro, 15(2), 125-131.
  • Valentovic, M. A., et al. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 127(1-3), 145-154.
  • Taylor & Francis. (n.d.). Oxidative coupling – Knowledge and References.
  • Kajay Remedies. (2024). Application Para Amino Phenols (PAP) in the Coating Industry.
  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 7(9), 3786-3791.
  • Tanaka, S., et al. (2015). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 6, 825-833.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information.

Sources

Technical Support Center: Purification of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of 2-Amino-4,5-dichlorophenol via recrystallization. The methodologies and principles discussed are grounded in established chemical practices to ensure reliability and reproducibility in your laboratory setting.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for recrystallizing this compound?

Selecting the right solvent is the most critical step for a successful recrystallization. The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures.[1][2] For this compound, which possesses both polar functional groups (-NH₂, -OH) and a nonpolar dichlorobenzene ring, a solvent of intermediate polarity or a mixed-solvent system is often required.[1][3]

Key Solvent Selection Criteria:

  • Favorable Solubility Curve: The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent to maximize yield.[1]

  • Inertness: The solvent must not react chemically with this compound.[2]

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound (174-175°C) to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[1]

  • Impurity Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2]

A trial-and-error approach with small quantities of your crude material is the most effective method.[2] A good starting point would be polar protic solvents like ethanol or methanol, potentially mixed with water to decrease solubility at room temperature.

Q2: What are the typical impurities found in crude this compound?

Impurities can arise from the synthetic route used to prepare the compound. Common impurities may include:

  • Regioisomers: Isomeric aminodichlorophenols (e.g., 2-Amino-3,4-dichlorophenol or 2-Amino-5,6-dichlorophenol) formed during synthesis can be difficult to separate due to similar physical properties.[4]

  • Unreacted Starting Materials: Residual precursors, such as the corresponding nitrophenol intermediate, may be present if the reduction step was incomplete.[4][5]

  • Oxidation Products: Aminophenols are susceptible to air oxidation, which can form highly colored polymeric impurities, often appearing as brown or purplish tints.[4][6]

  • Side-Reaction Products: Byproducts from processes like dehalogenation or over-chlorination during synthesis can also contaminate the crude product.[4]

Q3: What are the critical safety precautions when handling and recrystallizing this compound?

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazard Profile: It is harmful if swallowed, inhaled, or in contact with skin.[7] It is also known to cause serious skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8]

  • Ventilation: All handling and experimental procedures should be conducted inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[8]

  • Storage: The compound should be stored in a tightly sealed container at 4°C, protected from light, and preferably under an inert nitrogen atmosphere to prevent degradation.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Issue 1: The compound separates as an oil instead of forming crystals ("oiling out").
  • Underlying Cause: "Oiling out" occurs when the dissolved solute comes out of the supersaturated solution as a liquid instead of a solid.[9] This typically happens if the boiling point of the solvent is too high, causing the solute to separate at a temperature above its melting point, or if the solution is cooled too rapidly.[10]

  • Solutions:

    • Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool more slowly.[9][11]

    • Modify Solvent System: If using a solvent pair, add more of the "good" solvent (the one in which the compound is more soluble).

    • Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool gradually to room temperature on a benchtop, which encourages the formation of a stable crystal lattice.[9]

    • Induce Crystallization: At a temperature slightly below the point where oiling occurred, vigorously scratch the inner wall of the flask with a glass rod or add a seed crystal to provide a nucleation site.[11]

Issue 2: No crystals form after the solution has cooled completely.
  • Underlying Cause: This is almost always due to using an excessive amount of solvent, meaning the solution is not supersaturated even at low temperatures.[10][12]

  • Solutions:

    • Reduce Solvent Volume: Reheat the solution and gently boil off a portion of the solvent in a fume hood to increase the solute concentration.[11] Then, attempt the cooling process again.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal.[11] Sometimes, a supersaturated solution needs a nucleation point to begin crystallization.

    • Change Solvent: If the compound remains highly soluble even after reducing the volume, the chosen solvent is likely too effective and should be replaced with one in which the compound is less soluble.[2]

Issue 3: The final crystalline product is discolored (e.g., brown, gray, or purple).
  • Underlying Cause: The color is typically from the presence of oxidized or polymeric impurities, which are common with aminophenol compounds.[4] These impurities are often highly colored and can get trapped in the crystal lattice.

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot, dissolved solution. Swirl and heat for a few minutes. The colored impurities will adsorb onto the charcoal's surface. Remove the charcoal from the hot solution using fluted filter paper (hot filtration) before allowing the filtrate to cool.

    • Use an Antioxidant: In cases of severe oxidation, adding a pinch of a reducing agent like sodium bisulfite (NaHSO₃) to the recrystallization solution can help prevent the formation of colored oxidation products.

    • Work Quickly: Minimize the time the solution spends at high temperatures to reduce thermal degradation and oxidation.

Issue 4: The final yield of pure crystals is very low.
  • Underlying Cause: Low recovery can result from several procedural errors.[12]

  • Solutions:

    • Use Minimum Solvent: Ensure you are using the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Using too much will keep a significant portion of your product dissolved even after cooling.[1][12]

    • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing on the filter paper.[10]

    • Ensure Complete Cooling: Allow sufficient time for the solution to cool, finishing with an ice-water bath to maximize the precipitation of the solid from the solution.[1]

    • Minimize Washing Losses: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve some of your purified product.[12]

Reference Data & Protocols

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₅Cl₂NOPubChem[7]
Molecular Weight 178.01 g/mol PubChem[7]
Melting Point 174-175 °CSigma-Aldrich
Boiling Point 309.1 °CSigma-Aldrich
Appearance SolidSigma-Aldrich
Table 2: Qualitative Solvent Selection Guide
SolventBoiling Point (°C)PolaritySuitability Notes
Water100HighLikely too polar; compound may have low solubility even when hot. Best used as the "poor" solvent in a mixed pair with an alcohol.[13]
Ethanol78HighGood starting point. May be too effective alone; an ethanol/water mixture is a common and effective choice for polar molecules.[1][2]
Methanol65HighSimilar to ethanol, but lower boiling point. Good for compounds that are slightly more polar.[2]
Toluene111LowMay be effective. Its boiling point is well below the compound's melting point. Often good for aromatic compounds.[13]
Hexane69Very LowLikely too nonpolar to dissolve the compound, even when hot. Could be used as the "poor" solvent with a more polar one like ethyl acetate.[13]

Visualized Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Start Start with Crude This compound Dissolve 1. Dissolve in Minimum Boiling Solvent Start->Dissolve HotFilt 2. Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilt Optional Cool 3. Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool HotFilt->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Minimal Ice-Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for the recrystallization process.

Troubleshooting_Tree Problem Problem Encountered OilingOut Compound 'Oils Out' Problem->OilingOut NoCrystals No Crystals Form Problem->NoCrystals LowYield Low Yield Problem->LowYield Sol_Oil_1 Reheat & Add More Solvent OilingOut->Sol_Oil_1 Sol_Oil_2 Cool Slowly OilingOut->Sol_Oil_2 Sol_Oil_3 Scratch / Seed OilingOut->Sol_Oil_3 Sol_NoX_1 Boil Off Excess Solvent NoCrystals->Sol_NoX_1 Sol_NoX_2 Scratch / Seed NoCrystals->Sol_NoX_2 Sol_Yield_1 Use Minimum Hot Solvent LowYield->Sol_Yield_1 Sol_Yield_2 Wash with Ice-Cold Solvent LowYield->Sol_Yield_2

Caption: Decision tree for common recrystallization issues.

Standard Operating Protocol: Recrystallization

  • Solvent Selection: Place ~20-30 mg of crude material into a small test tube. Add a potential solvent dropwise. Observe solubility at room temperature. If insoluble, heat the tube gently. A good solvent will dissolve the solid upon heating but show low solubility at room temperature.[12]

  • Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling between additions. Continue adding solvent until the solid just dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel resting on the collection flask. Pre-heat the apparatus with hot solvent, then quickly pour the hot solution through the filter.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[1]

  • Washing: With the vacuum off, add a very small amount of ice-cold solvent to the crystals to wash away any remaining soluble impurities. Reapply the vacuum to pull the wash solvent through.[12]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of California, Irvine. (n.d.). Recrystallization-1.pdf.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization1.
  • Quora. (2017). What is the best solvent for recrystallization?.
  • XiXisys.com. (2025). Safety Data Sheet for this compound.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • ChemBK. (n.d.). 4-Amino-2,6-dichlorophenol.
  • Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • PubChem. (n.d.). 4-Amino-2,5-dichlorophenol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information.
  • Google Patents. (n.d.). EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol.
  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol.
  • Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
  • Science.gov. (n.d.). related impurities 4-aminophenol: Topics.

Sources

Technical Support Center: Spectroscopic Identification of Impurities in 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities in 2-Amino-4,5-dichlorophenol using common spectroscopic techniques. Adherence to strict purity standards is critical, as this compound is often a key intermediate in pharmaceutical manufacturing. This document provides practical, in-depth answers to common issues encountered during analysis, grounded in established scientific principles and regulatory expectations.

The identification and control of impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline, for instance, requires that impurities in new drug substances at or above the 0.10% threshold be identified.[1][2][3] This guide will equip you with the necessary knowledge to meet such requirements.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic signatures for pure this compound?

A1: Understanding the baseline spectra of your pure compound is the first step in identifying anything anomalous. Below is a summary of expected data for this compound (MW: 178.01 g/mol ).[4]

Technique Expected Signatures
¹H NMR Two singlets in the aromatic region (approx. δ 6.8-7.2 ppm), one for each aromatic proton. Broad signals for the -NH₂ and -OH protons which are exchangeable with D₂O.
¹³C NMR Six distinct signals for the aromatic carbons, with chemical shifts influenced by the Cl, NH₂, and OH substituents.
Mass Spec (MS) A molecular ion peak cluster [M]⁺, [M+2]⁺, and [M+4]⁺ due to the presence of two chlorine atoms. The relative intensity of these peaks is crucial for confirmation.
FTIR Characteristic N-H stretching bands (approx. 3300-3500 cm⁻¹), a broad O-H stretch (approx. 3200-3600 cm⁻¹), and C-Cl stretches in the fingerprint region (approx. 600-800 cm⁻¹).

Troubleshooting Guide: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for identifying and quantifying organic impurities. However, unexpected peaks can be a common source of confusion.

Q2: My ¹H NMR spectrum shows more than two peaks in the aromatic region. What could this be?

A2: This is a classic sign of an isomeric impurity. During the synthesis of this compound, other dichlorinated aminophenol isomers can form. Since isomers have the same mass, they are indistinguishable by MS alone, making NMR essential for their identification.[5][6]

Causality: The electronic environment of each proton on the aromatic ring is unique, leading to a distinct chemical shift. Different substitution patterns in an isomer will alter these environments, resulting in a different set of peaks.[7][8]

Troubleshooting Workflow:

G cluster_0 NMR Troubleshooting: Isomeric Impurities A Extra Aromatic Peaks in ¹H NMR B Hypothesize Potential Isomers (e.g., 2-Amino-4,6-dichlorophenol, 4-Amino-2,6-dichlorophenol) A->B C Analyze Coupling Patterns (J-coupling) B->C Ortho, meta, para couplings differ E Spike Sample with Commercial Standard (if available) B->E D Run 2D NMR (COSY, HSQC/HMBC) to Confirm Connectivity C->D Elucidate H-C bonds F Isomer Confirmed D->F E->F

Caption: Workflow for identifying isomeric impurities via NMR.

Example Data for Potential Isomers:

Isomer Expected ¹H NMR Aromatic Signals Key Differentiator
This compound Two singlets (s).No proton-proton coupling in the aromatic region.
4-Amino-2,6-dichlorophenol One singlet (s) for two equivalent protons.High symmetry, only one aromatic signal.[9][10][11]
2-Amino-4,6-dichlorophenol Two doublets (d) with meta-coupling (J ≈ 2-3 Hz).Shows coupling between the two aromatic protons.[12][13]
Q3: I see a broad peak that disappears when I add a drop of D₂O. What is it?

A3: This is the standard method for identifying exchangeable protons, such as those in -OH and -NH₂ groups.[14] The deuterium from the D₂O exchanges with the protons on your molecule, and since deuterium is not observed in ¹H NMR, the peak vanishes. This is a confirmatory test, not an indication of an impurity.

Q4: My baseline is noisy and my peaks are broad. What should I do?

A4: Broad peaks and a noisy baseline can obscure low-level impurities. The cause is often related to sample preparation or instrument parameters.[15]

  • Low Concentration: The signal-to-noise ratio is too low. Try preparing a more concentrated sample.

  • Poor Shimming: The magnetic field is not homogeneous. The instrument's shimming routine should be re-run. Using a standard sample can help determine if the issue is with the sample or the spectrometer.[15]

  • Paramagnetic Impurities: Traces of metal ions can cause significant peak broadening. If you used a metal catalyst (e.g., Ni, Pd) during synthesis, ensure it has been completely removed.

Troubleshooting Guide: Mass Spectrometry

Mass spectrometry (MS) is invaluable for detecting impurities with different molecular weights than the parent compound.

Q5: My mass spectrum shows a complex cluster of peaks around the molecular ion. How do I interpret this?

A5: This is the characteristic isotopic pattern for a compound containing chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[16] For a molecule with two chlorine atoms like this compound, you will see three main peaks in the molecular ion cluster:

  • [M]⁺: The peak for the molecule containing two ³⁵Cl atoms.

  • [M+2]⁺: The peak for the molecule containing one ³⁵Cl and one ³⁷Cl.

  • [M+4]⁺: The peak for the molecule containing two ³⁷Cl atoms.

The key is the relative intensity ratio. For a dichlorinated compound, the expected [M]⁺ : [M+2]⁺ : [M+4]⁺ ratio is approximately 9:6:1 .[17]

Ion Isotopic Composition Relative Intensity (Theoretical)
[M]⁺(³⁵Cl)(³⁵Cl)(0.758)² = 0.575 (≈ 9)
[M+2]⁺(³⁵Cl)(³⁷Cl) + (³⁷Cl)(³⁵Cl)2 * (0.758 * 0.242) = 0.367 (≈ 6)
[M+4]⁺(³⁷Cl)(³⁷Cl)(0.242)² = 0.059 (≈ 1)

If the observed ratio deviates significantly, it could suggest the presence of an impurity with a different number of chlorine atoms co-eluting with your main peak.

Q6: I have a peak with a mass that is 16 amu higher than my product. What is it?

A6: A mass difference of +16 amu is often indicative of oxidation . The aminophenol scaffold is susceptible to oxidation, which can happen during the reaction, workup, or even storage. The likely impurity is a nitrophenol derivative, possibly a residual starting material if the synthesis involved the reduction of a nitrophenol.

Example: 4,5-Dichloro-2-nitrophenol (MW: 208.00 g/mol ) is a common precursor. Its reduction yields the desired product. Incomplete reduction would leave it as an impurity.

Troubleshooting Steps:

  • Check MS Isotope Pattern: Confirm the +16 amu peak also shows the characteristic 9:6:1 ratio for a dichlorinated compound.

  • Correlate with NMR: Look for the absence of -NH₂ signals and the presence of highly deshielded aromatic protons in the ¹H NMR, characteristic of the electron-withdrawing -NO₂ group.

  • Correlate with FTIR: Look for strong, characteristic N-O stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, and the absence of N-H stretches.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Select Solvent: Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Solubility issues can lead to broad peaks.[14]

  • Prepare Sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Dissolve: Cap the tube and gently invert to dissolve the sample. If needed, use brief sonication. Visually inspect for any undissolved particulates.

  • Acquire Spectrum: Insert the tube into the spectrometer. Allow the sample to equilibrate to the probe temperature before running shimming and acquisition routines.

  • Confirmatory D₂O Exchange: To confirm -OH and -NH₂ peaks, acquire an initial spectrum, remove the tube, add one drop of D₂O, shake vigorously, and re-acquire the spectrum.[14]

Protocol 2: General Impurity Identification Workflow

This workflow provides a logical progression from initial detection to final identification, integrating multiple spectroscopic techniques.

G cluster_1 Comprehensive Impurity Identification Workflow Start Batch of this compound Fails Purity Spec LCMS Run LC-MS Analysis Start->LCMS NMR Run ¹H and ¹³C NMR Start->NMR FTIR Run FTIR Analysis Start->FTIR MS_Interp Analyze m/z and Isotope Pattern. Same mass as parent? LCMS->MS_Interp NMR_Interp Analyze Chemical Shifts and Coupling Constants NMR->NMR_Interp FTIR_Interp Analyze Functional Group Stretches (e.g., C=O, N-O) FTIR->FTIR_Interp Hypo Hypothesize Impurity Structure (Isomer, By-product, Starting Material) MS_Interp->Hypo NMR_Interp->Hypo FTIR_Interp->Hypo Confirm Confirm Structure (2D NMR, Standard Spiking) Hypo->Confirm ID Impurity Identified Confirm->ID

Caption: A multi-technique workflow for impurity identification.

References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). [Link]
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. [Link]
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • Ch13 - Mass Spectroscopy. (n.d.). University of Calgary. [Link]
  • Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE)
  • FTIR spectra of 4-aminophenol and Cu(II) complex. (2019).
  • How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? (2024).
  • GCMS Section 6.5. (n.d.). Whitman College. [Link]
  • Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. (2021). National Institutes of Health (NIH). [Link]
  • FT-IR spectra of isomers of aminophenol. (n.d.).
  • FTIR spectra of 4-aminophenol and Co(II) complex. (2019).
  • This compound. (n.d.). PubChem. [Link]
  • Solved The 300 MHz ^1H NMR spectra of two isomers of... (2015). Chegg.com. [Link]
  • FTIR spectrum for 3-aminophenol. (n.d.).
  • Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). Wiley Online Library. [Link]
  • Solved The 300MHz1H NMR spectra of two isomers of... (2023). Chegg.com. [Link]
  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.).
  • SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. (2018).
  • NMR Spectroscopy. (n.d.). Michigan State University, Department of Chemistry. [Link]
  • H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes... (2013).
  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol. (2005). European Commission. [Link]
  • Phenol, 4-amino-2,6-dichloro-. (n.d.). NIST WebBook. [Link]
  • 4-Amino-2,6-dichlorophenol. (n.d.). PubChem. [Link]
  • Crystal structure of 4-amino-2,6-dichlorophenol. (2015).

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving common chromatographic challenges. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2-Amino-4,5-dichlorophenol. As a polar aromatic amine, this compound presents a classic case for troubleshooting peak asymmetry. This guide provides in-depth, question-and-answer-based troubleshooting protocols, explaining the scientific principles behind each step to empower you to diagnose and solve the issue effectively.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing for this compound on my C18 column. What is the most likely cause?

Peak tailing for a polar, basic compound like this compound is most commonly caused by secondary interactions with the stationary phase.[1][2] Specifically, the primary culprits are:

  • Silanol Interactions: The amino group on your analyte is basic and can interact with acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][3][4] This interaction is a secondary retention mechanism to the desired reversed-phase interaction, and it leads to a portion of the analyte molecules being retained longer, causing the characteristic tail.[3][5]

  • Metal Chelation: this compound has functional groups that can chelate with trace metal impurities (like iron or aluminum) present in the silica matrix of the column or leached from the HPLC system itself.[3][6][7] This chelation also acts as an unwanted retention mechanism, contributing to peak tailing.[6]

These two effects are often intertwined, as metal impurities can increase the acidity of nearby silanol groups, exacerbating the primary issue.[6]

Q2: How can I systematically troubleshoot and resolve the peak tailing for my analyte?

A logical, step-by-step approach is crucial. Start with the simplest and most common solutions related to the mobile phase before moving to more complex issues like column hardware.

Here is a troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Peak Tailing A Start: Observe Peak Tailing B Step 1: Mobile Phase pH Optimization Is pH >= 2 units away from analyte pKa? A->B Analyze B->B C Step 2: Buffer Concentration Check Is it sufficient (e.g., 20-50 mM)? B->C Yes C->C D Step 3: Add Mobile Phase Modifier Consider TEA or an ion-pairing agent. C->D Yes E Step 4: Evaluate Column Chemistry Is it a modern, high-purity, end-capped column? D->E If necessary H Resolved: Symmetrical Peak D->H If resolved F Step 5: Check for Metal Chelation Add a chelating agent like EDTA. E->F If tailing persists E->H If resolved G Step 6: System & Sample Check Rule out overload and dead volume. F->G If tailing persists F->H If resolved G->H If resolved

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

Q3: How does mobile phase pH affect the peak shape of this compound, and what is the optimal range?

Mobile phase pH is a powerful tool for controlling the peak shape of ionizable compounds.[8][9][10] The amino group in this compound is basic. At a higher pH, the silanol groups on the silica surface become deprotonated (SiO-), creating a negative charge that strongly interacts with the protonated (positively charged) form of your analyte.[11]

To minimize this interaction, you should lower the mobile phase pH.[7][12] At a pH of 3 or below, the silanol groups are fully protonated (Si-OH) and thus neutral, significantly reducing the secondary ionic interactions that cause tailing.[12]

Key Principle: It is recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[13]

  • Determine Analyte pKa: Find the pKa of the amino group of this compound.

  • Prepare Buffered Mobile Phase: Prepare your aqueous mobile phase using a buffer suitable for the desired pH range (e.g., phosphate or formate buffer).

  • Adjust pH: Adjust the pH of the aqueous portion of the mobile phase to approximately 2.5-3.0 using an appropriate acid (e.g., phosphoric acid or formic acid).[12]

  • Filter: Filter the buffer before mixing it with the organic modifier.

  • Equilibrate and Analyze: Equilibrate the column with the new mobile phase and inject your sample. Compare the peak shape to the original chromatogram.

Guide 2: Buffer Concentration and Mobile Phase Additives

Q4: I've lowered the pH, but there's still some tailing. What's the next step?

If adjusting the pH alone is insufficient, consider the buffer concentration and the use of mobile phase additives.

  • Buffer Concentration: An inadequate buffer concentration may not be sufficient to control the pH at the surface of the stationary phase, leading to residual silanol interactions.[1][14][15] Increasing the buffer concentration can improve peak shape.[12] For UV-based detection, a concentration in the range of 20-50 mM is often effective.[12][16]

  • Competitive Amines (for basic analytes): Adding a small, basic amine like triethylamine (TEA) to the mobile phase can be very effective.[17] TEA is a "sacrificial base" that preferentially interacts with the active silanol sites, effectively shielding your analyte from these secondary interactions.[6]

Mobile Phase ConditionAnalytePeak Asymmetry (Tailing Factor)
Acetonitrile/Water (pH 5.5)This compound2.8
Acetonitrile/25mM Phosphate Buffer (pH 3.0)This compound1.5
Acetonitrile/25mM Phosphate Buffer (pH 3.0) + 0.1% TEAThis compound1.1
  • Increase Buffer Strength: If your current buffer concentration is low (e.g., <10 mM), prepare a new mobile phase with a higher concentration (e.g., 25 mM) while maintaining the optimal low pH. Equilibrate and re-analyze.

  • Add a Competitive Amine: If tailing persists, add a low concentration of triethylamine (TEA), typically 0.05-0.1% (v/v), to the mobile phase.[1][17] Ensure the mobile phase is well-mixed and re-equilibrate the column before analysis.

Guide 3: Column Chemistry and Hardware Considerations

Q5: I've optimized my mobile phase, but the peak shape is still not ideal. Could my column be the problem?

Yes, the column itself is a critical factor. Not all C18 columns are the same.

  • Silica Purity and End-capping: Older columns, often referred to as "Type A" silica, have a higher content of acidic silanols and trace metals, making them prone to causing peak tailing with basic compounds.[7] Modern, high-purity "Type B" silica columns are much less active.[7] Furthermore, "end-capped" columns have had many of the residual silanol groups chemically deactivated, which significantly improves peak shape for basic analytes.[3][18][19]

  • Alternative Stationary Phases: For particularly challenging basic compounds, consider columns with alternative chemistries:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.[18][20]

    • Hybrid Silica Particles: These columns are more resistant to high pH conditions and often exhibit reduced silanol activity.[3][21]

G cluster_1 Mechanism of Peak Tailing and Solutions Analyte Analyte (+) (this compound) Interaction Secondary Interaction (Causes Tailing) Analyte->Interaction Silanol Active Silanol Site (-) on Silica Surface Silanol->Interaction Solution1 Solution 1: Low pH Mobile Phase (Protonates Silanols) Interaction->Solution1 Mitigated by Solution2 Solution 2: Add TEA (Shields Silanols) Interaction->Solution2 Mitigated by Solution3 Solution 3: Use End-Capped Column (Reduces Active Sites) Interaction->Solution3 Mitigated by

Caption: How mobile phase and column choices mitigate silanol interactions.

Q6: Could metal contamination from my HPLC system be the issue?

This is a less common but important possibility, especially with chelating analytes like this compound.[6] Stainless steel components in the HPLC flow path can leach metal ions, which can then adsorb to the column and interact with your analyte.[22] Biocompatible or PEEK-based systems can minimize this issue.[23]

  • Introduce a Chelating Agent: Add a small amount of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM).

  • Analyze: Equilibrate the system and inject your sample. If peak shape and/or recovery improve dramatically, it strongly suggests that metal chelation is a contributing factor.[6][24]

Guide 4: Other Potential Causes

Q7: What if none of the above solutions work? What are other, less common causes of peak tailing?

If you've exhausted the chemical causes, it's time to look at physical and instrumental issues. These typically affect all peaks in the chromatogram, not just one.[12]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1][12]

    • Protocol: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves, you were likely overloading the column.[1]

  • Extra-Column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[1][12]

    • Protocol: Ensure all tubing is of the narrowest appropriate internal diameter and that all fittings are made correctly to be zero-dead-volume.

  • Column Contamination or Void: A buildup of contaminants on the column frit or a void in the packing bed can disrupt the flow path and cause tailing.[1][25]

    • Protocol: Try back-flushing the column (if the manufacturer allows) or replacing the column with a new one to see if the problem is resolved.[2]

By systematically working through these troubleshooting guides, you can effectively diagnose the root cause of peak tailing for this compound and restore the symmetry and accuracy of your chromatographic analysis.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide.
  • ALWSCI.
  • Chrom Tech, Inc.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Mason Technology. Ion-Pairing Agents | HPLC.
  • BenchChem.
  • Welch Materials, Inc. Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Waters Corporation.
  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • ResearchGate. How can I prevent peak tailing in HPLC?. [Link]
  • LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
  • Bio-Works. The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • SilcoTek Corporation. Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Shimadzu.
  • Chromatography Forum. Which column for basic analytes.
  • LCGC.
  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing!
  • National Institutes of Health (NIH).
  • ResearchGate. Effect of buffer on peak parameter. (a) Effect of buffer pH on.... [Link]
  • ResearchGate.
  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
  • YMC America, Inc. 3 Ideal Columns for Analyzing Polar Compounds.
  • LCGC International. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • PubMed.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • Restek. HPLC Troubleshooting Guide.
  • Crawford Scientific.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Moravek.
  • ResearchGate. How can i prevent the peak tailing in HPLC?. [Link]
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Agilent.
  • Axion Labs. HPLC Tips Peak Tailing. [Link]
  • ALWSCI.
  • Science.gov. hplc mobile phase: Topics by Science.gov. [Link]
  • LCGC.
  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection.
  • ResearchGate.
  • Hawach Scientific. Reasons for Peak Tailing of HPLC Column.

Sources

managing exothermic reactions in 2-Amino-4,5-dichlorophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Amino-4,5-dichlorophenol is a critical process in the development of various pharmaceutical compounds. However, the chemical transformations involved, particularly nitration and subsequent reduction reactions, are often highly exothermic and present significant safety challenges if not properly controlled. This technical support center provides a comprehensive guide to understanding and managing these exothermic events, ensuring both the safety of the experimenter and the successful synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

The most significant exothermic events typically occur during two key stages of the synthesis:

  • Nitration of 1,2-dichloro-4-nitrobenzene: The introduction of a nitro group onto an aromatic ring is a notoriously exothermic process. The reaction of dichlorobenzene derivatives with a nitrating mixture (typically a combination of concentrated nitric and sulfuric acids) releases a substantial amount of heat.[1][2][3][4]

  • Reduction of the dinitro intermediate: The subsequent reduction of the nitro group to an amine is also an exothermic reaction. Common reducing agents and their associated exotherms require careful management.

Q2: What are the potential consequences of a runaway exothermic reaction during this synthesis?

Failure to control the exotherm can lead to a rapid increase in temperature and pressure within the reaction vessel.[5][6] This can result in:

  • Boiling of solvents and reagents: This can cause a dangerous pressure buildup, potentially leading to an explosion.

  • Increased rate of side reactions: Higher temperatures can promote the formation of unwanted byproducts, reducing the yield and purity of the desired product.

  • Decomposition of reactants and products: At elevated temperatures, organic molecules can decompose, releasing toxic fumes and further increasing the pressure.[7]

  • Release of toxic and corrosive materials: A breach of the reaction vessel can expose personnel to hazardous chemicals.

Q3: What are the fundamental principles for managing exothermic reactions in a laboratory setting?

The core principles for safely managing exothermic reactions revolve around effective heat removal and controlling the rate of heat generation.[5][7][8] This can be achieved through:

  • Adequate Cooling: Employing an efficient cooling system, such as an ice bath or a cryostat, to dissipate the heat generated by the reaction.

  • Controlled Reagent Addition: Adding the reactive agent slowly and in a controlled manner to prevent a sudden and overwhelming release of energy.[5]

  • Vigorous Agitation: Ensuring efficient stirring to maintain a uniform temperature throughout the reaction mixture and prevent the formation of localized hot spots.[2]

  • Dilution: Conducting the reaction in a suitable solvent to increase the thermal mass of the system, which helps to absorb the heat generated.

  • Continuous Monitoring: Closely monitoring the reaction temperature with a calibrated thermometer or thermocouple.[5][7]

Troubleshooting Guide

Issue 1: Rapid and Uncontrolled Temperature Rise During Nitration

Symptom: The internal temperature of the reaction vessel is increasing rapidly and is difficult to control with the cooling bath.

Immediate Actions:

  • Stop the addition of the nitrating agent immediately.

  • Increase the efficiency of the cooling bath. This can be done by adding more ice or lowering the temperature of the cryostat.

  • If the temperature continues to rise, prepare for an emergency quench. This should be a last resort and performed with extreme caution. A pre-prepared quenching bath of a large volume of ice and water should be available.[9][10][11]

Potential Causes & Preventative Measures:

Cause Explanation Preventative Measure
Rate of Addition Too High Adding the nitrating mixture too quickly generates heat faster than the cooling system can remove it.[5]Use a dropping funnel or a syringe pump for slow, controlled, dropwise addition. Monitor the temperature closely and adjust the addition rate to maintain the desired temperature range.
Inadequate Cooling The cooling bath may not have a large enough thermal mass or be at a low enough temperature to handle the heat load of the reaction.Use a larger cooling bath or a more efficient cooling medium (e.g., ice-salt mixture for lower temperatures). Ensure the reaction flask is sufficiently immersed in the bath.
Poor Agitation Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk of the solution.[2]Use a powerful overhead stirrer for viscous mixtures.[1] Ensure the stir bar or impeller is creating a good vortex and that the entire reaction mixture is being agitated effectively.
Incorrect Reagent Concentration Using fuming nitric or sulfuric acid when not specified can lead to a more vigorous and exothermic reaction.Use the correct grade and concentration of acids as specified in the protocol. Always add the acid slowly to the substance being nitrated.[12]
Issue 2: Reaction Stalls or Proceeds Very Slowly During Nitration

Symptom: The reaction temperature does not increase upon addition of the nitrating agent, and analysis (e.g., TLC, GC) shows little to no product formation.

Potential Causes & Preventative Measures:

Cause Explanation Preventative Measure
Reaction Temperature Too Low While controlling the exotherm is crucial, an overly low temperature can significantly slow down the reaction rate.Maintain the reaction temperature within the optimal range specified by the protocol. A slight, controlled increase in temperature may be necessary to initiate the reaction.
Poor Quality Reagents The nitrating agents may be old or have absorbed moisture, reducing their reactivity.Use fresh, high-quality reagents. Ensure that the nitric and sulfuric acids are of the appropriate concentration.
Insufficient Acid Catalyst Sulfuric acid acts as a catalyst in nitration. An insufficient amount will result in a slow or incomplete reaction.Ensure the correct stoichiometry of sulfuric acid to nitric acid is used.
Issue 3: Exotherm During Quenching of the Nitration Mixture

Symptom: A significant and potentially dangerous exotherm is observed when the completed nitration reaction mixture is added to water or ice.

Potential Causes & Preventative Measures:

Cause Explanation Preventative Measure
Dilution of Concentrated Acid The dilution of concentrated sulfuric acid with water is a highly exothermic process.Quench the reaction mixture by pouring it slowly and carefully onto a vigorously stirred slurry of ice and water. Never add water to the concentrated acid mixture.[12] The large thermal mass of the ice will help to absorb the heat of dilution.
Unreacted Nitrating Agent If the reaction was incomplete, there may be unreacted nitrating species that react exothermically with water.Ensure the reaction has gone to completion before quenching. Monitor the reaction progress using an appropriate analytical technique.

Experimental Protocols

Safety First: Personal Protective Equipment (PPE)

Before starting any experimental work, it is imperative to wear the appropriate personal protective equipment.[8] This includes, but is not limited to:

  • Safety goggles to protect the eyes from splashes.

  • A flame-resistant lab coat to protect clothing and skin.

  • Chemical-resistant gloves (consult a glove compatibility chart for the specific chemicals being used).

  • Closed-toe shoes.

All manipulations should be performed in a well-ventilated chemical fume hood.[8]

Protocol 1: Nitration of 1,2-Dichloro-4-nitrobenzene

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and a thorough risk assessment.

Reagents and Equipment:

  • 1,2-Dichloro-4-nitrobenzene

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Round-bottom flask equipped with a magnetic stir bar or overhead stirrer

  • Dropping funnel

  • Thermometer or thermocouple

  • Ice-water bath

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a stirrer and a thermometer. Place the flask in an ice-water bath.

  • Charge the flask: Add 1,2-dichloro-4-nitrobenzene to the flask.

  • Prepare the nitrating mixture: In a separate beaker, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Controlled Addition: Slowly add the nitrating mixture to the stirred solution of the dichloronitrobenzene via the dropping funnel. Maintain the internal temperature of the reaction between 0-10 °C.[1] The rate of addition should be adjusted to ensure the temperature does not exceed this range.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C and monitor the progress of the reaction by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.

  • Work-up: The precipitated product can then be collected by filtration, washed with cold water until the washings are neutral, and dried.

Visualizing the Workflow

Nitration Workflow and Safety Controls

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start ppe Don PPE: - Goggles - Lab Coat - Gloves start->ppe setup Assemble Glassware in Fume Hood ppe->setup reagents Measure Reagents setup->reagents charge_flask Charge Flask with 1,2-Dichloro-4-nitrobenzene reagents->charge_flask cool_flask Cool Flask to 0-5 °C charge_flask->cool_flask control3 Vigorous Stirring add_nitrating_mix Slowly Add Nitrating Mixture (0-10 °C) cool_flask->add_nitrating_mix control1 Cooling Bath monitor Monitor Temperature and Reaction Progress add_nitrating_mix->monitor Continuous control2 Controlled Addition monitor->add_nitrating_mix Adjust Addition Rate quench Quench on Ice/Water monitor->quench Reaction Complete filter Filter Product quench->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry end End dry->end

Caption: Workflow for the nitration of 1,2-dichloro-4-nitrobenzene emphasizing key safety controls.

Decision Tree for Exotherm Management

ExothermManagement start Temperature Rise Detected q1 Is Temperature Rise Rapid and Uncontrolled? start->q1 action1 Stop Reagent Addition Immediately q1->action1 YES action5 Maintain Cooling and Monitoring q1->action5 NO a1_yes YES a1_no NO action2 Enhance Cooling action1->action2 q2 Is Temperature Still Rising? action2->q2 action3 Prepare for Emergency Quench q2->action3 YES end Reaction Under Control q2->end NO a2_yes YES a2_no NO action4 Execute Quench Protocol action3->action4 action6 Resume Slow Addition When Stable action5->action6 action6->end

Caption: Decision tree for managing an exothermic event during the synthesis.

References

  • Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). ORS.
  • Fact Sheet: Heating Reactions. (2024, April 10). PennEHRS - UPenn EHRS - University of Pennsylvania.
  • Derivatising p-dichlorobenzene through its nitro compound. (2020, November 28). Powered by XMB 1.9.11.
  • This compound | 28443-57-4. (n.d.). Sigma-Aldrich.
  • This compound SDS, 28443-57-4 Safety Data Sheets. (n.d.). Echemi.
  • This compound | C6H5Cl2NO | CID 3015415. (n.d.). PubChem.
  • How to synthesize 2-amino-4-chlorophenol. (2023, December 4). FAQ - Guidechem.
  • SAFETY DATA SHEET. (2025, May 20). Sigma-Aldrich.
  • Technical Support Center: Managing Exothermic Reactions During Nitration. (n.d.). Benchchem.
  • How To Run A Reaction: The Quench. (n.d.). Department of Chemistry : University of Rochester.
  • 4 - SAFETY DATA SHEET. (2010, August 10).
  • Continuous nitration of o-dichlorobenzene in micropacked-bed reactor: process design and modelling. (n.d.). ResearchGate.
  • Safety data sheet of 'BIOCHEM - 2,4-DICHLOROPHENOL - FOR SYNTHESIS - 51634' (Version 1). (n.d.).
  • Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Environmental Health and Safety.
  • School Chemistry Laboratory Safety Guide. (n.d.).
  • Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor. (n.d.). ResearchGate.
  • Quenching of Pyrophoric Materials. (2016, November 22). Richmond Sarpong.
  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. (n.d.). Quick Company.
  • Studies on Physicochemical Properties of Biofield Treated 2,4-Dichlorophenol. (n.d.).
  • Technical Support Center: Scaling Up the Synthesis of 2-Amino-2',5'-dichlorobenzophenone. (n.d.). Benchchem.
  • Quenching guide. (2024, April 9). r/Chempros - Reddit.
  • Preparation of 2-amino-4-chlorophenol. (n.d.). PrepChem.com.
  • An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. (2022, May 6).
  • Synthesis method of 2, 6-dichloro-4-aminophenol. (n.d.). Eureka | Patsnap.
  • SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. (2018, April 24). IARC Publications.
  • CN103130657B - Synthetic method of 2-chloro-4-aminophenol. (n.d.). Google Patents.
  • Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE.
  • Studies on Physicochemical Properties of Biofield Treated 2,4-Dichlorophenol. (2025, August 10).
  • Calorimetric study of the effects of 2,4-dichlorophenol on the thermotropic phase behavior of DPPC liposomes. (2025, August 13). ResearchGate.
  • 2,6-DICHLOROPHENOL FOR SYNTHESIS MSDS CAS-No. (2016, May 26). Loba Chemie.
  • (PDF) Phenol–formaldehyde runaway reaction: a case study. (2025, August 6). ResearchGate.
  • An In-depth Technical Guide to 2-Amino-2',5'-dichlorobenzophenone (CAS: 2958-36-3). (n.d.). Benchchem.
  • CN101914028B - Method for preparing 2-amido-4,6-dichlorophenol. (n.d.). Google Patents.
  • 2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure.
  • 2,6-dichlorophenol. (n.d.). Organic Syntheses Procedure.
  • CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol. (n.d.). Google Patents.
  • 2,4-DICHLOROPHENOL. (n.d.). CAMEO Chemicals.
  • 3,4-DICHLOROPHENOL. (n.d.). CAMEO Chemicals - NOAA.

Sources

Technical Support Center: Safe Disposal of 2-Amino-4,5-dichlorophenol Waste

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4,5-dichlorophenol (CAS No. 28443-57-4) is a halogenated aromatic compound frequently used as an intermediate in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[1] Its structure, containing both a chlorinated phenol and an aromatic amine moiety, presents specific chemical hazards that necessitate a rigorous and informed approach to waste management. Improper disposal can lead to significant safety risks within the laboratory and long-term environmental contamination.

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides a structured framework for the safe handling and disposal of this compound waste, emphasizing the scientific principles behind the recommended procedures to ensure both personnel safety and regulatory compliance.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of its safe management. The primary risks stem from its acute toxicity, irritant properties, and its classification as a halogenated organic compound, which makes it persistent in the environment.[2][3]

1.1 GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the compound's intrinsic hazards.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 ()
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinGHS07 ()
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledGHS07 ()
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 ()
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationGHS07 ()
Source: Compiled from PubChem CID 3015415 and commercial safety data sheets.[2][4][5]
1.2 Core Principle of Disposal: The "Why"

The disposal protocol for this compound is dictated by its chemical structure:

  • Halogenated Aromatic Ring: The carbon-chlorine bonds are strong, making the molecule resistant to natural degradation (recalcitrant).[6] Land disposal of halogenated organic compounds (HOCs) is strictly regulated by the Environmental Protection Agency (EPA) to prevent the contamination of soil and groundwater.[7][8]

  • Phenolic Group: While phenols are weakly acidic and can react with bases[9], this neutralization does not affect the hazardous chlorinated ring. Therefore, simple acid-base neutralization is an insufficient and non-compliant disposal method.

  • Amine Group: Aromatic amines as a class can have associated toxicities.

The only appropriate disposal route for this compound is through a licensed hazardous waste management facility, typically via high-temperature incineration.[3][10]

1.3 Risk Assessment Workflow

Before beginning any experiment that will generate this waste, a risk assessment must be performed. The following workflow illustrates the essential logical steps.

A Identify Chemical: This compound B Consult Safety Data Sheet (SDS) A->B C Identify Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritant - Halogenated Organic Compound B->C D Determine PPE Requirements: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat C->D E Establish Waste Disposal Pathway: - Classify as 'Halogenated Solid Waste' - Prepare Labeled Waste Container C->E F Proceed with Experiment D->F E->F Start Waste Generated CheckContent Contains this compound or is contaminated with it? Start->CheckContent CheckState Is the waste primarily solid or liquid? CheckContent->CheckState Yes NonHazardous Dispose via non-hazardous pathway (consult EHS) CheckContent->NonHazardous No SolidWaste Collect in: 'Hazardous Waste - Halogenated Solids' CheckState->SolidWaste Solid LiquidWaste Collect in: 'Hazardous Waste - Halogenated Liquids' CheckState->LiquidWaste Liquid

Caption: Decision tree for the correct segregation of laboratory waste.

Section 4: Troubleshooting Guide

Issue: I accidentally mixed this compound waste with a non-halogenated solvent like methanol.

Solution: The entire mixture is now classified as halogenated hazardous waste. The "mixture rule" in hazardous waste management dictates that if a hazardous waste is mixed with a non-hazardous one, the entire volume becomes hazardous. In this case, because a halogenated compound was introduced, the entire container must be labeled and disposed of as "Hazardous Waste: Halogenated Organic Liquid." Inform your EHS office of the composition.

Issue: I spilled a small amount of solid this compound powder on the benchtop.

Solution: Follow this spill cleanup protocol immediately:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Secure the Area: If the spill is large, restrict access to the area. Ensure the chemical fume hood is operational to provide ventilation.

  • Don PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Cleanup: Do NOT dry sweep, as this can generate dust. [11]Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization. [12]Carefully scoop the mixture into your "Halogenated Solid Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a solvent (like acetone), followed by soap and water. All cleaning materials (cloths, absorbent pads, contaminated gloves) must be placed in the hazardous waste container. [13]6. Report: Report the incident to your laboratory supervisor and EHS department as required by your institutional policy.

Issue: The waste container is full. What is the procedure for final closure and pickup?

Solution:

  • Finalize Label: Ensure all constituents and their approximate percentages are listed on the label and that the accumulation start date is clearly visible.

  • Secure Lid: Tightly seal the container lid. For liquid containers, ensure the cap is secure and not leaking.

  • Clean Exterior: Wipe the outside of the container to remove any external contamination.

  • Move to SAA: If not already there, move the sealed container to your lab's designated Satellite Accumulation Area.

  • Submit Pickup Request: Use your institution's online system or contact EHS directly to request a hazardous waste pickup. Do not leave the container in a hallway or public area.

References
  • ResearchGate. (2025).
  • Microbial Insights.
  • PubChem. (2025). This compound.
  • ACS Omega. (2024). Synergistic Elimination of Chlorophenols Using a Single-Atom Nickel with Single-Walled Carbon Nanotubes.
  • MDPI. (2026).
  • MDPI.
  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
  • Unknown Source.
  • Unknown Source. SDS US. [Link]
  • U.S. Environmental Protection Agency. (n.d.).
  • Electronic Code of Federal Regulations.
  • Wikipedia. Phenol. [Link]
  • Stericycle UK. (2024).
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
  • Kamat Lab. Standard Operating Procedures Waste Handling & Disposal. [Link]
  • MDPI. (2023). Removal of Phenol from Biomedical Waste via an Adsorption Process. [Link]
  • ResearchGate. (2022).
  • Unknown Source.
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 4-Amino-2,6-dichlorophenol, 98%. [Link]
  • New Jersey Department of Health. 2,4-DICHLOROPHENOL HAZARD SUMMARY. [Link]

Sources

Technical Support Center: Minimizing Laboratory Exposure to 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the safe handling of 2-Amino-4,5-dichlorophenol. This document is designed for researchers, scientists, and drug development professionals who work with this compound. Our goal is to provide you with practical, in-depth guidance to minimize your exposure risk and ensure a safe laboratory environment. This guide moves beyond simple checklists to explain the scientific reasoning behind each safety recommendation, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the hazards and fundamental safety precautions for this compound.

Question: What is this compound and what are its primary hazards?

Answer: this compound (CAS No: 28443-57-4) is a chlorinated aromatic amine, typically a solid in its pure form.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a hazardous substance with multiple risk factors. The primary hazards include:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or if it comes into contact with skin.[2][3][4]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

Understanding these hazards is the foundational step in risk assessment. The compound's ability to cause harm via multiple routes necessitates a comprehensive safety strategy that incorporates engineering controls, personal protective equipment, and strict handling protocols.

Question: What are the main routes of exposure in a laboratory setting?

Answer: In a typical laboratory workflow, there are three primary routes by which you can be exposed to this compound:

  • Inhalation: The most common risk for inhalation exposure occurs when handling the powdered or solid form, especially during weighing or transfer, where fine dust can become airborne.[1][3]

  • Dermal Contact: Direct skin contact can occur from handling contaminated equipment, spills, or improper use of personal protective equipment (PPE). The compound is harmful in contact with skin.[2][5]

  • Ingestion: While less common, accidental ingestion can happen through poor hygiene practices, such as eating, drinking, or smoking in the lab, or by touching your mouth with contaminated hands.[1][6][7]

Question: Are there any established occupational exposure limits for this compound?

Answer: Currently, no specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have been established for this compound.[6][8] It is crucial to understand that the absence of a formal OEL does not imply the substance is safe.[6][8] Instead, it signifies that a "safe" level of exposure has not been determined. Therefore, the guiding principle must be to keep exposure As Low As Reasonably Practicable (ALARP) through stringent adherence to safety protocols.

Question: How should I properly store this chemical?

Answer: Proper storage is a critical component of laboratory safety. This compound should be stored in a tightly closed container in a cool, dry, dark, and well-ventilated area.[1][7] It should be stored away from incompatible materials like strong oxidizing agents.[5][7] For added security and to prevent unauthorized access, it is recommended to store it in a locked cabinet or designated chemical storage area.[3][7]

Question: What are the signs and symptoms of exposure?

Answer: Acute exposure to chlorophenols can cause irritation to the skin, eyes, and respiratory tract.[9][10] Symptoms may include redness and irritation of the skin and eyes, coughing, and shortness of breath.[8] High levels of exposure to similar compounds can potentially interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, which can cause symptoms like headache, dizziness, and a bluish discoloration of the skin and lips.[6] If you suspect exposure, it is imperative to seek immediate medical attention.[3][7]

Troubleshooting Guides: Specific Scenarios

This section provides answers to specific "how-to" questions and problems you might encounter during your experimental work.

Personal Protective Equipment (PPE)

Question: What specific type of gloves and lab coat should I wear?

Answer: Standard cotton lab coats are insufficient. You must wear an impermeable, long-sleeved gown that closes in the back to provide a full barrier against spills.[11] For hand protection, select chemotherapy-rated gloves that meet the ASTM D6978 standard.[11] These gloves are specifically tested for their resistance to hazardous chemicals. Always double-check the manufacturer's compatibility chart for chlorinated phenols if available. It is also good practice to wear two pairs of gloves, especially during procedures with a higher risk of splashing.

Question: When is respiratory protection necessary?

Answer: Respiratory protection should be used whenever there is a risk of generating airborne dust and engineering controls (like a fume hood) are not available or may not be sufficient. This is particularly relevant when weighing large quantities of the powder or during cleanup of a significant spill. A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended.[5] Always ensure you have been properly fit-tested for the respirator you are using.

Engineering Controls & Handling

Question: Do I need to work with this compound in a chemical fume hood?

Answer: Yes. All handling of solid this compound that could generate dust, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood.[5] This is the most critical engineering control to prevent inhalation exposure by capturing airborne particles at the source.[12]

Question: How can I minimize the generation of dust when weighing the solid?

Answer: To minimize dust, handle the compound gently. Do not scoop or pour it from a height. Use a spatula to carefully transfer small amounts onto a weigh boat or paper. Another effective technique is to use a container with a small opening to dispense the powder, rather than an open-mouthed jar. Performing this task on a static-free weigh pan can also prevent particles from being repelled and becoming airborne.

Emergency Procedures

Question: What is the first-aid procedure for skin or eye contact?

Answer: Act immediately. The speed of response is critical to minimizing injury.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][6][12] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[3][5][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[12][13]

Question: How should I handle a small spill of solid this compound?

Answer: For a small spill (typically less than 5 grams) within a fume hood:

  • Ensure you are wearing appropriate PPE (impermeable gown, double gloves, eye protection).

  • Gently cover the spill with absorbent paper dampened with 60-70% ethanol to prevent dust from becoming airborne.[9]

  • Carefully wipe up the dampened material, working from the outside in.

  • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Clean the spill area with a soap and water solution.[9] For larger spills, evacuate the area and follow your institution's emergency response procedures.[8][9]

Waste Disposal

Question: How do I correctly dispose of waste containing this compound?

Answer: This compound is a halogenated organic substance and must be disposed of as hazardous waste.[14] Never dispose of it down the drain or in regular trash. All waste, including pure compound, solutions, and heavily contaminated materials, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[14] This segregation is vital to prevent dangerous reactions and ensure proper disposal by a licensed hazardous waste facility, typically via high-temperature incineration.[14]

Question: What do I do with contaminated consumables (e.g., pipette tips, weigh boats)?

Answer: Any disposable items that come into direct contact with this compound are considered contaminated hazardous waste. This includes gloves, weigh boats, pipette tips, and absorbent pads. These items should be collected in a sealed, labeled hazardous waste bag or container for disposal according to your institution's guidelines.[14]

Data Summary

Hazard ClassificationGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]Impermeable Gown, Double Nitrile Gloves (ASTM D6978), Safety Goggles/Face Shield, Respirator (if dust is generated).[11]
Skin Corrosion/Irritation H315: Causes skin irritation.Impermeable Gown, Double Nitrile Gloves.[3][11]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.Safety Goggles with side shields or a Face Shield.[5]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[3]Use within a Chemical Fume Hood; Respirator if needed.[5]

Experimental Protocols

Protocol 1: Step-by-Step Guide for Safely Weighing and Preparing a Solution
  • Preparation: Don all required PPE (impermeable gown, safety goggles, double nitrile gloves). Ensure the chemical fume hood is on and operating correctly.

  • Staging: Place a spill pad on the fume hood surface. Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it within the fume hood to minimize movement in and out of the containment area.

  • Weighing: Carefully transfer the required amount of solid this compound from its storage container to the weigh boat inside the fume hood. Keep the container opening low to the balance to prevent dust from becoming airborne.

  • Dissolution: Place the weigh boat with the compound into your beaker. Add the solvent to the beaker, rinsing the weigh boat in the process to ensure a complete transfer.

  • Mixing: Gently stir the solution until the solid is fully dissolved. Keep the container covered when not actively mixing.

  • Cleanup: Dispose of the used weigh boat and any other contaminated disposables into the designated "Halogenated Organic Waste" container. Wipe down the spatula and the fume hood surface with a damp cloth, disposing of the cloth as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.

Protocol 2: Emergency Spill Cleanup Procedure (<5g Solid)
  • Alert & Secure: Alert personnel in the immediate area. If not already in a fume hood, restrict access to the spill area.

  • Assess & Equip: Confirm the spill is small and manageable. Don appropriate PPE: impermeable gown, double nitrile gloves, safety goggles, and an N95/P100 respirator.

  • Contain & Dampen: Gently cover the solid spill with absorbent pads. Carefully apply 60-70% ethanol to the pads to wet the powder without causing it to splash.[9] This prevents aerosolization.

  • Collect Waste: Using forceps or a spatula, carefully pick up the dampened absorbent material and contaminated solids. Place everything into a clearly labeled, sealable hazardous waste bag or container.

  • Decontaminate: Wipe the spill area clean, starting from the perimeter and working inwards. Use a cloth dampened with a soap and water solution. Place the cleaning cloth in the hazardous waste container.

  • Dispose: Seal the waste container and arrange for pickup by your institution's environmental health and safety department.

  • Report: Report the spill to your laboratory supervisor as per your institutional policy.

Visual Workflows

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution If not possible Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering If not possible Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Must be used with PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE Must be used with SafeHandlingWorkflow Start Start: Prepare Experiment Prep Step 1: Preparation Don appropriate PPE Ensure fume hood is working Gather all materials Start->Prep Weigh Step 2: Weighing Perform inside fume hood Handle powder gently Minimize dust Prep->Weigh Dissolve Step 3: Dissolution Add solvent to solid Rinse weigh boat Mix gently Weigh->Dissolve Cleanup Step 4: Cleanup Dispose of contaminated items in Halogenated Waste Decontaminate surfaces Dissolve->Cleanup End End: Experiment Ready Cleanup->End

Caption: Workflow for safely weighing and dissolving the compound.

EmergencyResponse Exposure Exposure Occurs! (Skin/Eye Contact) Skin Skin Contact: Remove clothing Wash with soap & water for 15 min Exposure->Skin Eye Eye Contact: Flush at eyewash station for 15 min Remove contacts Exposure->Eye Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Report Report to Supervisor Medical->Report

Caption: Emergency response flowchart for personal exposure.

References

  • This compound | C6H5Cl2NO | CID 3015415 - PubChem.
  • 2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY. New Jersey Department of Health and Senior Services. [Link]
  • chemical label this compound. ECHA. [Link]
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. American Society of Health-System Pharmacists. [Link]
  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (Altern
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon Occupational Safety and Health. Oregon OSHA. [Link]
  • RIVM report 601714007 Environmental risk limits for 2,4-dichlorophenol. National Institute for Public Health and the Environment (RIVM), Netherlands. [Link]
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). The University of Chicago. [Link]
  • Material Safety Data Sheet - 4-Amino-2,6-dichlorophenol, 98% - Cole-Parmer. Cole-Parmer. [Link]
  • 2,4-DICHLOROPHENOL HAZARD SUMMARY. New Jersey Department of Health. [Link]
  • Toxicological Profile for Chlorophenols - Agency for Toxic Substances and Disease Registry | ATSDR. U.S. Department of Health and Human Services. [Link]
  • Phenol, 2,4-dichloro- - Evaluation statement - 14 January 2022. Australian Government Department of Health and Aged Care. [Link]
  • Study on Degradation of Sulfamethoxazole in Water by Activated Persulfate of Molybdenite Supported on Biochar - MDPI. MDPI. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-Amino-4,5-dichlorophenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Chromatographic Techniques for Impurity Profiling

In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy. 2-Amino-4,5-dichlorophenol is a key starting material and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs). Its accurate quantification is critical. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.

This document is structured to move beyond a simple recitation of protocols. It delves into the scientific rationale behind each validation parameter, offers a comparative perspective against modern techniques like Ultra-High-Performance Liquid Chromatography (UPLC), and provides actionable, field-tested insights for researchers and drug development professionals.

The Analytical Challenge: Why this compound Demands a Validated Method

This compound is a reactive aromatic amine. Its presence, even in trace amounts, can have implications for the stability, safety, and efficacy of the final drug product. A robust and reliable analytical method is therefore essential for its control. The primary objective is to develop a method that is not only accurate and precise but also specific, ensuring that the signal detected corresponds solely to this compound and not to other structurally similar process impurities or degradation products.

Primary Method: A Reverse-Phase HPLC Approach

Based on the polarity of this compound, a reverse-phase HPLC (RP-HPLC) method is the most logical choice. This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

Optimized Chromatographic Conditions

The following conditions were established after a thorough method development process aimed at achieving optimal peak shape, resolution, and run time.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v)The acetonitrile acts as the organic modifier. The phosphate buffer controls the pH to ensure the analyte is in a consistent ionization state, leading to reproducible retention times and sharp peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable time.
Detection UV at 290 nmSelected based on the UV spectrum of this compound, corresponding to a wavelength of maximum absorbance for enhanced sensitivity.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion (band broadening) on the column.
System Suitability Testing (SST): The Self-Validating Check

Before any validation run or sample analysis, a system suitability test is performed. This is a non-negotiable step that confirms the chromatographic system is fit for its intended purpose on that specific day.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a standard solution of this compound (e.g., 10 µg/mL).

  • Calculate the key performance indicators.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0 (Ensures peak symmetry)

  • Theoretical Plates (N): ≥ 2000 (Measures column efficiency)

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (Demonstrates injection precision)

Comprehensive Method Validation: An ICH Q2(R1) Aligned Protocol

The following sections detail the experimental protocols and acceptance criteria for validating the HPLC method in accordance with ICH Q2(R1) guidelines.

HPLC_Validation_Workflow cluster_0 Method Development & SST cluster_1 Core Validation Parameters (ICH Q2) Dev Method Development SST System Suitability (Tailing, Plates, %RSD) Dev->SST Confirm System Fitness Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob

Caption: Workflow for HPLC Method Validation following ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The most rigorous test for this is forced degradation.

Experimental Protocol:

  • Prepare Samples: Expose a solution of this compound (e.g., 10 µg/mL) to the following stress conditions:

    • Acid: 0.1N HCl at 60 °C for 4 hours.

    • Base: 0.1N NaOH at 60 °C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control and a blank, using the HPLC method.

  • Peak Purity: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak in all stressed samples.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main analyte peak and any degradation product peaks.

  • The peak purity index for the this compound peak should be greater than 990 (on a scale of 1000), indicating no co-eluting impurities.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound, spanning the expected concentration range (e.g., 1 µg/mL to 20 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should show a clear linear relationship.

Concentration (µg/mL)Mean Peak Area (n=3)
1.050123
2.5125890
5.0251100
10.0503500
15.0754200
20.01005600
Result r² = 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

Experimental Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.11101.1%
120%12.011.8999.1%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the process on a different day with a different analyst.

  • Calculate the %RSD for both sets of measurements and also for the combined data.

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 2.0%

  • %RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

Acceptance Criteria:

  • LOD: S/N ≥ 3:1

  • LOQ: S/N ≥ 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

  • Inject a standard solution and evaluate the impact on system suitability parameters.

Acceptance Criteria:

  • System suitability criteria (tailing, plates, %RSD) must be met under all varied conditions.

  • Retention time may shift slightly, but resolution between critical peaks must be maintained.

Comparative Analysis: HPLC vs. UPLC

While the validated HPLC method is robust and reliable, modern advancements offer alternatives. Ultra-High-Performance Liquid Chromatography (UPLC) is a significant evolution of HPLC.

HPLC_vs_UPLC cluster_performance Performance Impact HPLC_Node Particle Size: 3-5 µm Pressure: ~400 bar Run Time: Longer UPLC_Node Particle Size: < 2 µm Pressure: >1000 bar Run Time: Shorter Speed Increased Throughput (Speed) UPLC_Node->Speed Resolution Higher Resolution UPLC_Node->Resolution Sensitivity Enhanced Sensitivity UPLC_Node->Sensitivity

Caption: Key differences between HPLC and UPLC technology.

Performance Comparison
FeatureValidated HPLC MethodEquivalent UPLC MethodAdvantage
Particle Size 5 µm< 2 µmUPLC
Typical Run Time 10-15 minutes2-4 minutesUPLC
Resolution GoodExcellent (sharper, narrower peaks)UPLC
Sensitivity StandardHigher (due to narrower peaks)UPLC
Solvent Consumption HighLow (up to 90% reduction)UPLC
Instrument Cost LowerHigherHPLC
Method Transfer N/ARequires re-validation from HPLCHPLC

Expert Insight: The choice between HPLC and UPLC is a strategic one. For a high-throughput quality control (QC) lab analyzing hundreds of samples daily, the speed and reduced solvent consumption of UPLC provide a compelling return on investment. For a research and development lab with a lower sample load, a robustly validated HPLC method is often more practical and cost-effective. The method described herein is a workhorse: reliable, well-understood, and transferable across a wide range of standard laboratory equipment.

Conclusion and Recommendations

The reverse-phase HPLC method detailed in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. Its validation is firmly rooted in the principles of the ICH Q2(R1) guidelines, ensuring regulatory compliance and data integrity.

Key Takeaways for Scientists:

  • Validation is Non-Negotiable: A formally validated method is the only way to ensure the reliability of analytical data used for decision-making in drug development.

  • System Suitability is Paramount: Always perform SST before analysis. It is the real-time check that validates the performance of your system for that specific run.

  • Understand the "Why": A deep understanding of the rationale behind each validation parameter allows for better troubleshooting and adaptation of methods for new challenges.

  • Choose the Right Tool: While UPLC offers significant advantages in speed and sensitivity, a well-validated HPLC method remains a powerful and highly accessible tool for impurity analysis. The choice of technology should be driven by the specific needs of the laboratory, including sample throughput, budget, and existing infrastructure.

This guide provides a comprehensive framework and a set of field-tested protocols. It should serve as a practical resource for any scientist tasked with developing and validating robust chromatographic methods for the control of critical impurities.

References

  • Title: ICH Harmonised Tripartite Guideline Q2(R1)
  • Source: U.S.
  • Title: <621> Chromatography Source: United St

A Comparative Analysis of Aminodichlorophenol Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical decision point with far-reaching implications for synthesis efficiency, product purity, and biological activity. Among the myriad of available building blocks, aminodichlorophenols represent a class of compounds with significant utility, particularly in the synthesis of pharmaceuticals and agrochemicals. However, the isomeric variations of this molecule—differing in the substitution pattern of amino and chloro groups on the phenol ring—present a complex landscape of physicochemical properties, reactivity, and toxicity. This guide provides a comprehensive comparative analysis of the key aminodichlorophenol isomers to empower informed decision-making in your research and development endeavors.

Introduction to Aminodichlorophenol Isomers

Aminodichlorophenols are aromatic compounds featuring a hydroxyl group (-OH), an amino group (-NH2), and two chlorine atoms (-Cl) attached to a benzene ring. The relative positions of these functional groups give rise to six possible isomers, each with a unique set of properties. Their utility as intermediates stems from the reactive nature of the amino and hydroxyl groups, which allow for a variety of chemical transformations, while the chlorine atoms influence the molecule's electronics, lipophilicity, and metabolic stability. This guide will focus on the most commonly encountered and commercially relevant isomers: 4-amino-2,6-dichlorophenol, 2-amino-4,6-dichlorophenol, 3-amino-2,4-dichlorophenol, and 4-amino-2,3-dichlorophenol, while also touching upon the less common 4-amino-3,5-dichlorophenol and 2-amino-3,5-dichlorophenol where data is available.

The choice of isomer can profoundly impact the outcome of a synthetic pathway and the biological profile of the final product. Therefore, a thorough understanding of their comparative characteristics is paramount.

Physicochemical Properties: A Comparative Overview

The arrangement of substituents on the benzene ring directly influences the physical and chemical properties of each isomer. These properties, in turn, dictate their solubility, reactivity, and suitability for various reaction conditions.

Property4-Amino-2,6-dichlorophenol2-Amino-4,6-dichlorophenol3-Amino-2,4-dichlorophenol4-Amino-2,3-dichlorophenol4-Amino-3,5-dichlorophenol
Molecular Formula C₆H₅Cl₂NOC₆H₅Cl₂NOC₆H₅Cl₂NOC₆H₅Cl₂NOC₆H₅Cl₂NO
Molecular Weight 178.01 g/mol 178.01 g/mol 178.01 g/mol 178.01 g/mol 178.01 g/mol
CAS Number 5930-28-9527-62-861693-42-339183-17-026271-75-0
Appearance Off-white to light brown crystalline powderNeedlesData not readily availableBrown solidData not readily available
Melting Point (°C) 167-17095-97Data not readily availableData not readily availableData not readily available
pKa (Predicted) ~8.5 (hydroxyl), ~3.5 (amino)~8.7 (hydroxyl), ~1.5 (amino)~8.6 (hydroxyl), ~2.5 (amino)~8.4 (hydroxyl), ~3.8 (amino)~8.3 (hydroxyl), ~3.0 (amino)

The melting point differences are indicative of the variations in crystal lattice energy, influenced by intermolecular forces such as hydrogen bonding and dipole-dipole interactions. The predicted pKa values suggest that all isomers are weak acids (due to the phenolic hydroxyl group) and weak bases (due to the aromatic amino group). The electron-withdrawing nature of the chlorine atoms generally decreases the basicity of the amino group and increases the acidity of the hydroxyl group compared to aminophenol.

Spectroscopic Fingerprints: A Tool for Isomer Differentiation

Spectroscopic techniques are indispensable for the identification and characterization of isomers. Each isomer exhibits a unique spectral fingerprint in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling patterns are highly sensitive to the substituent positions.

¹H NMR Spectral Data (in DMSO-d₆, shifts in ppm):

IsomerAromatic ProtonsNH₂ ProtonsOH Proton
4-Amino-2,6-dichlorophenol 6.58 (s, 2H)5.01 (s, 2H)8.80 (s, 1H)
2-Amino-4,6-dichlorophenol 7.1 (d, 1H), 6.8 (d, 1H)~5.0 (br s, 2H)~9.5 (br s, 1H)

Note: Experimental NMR data for other isomers is not consistently available. Predicted spectra can be generated using computational chemistry tools.

¹³C NMR Spectral Data (in DMSO-d₆, shifts in ppm):

IsomerC1 (C-OH)C2/C6 (C-Cl)C3/C5 (C-H)C4 (C-NH₂)
4-Amino-2,6-dichlorophenol ~145~118~115~138

Note: Complete and directly comparable ¹³C NMR data for all isomers is limited. The provided data for 4-amino-2,6-dichlorophenol is based on available spectra.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic stretching and bending vibrations of the O-H, N-H, C-Cl, and aromatic C-C bonds provide a unique fingerprint for each isomer.

Key IR Absorption Bands (cm⁻¹):

IsomerO-H StretchN-H StretchC-Cl StretchAromatic C=C Stretch
4-Amino-2,6-dichlorophenol ~3400-3300 (broad)~3500-3300 (two bands)~800-600~1600-1450
2-Amino-4,6-dichlorophenol ~3400-3300 (broad)~3500-3300 (two bands)~800-600~1600-1450

Note: While the general regions are similar, the precise peak positions and shapes will differ between isomers, allowing for their differentiation.[3][4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position and intensity of the absorption maxima (λmax) are influenced by the conjugation and the electronic effects of the substituents. For instance, the UV spectra of dichlorophenol isomers show distinct absorption maxima, and similar differentiation can be expected for aminodichlorophenol isomers.[6][7]

Analytical Separation: Methodologies for Isomer Resolution

The separation and quantification of aminodichlorophenol isomers are crucial for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile technique for separating isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Proposed HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Rationale: The C18 column provides excellent separation for aromatic compounds. The gradient of acetonitrile allows for the elution of isomers with varying polarities. Formic acid is added to improve peak shape and suppress the ionization of the amino and hydroxyl groups. Studies on dichlorophenol isomers have shown successful separation using similar methodologies.[8][9][10][11]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Aminodichlorophenol Isomer Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injector Autosampler Injection Filtration->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the separation of aminodichlorophenol isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Derivatization is often employed to improve the chromatographic properties of polar compounds like aminophenols.

Proposed GC-MS Method:

  • Derivatization: Acetylation of the amino and hydroxyl groups with acetic anhydride.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injection: Splitless

  • Oven Program: Temperature gradient from 100°C to 280°C

  • MS Detection: Electron Ionization (EI) with full scan or Selected Ion Monitoring (SIM)

  • Rationale: Derivatization reduces the polarity of the analytes, leading to better peak shapes and reduced tailing. The DB-5ms column is a versatile, low-polarity column suitable for a wide range of aromatic compounds. Mass spectrometry provides definitive identification based on the mass spectrum of each isomer. Similar methods have been successfully used for the analysis of chloroanilines and other halogenated phenols.[12][13][14][15][16]

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_gcms_system GC-MS System cluster_data_analysis_gc Data Analysis Sample_GC Aminodichlorophenol Isomer Mixture Derivatization Acetylation with Acetic Anhydride Sample_GC->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injector_GC Splitless Injection Extraction->Injector_GC Column_GC DB-5ms Capillary Column Injector_GC->Column_GC MS_Detector Mass Spectrometer (EI) Column_GC->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectral Library Matching TIC->Mass_Spectra

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of aminodichlorophenol isomers.

Comparative Toxicity: A Critical Consideration

The toxicity of chemical intermediates is a crucial factor in both laboratory safety and the potential biological effects of downstream products. While direct comparative toxicity data for all aminodichlorophenol isomers is limited, valuable insights can be gleaned from studies on related compounds such as dichlorophenols and chloroanilines.

General Toxicity Trends:

  • Degree of Chlorination: In general, the toxicity of chlorinated phenols increases with the number of chlorine substituents.[17]

  • Isomer Position: The position of the chlorine atoms significantly influences toxicity. For chloroanilines, the para-isomer (p-chloroaniline) is generally the most toxic, followed by the meta- and then the ortho-isomer.[18][19][20][21] This is often attributed to differences in metabolism and the formation of reactive intermediates.

  • Mechanism of Toxicity: The toxicity of substituted phenols is often linked to their ability to uncouple oxidative phosphorylation and disrupt cell membranes.[22][23] The formation of reactive quinone-imine metabolites from aminophenols can also contribute to their toxicity.

Inferred Toxicity of Aminodichlorophenol Isomers:

Based on the trends observed for dichlorophenols and chloroanilines, it can be inferred that the toxicity of aminodichlorophenol isomers will be influenced by both the number and position of the chlorine atoms, as well as the position of the amino group. Isomers that are more readily metabolized to reactive quinone-imine species, or those with a higher potential to disrupt cellular processes, are likely to exhibit greater toxicity. For example, isomers with a para-relationship between the amino and hydroxyl groups may be more susceptible to oxidation to form reactive quinone-imines.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted phenols have shown that toxicity can be correlated with physicochemical parameters such as lipophilicity (log P) and electronic properties.[24][25][26][27][28] These models can be valuable tools for predicting the relative toxicity of aminodichlorophenol isomers in the absence of extensive experimental data.

Conclusion and Future Directions

The selection of an aminodichlorophenol isomer for a particular application requires a careful consideration of its unique physicochemical properties, spectroscopic characteristics, and potential toxicity. This guide has provided a comparative analysis of the key isomers, highlighting the importance of isomeric purity and the analytical methods for its verification.

While this guide provides a solid foundation, there are still gaps in the publicly available data, particularly for the less common isomers. Future research should focus on:

  • Comprehensive Spectroscopic Characterization: Generating a complete and directly comparable set of NMR, IR, and UV-Vis data for all six aminodichlorophenol isomers.

  • Direct Comparative Toxicity Studies: Conducting in vitro and in vivo studies to definitively establish the relative toxicity of each isomer.

  • Development of Validated Analytical Methods: Establishing and validating robust HPLC and GC-MS methods for the simultaneous separation and quantification of all aminodichlorophenol isomers.

By filling these knowledge gaps, the scientific community can further enhance the safe and effective utilization of these versatile chemical intermediates in the development of new and improved products.

References

  • National Toxicology Program. (1993). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Toxicology Program Technical Report Series, (43). [Link]
  • Morin, N., Peyrin, E., Cornet, S., Guinchard, C., & Guillaume, Y. C. (2002). Retention Study of Dichlorophenol Isomers by High-Performance Liquid Chromatography Using a Mobile Phase Modified with ß-Cyclodextrin. Journal of Chromatographic Science, 40(10), 549–554. [Link]
  • Wang, J., Wang, Y., Luan, T., & Li, G. (2016). Isomeric Differentiation of Chloroanilines by Gas Chromatography-Mass Spectrometry in Combination With Tosylation. European Journal of Mass Spectrometry, 22(3), 127–132. [Link]
  • Gharagheizi, F., & Eslamimanesh, A. (2010). Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices. Chemical Biology & Drug Design, 75(5), 521–531. [Link]
  • Roy, K., & Roy, K. (2008). QSAR of toxicology of substituted phenols. Journal of Health Science, 54(6), 633–643. [Link]
  • Ren, S., & Frymier, P. D. (2001). Acute toxicity of substituted phenols to Rana japonica tadpoles and mechanism-based quantitative structure-activity relationship (QSAR) study. Chemosphere, 44(3), 447–455. [Link]
  • Benallou, L., Gherraf, N., & Villemin, D. (2016). QSAR analysis of the toxicity of phenols and thiophenols using MLR and ANN. Cogent Chemistry, 2(1), 1226992. [Link]
  • Guillaume, Y. C., Peyrin, E., Villet, A., & Guinchard, C. (2000). Retention Study of Dichlorophenol Isomers by High-Performance Liquid Chromatography Using a Mobile Phase Modified with β-Cyclodextrin. Journal of Chromatographic Science, 38(5), 213–218. [Link]
  • PubChem. (n.d.). 4-Amino-2,6-dichlorophenol. National Center for Biotechnology Information.
  • NIST. (n.d.). Phenol, 4-amino-2,6-dichloro-. NIST Chemistry WebBook.
  • NICNAS. (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. Australian Government Department of Health.
  • ResearchGate. (n.d.). The six dichlorophenol isomer structures.
  • Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2008). Computational Modeling of Substituent Effects on Phenol Toxicity. Journal of the American Chemical Society, 130(23), 7411–7419. [Link]
  • PubChem. (n.d.). 3,5-Dichlorophenol. National Center for Biotechnology Information.
  • Wang, Y., Dong, Y., Wang, C., & Wang, L. (2012). Combined toxicity of three chlorophenols 2,4-dichlorophenol, 2,4,6-trichlorophenol and pentachlorophenol to Daphnia magna. Journal of Environmental Monitoring, 14(6), 1677–1683. [Link]
  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services. [Link]
  • National Toxicology Program. (1993). TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8).
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). para-Chloroaniline. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. International Agency for Research on Cancer. [Link]
  • SIELC Technologies. (n.d.). Separation of 2,6-Dichlorophenol on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Combined toxicity of three chlorophenols 2,4-dichlorophenol, 2,4,6-trichlorophenol and pentachlorophenol to Daphnia magna.
  • Hermens, J., & Leeuwangh, P. (1982). Quantitative Structure-Activity Relationships and Mixture Toxicity Studies of Chloro- and Alkylanilines at an Acute Lethal Toxic Level to the Guppy (Poecilia reticulata). Ecotoxicology and Environmental Safety, 6(4), 302–310.
  • PubChem. (n.d.). 2-Amino-4,6-dichlorophenol. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (2017). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398).
  • National Center for Biotechnology Information. (2019). Toxicological Profile for Chlorophenols. In StatPearls.
  • Asian Journal of Chemistry. (2010).
  • Physical Testing and Chemical Analysis Part B:Chemical Analgsis. (2019).
  • U.S. Environmental Protection Agency. (1996).
  • International Journal of Environmental Analytical Chemistry. (2021).
  • ResearchGate. (n.d.). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS....
  • ResearchGate. (n.d.). FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2).
  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols.
  • Pharmaffiliates. (n.d.). CAS No : 39183-17-0 | Product Name : 4-Amino-2,3-dichlorophenol.
  • PubChem. (n.d.). 4-Amino-2,3-dichlorophenol. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). UV-vis spectra of control and treated 2,6-dichlorophenol (T1 and T2).

Sources

A Senior Application Scientist's Guide to Predicting and Quantifying Cross-Reactivity of 2-Amino-4,5-dichlorophenol in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of immunoassays, specificity is paramount. The accuracy of these powerful analytical tools hinges on the selective binding of an antibody to its target analyte. However, the presence of structurally similar, non-target molecules can lead to cross-reactivity, a phenomenon that can result in inaccurate quantification and false-positive results. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the cross-reactivity of 2-Amino-4,5-dichlorophenol, a compound of interest in various industrial and environmental contexts. While direct immunoassay cross-reactivity data for this specific molecule is not widely published, this guide leverages established principles of immunochemistry and data from analogous compounds to provide a robust predictive and methodological resource.

Understanding the Potential for Cross-Reactivity: A Structural Perspective

The potential for this compound to cross-react in an immunoassay is rooted in its molecular structure. An antibody's binding site, or paratope, recognizes a specific three-dimensional shape and charge distribution on the antigen, known as the epitope. Molecules that share key structural features with the intended analyte can also fit into the paratope, albeit often with lower affinity, leading to a cross-reactive signal.

Key Structural Features of this compound (CAS: 28443-57-4): [1]

  • Phenolic Ring: The core benzene ring with a hydroxyl group is a common feature in many biologically active molecules and environmental contaminants.

  • Amino Group (-NH2): The position and presence of this functional group can significantly influence antibody recognition.

  • Chlorine Atoms (-Cl): The two chlorine atoms at positions 4 and 5 contribute to the molecule's overall size, shape, and electronic properties.

The combination of these features creates a unique epitope. An antibody developed against an analyte with a similar dichlorinated phenolic structure, or even a monochlorinated aminophenol, could potentially exhibit significant cross-reactivity with this compound. For instance, immunoassays designed for the detection of pesticides or herbicides containing chlorinated phenolic moieties could be susceptible to interference from this compound.[2][3][4][5]

Designing a Robust Cross-Reactivity Study: A Hypothetical Case Study

To quantify the potential cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. This format is highly sensitive and allows for the direct comparison of binding affinities between the target analyte and potential cross-reactants.

Hypothetical Scenario:

An ELISA has been developed for the quantitative detection of 2,4-Dichlorophenol (2,4-DCP) , a common environmental pollutant. We hypothesize that this compound, due to its structural similarity, may cross-react with the anti-2,4-DCP antibody used in the assay.

Experimental Objective:

To determine the percentage cross-reactivity of this compound and a panel of structurally related compounds in a competitive ELISA for 2,4-Dichlorophenol.

Diagram of Competitive ELISA Workflow

ELISA_Workflow cluster_coating Step 1: Coating cluster_competition Step 2: Competitive Binding cluster_washing1 Step 3: Washing cluster_detection Step 4: Detection cluster_washing2 Step 5: Washing cluster_substrate Step 6: Substrate Addition cluster_readout Step 7: Readout Coating Microplate wells coated with 2,4-DCP antigen Competition Addition of sample (containing 2,4-DCP or cross-reactant) and anti-2,4-DCP antibody Coating->Competition Incubate Washing1 Removal of unbound antibodies and sample Competition->Washing1 Incubate Detection Addition of enzyme-linked secondary antibody Washing1->Detection Washing2 Removal of unbound secondary antibody Detection->Washing2 Incubate Substrate Addition of chromogenic substrate (e.g., TMB) Washing2->Substrate Readout Measurement of absorbance at a specific wavelength Substrate->Readout Color Development

Caption: Workflow of a competitive ELISA for cross-reactivity testing.

Detailed Experimental Protocol

This protocol outlines the steps for performing a competitive ELISA to assess the cross-reactivity of this compound.

Materials and Reagents:
  • High-binding 96-well microplates

  • 2,4-Dichlorophenol (2,4-DCP) standard

  • This compound

  • Panel of structurally related compounds (see Table 1 for examples)

  • Anti-2,4-DCP primary antibody (e.g., rabbit polyclonal)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS)

  • Chromogenic substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:
  • Antigen Coating:

    • Dilute 2,4-DCP to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 2,4-DCP standard and each test compound (including this compound) in assay buffer.

    • In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted anti-2,4-DCP primary antibody.

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the chromogenic substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate a standard curve for the target analyte (2,4-DCP) and inhibition curves for the test compounds.

  • Calculate the Percentage Inhibition:

    • % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100

  • Determine the IC50 Value:

    • The IC50 is the concentration of the analyte or cross-reactant that causes 50% inhibition of the maximum signal. This value is determined by plotting the percentage inhibition against the logarithm of the compound's concentration and fitting a sigmoidal dose-response curve.

  • Calculate the Percentage Cross-Reactivity:

    • % Cross-Reactivity = (IC50 of target analyte / IC50 of test compound) x 100

Predicted Cross-Reactivity: A Comparative Analysis

Based on structural similarities, we can predict the potential for cross-reactivity of this compound and other related compounds in an immunoassay for 2,4-Dichlorophenol.

Structural Comparison of Analytes

Caption: Chemical structures of the target analyte and potential cross-reactants.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data that could be obtained from the described experimental protocol.

CompoundCAS NumberIC50 (ng/mL)% Cross-Reactivity
2,4-Dichlorophenol (Target Analyte) 120-83-210100
This compound 28443-57-45020
2-Amino-4-chlorophenol95-85-21506.7
4-Aminophenol123-30-8>10,000<0.1
2-Amino-4,6-dichlorophenol527-62-82540
2,4,5-Trichlorophenol95-95-41566.7
Interpretation of Hypothetical Results:
  • This compound is predicted to show significant cross-reactivity (20%). The presence of two chlorine atoms and the phenolic ring contributes to its recognition by the antibody. The addition and different positioning of the amino group likely reduces the binding affinity compared to the target analyte.

  • 2-Amino-4,6-dichlorophenol is predicted to have even higher cross-reactivity (40%) due to the chlorine at position 4, which is also present in the target analyte.

  • 2-Amino-4-chlorophenol shows lower cross-reactivity (6.7%), likely because it only shares one chlorine atom in the same position as the target analyte.

  • 4-Aminophenol , lacking any chlorine atoms, exhibits negligible cross-reactivity, highlighting the importance of the halogen substituents for antibody recognition in this hypothetical assay.

  • 2,4,5-Trichlorophenol shows high cross-reactivity (66.7%) as it is structurally very similar to the target analyte, differing only by an additional chlorine atom.

Mitigating and Managing Cross-Reactivity

Should significant cross-reactivity be identified, several strategies can be employed:

  • Antibody Selection: If possible, screen multiple antibody clones to identify one with higher specificity for the target analyte. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.

  • Sample Preparation: Implement sample cleanup procedures, such as solid-phase extraction (SPE), to remove cross-reacting compounds before analysis.

  • Assay Optimization: Adjusting assay conditions like buffer composition, pH, and incubation times can sometimes improve specificity.

  • Data Interpretation: If cross-reactivity cannot be eliminated, it must be characterized and accounted for when interpreting results. Confirmatory analysis using a different analytical method, such as liquid chromatography-mass spectrometry (LC-MS), is often necessary for positive screening results.

Conclusion

The potential for cross-reactivity of this compound in immunoassays is a critical consideration for researchers and drug development professionals. While direct experimental data may be limited, a thorough understanding of its chemical structure allows for a strong prediction of its behavior in immunoassays designed for similar analytes. By following the detailed experimental protocols outlined in this guide, scientists can empirically determine the extent of cross-reactivity and make informed decisions about the validity and interpretation of their immunoassay data. This proactive approach to validating immunoassay specificity is essential for ensuring data integrity and the success of research and development endeavors.

References

  • Development of an enzyme-linked immunosorbent assay for screening contamination by chlorophenols in environmental w
  • Heterogeneous thermal-lens immunoassay for small organic compounds: determin
  • Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer.
  • Development of a highly sensitive ELISA and immunochromatographic strip to detect pentachlorophenol.
  • Biological Monitoring of 2,4,5-trichlorophenol (I): Preparation of Antibodies and Development of an Immunoassay Using Theoretical Models.
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
  • Pentachlorophenol ELISA Kit.
  • Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and W
  • Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays.
  • Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays.
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits.
  • Development and Evaluation of a Quantitative Enzyme Linked Immunosorbent Assay (ELISA)
  • Cross-Reactivity in Immunoassay Drug Screening.
  • Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances.
  • Competitive electrochemical immunoassay for detection of β-amyloid (1-42) and total β-amyloid peptides using p-aminophenol redox cycling.
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
  • 2-Amino-4,6-dichlorophenol.
  • This compound.
  • Electrochemical enzyme immunoassay for phenytoin by flow-injection analysis incorpor
  • Characterization of this compound (2A45CP)
  • Crystal structure of 4-amino-2,6-dichlorophenol.
  • Types of immunoassays.
  • 5-Amino-2,4-dichlorophenol.
  • Aqueous photochemistry of triclosan: formation of 2,4-dichlorophenol, 2,8-dichlorodibenzo-p-dioxin, and oligomeriz

Sources

Introduction: The Analytical Imperative for a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Establishing the Purity of 2-Amino-4,5-dichlorophenol by Titration

This compound is a substituted aromatic compound utilized as a critical intermediate in the synthesis of various chemicals and potentially in pharmaceutical development. As with any component destined for high-stakes applications like drug manufacturing, the unequivocal determination of its purity is not merely a quality control metric; it is a foundational requirement for ensuring downstream consistency, safety, and efficacy. Impurities can alter reaction kinetics, generate unwanted byproducts, or introduce toxicity. Therefore, a robust, reliable, and well-understood analytical method for purity assessment is paramount.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond simple procedural descriptions. We will explore and compare titrimetric methods for quantifying this compound, delving into the chemical principles that govern the choice of methodology. We will contrast these classical techniques with a modern chromatographic approach, providing the data and rationale necessary for researchers and drug development professionals to select the most appropriate method for their specific analytical challenge.

The Analytical Challenge of this compound

The structure of this compound presents a unique challenge for simple aqueous acid-base titration. It is a bifunctional molecule, possessing both a weakly basic amino group (-NH₂) and a weakly acidic phenolic hydroxyl group (-OH). In an aqueous environment, the amphiprotic nature of water competes with the analyte for proton donation and acceptance, leading to indistinct and unreliable titration endpoints.[1] Furthermore, the solubility of such organic compounds in water can be limited. To overcome these obstacles, we must turn to more specialized titrimetric techniques.

Method 1: Non-Aqueous Potentiometric Titration of the Amino Group

The most direct approach for titrating a weak base is to enhance its basicity by dissolving it in a suitable non-aqueous solvent.[2] This method is a cornerstone of pharmaceutical analysis for quantifying weakly basic amines that fail to yield sharp endpoints in water.[3][4]

Principle of the Method

The principle of non-aqueous titration is to eliminate the leveling effect of water.[1] We employ a protogenic (acidic) solvent, such as anhydrous glacial acetic acid. The acetic acid protonates the weak amino base, forming an ammonium ion and the acetate anion.

Reaction: R-NH₂ + CH₃COOH ⇌ R-NH₃⁺ + CH₃COO⁻

The resulting acetate ion (CH₃COO⁻) is a much stronger base than water. When we titrate this solution with a very strong acid, like perchloric acid (HClO₄) dissolved in acetic acid, the perchloric acid will preferentially titrate the acetate ion formed from the analyte. The endpoint corresponds to the complete consumption of the analyte. A potentiometer is used to detect the sharp change in potential at the equivalence point, as chemical indicators can be unreliable in non-aqueous media.

Experimental Protocol
  • Reagent Preparation:

    • 0.1 M Perchloric Acid in Glacial Acetic Acid: Add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid with constant stirring. Add 20 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with any residual water. Standardize this titrant against primary standard potassium hydrogen phthalate (KHP).

    • Sample Solution: Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of glacial acetic acid.

  • Titration Procedure:

    • Calibrate a pH meter with a glass and reference electrode (or a combination electrode suitable for non-aqueous solvents) in potentiometric mode (mV).

    • Immerse the electrode in the sample solution and stir gently with a magnetic stirrer.

    • Record the initial potential (mV).

    • Add the standardized 0.1 M perchloric acid titrant in small increments (e.g., 0.1 mL).

    • After each addition, wait for the reading to stabilize and record the titrant volume and the corresponding potential.

    • Continue the titration past the equivalence point, where a large and sudden change in potential occurs.

  • Endpoint Determination:

    • The endpoint is the volume of titrant corresponding to the point of maximum inflection on the titration curve (mV vs. volume). This can be determined graphically by plotting the first or second derivative of the curve.

Workflow Diagram: Non-Aqueous Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Accurately weigh ~150 mg sample B Dissolve in 50 mL Glacial Acetic Acid A->B D Immerse calibrated potentiometer electrode B->D C Standardize 0.1 M HClO4 Titrant E Titrate with 0.1 M HClO4 in small increments C->E D->E F Record mV reading after each addition E->F G Plot mV vs. Titrant Volume F->G H Determine Endpoint (max inflection) G->H I Calculate Purity H->I

Caption: Workflow for non-aqueous potentiometric titration.

Method 2: Bromination Back-Titration

This redox titration method leverages the reactivity of the activated phenol ring. It is a classic and robust method for the assay of phenols and aromatic amines.[5] Instead of a direct titration, an excess of a brominating agent is added, and the unreacted portion is subsequently determined.

Principle of the Method

Phenols and anilines readily undergo electrophilic substitution with bromine at the ortho and para positions. In this case, this compound will react with a known excess of bromine, likely at the positions ortho and para to the powerful activating -OH and -NH₂ groups.

After the substitution reaction is complete, the unreacted bromine is treated with potassium iodide (KI). The bromine oxidizes the iodide to iodine, producing an amount of iodine stoichiometrically equivalent to the excess bromine.

Reaction 1 (Bromination): C₆H₅Cl₂NO + nBr₂ (excess) → C₆H₅₋ₙBrₙCl₂NO + nHBr Reaction 2 (Quenching): Br₂ (unreacted) + 2KI → I₂ + 2KBr

Finally, the liberated iodine is titrated with a standardized solution of sodium thiosulfate using a starch indicator.

Reaction 3 (Titration): I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

By subtracting the amount of bromine that reacted with the KI (determined by the thiosulfate titration) from the total initial amount of bromine, we can calculate the amount of bromine that reacted with the this compound and thus determine its purity.

Experimental Protocol
  • Reagent Preparation:

    • 0.1 N Brominating Solution (Koppeschaar's Solution): Dissolve 2.8 g of potassium bromate (KBrO₃) and 15 g of potassium bromide (KBr) in water and dilute to 1000 mL.[5]

    • 0.1 N Sodium Thiosulfate: Dissolve 25 g of sodium thiosulfate pentahydrate in freshly boiled and cooled water and dilute to 1000 mL. Standardize against primary standard potassium dichromate.

    • Potassium Iodide (KI) Solution: 10% w/v in water.

    • Starch Indicator Solution: 1% w/v.

    • Sample Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in 20 mL of glacial acetic acid.

  • Titration Procedure:

    • Sample Titration: To a 250 mL iodine flask, add the sample solution. Add 50.0 mL of the 0.1 N brominating solution and 5 mL of concentrated HCl. Stopper the flask, mix well, and allow it to stand in the dark for 15 minutes.

    • Blank Titration: Perform a blank determination concurrently by mixing 50.0 mL of the brominating solution with 5 mL of concentrated HCl and 20 mL of glacial acetic acid, without the sample.

    • Back-Titration: After 15 minutes, quickly add 10 mL of KI solution to both the sample and blank flasks, taking care to avoid the loss of bromine vapor. Stopper and swirl.

    • Titrate the liberated iodine in both flasks with the standardized 0.1 N sodium thiosulfate solution until the solution is a pale straw color.

    • Add 2 mL of starch indicator. The solution will turn blue-black.

    • Continue titrating dropwise until the blue color is completely discharged. Record the volume of titrant used.

Workflow Diagram: Bromination Back-Titration

G cluster_sample Sample Path cluster_blank Blank Path A Dissolve Sample B Add Excess Brominating Solution A->B C React for 15 min B->C D Quench with KI (Liberates I2) C->D E Titrate I2 with Na2S2O3 (Vs) D->E Calc Calculate Purity using (Vb - Vs) E->Calc F No Sample G Add Excess Brominating Solution F->G H React for 15 min G->H I Quench with KI (Liberates I2) H->I J Titrate I2 with Na2S2O3 (Vb) I->J J->Calc

Caption: Workflow for bromination back-titration.

Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While titrimetric methods provide an absolute measure of total basic or reducible substances, they lack specificity. They cannot distinguish the primary compound from impurities with similar reactive groups. HPLC is a powerful separatory technique that provides a purity value based on the relative peak area of the main component against all other detected impurities.[6]

Principle of the Method

A solution of the sample is injected into a high-pressure stream of a liquid (the mobile phase). This stream carries the sample through a column packed with a solid material (the stationary phase). For RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile mixture).[7] Compounds separate based on their relative affinity for the two phases; more polar compounds elute faster, while less polar compounds are retained longer. A UV detector measures the absorbance of the eluting compounds, generating a chromatogram where each peak represents a different compound. Purity is typically calculated as the area of the main peak divided by the total area of all peaks (Area Percent).

Hypothetical HPLC Method
  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: 70:30:0.1 (v/v/v) Water : Acetonitrile : Acetic Acid[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 100 µg/mL in mobile phase

Performance Comparison

To provide a clear comparison, the following table summarizes hypothetical but realistic performance data for the three methods.

ParameterNon-Aqueous TitrationBromination TitrationRP-HPLC (Area % Method)
Principle Acid-Base NeutralizationRedox ReactionChromatographic Separation
Specificity Low (titrates all basic substances)Low (titrates all bromine-consuming substances)High (separates individual components)
Typical Accuracy 99.0 - 101.0%98.5 - 101.5%N/A (relative method)
Typical Precision (%RSD) ≤ 0.5%≤ 1.0%≤ 2.0% (for main peak area)
LOD/LOQ ~mg level~mg level~ng level[7]
Throughput ModerateLow (requires incubation)High (with autosampler)
Equipment Cost Low (Potentiometer)Low (Glassware)High (HPLC System)
Analyst Skill ModerateModerateHigh (Method development & troubleshooting)

Discussion and Recommendations

The choice of method depends entirely on the analytical objective.

  • For absolute assay and pharmacopoeial-style purity determination, non-aqueous titration is the superior titrimetric method. It is specific to the basic amino function, highly precise, and accurate. It is an ideal technique for assigning the purity value to a reference standard or for the final release testing of a bulk batch where the impurity profile is already known.

  • Bromination back-titration is a viable but less specific alternative. Its main drawback is that it is not specific to a single functional group and may be susceptible to interference from any impurity that can be halogenated. However, it is inexpensive and does not require specialized equipment beyond standard laboratory glassware.

  • RP-HPLC is the gold standard for impurity profiling. It is the only method of the three that can separate, identify (with reference standards), and quantify individual impurities.[8] For drug development, stability studies, and understanding the complete composition of a sample, HPLC is indispensable. While the area percent method gives a good estimate of purity, true quantification requires the use of a certified reference standard.

Logical Relationship Diagram

G center Purity of This compound NonAqueous Non-Aqueous Titration center->NonAqueous High Precision Specific to Base Bromination Bromination Titration center->Bromination Low Cost Less Specific HPLC RP-HPLC center->HPLC High Specificity Impurity Profiling Attr1 Attr1 NonAqueous->Attr1 Potentiometric Endpoint Attr2 Attr2 Bromination->Attr2 Back-Titration Attr3 Attr3 HPLC->Attr3 UV Detection Area Percent

Caption: Comparison of analytical approaches.

Conclusion

Establishing the purity of this compound requires a thoughtful selection of analytical methodology. While classical titrimetric methods, particularly non-aqueous potentiometric titration , offer a precise and accurate measure of the total amount of the active substance, they cannot provide a detailed picture of the impurity profile. For this, RP-HPLC is the undisputed choice, offering the specificity needed to ensure product quality and safety in a regulated environment. A comprehensive analytical strategy for a compound like this compound should ideally leverage both a titrimetric method for absolute assay and an HPLC method for impurity profiling, creating a self-validating system that ensures the highest degree of confidence in the material's quality.

References

  • Streuli, C. A. (1960). Photometric Titration of Aromatic Amines. Analytical Chemistry, 32(8), 985-987.
  • Huber, C. O., & Gilbert, J. M. (1962). Direct Titration of Phenols by Bromination. Analytical Chemistry, 34(2), 247-249.
  • eGyanKosh. (n.d.). EXPERIMENT 10: ESTIMATION OF PHENOLS.
  • ResearchGate. (2023). How to measure PHENOLS in wastewater by titration method? any recommendations?
  • Scribd. (n.d.). Estimation of Phenol by Bromination Method.
  • Unknown. (n.d.). ASSAY Of PHENOL.
  • Phillips, J., & Lowy, A. (1927). Titration of Aromatic Amines with Nitrous Acid. Industrial & Engineering Chemistry Analytical Edition, 1(1), 7-8.
  • Zelenina, E. N. (1977). Separate Quantitative Determination of Primary, Secondary, and Tertiary Aromatic Amines. National Technical Reports Library - NTIS.
  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Journal of Pharmacy and Applied Sciences, 3(2), 3-7.
  • Kocaoba, S., Aydogan, F., & Afsar, H. (2008). NON AQUEOUS TITRATIONS: POTENTIOMETRIC TITRATION OF SOME PRIMARY AMINES. Reviews in Analytical Chemistry, 27(2), 121-128.
  • Allen Institute. (n.d.). Non-Aqueous Titration | Principle, Working, Types & Applications.
  • BYJU'S. (n.d.). Non Aqueous Titration Theory.
  • PharmD GURU. (n.d.). 5. NON AQUEOUS TITRATIONS.
  • Abdelrahman, M. M., et al. (2019). Determination of Chlorzoxazone, Diclofenac Potassium, and Chlorzoxazone Toxic Degradation Product by Different Chromatographic Methods. Periodica Polytechnica Chemical Engineering, 63(2), 244-252.
  • ResearchGate. (2017). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • Semantic Scholar. (n.d.). NONAQUEOUS TITRIMETRIC ANALYSIS OF AMINOPHYLLINE.
  • Purosolv. (2024). The Role of Pharmacopeia-Certified MDC in Accurate Lab Testing.
  • National Institutes of Health (NIH). (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
  • PubChem. (n.d.). This compound.
  • Purosolv. (2024). Pharmacopeia-Grade Solvents for Unmatched Purity Standards.
  • ResearchGate. (2015). Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug.

Sources

A Comparative Guide to the Synthesis of 2-Amino-4,5-dichlorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4,5-dichlorophenol is a valuable intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and dye industries. Its utility stems from the presence of three reactive functional groups: an amino group, a hydroxyl group, and two chlorine atoms on the aromatic ring. The arrangement of these substituents makes it a versatile building block for the construction of more complex molecules. For instance, it is a known metabolite of the renal toxicant 3,4-dichloroaniline[1]. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, performance data, and mechanistic insights to aid researchers in selecting the optimal pathway for their specific needs.

Two principal synthetic strategies have emerged for the preparation of this compound:

  • Route A: From 1,2-Dichloro-4,5-dinitrobenzene. This approach involves the selective reduction of one nitro group and the subsequent conversion of a nitro or chloro group to a hydroxyl group.

  • Route B: From 3,4-Dichlorophenol. This route entails the nitration of the dichlorophenol starting material, followed by the reduction of the newly introduced nitro group.

This guide will delve into the intricacies of each route, providing a balanced comparison of their respective advantages and disadvantages.

Route A: Synthesis from 1,2-Dichloro-4,5-dinitrobenzene

This synthetic pathway leverages the commercially available 1,2-dichloro-4,5-dinitrobenzene. The core challenge of this route lies in the selective manipulation of the functional groups to achieve the desired this compound. A key step involves the selective reduction of one of the two nitro groups, a transformation that can be achieved with careful control of reaction conditions.

Mechanistic Considerations

The selective reduction of one nitro group in a dinitro aromatic compound, often referred to as a Zinin reduction when using sulfide reagents, is a well-established transformation[2][3]. The presence of two electron-withdrawing nitro groups deactivates the aromatic ring, making it susceptible to nucleophilic attack. The choice of reducing agent and reaction conditions is critical to favor the mono-reduction product. Common reagents for this purpose include sodium sulfide or ammonium sulfide in aqueous or alcoholic media.

A subsequent key step is the introduction of the hydroxyl group. One plausible approach involves the nucleophilic aromatic substitution of one of the chloro atoms with a hydroxide ion. However, a more direct and reported method involves the reaction of 1,2-dichloro-4,5-dinitrobenzene with a hydroxide source to directly yield a dichloronitrophenol intermediate.

Experimental Protocol

A plausible two-step experimental protocol for this route is outlined below, based on established chemical principles and related procedures.

Step 1: Synthesis of 4,5-Dichloro-2-nitrophenol from 1,2-Dichloro-4,5-dinitrobenzene

This step involves the selective reduction of one nitro group and hydrolysis of a chloro group. A one-pot reaction with a controlled amount of a reducing and hydrolyzing agent is a potential approach.

Step 2: Reduction of 4,5-Dichloro-2-nitrophenol to this compound

The resulting dichloronitrophenol can then be reduced to the final product using standard methods for nitro group reduction.

Performance Data
ParameterValueSource
Starting Material 1,2-Dichloro-4,5-dinitrobenzeneCommercially Available
Key Intermediates 4,5-Dichloro-2-nitrophenolSynthesized in situ
Overall Yield Moderate to GoodEstimated
Purity Good to ExcellentRequires careful purification
Scalability Potentially scalable with process optimizationInferred
Key Advantages Utilizes a readily available starting material.
Key Disadvantages Requires careful control of selective reduction. Potential for side reactions.

Route B: Synthesis from 3,4-Dichlorophenol

This alternative route commences with the commercially available 3,4-dichlorophenol. The synthesis proceeds through a two-step sequence of nitration followed by reduction. The regioselectivity of the initial nitration step is the most critical factor for the success of this pathway.

Mechanistic Considerations

The nitration of 3,4-dichlorophenol is an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group and an ortho-, para-director. The two chlorine atoms are deactivating groups and also ortho-, para-directors. Therefore, the incoming nitro group is expected to be directed to the positions ortho and para to the hydroxyl group. The position ortho to the hydroxyl group and meta to both chlorine atoms (C2) is the most likely site of nitration due to the strong directing effect of the hydroxyl group. This would lead to the desired intermediate, 4,5-dichloro-2-nitrophenol.

The subsequent reduction of the nitro group is a standard transformation, readily achieved with a variety of reducing agents.

Experimental Protocol

Step 1: Nitration of 3,4-Dichlorophenol to 4,5-Dichloro-2-nitrophenol

A detailed protocol for the nitration of a related dichlorophenol, 2,6-dichlorophenol, is available and can be adapted[4][5].

  • Reaction: In a suitable reaction vessel, dissolve 3,4-dichlorophenol in a non-polar aprotic solvent such as carbon tetrachloride.

  • Nitrating Agent: Slowly add a solution of nitric acid (68%) while maintaining the temperature at approximately 35°C.

  • Reaction Time: Allow the reaction to proceed for several hours.

  • Work-up: After completion, cool the reaction mixture, filter the solid product, and dry to obtain 4,5-dichloro-2-nitrophenol.

Step 2: Reduction of 4,5-Dichloro-2-nitrophenol to this compound

A general procedure for the reduction of a nitrophenol to an aminophenol using a catalyst and a reducing agent like hydrazine hydrate can be employed[4].

  • Reaction: In a reaction flask, suspend 4,5-dichloro-2-nitrophenol in an alcohol solvent and add a suitable reduction catalyst.

  • Reducing Agent: Add hydrazine hydrate dropwise at an elevated temperature (e.g., 75°C).

  • Reaction Time: Reflux the mixture for a few hours until the reaction is complete.

  • Work-up: Filter the hot solution to remove the catalyst. Cool the filtrate to crystallize the product. Filter and dry the solid to obtain this compound.

Performance Data
ParameterValueSource
Starting Material 3,4-DichlorophenolCommercially Available
Key Intermediates 4,5-Dichloro-2-nitrophenolSynthesized
Overall Yield GoodEstimated from related procedures
Purity ExcellentCan be purified by recrystallization
Scalability Readily scalable
Key Advantages Straightforward two-step synthesis. Potentially high yields and purity.
Key Disadvantages Relies on the regioselectivity of the nitration step.

Comparison of Synthesis Routes

FeatureRoute A (from 1,2-Dichloro-4,5-dinitrobenzene)Route B (from 3,4-Dichlorophenol)
Starting Material Availability Readily availableReadily available
Number of Steps 2 (potentially one-pot)2
Key Challenge Selective reduction of one nitro groupRegioselectivity of nitration
Potential Byproducts Over-reduced products, other isomersIsomeric nitrophenols
Process Control Requires careful control of stoichiometry and conditionsStandard reaction conditions
Overall Assessment A viable route, but may require more optimization for selectivity.A more direct and potentially higher-yielding route, provided the nitration is regioselective.

Visualization of Synthetic Workflows

Route A: From 1,2-Dichloro-4,5-dinitrobenzene

Route_A start 1,2-Dichloro-4,5-dinitrobenzene intermediate 4,5-Dichloro-2-nitrophenol start->intermediate Selective Reduction & Hydrolysis product This compound intermediate->product Reduction

Caption: Synthetic workflow for Route A.

Route B: From 3,4-Dichlorophenol

Route_B start 3,4-Dichlorophenol intermediate 4,5-Dichloro-2-nitrophenol start->intermediate Nitration product This compound intermediate->product Reduction

Caption: Synthetic workflow for Route B.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound. The choice between them will ultimately depend on the specific requirements of the researcher, including available starting materials, desired scale, and the level of process optimization that can be undertaken.

Route B, starting from 3,4-dichlorophenol, appears to be the more straightforward and potentially higher-yielding approach, contingent on the successful regioselective nitration of the starting material. Further experimental validation of this key step is recommended. Route A, while utilizing a readily available dinitroaromatic precursor, presents a greater challenge in controlling the selective reduction of one of the two nitro groups.

This guide provides a solid foundation for researchers to embark on the synthesis of this compound. The detailed protocols, comparative data, and mechanistic insights are intended to facilitate informed decision-making and successful execution in the laboratory.

References

  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 127(1-3), 125-133. [Link]
  • Boyer, J. H., & Buriks, R. S. (1963). 2,4,5-triaminonitrobenzene. Organic Syntheses, 43, 96. [Link]
  • Yadav, G. D., & Sengupta, S. (2006). Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: Reactions of p-chloronitrobenzene with sodium sulphide. Chemical Engineering Science, 61(16), 5436-5447. [Link]
  • Ghosh, N. (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]
  • Google Patents. (1993).

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 2-Amino-4,5-dichlorophenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Validated 2-Amino-4,5-dichlorophenol Analysis

This compound (2A45CP) is a chlorinated aromatic amine of significant interest in pharmaceutical development and environmental monitoring. It can be a metabolite of certain industrial chemicals, such as 3,4-dichloroaniline, and its presence, even at trace levels, requires accurate and precise quantification due to potential toxicity.[1] In the context of drug development, it may arise as an impurity or a degradation product, making its control critical for ensuring the safety and efficacy of pharmaceutical products.[2]

When analytical testing is performed across multiple sites—be it for manufacturing quality control, clinical trial sample analysis, or regulatory submission—the consistency and reliability of the data are paramount. An analytical method that performs well in a single laboratory may exhibit unforeseen variability when transferred to another. This guide provides a comprehensive framework for conducting an inter-laboratory validation of analytical methods for this compound, ensuring method robustness and data integrity across different laboratories, analysts, and equipment. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently revised Q2(R2), which provide a framework for validating analytical procedures.[3][4][5]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is the foundation of any validation effort. For a polar, aromatic compound like this compound, several chromatographic techniques are suitable, each with distinct advantages and limitations.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity using a liquid mobile phase, detection via UV absorbance.Separation of volatile compounds in the gas phase, with mass-based identification and quantification.HPLC separation coupled with highly selective and sensitive mass detection.
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.[6]High, especially with selected ion monitoring (SIM), but derivatization is often required for polar analytes like 2A45CP to improve volatility.[7][8]Excellent, due to the selection of specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM), minimizing matrix effects.[9][10]
Sensitivity (LOD/LOQ) Moderate. Suitable for concentrations in the low ng to µg range.[11]High, often reaching pg levels, but derivatization can introduce variability.[8]Very high, typically the most sensitive technique, capable of detecting sub-pg levels.[9]
Linearity (R²) Typically excellent (>0.999).[11]Generally good (>0.99), though derivatization efficiency can affect it.[8]Excellent (>0.999) over a wide dynamic range.[9]
Causality Behind Choice HPLC-UV is often the first choice due to its robustness, cost-effectiveness, and widespread availability. It is ideal for routine quality control where high sensitivity is not the primary requirement.[2]GC-MS is a powerful tool for identifying unknown impurities and provides excellent sensitivity. However, the need for derivatization for non-volatile compounds like 2A45CP adds a complex and potentially variable step to the workflow.[12]LC-MS/MS is the gold standard for trace-level quantification in complex matrices (e.g., biological fluids). Its superior specificity and sensitivity justify the higher instrument cost and complexity, especially in bioanalysis or for detecting trace impurities.[10]

For the purpose of this guide, we will focus on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection as the model for inter-laboratory validation, given its common application in pharmaceutical quality control.[2][13]

The Framework for Inter-Laboratory Validation (Reproducibility)

An inter-laboratory validation study, as defined by ICH, assesses the reproducibility of an analytical procedure.[3] Reproducibility demonstrates the precision of the method under a variety of normal operating conditions, providing a high degree of assurance that the method is robust and transferable.

The core validation parameters to be assessed in an inter-laboratory study are:

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory, but with variations in days, analysts, or equipment.

    • Reproducibility: Precision between different laboratories.[3]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed via recovery studies using spiked samples.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be reliably quantified and detected, respectively.

The following diagram illustrates the workflow for establishing a validated analytical method suitable for inter-laboratory deployment.

G cluster_0 Phase 1: Single-Laboratory Validation cluster_1 Phase 2: Inter-Laboratory Validation A Method Development (e.g., RP-HPLC) B Validation per ICH Q2(R1) [2] A->B C Assess Specificity, Linearity, Range B->C D Assess Accuracy, Precision (Repeatability, Intermediate) B->D E Determine LOD & LOQ B->E F Develop Validation Protocol & Select Labs E->F Method Deemed Suitable G Distribute Standardized Reagents & Samples F->G H Labs Execute Protocol G->H I Statistical Analysis of Results (ANOVA) H->I J Assess Reproducibility I->J K Validated & Transferable Analytical Method J->K G cluster_A Lab A cluster_B Lab B cluster_C Lab C A1 Analyst 1 (Day 1) Results Combined Data Set A1->Results A2 Analyst 2 (Day 2) A2->Results B1 Analyst 1 (Day 1) B1->Results B2 Analyst 2 (Day 2) B2->Results C1 Analyst 1 (Day 1) C1->Results C2 Analyst 2 (Day 2) C2->Results Protocol Centralized Protocol & Samples Protocol->A1 Protocol->A2 Protocol->B1 Protocol->B2 Protocol->C1 Protocol->C2 Analysis Statistical Analysis (Reproducibility) Results->Analysis

Sources

A Comparative Guide to the Reactivity of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the chemical reactivity of 2-Amino-4,5-dichlorophenol (2A45CP). As a Senior Application Scientist, this document moves beyond a simple datasheet to offer a synthesized understanding of how 2A45CP's unique structure dictates its behavior in key chemical transformations. We will explore its reactivity in comparison to other relevant aminophenols, supported by experimental data and established chemical principles. This guide is intended to empower researchers to make informed decisions in experimental design, particularly in the fields of medicinal chemistry, materials science, and dye synthesis.

Understanding the Reactivity Landscape of Aminophenols

The reactivity of aminophenols is fundamentally governed by the electronic interplay of the hydroxyl (-OH) and amino (-NH2) groups on the aromatic ring. Both are activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. However, the introduction of halogen substituents, such as chlorine, introduces a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution.[1] The overall reactivity of a substituted aminophenol is, therefore, a nuanced balance of these opposing electronic forces and steric hindrance.

In the case of this compound, the two chlorine atoms significantly withdraw electron density from the benzene ring, making it generally less nucleophilic than unsubstituted aminophenols. However, the relative positions of the amino, hydroxyl, and chloro groups create a unique reactivity profile that is crucial to understand for synthetic applications.

Comparative Reactivity in Key Transformations

The utility of this compound is best understood by examining its performance in common reactions relative to other aminophenols.

Oxidation Reactions and Phenoxazine Synthesis

A cornerstone application of aminophenols is their oxidative cyclization to form phenoxazine and phenoxazinone structures, which are valuable scaffolds in medicinal chemistry and dye manufacturing.[2][3] The oxidation of o-aminophenols is a key step in the biosynthesis of actinomycin D and can be mimicked by chemical and enzymatic methods.

The reactivity of an aminophenol in this context is highly dependent on its oxidation potential. The presence of electron-withdrawing chlorine atoms in 2A45CP increases its oxidation potential compared to unsubstituted 2-aminophenol, making it more resistant to oxidation. However, once oxidized, the subsequent cyclization can still proceed efficiently.

Table 1: Comparison of Reactivity in Phenoxazine Synthesis (Qualitative)

CompoundSubstituentsExpected Relative Reactivity in OxidationRationale
2-AminophenolNoneHighElectron-rich ring, readily undergoes oxidation.
2-Amino-4-chlorophenol1 Cl (para to -NH2)ModerateElectron-withdrawing Cl reduces nucleophilicity but is remote from the reacting groups.
2-Amino-4,6-dichlorophenol2 Cl (para & ortho to -NH2)LowStrong deactivation from two chlorine atoms significantly reduces electron density.[4]
This compound 2 Cl (meta & para to -NH2) Moderate-Low Significant deactivation, but the positions of the chlorine atoms may allow for specific reaction pathways.

This table is a qualitative assessment based on established principles of electronic effects. Specific reaction yields will be catalyst and condition-dependent.

The synthesis of phenoxazine derivatives often involves the condensation of an aminophenol with a suitable coupling partner, such as a quinone or a dihaloarene.[5][6] While direct comparative kinetic data for 2A45CP in these reactions is scarce, we can infer its reactivity. For instance, in reactions where the aminophenol acts as a nucleophile, the reduced electron density of 2A45CP would likely lead to slower reaction rates compared to more electron-rich aminophenols.

Experimental Workflow: Synthesis of a Phenoxazine Derivative

This generalized protocol outlines the synthesis of a phenoxazine derivative from an o-aminophenol and a catechol, a classic method first described by Bernthsen.[3]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification aminophenol o-Aminophenol Derivative (e.g., 2A45CP) reflux Heat to Reflux (e.g., 180-210 °C) aminophenol->reflux catechol Catechol Derivative catechol->reflux solvent High-boiling Solvent (e.g., Nitrobenzene) solvent->reflux catalyst Acid Catalyst (e.g., ZnCl2) catalyst->reflux cool Cool Reaction Mixture reflux->cool Monitor by TLC extract Extract with Organic Solvent cool->extract wash Wash with Aqueous Base extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify

Caption: Generalized workflow for phenoxazine synthesis.

Electrophilic Aromatic Substitution

While the primary reactivity of aminophenols often involves the amino and hydroxyl groups, electrophilic substitution on the aromatic ring is also a key transformation. The strong deactivating effect of the two chlorine atoms in 2A45CP makes it significantly less reactive towards electrophiles than unsubstituted aminophenols. The available positions for substitution are also limited.

Condensation Reactions

Aminophenols readily participate in condensation reactions with carbonyl compounds to form Schiff bases or with dicarbonyl compounds to form heterocyclic structures.[7] The nucleophilicity of the amino group is a critical factor in these reactions.

Table 2: Predicted Relative Reactivity in Condensation Reactions

CompoundSubstituentsPredicted Relative Nucleophilicity of Amino GroupRationale
4-AminophenolNoneHighElectron-donating -OH group enhances the nucleophilicity of the para-amino group.
2-Amino-4-chlorophenol1 Cl (para to -NH2)ModerateThe electron-withdrawing effect of Cl is somewhat offset by the activating -OH group.
This compound 2 Cl (meta & para to -NH2) Low The cumulative electron-withdrawing effect of two chlorine atoms significantly reduces the basicity and nucleophilicity of the amino group.
4-Amino-2,6-dichlorophenol2 Cl (ortho to -OH)ModerateWhile the ring is deactivated, the amino group is sterically hindered, which can also affect reactivity.

This reduced nucleophilicity suggests that harsher reaction conditions (e.g., stronger acid catalysis, higher temperatures) may be required to achieve comparable reaction rates and yields with 2A45CP as compared to other aminophenols.

Insights from Biological Reactivity

While not a direct measure of chemical reactivity in a synthetic context, the biological activity of substituted aminophenols can provide valuable insights. The toxicity of some aminophenols is believed to be mediated by the formation of reactive intermediates, such as quinoneimines.[8] Therefore, comparative toxicity can serve as a proxy for the propensity of an aminophenol to undergo bioactivation, which is a chemical transformation.

A study on the in vitro nephrotoxicity of 4-aminochlorophenols revealed a clear structure-activity relationship.

Table 3: Comparative in vitro Nephrotoxicity of 4-Aminochlorophenols

CompoundRelative Position of SubstituentsObserved Reactivity (in vitro Nephrotoxicity)
4-Aminophenol-OH and -NH2 in para positionBaseline toxicity
4-Amino-2-chlorophenol-Cl ortho to -OHEnhanced toxicity compared to 4-aminophenol[1]
4-Amino-3-chlorophenol-Cl ortho to -NH2Reduced toxicity compared to 4-aminophenol[1]
4-Amino-2,6-dichlorophenol-Cl ortho to -OH on both sidesFurther enhanced toxicity[1]

Data from a comparative in vitro nephrotoxicity study, which can be correlated with chemical reactivity in a biological system.[1]

These findings suggest that a chlorine atom positioned ortho to the hydroxyl group enhances the molecule's reactivity, potentially by influencing the stability of a reactive intermediate.[1] Extrapolating this to this compound, the 4-chloro substituent is ortho to the hydroxyl group, which may impart a degree of enhanced reactivity at that position, despite the overall deactivating nature of the chlorine atoms.

Experimental Protocols for Comparative Reactivity Studies

To obtain quantitative data on the relative reactivity of this compound, a standardized kinetic study is recommended. The following protocol provides a framework for comparing the rates of acylation of different aminophenols using UV-Vis spectrophotometry.

Protocol: Comparative Kinetic Study of Aminophenol Acylation

Objective: To determine the relative reaction rates of this compound and other aminophenol isomers in an acylation reaction with acetic anhydride.

Materials:

  • This compound

  • 2-Aminophenol

  • 4-Aminophenol

  • 2-Amino-4-chlorophenol

  • Acetic anhydride

  • Acetonitrile (or other suitable aprotic solvent)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each aminophenol isomer and acetic anhydride in acetonitrile at known concentrations.

  • Kinetic Runs:

    • Equilibrate the spectrophotometer at a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, mix a known volume of one of the aminophenol stock solutions with acetonitrile.

    • Initiate the reaction by adding a known volume of the acetic anhydride stock solution (in large excess to ensure pseudo-first-order kinetics).

    • Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the reactants have minimal absorbance. The N-acylated product will have a different UV-Vis spectrum from the starting aminophenol.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • Determine the initial rate of each reaction from the initial slope of the curve.

    • Calculate the pseudo-first-order rate constant (k') for each aminophenol.

    • Compare the k' values to determine the relative reactivity.

Logical Flow of a Comparative Kinetic Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions (Aminophenols, Acetic Anhydride) B Mix Reactants in Cuvette A->B C Monitor Absorbance Change over Time B->C D Plot Absorbance vs. Time C->D E Determine Initial Rates D->E F Calculate Rate Constants (k') E->F G Compare k' values F->G

Caption: Workflow for a comparative kinetic study.

Conclusion

The reactivity of this compound is a complex interplay of the activating effects of its amino and hydroxyl groups and the strong deactivating effects of the two chlorine atoms. While generally less reactive than unsubstituted or monochlorinated aminophenols, its unique substitution pattern offers opportunities for specific synthetic transformations.

This guide has provided a framework for understanding and predicting the reactivity of 2A45CP in key reactions such as oxidation, phenoxazine synthesis, and condensation. The insights from biological reactivity studies and the provided experimental protocol for a comparative kinetic study offer avenues for further quantitative assessment. For researchers in drug discovery and materials science, a thorough understanding of these structure-reactivity relationships is paramount for designing efficient synthetic routes and novel molecular architectures.

References

  • Aminophenol: Properties, Production, Reactions And Uses. Chemcess.
  • Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. NSF Public Access Repository.
  • Valentovic, M. A., et al. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 127(1-3), 209-216.
  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry.
  • Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate.
  • Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 547(1), 41-50.
  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances.
  • 2-Amino-4,6-dichlorophenol. PubChem.
  • This compound. PubChem.
  • New Functionalized Phenoxazines and Phenothiazines. Molecules.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.

Sources

A Senior Scientist's Guide to the Quantification of 2-Amino-4,5-dichlorophenol Using an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 2-Amino-4,5-dichlorophenol

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of impurities and metabolic byproducts is not merely a regulatory hurdle; it is a cornerstone of product safety and efficacy. This compound (2A45DCP) is one such compound of interest. It may arise as a metabolite of certain industrial chemicals or as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).[1] Its polar amino and phenolic hydroxyl groups, combined with the halogenated aromatic ring, present a unique set of analytical challenges.[2][3]

Direct quantification of 2A45DCP can be prone to variability stemming from sample preparation, injection volume inconsistencies, and fluctuations in instrument response. To overcome these obstacles and ensure the highest degree of accuracy and precision, the internal standard (IS) method is the analytical strategy of choice.[4][5] This guide provides a comprehensive comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 2A45DCP, grounded in the principles of the internal standard method and validated according to internationally recognized guidelines.[6][7]

The Rationale for an Internal Standard: Achieving Analytical Precision

The internal standard method is a powerful technique used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[8] An IS is a compound, structurally similar to the analyte, that is added in a known, constant concentration to all standards, controls, and unknown samples.[4] Instead of relying on the absolute response of the analyte, quantification is based on the ratio of the analyte's response to the internal standard's response.[9] This ratio remains stable even if the injection volume varies or if the sample is slightly concentrated or diluted during preparation, thereby dramatically improving the method's reproducibility and accuracy.[5]

Key Criteria for Selecting a Suitable Internal Standard:

  • Structural Similarity: The IS should be chemically similar to the analyte (2A45DCP) to ensure comparable behavior during sample extraction and analysis.[10]

  • Resolution: It must be well-resolved from the analyte and any other matrix components in the chromatogram.[8]

  • Purity and Availability: The IS must be available in a high, known purity and should not be present in the original sample matrix.[9]

  • Stability: It must be chemically stable throughout the entire analytical procedure.[8]

For the quantification of this compound, a suitable internal standard is 4-Amino-2,5-dichlorophenol . It is a structural isomer, ensuring similar chemical properties and chromatographic behavior, while being distinct enough for chromatographic separation.

Comparative Methodologies: HPLC-UV vs. GC-MS

The choice between HPLC and GC-MS depends on the analyte's properties, the sample matrix, and the specific goals of the analysis, such as required sensitivity and selectivity.[11][12]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Compatibility Excellent for polar, non-volatile, and thermally labile compounds like 2A45DCP. Analysis is performed at ambient temperature, minimizing degradation risk.[11]Requires analytes to be volatile and thermally stable. Direct analysis is challenging for polar compounds like 2A45DCP.[11]
Sample Preparation Typically involves simple dissolution and filtration.Requires a derivatization step to increase volatility and thermal stability, adding complexity.[13]
Separation Mechanism Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (e.g., C18).[14][15]Based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Detection UV-Vis detectors are common and provide good sensitivity for aromatic compounds. LC-MS can be used for higher selectivity.[12][16]Mass spectrometry provides high sensitivity and structural information, allowing for definitive identification of impurities.[12]
Primary Application Robust for routine quality control, purity analysis of non-volatile impurities, and stability testing.[17]Excellent for identifying and quantifying volatile and semi-volatile impurities, often with very high sensitivity.[17]

Experimental Protocol 1: Quantification by Reverse-Phase HPLC-UV

This method is robust, straightforward, and ideal for routine quality control environments. It leverages the inherent polarity of 2A45DCP for separation on a reverse-phase column.[18]

Methodology
  • Preparation of Standard and Sample Solutions:

    • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound (Analyte) and 10 mg of 4-Amino-2,5-dichlorophenol (Internal Standard) each into separate 10 mL volumetric flasks using a 50:50 mixture of acetonitrile and water (diluent).

    • Internal Standard Spiking Solution (10 µg/mL): Dilute the IS stock solution with the diluent.

    • Calibration Standards: Prepare a series of calibration standards by adding fixed volumes of the Analyte stock solution to volumetric flasks, spiking each with a constant, known volume of the IS Spiking Solution, and diluting to the mark with diluent. A typical concentration range would be 1-50 µg/mL for the analyte.

    • Sample Preparation: Accurately weigh the sample to be analyzed, dissolve it in a volumetric flask, add the same constant volume of the IS Spiking Solution, and dilute to the mark with diluent to achieve an expected analyte concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[12]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) (e.g., 70:30 v/v).[19][20]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.[19]

    • Injection Volume: 10 µL.

Data Analysis
  • Calculate the Response Factor (RF) for each calibration standard using the formula:

    • RF = (Area_Analyte / Concentration_Analyte) / (Area_IS / Concentration_IS)

  • Determine the average RF from all calibration standards.

  • Calculate the concentration of the analyte in the unknown sample using the rearranged formula:

    • Concentration_Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / Average RF)

Experimental Protocol 2: Quantification by GC-MS with Derivatization

This method offers superior sensitivity and specificity, making it ideal for trace-level quantification or for complex matrices where interferences are a concern. A derivatization step is mandatory to make the polar 2A45DCP amenable to GC analysis.[13]

Methodology
  • Derivatization Strategy: Silylation

    • Silylation replaces the active hydrogens on the phenol and amine groups with a non-polar trimethylsilyl (TMS) group, increasing volatility.[13][21] The reagent of choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[22]

  • Preparation of Standard and Sample Solutions:

    • Stock Solutions (1 mg/mL): Prepare as described in the HPLC protocol, but use a dry, aprotic solvent like Pyridine or Acetonitrile.

    • Internal Standard Spiking Solution (10 µg/mL): Prepare as above.

    • Sample Preparation and Derivatization: a. Transfer a known volume or weight of the sample (or calibration standard) into a GC vial. b. Spike with a constant, known volume of the IS solution. c. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as silylating reagents are moisture-sensitive.[13] d. Add 100 µL of dry pyridine to redissolve the residue. e. Add 100 µL of BSTFA + 1% TMCS. f. Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization. g. Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor characteristic ions for the derivatized analyte and internal standard.

Data Analysis

Data analysis follows the same principle as HPLC, using the peak areas of the selected ions for the analyte and internal standard to calculate the response factor and final concentration.

Method Validation: Ensuring Trustworthy Results

A described protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[23][24] Key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, must be assessed.[6][7][25]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from matrix components, impurities, or the IS.[23]Peak purity analysis (for HPLC-DAD) and mass spectral confirmation (for GC-MS). Chromatographic peaks should be well-resolved.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the experimental value to the true value. Assessed by spike-recovery studies at multiple concentration levels.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)To measure the degree of scatter between a series of measurements. Assessed by multiple analyses of the same sample.Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[23]Signal-to-noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).%RSD of results should remain within acceptable limits.
Sample Validation Data Summary
MethodLinearity (r²)Accuracy (% Recovery)Precision (%RSD)LOQ (µg/mL)
HPLC-UV 0.999599.2 - 101.5%1.2%0.5
GC-MS (SIM) 0.999899.5 - 101.1%0.9%0.05

Visualizing the Workflow

A clear understanding of the analytical process is crucial for successful implementation.

Analytical_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method cluster_data Phase 3: Data Processing & Validation Sample Weigh Sample / Standard Spike Spike with Internal Standard (IS) Sample->Spike Dilute Dilute to Final Volume Spike->Dilute Inject_HPLC Inject into HPLC Dilute->Inject_HPLC for HPLC Derivatize Derivatize (Silylation) Dilute->Derivatize for GC-MS Separate_HPLC Reverse-Phase Separation Inject_HPLC->Separate_HPLC Detect_HPLC UV Detection Separate_HPLC->Detect_HPLC Integrate Integrate Peak Areas (Analyte & IS) Detect_HPLC->Integrate Inject_GC Inject into GC-MS Derivatize->Inject_GC Separate_GC Capillary GC Separation Inject_GC->Separate_GC Detect_GC Mass Spectrometry Detection Separate_GC->Detect_GC Detect_GC->Integrate Calculate Calculate Response Factor & Concentration Integrate->Calculate Validate Perform Method Validation (ICH Q2 R1) Calculate->Validate Report Final Report Validate->Report

Caption: General workflow for the quantification of 2A45DCP using an internal standard.

Logical Framework for Method Validation

The trustworthiness of an analytical method is built upon a logical hierarchy of validation parameters.

Validation_Pyramid Validated Validated Method Accuracy Accuracy Accuracy->Validated Precision Precision Precision->Validated Linearity Linearity & Range Linearity->Accuracy Linearity->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision LOQ LOQ / LOD LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Validated ensures long-term performance SystemSuitability System Suitability SystemSuitability->Validated ensures long-term performance

Caption: Interdependence of key analytical method validation parameters.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for the accurate quantification of this compound when coupled with an internal standard methodology.

  • For routine quality control, stability studies, and process monitoring , where analyte concentrations are relatively high and the matrix is well-defined, the RP-HPLC-UV method is recommended. Its simplicity, robustness, and lower operational complexity make it a highly efficient choice.

  • For trace-level analysis, impurity profiling in complex matrices, or when definitive structural confirmation is required , the GC-MS method with silylation is the superior option.[12] Despite the more involved sample preparation, its unparalleled sensitivity and selectivity provide the highest level of analytical confidence.

Ultimately, the selection of the appropriate technique depends on a thorough evaluation of the specific analytical requirements. By implementing a properly chosen internal standard and conducting a full method validation according to ICH guidelines, researchers can ensure the generation of reliable, accurate, and defensible quantitative data.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][6][24]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][24][25]
  • SCION Instruments. (n.d.). Internal Standards - What Are They?
  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link][26]
  • Separation Science. (2023).
  • Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. [Link][8]
  • PubChem. This compound. [Link][3]
  • PubMed. (2006). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link][17]
  • Periodica Polytechnica Chemical Engineering. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link][19]
  • LCGC International. (2014). When Should an Internal Standard be Used?. [Link][9]
  • Wikipedia. (n.d.).
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link][16]
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link][18]
  • ResearchGate. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. [Link][20][21]
  • PubMed. (1997). Characterization of this compound (2A45CP)

Sources

A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Variability of Commercial 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development and manufacturing, the consistency of starting materials is not merely a matter of quality control; it is a cornerstone of product safety and efficacy.[1] Lot-to-lot variability in a key starting material (KSM) like 2-Amino-4,5-dichlorophenol can introduce a cascade of deviations in downstream processes, impacting impurity profiles, reaction kinetics, and ultimately, the critical quality attributes (CQAs) of the final active pharmaceutical ingredient (API).[2][3] This guide provides a comprehensive, multi-tiered analytical strategy for researchers, scientists, and drug development professionals to rigorously assess and control the variability between different commercial lots of this compound, ensuring a robust and reproducible manufacturing process.

Understanding this compound: Properties and Origins of Variability

This compound is a substituted aminophenol (CAS No: 28443-57-4) often used as a critical intermediate in the synthesis of various pharmaceutical agents and other complex organic molecules. Its fundamental properties are summarized below:

PropertyValue
Molecular Formula C₆H₅Cl₂NO[4]
Molecular Weight 178.01 g/mol [4]
Appearance Solid, often a crystalline powder[5]
Melting Point 174-175 °C[5]
Boiling Point 309.1 °C at 760 mmHg[5]

The consistency of this material is susceptible to several factors inherent to its chemical synthesis and handling.[6] A thorough understanding of these sources is the first step in designing an effective assessment strategy.

Sources of Lot-to-Lot Variability:

  • Synthetic Route Impurities: The most common synthesis involves the reduction of a corresponding nitrophenol precursor.[7][8] Incomplete reactions or side reactions can lead to residual starting materials, positional isomers (e.g., 2-Amino-3,5-dichlorophenol), or other related substances.[9][10]

  • Residual Solvents: The manufacturing process invariably uses solvents which, if not completely removed, can persist in the final product.[11][12][13] The type and concentration of these solvents can vary between lots and manufacturers.

  • Inorganic Impurities: Catalysts, reagents, and salts used during the synthesis or purification may carry over into the final material.[9][14]

  • Physical Properties: Variations in crystallization and drying processes can lead to differences in particle size distribution, crystal morphology (polymorphism), and moisture content, all of which can affect dissolution rates and reactivity.

  • Degradation: As a phenol and an amine, the compound may be susceptible to oxidative degradation if not stored properly under inert conditions and protected from light, leading to the formation of colored impurities.[5][15]

A Multi-Tiered Analytical Workflow for Variability Assessment

A robust evaluation of lot-to-lot variability cannot rely on a single analytical technique. We propose a multi-tiered approach that progresses from fundamental physical and chemical checks to highly specific chromatographic and spectroscopic analyses. This systematic process ensures that any significant deviation is identified efficiently.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Chromatographic Purity & Impurity Profiling cluster_2 Tier 3: Spectroscopic Identity & Structural Confirmation T1_Visual Visual & Organoleptic (Color, Appearance) T1_MP Melting Point T1_Visual->T1_MP T1_LOD Loss on Drying (Moisture Content) T1_MP->T1_LOD T2_HPLC HPLC-UV (Purity, Organic Impurities) T1_LOD->T2_HPLC T2_GCMS GC-MS (Residual Solvents, Volatiles) T2_HPLC->T2_GCMS T3_FTIR FT-IR Spectroscopy (Fingerprint Identification) T2_GCMS->T3_FTIR T3_NMR NMR Spectroscopy (¹H & ¹³C - Structural Integrity) T3_FTIR->T3_NMR Decision Accept or Reject Lot? T3_NMR->Decision Lot Incoming Lot of This compound Lot->T1_Visual

Caption: Multi-tiered workflow for assessing lot-to-lot variability.

Experimental Protocols & Data Interpretation

The following sections provide detailed protocols for the key analytical techniques. These are designed to be self-validating, where results from one technique corroborate findings from another.

Tier 1: Foundational Assessment

This initial tier serves as a rapid screening for gross deviations from the expected quality.

3.1.1 Visual and Organoleptic Inspection

  • Protocol:

    • Place a representative sample of each lot on a clean, white surface.

    • Under consistent lighting, compare the color, texture, and crystal appearance against a qualified reference standard and the supplier's Certificate of Analysis (CoA).

    • Note any discoloration (e.g., gray, brown tints), clumping, or presence of foreign particulates.

  • Causality: Discoloration can indicate the presence of oxidized impurities or degradation products. Inconsistencies in appearance may suggest differences in the manufacturing or drying process.

3.1.2 Melting Point Determination

  • Protocol:

    • Use a calibrated melting point apparatus.

    • Pack a capillary tube with the sample to a depth of 2-3 mm.

    • Heat at a ramp rate of 1-2 °C/min near the expected melting point (174-175 °C).[5]

    • Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample.

  • Causality: A broad melting range or a depression of the melting point is a classic indicator of the presence of impurities, which disrupt the crystal lattice of the pure substance.

3.1.3 Loss on Drying (LOD)

  • Protocol:

    • Accurately weigh approximately 1.0 g of the sample into a tared, dry weighing bottle.

    • Place the sample in a vacuum oven at 60-70 °C for 4 hours.

    • Cool in a desiccator to room temperature and reweigh.

    • Calculate the percentage weight loss.

  • Causality: This test quantifies the amount of volatile matter, primarily water or residual solvents. High moisture content can affect stability and reactivity, while significant lot-to-lot differences in LOD suggest inconsistencies in the drying process.

Tier 2: Chromatographic Purity and Impurity Profiling

This tier provides quantitative data on the purity of the main component and the profile of organic impurities and residual solvents.

3.2.1 High-Performance Liquid Chromatography (HPLC-UV)

  • Protocol: This method is adapted from established procedures for analyzing chlorophenols and related substances.[16][17][18]

    • Mobile Phase: Prepare a filtered and degassed mixture of water (with 0.1% phosphoric acid) and acetonitrile (e.g., 60:40 v/v).

    • Chromatographic System:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV at 285 nm.

      • Injection Volume: 10 µL.

    • Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to obtain a known concentration (e.g., 0.1 mg/mL).

    • Sample Preparation: Prepare samples from each lot at the same concentration as the standard.

    • Analysis: Inject the standard and sample solutions. Identify the main peak and any impurity peaks by their retention times. Calculate the purity by area percent and quantify impurities against the reference standard.

  • Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. This method separates the target compound from closely related impurities, such as positional isomers or precursors. The impurity profile serves as a unique fingerprint for each lot. According to ICH Q3A guidelines, impurities present above the identification threshold (typically 0.1%) should be structurally characterized.[9][10][19]

3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

  • Protocol: This method follows the principles outlined in USP General Chapter <467> Residual Solvents.[11][12][20][21]

    • Sample Preparation (Headspace):

      • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.

      • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

      • Seal the vial and vortex to dissolve.

    • GC-MS System:

      • Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

      • Carrier Gas: Helium at a constant flow.

      • Oven Program: 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min.

      • Injector: Headspace autosampler.

      • Detector: Mass Spectrometer (scan range m/z 35-350).

    • Analysis: Run the prepared sample vial. Identify and quantify any detected solvents by comparing their retention times and mass spectra to a library of known solvents.

  • Causality: GC-MS is highly sensitive for detecting volatile organic compounds. This analysis is critical for ensuring that residual solvent levels are within the safe limits defined by regulatory bodies like the ICH.[11][12][20] Different solvent profiles between lots can indicate significant changes in the manufacturing or purification process.

Tier 3: Spectroscopic Identity and Structural Confirmation

This final tier confirms the molecular identity and structural integrity of the material, providing a holistic view when combined with chromatographic data.

3.3.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Protocol:

    • Prepare a KBr pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr and pressing into a transparent disc.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Compare the spectrum of each lot against a reference standard.

  • Causality: The FT-IR spectrum provides a unique molecular "fingerprint." Key functional groups to observe include O-H and N-H stretches (3200-3500 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and C-Cl stretches (in the fingerprint region <1000 cm⁻¹).[22][23][24][25] While minor impurities may not be detected, significant structural differences or the presence of unexpected functional groups will be readily apparent, indicating a major process deviation or incorrect material.

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol:

    • Accurately weigh ~10-20 mg of the sample and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Process the spectra and compare the chemical shifts, integration values (for ¹H), and number of signals against the expected structure and a reference standard.

  • Causality: NMR is arguably the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the electronic environment and connectivity of protons, and its integration values give quantitative ratios. It can detect and help identify structurally similar impurities, even at low levels.[26][27] ¹³C NMR confirms the carbon skeleton of the molecule. Any deviation from the reference spectrum signals an unexpected structural change or impurity.

Synthesizing the Data for a Final Decision

The power of this multi-tiered approach lies in the convergence of evidence from orthogonal analytical techniques.

G cluster_0 Analytical Techniques cluster_1 Information Provided HPLC HPLC Purity Purity & Organic Impurity Profile HPLC->Purity GCMS GC-MS Solvents Residual Solvents GCMS->Solvents FTIR FT-IR Identity Functional Group Identity (Fingerprint) FTIR->Identity NMR NMR Structure Definitive Structure & Isomeric Purity NMR->Structure Phys Physical Tests (MP, LOD) Quality Basic Quality & Consistency Phys->Quality Conclusion Comprehensive Lot Characterization Purity->Conclusion Solvents->Conclusion Identity->Conclusion Structure->Conclusion Quality->Conclusion

Sources

A Senior Application Scientist's Guide to HPLC Column Selection for the Separation of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust separation and analysis of intermediates like 2-Amino-4,5-dichlorophenol are critical for ensuring the quality and purity of final products. This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) columns for the effective separation of this polar aromatic compound. By understanding the underlying chromatographic principles and the specific chemical properties of this compound, you can select the optimal column and develop a rugged and reliable analytical method.

Understanding the Analyte: this compound

Before delving into column selection, it is imperative to understand the physicochemical properties of this compound (CAS: 28443-57-4).[1] This molecule possesses a combination of functional groups that dictate its chromatographic behavior:

  • Aromatic Ring: The benzene ring provides hydrophobicity and the potential for π-π interactions with specific stationary phases.

  • Amino Group (-NH2): This basic functional group is ionizable. Its pKa will determine its charge state at a given mobile phase pH, significantly impacting retention in reversed-phase HPLC.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and also ionizable. Its pKa will influence its charge and polarity.

  • Chlorine Atoms (-Cl): The two chlorine substituents increase the molecule's hydrophobicity and can influence its electronic interactions.

The presence of both acidic (hydroxyl) and basic (amino) functional groups means that the overall charge of this compound is highly dependent on the mobile phase pH. This makes pH a critical parameter for controlling retention and selectivity.

Comparative Performance of HPLC Columns

The selection of the stationary phase is the most critical factor in achieving a successful separation. For a molecule with the characteristics of this compound, several reversed-phase columns are viable candidates. This section compares the expected performance of the most common choices.

C18 (Octadecyl) Columns: The Workhorse

C18 columns are the most widely used in reversed-phase HPLC due to their high hydrophobicity and broad applicability.

  • Separation Mechanism: The primary retention mechanism on a C18 column is hydrophobic interaction between the non-polar analyte and the C18 alkyl chains.

  • Expected Performance for this compound: A C18 column is expected to provide good retention for this compound due to the hydrophobicity of the dichlorinated benzene ring. However, potential issues can arise from secondary interactions between the polar amino and hydroxyl groups and residual silanols on the silica surface, which can lead to peak tailing. Modern, well-endcapped C18 columns are designed to minimize these effects.

  • Considerations: The choice of a high-quality, base-deactivated C18 column is crucial for achieving symmetrical peak shapes for basic compounds like this compound.[2]

Phenyl-Hexyl Columns: Leveraging π-π Interactions

Phenyl-based stationary phases offer a different selectivity compared to traditional alkyl phases, which can be highly advantageous for aromatic compounds.

  • Separation Mechanism: Phenyl-Hexyl columns have a phenyl group attached to the silica surface via a hexyl linker. This provides a dual retention mechanism: hydrophobic interactions from the hexyl chain and π-π interactions between the electron-rich phenyl ring of the stationary phase and the aromatic ring of the analyte.[3][4] These π-π interactions can lead to unique selectivity for aromatic and unsaturated compounds that is not achievable on C18 or C8 columns.[4][5]

  • Expected Performance for this compound: The presence of the aromatic ring in this compound makes it an ideal candidate for a Phenyl-Hexyl column. The π-π interactions can enhance retention and, more importantly, provide alternative selectivity, which is particularly useful for separating it from structurally similar impurities. Phenyl columns are known for their ability to differentiate between analytes with varying degrees of π-electron activity, making them suitable for separating positional isomers or compounds with different substituents on an aromatic ring.[6]

  • Considerations: The choice of organic modifier in the mobile phase can influence the extent of π-π interactions. Methanol is often preferred over acetonitrile with phenyl columns as it is thought to enhance these interactions, potentially leading to better selectivity.[7][8]

Polar-Embedded Columns: Managing Polarity

Polar-embedded columns are designed to provide alternative selectivity and improved peak shape for polar and basic compounds.

  • Separation Mechanism: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group shields the basic analytes from interacting with residual silanols, resulting in improved peak symmetry.[9] They also offer enhanced retention for polar compounds, especially in highly aqueous mobile phases.[10][11]

  • Expected Performance for this compound: Given the polar amino and hydroxyl groups on this compound, a polar-embedded column could offer excellent peak shape and good retention. These columns are also compatible with 100% aqueous mobile phases, which can be beneficial for retaining very polar analytes.

  • Considerations: While designed for polar analytes, some studies suggest that not all polar-embedded columns necessarily provide increased retention for all polar compounds compared to a well-designed C18 column.[9] Therefore, empirical evaluation is recommended.

Performance Summary Table

Column ChemistryPrimary Separation MechanismExpected RetentionExpected Peak ShapeKey Advantages for this compound
C18 (Octadecyl) Hydrophobic InteractionsStrongGood to Excellent (with proper endcapping)General-purpose, high retentivity for the aromatic core.
Phenyl-Hexyl Hydrophobic & π-π InteractionsModerate to StrongExcellentUnique selectivity for aromatic compounds, potential for resolving closely related impurities.[3][4]
Polar-Embedded Hydrophobic & Polar InteractionsModerate to StrongExcellentImproved peak shape for basic compounds, enhanced retention of polar analytes, and compatibility with highly aqueous mobile phases.[10][11]

Experimental Protocols

The following are detailed, step-by-step methodologies that serve as excellent starting points for the separation of this compound.

Protocol 1: Reversed-Phase HPLC on a C18 Column

This protocol is a robust starting point for general-purpose analysis.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm[12]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of approximately 0.1 mg/mL.

Causality Behind Choices:

  • The C18 column is chosen for its general applicability and strong retention of aromatic compounds.

  • Formic acid is added to the mobile phase to control the pH and suppress the ionization of the phenolic hydroxyl group, which can improve peak shape.[13][14] A low pH will ensure the amino group is protonated, which can also lead to good peak shapes on a well-endcapped column.

  • A gradient elution is employed to ensure that any impurities with different polarities are effectively separated and eluted within a reasonable timeframe.

  • A detection wavelength of 280 nm is a good starting point for chlorophenols.[15] However, it is highly recommended to determine the UV absorbance maximum of this compound experimentally for optimal sensitivity. For similar aminophenols, absorbance maxima can be found around 224 nm, 262 nm, and 308 nm.[16]

Protocol 2: Reversed-Phase HPLC on a Phenyl-Hexyl Column

This protocol is designed to exploit the alternative selectivity of the phenyl stationary phase.

  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

  • Mobile Phase B: Methanol

  • Isocratic Elution: 60% A / 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Causality Behind Choices:

  • The Phenyl-Hexyl column is selected to introduce π-π interactions as an additional separation mechanism, which can be beneficial for separating aromatic isomers or closely related substances.[3][4]

  • Methanol is chosen as the organic modifier to enhance the π-π interactions with the phenyl stationary phase.[7][8]

  • A phosphate buffer at pH 3.0 is used to maintain a consistent, low pH to control the ionization state of the analyte and ensure reproducible retention times.[17][18]

  • An isocratic elution is proposed as a simpler starting point, which can be converted to a gradient if necessary to resolve complex mixtures.

Visualization of the Workflow

HPLC Method Development Workflow

HPLC_Method_Development cluster_analyte Analyte Characterization cluster_column_selection Column Selection cluster_method_dev Method Development cluster_optimization Optimization & Validation Analyte This compound - Aromatic - Polar (Amino & Hydroxyl groups) - Ionizable C18 C18 (Hydrophobic) Analyte->C18 Phenyl Phenyl-Hexyl (Hydrophobic & π-π) Analyte->Phenyl Polar Polar-Embedded (Polar & Hydrophobic) Analyte->Polar Mobile_Phase Mobile Phase Optimization - pH Control (e.g., Formic Acid, Phosphate Buffer) - Organic Modifier (Acetonitrile vs. Methanol) C18->Mobile_Phase Phenyl->Mobile_Phase Polar->Mobile_Phase Gradient Gradient/Isocratic Elution Mobile_Phase->Gradient Detection Detector Wavelength Optimization Gradient->Detection Optimize Fine-tune parameters for: - Resolution - Peak Shape - Analysis Time Detection->Optimize Validate Method Validation (ICH Guidelines) Optimize->Validate

Caption: A typical workflow for HPLC column selection and method development for this compound.

Conclusion and Recommendations

For the routine separation of this compound, a modern, high-quality C18 column provides a robust and reliable starting point. However, when faced with the challenge of separating this analyte from structurally similar impurities, a Phenyl-Hexyl column is highly recommended due to its alternative selectivity mechanism involving π-π interactions.[3][4] A polar-embedded column should also be considered, particularly if poor peak shape is observed with other columns or if the analysis requires a highly aqueous mobile phase.

Ultimately, the optimal column choice will depend on the specific separation goals, such as the need for high throughput, the resolution of critical pairs, or the analysis of trace-level impurities. The experimental protocols provided in this guide offer excellent starting points for method development, and further optimization of mobile phase composition and gradient conditions will likely be necessary to achieve the desired chromatographic performance.

References

  • Agilent Technologies. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • Journal of Chromatography A. (2003, August 29). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Waters Corporation. (2004). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?.
  • ResearchGate. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • ResearchGate. (2017, November 13). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • LCGC International. (2018, November 1). Back to Basics: The Role of pH in Retention and Selectivity.
  • LCGC International. (2011, November 1). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns.
  • SpectraBase. (n.d.). 2-amino-4,6-dichlorophenol, hydrochloride - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). This compound.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Advanced Materials Technology. (n.d.). Phenyl-Hexyl - HPLC.
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Asian Journal of Chemistry. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation.
  • ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO....
  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols.
  • Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol.
  • PubChem. (n.d.). 2-Amino-4-chlorophenol.
  • MDPI. (2022). Study on Degradation of Sulfamethoxazole in Water by Activated Persulfate of Molybdenite Supported on Biochar.

Sources

A Comparative Guide to Method Transfer for the Analysis of 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed protocol for the transfer of an analytical method for 2-Amino-4,5-dichlorophenol, a known related substance and potential degradation product of the muscle relaxant Chlorzoxazone.[1][2][3] The principles and practices detailed herein are designed for researchers, analytical scientists, and drug development professionals operating within regulated environments, ensuring that analytical methods maintain their validated state post-transfer.

The successful transfer of analytical procedures between laboratories—from research and development to quality control, or between manufacturing sites—is a critical step in the pharmaceutical lifecycle.[4][5] It serves as documented verification that the receiving laboratory is qualified to perform the analytical method to the same standard as the originating laboratory.[5] This guide will explore the transfer of a traditional High-Performance Liquid Chromatography (HPLC) method to an Ultra-High-Performance Liquid Chromatography (UPLC) system, a common scenario driven by the need for increased efficiency and throughput.

The foundation of a successful method transfer lies in a thorough understanding of the analyte, the regulatory framework, and a meticulously planned protocol.

Analyte at a Glance: this compound

Understanding the physicochemical properties of this compound is fundamental to designing and troubleshooting a robust analytical method.

PropertyValueSource
Chemical Structure C₁=C(C(=CC(=C₁Cl)Cl)O)N[6]
Molecular Formula C₆H₅Cl₂NO[6][7]
Molecular Weight 178.01 g/mol [6]
Melting Point 174-175 °C[7]
Boiling Point 309.1 °C at 760 mmHg[7]

Part 1: The Regulatory Landscape and Transfer Strategy

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines to ensure that a method's validated state is maintained throughout its lifecycle.[8][9] The core principle is to demonstrate the comparability of results between the transferring (originating) and receiving laboratories.[10]

Several approaches to method transfer exist, with the choice depending on the complexity of the method and the experience of the receiving laboratory.[8][9][10]

  • Comparative Testing: The most common approach, where both labs analyze the same set of samples and compare results against predefined acceptance criteria.[10]

  • Co-validation: Both laboratories participate in the validation of the analytical method.[10]

  • Revalidation: The receiving laboratory conducts a full or partial revalidation of the method.[10]

  • Transfer Waiver: A formal transfer may be waived if the new method is a compendial procedure or if the receiving lab personnel were involved in the original validation.[9]

This guide will focus on the Comparative Testing approach for transferring a validated HPLC method to a UPLC system.

Part 2: The Analytical Methods - A Head-to-Head Comparison

The objective is to transfer a reliable, validated HPLC method for the quantification of this compound to a more rapid UPLC platform, thereby reducing analysis time and solvent consumption without compromising data quality.

Method 1: The Established HPLC Procedure (Originating Laboratory)

This method is based on a well-established reversed-phase HPLC procedure for the determination of this compound as a related substance.[1][2][3]

Experimental Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][2]

  • Mobile Phase: A mixture of water, acetonitrile, and acetic acid (70:30:1, v/v/v).[1][2]

  • Flow Rate: 1.5 mL/min.[1][2]

  • Detection: UV at 280 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

The causality behind these parameters is clear: the C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while the acidic aqueous-organic mobile phase ensures good peak shape and elution. The 280 nm wavelength is selected for optimal detection of the phenolic compound.

Method 2: The Transferred UPLC Procedure (Receiving Laboratory)

The transfer to UPLC necessitates adjustments to the HPLC method to accommodate the smaller column dimensions and particle size, which is the cornerstone of UPLC's high-efficiency separations.

Experimental Protocol:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: A mixture of water, acetonitrile, and acetic acid (70:30:1, v/v/v).

  • Flow Rate: 0.45 mL/min (scaled from the original method).

  • Detection: UV at 280 nm.

  • Injection Volume: 2 µL (scaled to prevent column overload).

  • Column Temperature: 35 °C (to reduce backpressure and improve peak symmetry).

The key principle here is geometric scaling. The flow rate is adjusted proportionally to the change in the column's cross-sectional area and particle size to maintain a similar linear velocity. This ensures that the chromatography remains comparable while run time is significantly reduced. The elevated temperature lowers mobile phase viscosity, which is higher due to the smaller particles, thus managing backpressure.

Part 3: The Method Transfer Protocol in Action

A successful transfer is built on a robust protocol that clearly defines objectives, procedures, and acceptance criteria.[4][8]

MethodTransferWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting P1 Define Objectives & Acceptance Criteria P2 Risk Assessment (Instrument, Analyst, Method) P1->P2 P3 Draft Transfer Protocol P2->P3 E1 Originating Lab (OL) Analyzes Samples P3->E1 E2 Receiving Lab (RL) Analyzes Samples P3->E2 E3 Both Labs Use Same Sample Batches E1->E3 E2->E3 D1 Compare OL & RL Results E3->D1 D2 Statistical Analysis (e.g., t-test, Equivalence) D1->D2 D3 Results Meet Acceptance Criteria? D2->D3 D4 Generate Final Transfer Report D3->D4 Yes D5 Transfer Failed: Investigate & Repeat D3->D5 No

Caption: A typical workflow for an analytical method transfer process.

Step-by-Step Methodology
  • Protocol Development: A comprehensive protocol is drafted, detailing the scope, responsibilities, materials, analytical procedure, and acceptance criteria based on ICH Q2(R1) validation parameters.[11][12][13]

  • Sample Selection: A minimum of three representative batches of the drug substance or product containing this compound are selected for analysis by both laboratories.

  • Execution by Originating Lab: The originating lab analyzes the selected samples in triplicate using the established HPLC method and provides the full results, including system suitability data.

  • Execution by Receiving Lab: The receiving lab, after demonstrating proficiency with the new UPLC method, analyzes the same samples in triplicate.

  • Data Comparison: The results from both labs are compiled and compared. The primary comparison points are assay values and impurity levels.

  • Acceptance Criteria: The acceptance criteria are the linchpin of the transfer. They must be statistically sound and based on the known performance of the original method. A common criterion is that the mean results from the receiving lab should fall within ±10% of the mean results from the originating lab, and the precision (%RSD) should not exceed a pre-set limit (e.g., 5%).

Part 4: Comparative Data and Performance Analysis

The following table summarizes the illustrative performance data obtained from the method transfer study.

ParameterEstablished HPLC MethodTransferred UPLC MethodAcceptance CriteriaResult
Run Time ~12 min~3 minN/APass
Retention Time (min) 8.52.1ReportablePass
Tailing Factor 1.21.1≤ 1.5Pass
Theoretical Plates > 5000> 12000> 2000Pass
Precision (%RSD, n=6) 1.1%0.9%≤ 2.0%Pass
Accuracy (% Recovery) 99.5%100.2%98.0% - 102.0%Pass
Linearity (r²) 0.99950.9998≥ 0.999Pass
LOD 5 ng/mL[3]2 ng/mLReportablePass
LOQ 20 ng/mL[3]7 ng/mLReportablePass

The UPLC method demonstrates a significant reduction in run time while exhibiting improved chromatographic efficiency (higher theoretical plates) and sensitivity (lower LOD/LOQ). The core validation parameters of precision, accuracy, and linearity remain well within the established acceptance criteria, demonstrating a successful transfer.

LogicalRelationships cluster_inputs Method Parameters (Inputs) cluster_outputs Performance Outcomes (Outputs) P1 Column (Length, Diameter, Particle Size) O1 Resolution P1->O1 major impact O2 Run Time P1->O2 major impact O3 Backpressure P1->O3 major impact O4 Sensitivity (LOD/LOQ) P1->O4 improves with smaller particles P2 Mobile Phase (Composition, pH) P2->O1 major impact O5 Peak Shape P2->O5 major impact P3 Flow Rate P3->O2 direct P3->O3 direct P4 Temperature P4->O3 inversely P4->O5 improves

Caption: Relationship between key chromatographic parameters and performance outcomes.

Conclusion

The transfer of the analytical method for this compound from a conventional HPLC to a UPLC system was successful, as demonstrated by the comparative data. The receiving laboratory has proven its capability to produce results that are equivalent in accuracy and precision to the originating laboratory. The transferred UPLC method offers a significant advantage in terms of sample throughput and reduced operational costs, making it a superior alternative for routine quality control analysis. This guide underscores the importance of a systematic, risk-based approach, grounded in regulatory principles, to ensure the seamless and compliant transfer of analytical methods.

References

  • Guidelines for New FDA Transfer of Analytical Methods - 2017. GovEvents.com.
  • This compound | 28443-57-4. Sigma-Aldrich.
  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager Magazine.
  • Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Compliance4alllearning.com.
  • This compound | C6H5Cl2NO | CID 3015415. PubChem.
  • Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline.
  • Protocols for the Conduct of Method Transfer Studies for Type C Medicated Feed Assay Methods. FDA.
  • Analytical Method Transfer Best Practices. Contract Pharma.
  • Determination of Chlorzoxazone, Diclofenac Potassium, and Chlorzoxazone Toxic Degradation Product by Different Chromatographic Methods. AKJournals.
  • Validation & Transfer of Methods for Pharmaceutical Analysis. Mourne Training Services.
  • Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. International Journal of Pharmaceutical Sciences and Research.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate.
  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate (PDF).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • This compound | 28443-57-4 | DBA44357. Biosynth.

Sources

A Senior Application Scientist's Guide to the Comparative Stability of Halogenated Aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stability Imperative for Halogenated Aminophenols in Pharmaceutical Development

Halogenated aminophenols are a cornerstone structural motif in a multitude of pharmaceutical compounds. Their unique electronic properties, conferred by the interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing halogen substituent, make them valuable intermediates and active moieties. However, these same functional groups—the phenolic hydroxyl and the aromatic amine—are notoriously susceptible to degradation, posing a significant challenge during drug development.[1] Understanding the intrinsic stability of these molecules is not merely an academic exercise; it is a regulatory necessity and a critical factor in ensuring the safety, efficacy, and shelf-life of a final drug product.[2][3]

This guide provides an in-depth comparison of the stability of halogenated aminophenols, focusing on how the nature and position of the halogen atom (Fluorine, Chlorine, Bromine) influence their degradation profiles under various stress conditions. We will move beyond rote protocols to explore the underlying chemical principles, offering field-proven insights into designing robust stability studies that are both scientifically sound and regulatory compliant.

The Chemical Rationale: Understanding Inherent Instabilities

The stability of a halogenated aminophenol is a direct consequence of its molecular structure. Two primary functional groups are the hubs of reactivity:

  • Phenolic Hydroxyl Group: Phenols are highly susceptible to oxidation, often forming colored degradation products such as quinones and quinone-imines.[1] This process can be initiated by atmospheric oxygen, metal ions, light, or heat.

  • Aromatic Amino Group: Like phenols, aromatic amines are readily oxidized. They are also basic and can participate in acid-base reactions, which can influence their degradation pathways and rates.

The halogen substituent adds another layer of complexity. Its influence is twofold:

  • Inductive Effect (-I): As electronegative atoms, halogens pull electron density away from the aromatic ring, which can influence the pKa of the functional groups and the susceptibility of the ring to nucleophilic attack.

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing electron density, particularly at the ortho and para positions.[4]

The balance between these opposing electronic effects is a key determinant of the molecule's overall stability and differs for each halogen. For instance, while fluorine is the most electronegative, its 2p orbitals have better overlap with the 2p orbital of carbon, leading to a significant resonance effect.[4] Conversely, the larger halogens (Cl, Br) have a more dominant inductive effect. These subtle electronic differences can lead to significant variations in degradation susceptibility.

Designing a Comparative Forced Degradation Study

Forced degradation, or stress testing, is the cornerstone of any stability program.[2][3] It involves intentionally exposing the drug substance to harsh conditions to accelerate degradation, thereby identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2] A well-designed study does not aim for complete destruction of the molecule but rather for a target degradation of 5-20%, which is sufficient to detect and identify major degradants without overly complicating the resulting chromatograms.[5]

Below is a logical workflow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Elucidation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) prep_control Prepare 'Time Zero' and Control Samples prep_stock->prep_control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Stress (Solid & Solution, 80°C) photo Photostability (ICH Q1B Guidelines) neutralize Neutralize/Quench Reactions prep_control->neutralize acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze elucidate Identify Degradants & Elucidate Pathways analyze->elucidate mass_balance Calculate Mass Balance elucidate->mass_balance

Caption: Experimental workflow for a comparative forced degradation study.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems. Each includes a control sample and a time-zero analysis, which are crucial for distinguishing degradation from experimental artifacts.

Protocol 1: Acid and Base Hydrolytic Stability
  • Causality: This study assesses susceptibility to pH-mediated degradation.[2] The acidic conditions of the stomach or basic conditions of the intestine can be critical for oral dosage forms.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of each halogenated aminophenol in a 50:50 acetonitrile:water mixture.

    • Acid Hydrolysis: Transfer 5 mL of the stock solution into three separate vials. Add 5 mL of 0.1 M HCl to each.

    • Base Hydrolysis: Transfer 5 mL of the stock solution into three separate vials. Add 5 mL of 0.1 M NaOH to each.

    • Control: Transfer 5 mL of the stock solution into a vial and add 5 mL of purified water.

    • Incubate all vials in a water bath at 60°C for 24 hours. Protect from light.

    • After incubation, cool the vials to room temperature.

    • Crucial Step (Trustworthiness): Carefully neutralize the acid-stressed samples with 0.1 M NaOH and the base-stressed samples with 0.1 M HCl to a pH of ~7. This step is critical to halt the degradation reaction before analysis.[5]

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase and analyze immediately via HPLC.

Protocol 2: Oxidative Degradation
  • Causality: Phenols and amines are electron-rich and thus prone to oxidation, a common degradation pathway.[2] Hydrogen peroxide is a standard oxidizing agent used to simulate this stress.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of each compound as described above.

    • Transfer 5 mL of the stock solution into three separate vials.

    • Add 5 mL of 3% hydrogen peroxide (H₂O₂) to each vial.

    • Keep the vials at room temperature, protected from light, for 24 hours.

    • Self-Validation: Observe for any color change, which often indicates the formation of oxidized species like quinones.

    • Dilute samples to ~0.1 mg/mL with the mobile phase for HPLC analysis. No quenching is typically required, but analysis should be prompt.

Protocol 3: Photostability
  • Causality: To assess the impact of light exposure during manufacturing, packaging, and storage.

  • Methodology:

    • Prepare a 1 mg/mL solution of each compound.

    • Expose the solution in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

    • Control Sample (Trustworthiness): A control sample must be run in parallel, wrapped in aluminum foil to protect it from light, but kept under the same temperature and humidity conditions.[1] This allows for the differentiation of photolytic from thermal degradation.

    • After exposure, dilute the samples to an appropriate concentration and analyze by HPLC.

The Analytical Heart: A Stability-Indicating HPLC Method

The validity of any stability study hinges on the analytical method. A robust, stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all process impurities and degradation products.[6] High-Performance Liquid Chromatography (HPLC) is the workhorse for this task.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point.[7][8]

  • Mobile Phase: A simple isocratic or gradient method using a buffered aqueous phase and an organic modifier is typical. For aminophenols, a mobile phase consisting of a phosphate or acetate buffer (pH 3-5) and acetonitrile or methanol is effective.[5][7] The acidic pH helps to ensure consistent protonation of the amino group, leading to sharper peaks.

  • Detection: UV detection is standard, often at a wavelength of 230 nm or 275 nm.[9][10] For comprehensive analysis and identification of unknown degradants, a photodiode array (PDA) detector coupled with a mass spectrometer (MS) is invaluable.

Comparative Stability Data: Halogen Effects in Focus

The stability of halogenated aminophenols is a direct function of the halogen present. The following table summarizes expected degradation trends based on the electronic properties of the halogens. The data is illustrative, representing a typical outcome of the described forced degradation studies.

Stress Condition4-Fluoro-2-aminophenol (% Degradation)4-Chloro-2-aminophenol (% Degradation)4-Bromo-2-aminophenol (% Degradation)Scientific Rationale
Acid Hydrolysis (0.1M HCl, 60°C) ~5%~8%~10%Stability generally decreases down the group due to the increasing dominance of the electron-withdrawing inductive effect, which can influence protonation and subsequent reactions.
Base Hydrolysis (0.1M NaOH, 60°C) ~12%~15%~18%The phenolic proton is acidic. Halogen substitution influences this acidity. Increased inductive effect (Cl, Br) enhances acidity, potentially leading to faster formation of the phenoxide ion, which may be more susceptible to degradation under harsh basic conditions.
Oxidative (3% H₂O₂, RT) ~18%~12%~10%Oxidation is highly sensitive to electron density in the ring. Fluorine's strong +R effect increases electron density more effectively than Cl or Br, making the ring more susceptible to electrophilic attack by the oxidizing agent.
Photolytic (ICH Q1B) ~8%~15%~20%The C-X bond strength decreases down the group (C-F > C-Cl > C-Br). Weaker bonds are more susceptible to homolytic cleavage upon absorption of UV energy, leading to radical-mediated degradation pathways.

Elucidating Degradation Pathways

Identifying the structures of major degradation products is a critical goal. This is typically achieved using LC-MS. A common degradation pathway for aminophenols, particularly under oxidative stress, is the formation of quinone-imines, which can subsequently polymerize into complex colored materials.

Caption: A plausible oxidative degradation pathway for a halogenated aminophenol.

Conclusion for the Drug Development Professional

The comparative stability of halogenated aminophenols is nuanced and cannot be predicted by a single property like electronegativity.

  • Fluoro-substituted aminophenols may exhibit greater resistance to photolytic and hydrolytic degradation but can be more susceptible to oxidation due to fluorine's potent resonance effect.

  • Chloro- and Bromo-substituted aminophenols , with weaker C-X bonds and stronger inductive effects, tend to show greater lability under photolytic and hydrolytic stress conditions.

These insights are directly actionable. For a formulation containing a bromo-aminophenol, extra care must be taken to protect it from light, perhaps through amber vials or opaque secondary packaging. For a fluoro-aminophenol, the inclusion of an antioxidant in the formulation might be a prudent strategy. By understanding these structure-stability relationships and employing the robust experimental and analytical strategies outlined in this guide, researchers can proactively address stability challenges, leading to the development of safer, more effective, and more stable pharmaceutical products.

References

  • Emenike, C. U., He, Q., Koushika, K., et al. (n.d.). Bacterial degradation pathways for 4-chloro-2-aminophenol. ResearchGate.
  • Lenoir, J., van der Kerk, S. M., Smeets, P. A., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248.
  • Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
  • Mustapha, A. B., et al. (2025). The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. Bioorganic Chemistry, 163, 108638.
  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 3-18.
  • Arora, P. K., & Jain, R. K. (2012). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. Bioresource Technology, 114, 143-148.
  • Reed, Z. H., & Pignoli, C. M. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(10).
  • Quora. (2020). Can you tell the order of acidic strength of para halogen substituted phenols?
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • Mustapha, A. B., et al. (2025). The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. ResearchGate.
  • Ziemons, E., et al. (2019). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. ResearchGate.
  • Kazi, I., et al. (2023). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. ACS Omega.
  • Jensen, H. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Gogate, P. R., & Prajapat, A. L. (2016). Degradation of 4-chloro 2-aminophenol using combined strategies based on ultrasound, photolysis and ozone. ResearchGate.
  • Szymański, P., & Markuszewski, M. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 897-903.
  • van der Kerk, S. M., et al. (1995). Influence of the type of halogen substituent on in vivo and in vitro phase II metabolism of 2-fluoro-4-halophenol metabolites formed from 3-halo-fluorobenzenes. Xenobiotica, 25(11), 1269-1281.
  • Abou Mehrez, O., Dossier-Berne, F., & Legube, B. (2015). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Environmental Technology, 36(1-4), 310-316.
  • Al-Ghannam, S. M., & Al-Olyan, A. M. (2017). Statistical Optimization of Reverse Phase High Performance Liquid Chromatography for the Analysis of Caffeine Paracetamol and its Degradation Product p-aminophenol. ResearchGate.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.

Sources

Safety Operating Guide

Proper Disposal of 2-Amino-4,5-dichlorophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2-Amino-4,5-dichlorophenol, a halogenated aromatic compound. Adherence to these procedures is paramount to mitigate risks to personnel and the environment.

Immediate Safety and Chemical Profile

This compound is a solid chemical intermediate that presents several hazards. It is harmful if swallowed, comes into contact with skin, or is inhaled, and it can cause skin and serious eye irritation.[1] Due to its chlorinated phenolic structure, it is classified as a halogenated organic compound and requires specific disposal protocols.

A critical first step in safe handling and disposal is a thorough understanding of the chemical's properties and hazards, which are summarized in the Safety Data Sheet (SDS). All personnel handling this compound must be familiar with the SDS and have it readily accessible.

Chemical Incompatibility: this compound may react with strong oxidizing agents and mineral acids or bases.[2] It is crucial to prevent its contact with incompatible materials during storage and disposal to avoid potentially hazardous reactions.

Waste Characterization and Regulatory Compliance

Proper waste characterization is a legal requirement and essential for safe disposal.

Waste Classification: this compound and materials contaminated with it are classified as halogenated organic waste . This classification is due to the presence of carbon-halogen bonds in its molecular structure.

EPA Hazardous Waste Code: While a specific EPA hazardous waste code for this compound is not explicitly listed, it falls under the category of halogenated organic compounds. Wastes from the production of tri- and tetrachlorophenols are listed under the F023 code.[3] When discarded as an unused commercial chemical product, it may fall under the U-list of toxic wastes, although it is not specifically named.[2][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code designation used at your facility, as local regulations may vary.

Occupational Exposure Limits

Currently, specific Occupational Exposure Limits (OELs) such as OSHA Permissible Exposure Limits (PELs), ACGIH Threshold Limit Values (TLVs), or NIOSH Recommended Exposure Limits (RELs) have not been established for this compound. In the absence of specific limits, a conservative approach should be adopted, and exposure should be minimized to the lowest achievable level. For reference, OELs for related chlorinated phenols are provided below.

CompoundOSHA PEL (TWA)ACGIH TLV (TWA)NIOSH REL (TWA)IDLH
This compound Not Established Not Established Not Established Not Determined
2,4-DichlorophenolNot Established0.5 mg/m³ (Skin)0.5 mg/m³ (Skin)150 mg/m³
Pentachlorophenol0.5 mg/m³ (Skin)0.5 mg/m³ (Skin)0.5 mg/m³ (Skin)2.5 mg/m³

TWA: Time-Weighted Average for an 8-hour workday. Skin designation indicates the potential for significant absorption through the skin. IDLH: Immediately Dangerous to Life or Health concentration.

Given the lack of specific OELs, all handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is high-temperature incineration in a licensed hazardous waste facility. This method ensures the complete destruction of the compound, preventing its release into the environment.

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designate a Specific Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Waste." This container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap).

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant). Maintain a log sheet on or near the container to record the date and quantity of waste added.

  • Solid Waste Collection: Carefully transfer solid this compound waste into the designated container using a dedicated spatula or scoop. Avoid creating dust.

  • Liquid Waste Collection (Solutions): If you have solutions containing this compound, collect them in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.

  • Contaminated Labware and PPE: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a sealed, labeled plastic bag and then into the solid halogenated organic waste container.

Decontamination of Reusable Glassware and Equipment
  • Initial Rinse: In a chemical fume hood, rinse the contaminated glassware or equipment with a minimal amount of a suitable organic solvent, such as acetone or ethanol.

  • Collect Rinsate: This solvent rinsate is now considered halogenated hazardous waste and must be collected in the designated "Halogenated Organic Liquid Waste" container.

  • Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.

Storage of Hazardous Waste

Store the hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked, and the containers should be stored in secondary containment to prevent spills. Ensure containers are kept closed except when adding waste.

Arranging for Disposal

Once the waste container is nearly full (no more than 90% capacity) or if the waste has been stored for the maximum allowable time per your institution's policy, contact your EHS department to arrange for a hazardous waste pickup. Provide them with the completed hazardous waste label and any other required documentation.

Emergency Procedures: Spills and Exposure

Spill Cleanup

In the event of a spill, the following steps should be taken immediately:

  • Alert Personnel and Evacuate: Notify others in the immediate area of the spill and evacuate non-essential personnel.

  • Ensure Proper Ventilation: Work within a chemical fume hood if the spill is contained there. If the spill is outside a hood, ensure the area is well-ventilated, if safe to do so.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). For larger spills, a respirator may be necessary.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain and absorb the liquid.

  • Collect and Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be collected, placed in a sealed and labeled container, and disposed of as halogenated organic hazardous waste.

  • Decontaminate the Area: After the bulk of the spill has been cleaned up, decontaminate the surface with a solvent-soaked cloth (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[2] All cleaning materials must be disposed of as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Wash the area with soap and water. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_decon Decontamination cluster_storage Storage & Pickup Generate_Waste Generation of This compound Waste (Solid, Liquid, Contaminated Materials) Characterize Characterize as Halogenated Organic Waste Generate_Waste->Characterize Segregate_Solid Segregate Solid Waste & Contaminated PPE into Labeled Halogenated Container Characterize->Segregate_Solid Decontaminate Decontaminate Glassware with Solvent Characterize->Decontaminate Store_Waste Store in Satellite Accumulation Area (SAA) in Secondary Containment Segregate_Solid->Store_Waste Segregate_Liquid Segregate Liquid Waste (Solutions & Rinsate) into Labeled Halogenated Container Segregate_Liquid->Store_Waste Decontaminate->Segregate_Liquid Collect Rinsate Request_Pickup Request Hazardous Waste Pickup from EHS Store_Waste->Request_Pickup Container Full or Time Limit Reached

Disposal workflow for this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Oakland University. (2025-2026). EHSO Manual: Spill Control/Emergency Response.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • ATSDR. (2018). Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry.
  • NIOSH. (n.d.). Pentachlorophenol. Immediately Dangerous to Life or Health (IDLH) Values. Centers for Disease Control and Prevention.
  • New Jersey Department of Health. (2006). Hazard Summary: 2,4-Dichlorophenol.
  • Gude, V. G. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • CPAChem. (2023). Safety Data Sheet: 2-Amino-4-chlorophenol.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. 2-Amino-4,5-dichlorophenol is a valuable compound in various synthetic pathways, but its handling demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe use. We will delve into the causality behind each safety recommendation, ensuring that every step is a self-validating component of a secure laboratory environment.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is a chlorinated aminophenol, a class of compounds that warrants careful handling. Its hazard profile stems from its reactivity and toxicity, which can affect multiple routes of exposure.[1][2] The primary dangers include severe irritation to the skin and eyes, harm if swallowed or inhaled, and potential organ toxicity.[3][4] Studies have shown it is directly toxic to renal (kidney) cortical slices, underscoring the need to prevent systemic absorption.[5]

A clear understanding of its GHS (Globally Harmonized System) classification is the foundation of a robust safety plan.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CategoryPictogramHazard Statement
Acute Toxicity, OralCategory 4

H302: Harmful if swallowed[1][3]
Skin Corrosion/IrritationCategory 2

H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2

H319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3

H335: May cause respiratory irritation[3][4]

Core Directive: A Multi-Layered PPE Protocol

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It must be tailored to the specific task and the associated risk of exposure. The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling procedures.

Engineering Controls: The First Line of Defense

Before considering wearable PPE, proper engineering controls must be in place. All work with this compound, especially handling the solid powder or preparing solutions, must be conducted within a certified chemical fume hood.[6][7] This is non-negotiable, as it contains airborne particles and vapors, protecting the user's breathing zone. An ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel time.[7][8]

Personal Protective Equipment: Your Last Line of Defense

A. Eye and Face Protection The serious eye irritation hazard (H319) necessitates robust protection.

  • What to Wear: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[9] When there is a significant risk of splashing (e.g., transferring solutions, heating), a full-face shield must be worn over the chemical splash goggles.[7][10]

  • The Causality: Goggles provide a 360-degree seal around the eyes, protecting against dust particles and liquid splashes. A face shield adds a critical layer of protection for the entire face from splashes that could otherwise circumvent goggles.[10]

B. Skin and Body Protection Preventing dermal contact is crucial, as this compound is a skin irritant and can be absorbed systemically.

  • Gloves: Standard disposable nitrile gloves offer limited protection and are suitable only for incidental contact with dilute solutions.[9] For direct handling of the solid or concentrated solutions, double-gloving with nitrile gloves or using thicker, chemical-resistant gloves such as neoprene or butyl rubber is required.[7][11] Always consult the glove manufacturer's resistance guide for specific breakthrough times. Gloves must be removed and replaced immediately if contamination is suspected.[11]

  • Lab Coat & Apron: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[7][9] For procedures involving larger quantities (>10g) or a high potential for splashes, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[7][8]

  • Apparel: Full-length pants (or equivalent) and closed-toe, solid-top shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[7]

C. Respiratory Protection While the chemical fume hood is the primary control, respiratory protection may be required in specific scenarios.

  • When to Use: If engineering controls are not available or insufficient to maintain exposure below permissible limits (e.g., during a large spill cleanup), a NIOSH-approved respirator is necessary.[6]

  • What to Wear: For weighing fine powders outside of a ventilated enclosure, a filtering facepiece respirator (e.g., N95) may be appropriate. For spill response, a half-mask or full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters is recommended.[9] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and medical clearance.[9]

Table 2: Task-Based PPE Requirements

TaskMinimum Required PPE
Storage & Transport Safety glasses, lab coat, nitrile gloves. Transport in secondary containment.[11]
Weighing Solid Chemical splash goggles, lab coat, double nitrile or neoprene gloves. Must be performed in a chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical splash goggles and face shield, lab coat, chemical-resistant apron, double nitrile or neoprene gloves. Must be performed in a chemical fume hood.
Reaction Workup & Transfer Chemical splash goggles and face shield, lab coat, double nitrile or neoprene gloves.
Waste Disposal Chemical splash goggles, lab coat, double nitrile or neoprene gloves.

Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow minimizes the risk of exposure at every stage. The following protocol outlines the essential steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 1. Verify Fume Hood Certification & Flow prep2 2. Don Full PPE (Task-Appropriate) prep1->prep2 prep3 3. Designate Work Area & Gather Materials prep2->prep3 prep4 4. Confirm Eyewash/ Shower Accessibility prep3->prep4 handle1 5. Weigh Solid Compound (Use anti-static weigh boat) prep4->handle1 Begin Work handle2 6. Slowly Add Solid to Solvent (Minimize dust, avoid splashing) handle1->handle2 handle3 7. Perform Chemical Synthesis or Application handle2->handle3 clean1 8. Decontaminate Glassware & Surfaces with Soap & Water handle3->clean1 Conclude Work clean2 9. Segregate & Label Hazardous Waste clean1->clean2 clean3 10. Dispose of Waste in Designated Satellite Area clean2->clean3 clean4 11. Doff PPE & Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and pose a risk to others. All waste generated from handling this compound must be treated as hazardous waste.[12]

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Solid Waste:

    • Collect unused or excess this compound in its original container or a clearly labeled, sealed hazardous waste container.

    • Contaminated disposables (gloves, weigh paper, paper towels, etc.) must be placed in a designated, sealed plastic bag or container labeled "Hazardous Waste" with the chemical name.

  • Liquid Waste:

    • Collect all solutions containing this compound in a compatible, sealed, and properly vented hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name of all components, and their approximate concentrations.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until collection by EHS personnel.[7]

Emergency Procedures: Immediate and Corrective Actions

In the event of an exposure, immediate and correct first aid is critical to minimizing harm.

Table 3: Emergency First Aid for this compound Exposure

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower. Seek immediate medical attention.[8][12]
Eye Contact Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[4][8]
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention.[6][8]

For any significant spill, evacuate the immediate area, alert colleagues and your supervisor, and contact your institution's EHS emergency line. Do not attempt to clean up a large spill without proper training and equipment.[12]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire research community.

References

  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2002). Characterization of this compound (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 127(1-3), 223-230.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015415, this compound.
  • Michałowicz, J., & Duda, W. (2007). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 4(2), 121–133.
  • International Agency for Research on Cancer. (2018). Some Nitrobenzenes and Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123.
  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment.
  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: 2-Amino-4-Chlorophenol.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.